molecular formula C10H11N3O2S2 B112660 N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide CAS No. 476338-85-9

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide

Katalognummer: B112660
CAS-Nummer: 476338-85-9
Molekulargewicht: 269.3 g/mol
InChI-Schlüssel: VIZDVARUPDOMRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide is a chemical compound of significant interest in medicinal chemistry research, built around the privileged 2-aminothiazole scaffold . This scaffold is a fundamental component in several clinically prescribed anticancer drugs, such as dasatinib and alpelisib, and is known for its potent nanomolar inhibitory activity against a wide spectrum of human cancer cell lines, including breast, leukemia, lung, colon, and prostate cancers . The 2-aminothiazole core is recognized for its ability to interact with multiple enzyme targets relevant to disease pathologies, such as kinase enzymes involved in cell proliferation . Furthermore, recent scientific literature highlights that synthetic derivatives of 2-aminothiazole, particularly those incorporating sulfonamide functionalities, have demonstrated potent inhibitory effects against key enzymes like urease, α-glucosidase, and α-amylase . This makes such compounds promising candidates for research into new therapeutic approaches for conditions related to these enzymatic pathways, including metabolic disorders and certain infectious diseases . The structural features of this compound make it a valuable intermediate for the design and synthesis of novel small molecule agents aimed at overcoming drug resistance and reducing side effects in oncology and other fields of pharmaceutical development .

Eigenschaften

IUPAC Name

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S2/c1-17(14,15)13-8-4-2-7(3-5-8)9-6-16-10(11)12-9/h2-6,13H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZDVARUPDOMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide: Core Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is a synthetic organic compound that stands as a significant intermediate in the landscape of pharmaceutical research and development. Its molecular architecture, featuring a 2-aminothiazole ring linked to a phenylmethanesulfonamide moiety, provides a versatile scaffold for the synthesis of a diverse array of potentially bioactive molecules. The 2-aminothiazole core is a well-established pharmacophore present in numerous approved drugs and clinical candidates, renowned for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The strategic incorporation of a methanesulfonamide group further enhances its potential, as sulfonamides are a cornerstone of medicinal chemistry, known for their utility as antibiotics, diuretics, and more recently, as kinase inhibitors.[4]

This technical guide provides a comprehensive overview of the basic properties of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide, offering insights into its chemical identity, physicochemical characteristics, a plausible synthetic pathway, and its potential applications in drug discovery. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.

Physicochemical Properties: A Foundation for Drug Design

Core Chemical Identity
PropertyValueSource
Chemical Name N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide-
CAS Number 476338-85-9[4][5]
Molecular Formula C₁₀H₁₁N₃O₂S₂[4][5]
Molecular Weight 269.34 g/mol [5]
Appearance Yellow solid[4]
Predicted Physicochemical Parameters

Due to the limited availability of experimental data, the following physicochemical properties have been predicted using computational models. These values serve as a useful guide for experimental design and interpretation.

ParameterPredicted ValueSignificance in Drug Discovery
pKa (most acidic) ~9.5 - 10.5 (Sulfonamide N-H)Influences ionization state at physiological pH, affecting solubility and cell permeability.
pKa (most basic) ~4.5 - 5.5 (Aminothiazole)Affects salt formation, solubility, and potential for interactions with biological targets.
LogP ~1.5 - 2.5Indicates lipophilicity, which is crucial for membrane permeability and oral bioavailability. A moderate LogP is often desirable.
Aqueous Solubility Low to moderateImpacts formulation development and bioavailability. The predicted LogP suggests that solubility in aqueous media might be limited.

Causality Behind Physicochemical Properties:

The predicted pKa values are influenced by the electronic nature of the molecule. The sulfonamide proton's acidity is a known characteristic of this functional group. The basicity of the 2-aminothiazole moiety is a key feature, allowing for potential salt formation to improve solubility. The predicted LogP reflects a balance between the polar aminothiazole and sulfonamide groups and the nonpolar phenyl ring. The overall predicted low to moderate aqueous solubility is a common feature for many organic molecules of this size and complexity and may necessitate formulation strategies such as prodrug approaches to enhance bioavailability.[6][7]

Synthesis and Chemical Reactivity: A Proposed Synthetic Workflow

While a specific, detailed synthesis protocol for N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the construction of 2-aminothiazoles and the formation of sulfonamides. The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the 2-aminothiazole ring.

Proposed Synthetic Pathway

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation A 4-Aminoacetophenone C N-(4-acetylphenyl)methanesulfonamide A->C Acylation B Methanesulfonyl chloride B->C D 2-Bromo-1-(4-(methylsulfonamido)phenyl)ethan-1-one C->D Bromination F N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide D->F Hantzsch Thiazole Synthesis E Thiourea E->F

Caption: A proposed two-step synthetic workflow for N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

Step 1: Synthesis of N-(4-acetylphenyl)methanesulfonamide (Intermediate C)

  • Reaction Setup: To a stirred solution of 4-aminoacetophenone (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) at 0 °C, add methanesulfonyl chloride (1.1 equivalents) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-acetylphenyl)methanesulfonamide.

Step 2: Synthesis of 2-Bromo-1-(4-(methylsulfonamido)phenyl)ethan-1-one (Intermediate D)

  • Reaction Setup: Dissolve N-(4-acetylphenyl)methanesulfonamide (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.

  • Bromination: Add a solution of bromine (1 equivalent) in the same solvent dropwise to the reaction mixture at room temperature.

  • Work-up and Purification: After the addition is complete, stir the reaction for an additional 1-2 hours. The reaction mixture can then be poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and dried. This α-bromoketone intermediate is often used in the next step without further purification.

Step 3: Synthesis of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide (Final Product F)

  • Cyclization Reaction: A mixture of 2-bromo-1-(4-(methylsulfonamido)phenyl)ethan-1-one (1 equivalent) and thiourea (1.1 equivalents) in a polar solvent like ethanol is heated at reflux for 2-4 hours.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to precipitate the free base of the product. The resulting solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization to afford the final compound as a yellow solid.[4]

Self-Validating System: The purity and identity of the synthesized compound at each step should be rigorously confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the final product should also be determined and compared to any available literature values.

Biological Activity and Potential Applications: A Scaffold for Kinase Inhibition

While specific biological data for N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is limited, its structural motifs strongly suggest its potential as a precursor for kinase inhibitors. The 2-aminothiazole scaffold is a common feature in many potent and selective kinase inhibitors. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with the hinge region of the ATP-binding pocket of various kinases.

Potential as a Kinase Inhibitor Intermediate

The general structure of many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding site, with various substituents extending into more solvent-exposed regions to confer selectivity. N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide provides a key building block for this type of architecture. The exocyclic amino group of the 2-aminothiazole ring can be readily functionalized to introduce a variety of side chains, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against specific kinase targets.

Kinase_Inhibitor_Concept cluster_0 Core Scaffold cluster_1 Functionalization cluster_2 Potential Kinase Inhibitors A N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide B Amide Coupling A->B C Suzuki Coupling A->C D Other Reactions A->D E Diverse Library of Analogs B->E C->E D->E

Caption: Conceptual workflow for developing kinase inhibitors from the core scaffold.

Screening and Assay Development

For researchers interested in exploring the biological activity of derivatives of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide, a typical workflow would involve:

  • Library Synthesis: Generation of a focused library of analogs by modifying the exocyclic amino group.

  • Kinase Panel Screening: Initial screening of the library against a broad panel of kinases to identify potential hits.

  • IC₅₀ Determination: For active compounds, determination of the half-maximal inhibitory concentration (IC₅₀) against the identified target kinases.

  • Cell-Based Assays: Evaluation of the most potent and selective compounds in relevant cancer cell lines to assess their anti-proliferative activity and cellular mechanism of action.

Conclusion and Future Directions

N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is a valuable chemical intermediate with significant potential in the field of medicinal chemistry, particularly in the development of novel kinase inhibitors. While experimental data on the compound itself is sparse, its constituent pharmacophores provide a strong rationale for its utility. The proposed synthetic route offers a practical approach for its preparation in a laboratory setting. Future research efforts should focus on the synthesis of a diverse library of its derivatives and their systematic evaluation against various biological targets to unlock the full therapeutic potential of this versatile scaffold. This in-depth guide serves as a foundational resource to stimulate and support such endeavors.

References

  • MySkinRecipes. N-[4-(2-Amino-4-thiazolyl)phenyl]methanesulfonamide. Available from: [Link]

  • Nevagi RJ, et al. Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. 2014;6(5):134-150.
  • Shanghai Rlavie Technology Co., Ltd. N-[4-(2-amino-thiazol-4-yl)-phenyl]-methanesulphonamide. Available from: [Link]

  • Bradshaw J, et al. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. Br J Cancer. 2002;86(8):1348-54.
  • Himaja M, et al. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. 2010;22(4):2908-2912.
  • El-Sayed MA, et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021;26(5):1449.
  • Khan I, et al. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. EXCLI J. 2024;23:133-155.
  • Abo-Mansour E, et al. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Daru. 2021;29(1):233-254.
  • Hutchinson L, et al. Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. J Med Chem. 2002;45(4):744-7.
  • Mortimer CG, et al. Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Request PDF. Available from: [Link]

  • El-Sayed MA, et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Available from: [Link]

  • PubChem. 2-Amino-4-phenylthiazole. Available from: [Link]

  • Phuthong S, et al. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed. Available from: [Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide is a heterocyclic organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its molecular architecture, which combines a sulfonamide group with a 2-aminothiazole moiety, makes it a valuable intermediate in the synthesis of advanced therapeutic agents. The 2-aminothiazole scaffold is a well-established pharmacophore present in a wide array of biologically active molecules, exhibiting properties that include antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[1][2] Similarly, the sulfonamide group is a cornerstone in drug design, integral to various diuretic, hypoglycemic, and antibiotic drugs.

This technical guide provides a comprehensive analysis of the core physical and chemical properties of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide. It is designed for researchers, scientists, and drug development professionals, offering not only foundational data but also field-proven insights into its synthesis, characterization, and handling. The methodologies described herein are grounded in established analytical principles to ensure scientific integrity and reproducibility.

Molecular Structure and Physicochemical Properties

Chemical Structure

The compound's structure features a central phenyl ring substituted at the para positions with a methanesulfonamide group and a 4-thiazolyl group. The thiazole ring itself is substituted at the 2-position with a primary amine, a key site for further chemical modification.

Caption: 2D Structure of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide.

Physicochemical Data Summary

The fundamental properties of the compound are summarized below. This data is essential for designing experimental conditions, ensuring proper storage, and performing accurate stoichiometric calculations.

PropertyValueSource
CAS Number 476338-85-9[3]
Molecular Formula C₁₀H₁₁N₃O₂S₂[3]
Molecular Weight 269.34 g/mol [3]
Appearance Predicted to be a solid at room temperatureInferred from storage conditions
Storage Room temperature, dry environment[3]
Solubility Profile

Theoretical Insight: The molecule possesses both polar and non-polar characteristics. The primary amine, sulfonamide moiety, and thiazole ring introduce polarity and sites for hydrogen bonding, suggesting potential solubility in polar protic and aprotic solvents. Conversely, the phenyl ring provides lipophilic character. Therefore, complete solubility in water is expected to be low, while solubility in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols is predicted to be significantly higher. For many biological assays, creating a concentrated stock solution in DMSO is a standard and effective practice.[4]

Experimental Protocol for Solubility Determination:

  • Preparation: Add 1-2 mg of the compound to a series of 1.5 mL microcentrifuge tubes.

  • Solvent Addition: To each tube, add 100 µL of a different test solvent (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone).

  • Mixing: Vortex each tube vigorously for 1 minute.

  • Observation: Visually inspect for undissolved solid against a dark background.

  • Incremental Addition: If the solid dissolves, add another 1-2 mg and repeat the process to estimate the saturation point. If it does not dissolve, add another 100 µL of solvent and vortex again. Continue until dissolution occurs or a volume of 1 mL is reached.

  • Quantification: Express solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., >20 mg/mL).

Thermal Analysis (Melting Point)

Causality: The melting point is a critical indicator of a compound's purity. A sharp, well-defined melting range typically signifies high purity, whereas a broad or depressed melting range suggests the presence of impurities, which disrupt the crystal lattice structure.

Experimental Protocol for Melting Point Determination:

  • Sample Preparation: Finely powder a small amount of the dry compound.

  • Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample at a rapid rate initially to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is the difference between these two values.

Synthesis and Purification

Retrosynthetic Analysis

A logical synthetic strategy involves constructing the 2-aminothiazole ring via the well-established Hantzsch thiazole synthesis and introducing the sulfonamide group. The key disconnections are at the C-N bond of the sulfonamide and the C-S/C-N bonds of the thiazole ring. This points to two primary precursors: an α-haloketone derived from a sulfonamide-containing aniline, and thiourea.

G target N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide disconnection1 C-N (Sulfonamide) target->disconnection1 disconnection2 Hantzsch Thiazole Synthesis target->disconnection2 precursor1 2-Bromo-1-(4-(methylsulfonamido)phenyl)ethan-1-one disconnection1->precursor1 disconnection2->precursor1 precursor2 Thiourea disconnection2->precursor2 aniline_precursor N-(4-Acetylphenyl)methanesulfonamide precursor1->aniline_precursor Bromination G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Synthesized Compound purification Recrystallization / Chromatography synthesis->purification ms Mass Spectrometry (MS) Confirm MW purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C) Elucidate Structure purification->nmr mp Melting Point (MP) Assess Purity purification->mp final Structurally Confirmed, Pure Compound ms->final ir->final nmr->final mp->final

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Unexplored Territory of a Novel Thiazole Derivative

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of compounds with diverse biological activities, including potent anticancer and anti-inflammatory properties.[1][2] N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is a molecule of significant interest, belonging to this esteemed class of compounds. While its precise biological role remains to be fully elucidated, its structural features strongly suggest a potential interaction with key cellular signaling pathways, particularly those regulated by protein kinases.

This guide is designed for researchers, scientists, and drug development professionals. It will not simply present a known mechanism of action, but rather, it will lay out a comprehensive, field-proven strategy for its discovery and validation. We will proceed from a scientifically grounded hypothesis, through target identification and validation, to the elucidation of the downstream cellular consequences of the compound's activity. Every proposed step is rooted in established methodologies and is designed to build a self-validating and robust understanding of the compound's core mechanism.

Part 1: The Central Hypothesis - A Kinase Inhibitor in Waiting

The structure of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide, featuring a substituted aminothiazole ring, bears a resemblance to a class of known ATP-competitive kinase inhibitors.[3][4] Specifically, the N-phenyl-thiazolyl-pyrimidin-2-amine scaffold has been identified as a potent inhibitor of Aurora kinases A and B, crucial regulators of mitosis.[3][4] The methanesulfonamide group on our compound of interest may further enhance its binding affinity and selectivity within the ATP-binding pocket of certain kinases.

Therefore, our central hypothesis is that N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide functions as a protein kinase inhibitor, leading to the disruption of downstream signaling pathways that control cell proliferation and survival.

To systematically investigate this hypothesis, we will employ a multi-pronged approach, outlined in the workflow below.

G cluster_0 Phase 1: Target Identification & Initial Validation cluster_1 Phase 2: Target Validation & Pathway Elucidation cluster_2 Phase 3: Phenotypic Characterization Kinase Panel Screening Kinase Panel Screening Dose-Response Cell Viability Assay Dose-Response Cell Viability Assay Kinase Panel Screening->Dose-Response Cell Viability Assay Identifies potential targets Biochemical IC50 Determination Biochemical IC50 Determination Dose-Response Cell Viability Assay->Biochemical IC50 Determination Selects relevant cell lines Cellular Target Engagement Assay Cellular Target Engagement Assay Biochemical IC50 Determination->Cellular Target Engagement Assay Confirms potency Western Blot Analysis of Pathway Modulation Western Blot Analysis of Pathway Modulation Cellular Target Engagement Assay->Western Blot Analysis of Pathway Modulation Confirms cellular activity Cell Cycle Analysis Cell Cycle Analysis Western Blot Analysis of Pathway Modulation->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Links pathway to phenotype

Figure 1: A comprehensive workflow for elucidating the mechanism of action.

Part 2: Experimental Deep Dive - Protocols and Expected Outcomes

Phase 1: Identifying the Molecular Target(s)

The initial phase is designed to cast a wide net to identify potential kinase targets and to confirm that the compound has a measurable effect on cancer cell viability.

Rationale: To efficiently screen the compound against a large number of purified kinases to identify high-affinity targets. This is a crucial first step in narrowing down the potential mechanism.

Methodology: A commercially available kinase panel (e.g., a radiometric or fluorescence-based assay) should be used. The compound will be screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.

Expected Outcome: A list of "hits" - kinases that show significant inhibition (e.g., >70%) at the screening concentration. This data will be presented in a table, highlighting the top candidates for further investigation.

Kinase TargetFamily% Inhibition at 1 µM
Aurora Kinase ASerine/Threonine95%
Aurora Kinase BSerine/Threonine92%
VEGFR2Tyrosine65%
PDGFRβTyrosine58%
... (other kinases)...<50%
Table 1: Hypothetical results from a kinase panel screen.

Rationale: To determine if the compound exhibits cytotoxic or cytostatic effects on cancer cell lines and to calculate its half-maximal effective concentration (EC50). This confirms that the compound is cell-permeable and biologically active in a cellular context.

Protocol:

  • Cell Culture: Plate cancer cell lines (e.g., HeLa, A549, or others relevant to the potential kinase targets) in 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide in culture medium.

  • Treatment: Treat the cells with the serially diluted compound for 72 hours.

  • Viability Assessment: Use a commercially available cell viability reagent such as one based on tetrazolium reduction (e.g., MTT) or resazurin reduction.[5][6][7]

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the EC50 value by fitting the data to a dose-response curve.

Expected Outcome: A dose-dependent decrease in cell viability, yielding an EC50 value that can be used to guide concentrations for subsequent cellular assays.

Phase 2: Validating the Target and Elucidating the Pathway

With primary targets identified, the next phase focuses on confirming these interactions and understanding their immediate downstream consequences.

Rationale: To quantify the potency of the compound against the top kinase hits from the initial screen. The half-maximal inhibitory concentration (IC50) is a key parameter for characterizing an inhibitor.

Methodology: A biochemical kinase activity assay is performed for each of the top candidate kinases.[8][9][10][11][12] The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the compound.

Expected Outcome: A precise IC50 value for each kinase, allowing for a quantitative comparison of the compound's potency against different targets.

Kinase TargetIC50 (nM)
Aurora Kinase A15
Aurora Kinase B25
VEGFR2250
Table 2: Hypothetical biochemical IC50 values.

Rationale: To determine if the compound inhibits the kinase's activity within the cell, leading to a decrease in the phosphorylation of its known substrates. This is a critical step in linking biochemical potency to a cellular effect.

Protocol:

  • Cell Treatment: Treat the selected cancer cell line with the compound at concentrations around its EC50 value for a defined period (e.g., 2, 6, 24 hours).

  • Protein Extraction: Lyse the cells to extract total protein.[13]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).[14][15]

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a known substrate of the target kinase (e.g., phospho-Histone H3 for Aurora Kinase B) and an antibody for the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection or a fluorescently labeled secondary antibody for multiplex detection.[16]

Expected Outcome: A dose-dependent decrease in the phosphorylation of the kinase's substrate, confirming target inhibition in a cellular context.

G cluster_0 Proposed Signaling Pathway Aurora_Kinase_B Aurora Kinase B Histone_H3 Histone H3 Aurora_Kinase_B->Histone_H3 Phosphorylates Phospho_Histone_H3 Phospho-Histone H3 (Ser10) Histone_H3->Phospho_Histone_H3 Mitotic_Arrest Mitotic Arrest Phospho_Histone_H3->Mitotic_Arrest Leads to Compound N-[4-(2-amino-4-thiazolyl)phenyl] methanesulfonamide Compound->Aurora_Kinase_B Inhibits

Figure 2: Proposed signaling pathway of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide.

Part 3: Understanding the Phenotypic Consequences

The final phase of our investigation connects the molecular mechanism to observable cellular outcomes, providing a complete picture of the compound's biological effects.

Cell Cycle and Apoptosis Analysis

Rationale: Since the primary hypothesized targets, Aurora kinases, are key regulators of the cell cycle, it is logical to assess the compound's effect on cell cycle progression. Inhibition of these kinases is expected to cause a mitotic arrest, which can subsequently lead to apoptosis (programmed cell death).

Methodology:

  • Cell Cycle Analysis: Treat cells with the compound, then fix and stain them with a DNA-binding dye (e.g., propidium iodide). Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

  • Apoptosis Assay: Treat cells with the compound and then use an assay to detect markers of apoptosis, such as Annexin V staining or caspase activity, by flow cytometry or a plate-based assay.

Expected Outcome: An accumulation of cells in the G2/M phase of the cell cycle, consistent with mitotic arrest. At later time points or higher concentrations, an increase in the apoptotic cell population is expected.

Conclusion: From Hypothesis to a Validated Mechanism

This guide has outlined a rigorous, multi-step strategy to elucidate the mechanism of action of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide. By progressing from broad, unbiased screening to specific, hypothesis-driven validation, this workflow ensures a high degree of scientific integrity. The combination of biochemical and cellular assays, coupled with the analysis of downstream signaling and phenotypic outcomes, will provide a comprehensive and authoritative understanding of this promising compound. The insights gained from these studies will be invaluable for its future development as a potential therapeutic agent.

References

  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. Available at: [Link]

  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Available at: [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - NIH. Available at: [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available at: [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available at: [Link]

  • Preclinical evaluation of amino acid Prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles | Request PDF - ResearchGate. Available at: [Link]

  • 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem. Available at: [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PMC - NIH. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. Available at: [Link]

  • Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles - PubMed. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. Available at: [Link]

  • n-methyl-2-[4-(2-pyridinyl)-phenyl]-acetamide free base hemihydrate, methods of manufacture and uses thereof - Patent WO-2018096170-A9 - PubChem. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. Available at: [Link]

  • (PDF) Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies - ResearchGate. Available at: [Link]

  • WO2013045479A1 - N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl] - Google Patents.
  • Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. Available at: [Link]

  • Kinase assays | BMG LABTECH. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]

  • WO2014132270A2 - Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof - Google Patents.

Sources

The 2-Aminothiazole Scaffold: A Technical Guide to Biological Activity and Therapeutic Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and pharmacological potential of 2-aminothiazole derivatives.

Abstract

The 2-aminothiazole (2-AT) core is a "privileged scaffold" in medicinal chemistry, characterized by its ability to bind diverse biological targets with high affinity. This guide analyzes the structural determinants of 2-AT activity, focusing on kinase inhibition (anticancer), microbial enzyme targeting (antimicrobial), and adenosine receptor modulation (neuroprotection). It provides validated synthetic protocols, structure-activity relationship (SAR) maps, and mechanistic workflows for researchers in drug discovery.

Introduction: The Pharmacophore

The 2-aminothiazole moiety consists of a five-membered heterocyclic ring containing sulfur and nitrogen, with an exocyclic amine at position 2. Its planar structure, combined with the ability of the ring nitrogen and exocyclic amine to participate in hydrogen bonding, makes it an ideal mimic of ATP adenine rings and peptide bonds.

Key Therapeutic Classes:

  • Anticancer: Tyrosine kinase inhibitors (e.g., Dasatinib).

  • Antibiotic: Third-generation cephalosporins (e.g., Cefdinir, Cefepime).[1]

  • Gastrointestinal: H2 receptor antagonists (e.g., Famotidine - contains a thiazole ring, though structurally distinct from the kinase inhibitor class).[1]

Chemical Synthesis & Methodology

The Hantzsch Thiazole Synthesis (Standard Protocol)

The most robust method for generating 2-aminothiazoles is the condensation of


-haloketones with thiourea.[2]
Protocol: Synthesis of 4-Phenylthiazol-2-amine

This protocol is a self-validating system; the precipitation of the product indicates reaction completion.

Reagents:

  • Acetophenone (10 mmol)

  • Bromine (10 mmol) or N-Bromosuccinimide (NBS)

  • Thiourea (20 mmol)

  • Ethanol (absolute)

Step-by-Step Workflow:

  • Bromination (In Situ): Dissolve acetophenone (1.20 g) in 15 mL of glacial acetic acid. Add bromine (1.60 g) dropwise at 0–5°C with stirring. Stir for 1 hour until the orange color fades, generating

    
    -bromoacetophenone.
    
  • Condensation: Dissolve thiourea (1.52 g) in 20 mL of hot ethanol. Add the

    
    -bromoacetophenone solution slowly to the thiourea solution.
    
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool the reaction mixture. It often solidifies as the hydrobromide salt.

  • Neutralization: Filter the solid and suspend it in water. Basify with ammonium hydroxide (25%) to pH 8–9 to liberate the free base.

  • Purification: Recrystallize from ethanol/water.

  • Validation: Melting point should be 150–152°C.

    
    H-NMR (DMSO-
    
    
    
    ) should show a singlet at
    
    
    7.0-7.3 ppm (thiazole 5-H) and a broad singlet at
    
    
    6.9 ppm (
    
    
    ).
Green Chemistry Variation

Recent advances utilize iodine (


) as a catalyst in solvent-free conditions, grinding acetophenone and thiourea to yield products in <15 minutes with higher atom economy [7].

Structure-Activity Relationships (SAR)[3][4]

The biological activity of 2-aminothiazoles is strictly governed by substitution patterns at three key positions: the exocyclic nitrogen (


), C4, and C5.
SAR Visualization

The following diagram maps the functional impact of substitutions on the 2-AT core.

SAR_Map Core 2-Aminothiazole Scaffold N_Exo Exocyclic Amine (N-R) Key for H-bonding Core->N_Exo C4 C4 Position Lipophilic Pocket Binding Core->C4 C5 C5 Position Steric/Electronic Tuning Core->C5 N_Effect Acylation/Alkylation: Modulates solubility & kinase selectivity (Hinge Binder) N_Exo->N_Effect C4_Effect Aryl/Heteroaryl Groups: Crucial for potency (e.g., Dasatinib) Determines spectrum (Anticancer vs Antimicrobial) C4->C4_Effect C5_Effect Halogens/EWG: Increases metabolic stability Prevents oxidation C5->C5_Effect

Figure 1: Structure-Activity Relationship (SAR) map of the 2-aminothiazole scaffold, highlighting critical substitution zones for drug design.

Therapeutic Applications & Mechanisms[1][5][6]

Anticancer Activity: Kinase Inhibition

2-Aminothiazoles are potent ATP-competitive inhibitors. They function by occupying the ATP-binding pocket of protein kinases.

  • Case Study: Dasatinib (Sprycel)

    • Target: BCR-ABL and Src family kinases.

    • Mechanism: The 2-aminothiazole ring binds to the "hinge region" of the kinase via hydrogen bonds (Thiazole N3 accepts H; Exocyclic

      
       donates H). The C4-substituent extends into the hydrophobic pocket, locking the kinase in an inactive conformation.
      
    • Clinical Use: Chronic Myeloid Leukemia (CML).

Mechanism of Action Diagram:

MOA_Dasatinib Dasatinib Dasatinib (2-Aminothiazole Core) ATP_Pocket ATP Binding Pocket (Hinge Region) Dasatinib->ATP_Pocket Competitive Binding Kinase Src/Abl Kinase (Active Conformation) Kinase->ATP_Pocket Complex Inhibitor-Kinase Complex (Inactive) ATP_Pocket->Complex Stabilization Downstream Blockade of Signal Transduction (RAS/RAF/MEK) Complex->Downstream Inhibits Phosphorylation Outcome Apoptosis & Reduced Proliferation Downstream->Outcome

Figure 2: Mechanistic pathway of Dasatinib-mediated kinase inhibition leading to cancer cell apoptosis.

Antimicrobial Activity

Derivatives targeting bacterial MurB (UDP-N-acetylenolpyruvylglucosamine reductase) and fungal CYP51 (lanosterol 14


-demethylase) have shown superior efficacy to standard antibiotics in resistant strains [3, 15].

Quantitative Data: Comparative Potency Table 1: MIC values (


) of selected 2-aminothiazole derivatives vs. Standard Drugs [3].
CompoundE. coli (Gram -)S. aureus (Gram +)C. albicans (Fungal)Target
Derivative 8 (4-aryl substituted)0.0050.010.05MurB / CYP51
Ampicillin 0.250.15N/ACell Wall
Ketoconazole N/AN/A0.20Ergosterol

Note: Derivative 8 refers to a specific 4-(substituted-phenyl)-2-aminothiazole cited in recent SAR studies showing nanomolar potency.

Biological Assay Protocols

Antimicrobial Susceptibility (Broth Microdilution)

To verify the activity of synthesized derivatives, the following CLSI-compliant protocol is recommended.

Materials:

  • Muller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Resazurin dye (viability indicator).

Protocol:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: Dissolve the test 2-aminothiazole derivative in DMSO. Prepare serial two-fold dilutions in MHB across the 96-well plate (Range: 100

    
     to 0.1 
    
    
    
    ).
  • Incubation: Add 10

    
     of bacterial suspension to each well. Incubate at 37°C for 18–24 hours.
    
  • Readout: Add 10

    
     of 0.01% Resazurin solution. Incubate for 2 hours.
    
    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

  • MIC Determination: The lowest concentration remaining blue is the Minimum Inhibitory Concentration (MIC).

Future Outlook

The 2-aminothiazole scaffold is evolving beyond simple inhibition.

  • PROTACs: 2-ATs are being used as the "warhead" ligand in Proteolysis Targeting Chimeras to degrade oncogenic kinases rather than just inhibiting them.

  • Hybrids: Coumarin-thiazole and pyrazole-thiazole hybrids are showing synergistic effects against Multi-Drug Resistant (MDR) pathogens.

References

  • Dasatinib: A Src/Abl kinase inhibitor. Bristol-Myers Squibb. FDA Label.[3] [Link]

  • 2-Aminothiazole as a privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 2020. [Link]

  • Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 2023. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 2021. [Link]

  • Synthesis, Biological Investigation, and In Silico Studies of 2-Aminothiazole Sulfonamide Derivatives. EXCLI Journal, 2025. [Link]

  • Green synthesis of 2-aminothiazoles using iodine catalyst. ResearchGate, 2025. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library, 2014.[4] [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed technical overview of the molecular structure and conformational properties of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide. Given the absence of specific crystallographic data for this exact molecule in publicly accessible databases, this document synthesizes information from closely related analogs and computational studies to present a robust and scientifically grounded model. This approach allows for a comprehensive understanding of its key structural features, which are critical for applications in medicinal chemistry and drug design.

Introduction: The Significance of the 2-Aminothiazole Sulfonamide Scaffold

N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide belongs to the 2-aminothiazole class of compounds, a scaffold of significant interest in pharmaceutical research. The 2-aminothiazole moiety is a well-established pharmacophore found in a variety of clinically approved drugs and investigational agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The incorporation of a sulfonamide group, another critical functional group in medicinal chemistry, can further modulate the compound's physicochemical properties and biological activity[3]. This particular molecule, with its CAS Number 476338-85-9, serves as a key intermediate in the synthesis of more complex pharmaceutical agents[4]. A thorough understanding of its three-dimensional structure and conformational dynamics is therefore paramount for structure-based drug design and the rational optimization of lead compounds.

Table 1: Chemical and Physical Properties of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide

PropertyValueSource
CAS Number 476338-85-9[4]
Molecular Formula C₁₀H₁₁N₃O₂S₂[4]
Molecular Weight 269.34 g/mol [4]
IUPAC Name N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]methanesulfonamidePubChem

Molecular Structure and Geometry

While a dedicated crystal structure for N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is not available, a highly probable model of its molecular geometry can be constructed by analyzing the crystallographic data of its core fragments and closely related analogs.

The 2-Amino-4-phenylthiazole Core

The foundational structure of the molecule is the 2-amino-4-phenylthiazole unit. Crystallographic studies of 2-amino-4-phenylthiazole provide critical insights into the bond lengths and angles of this moiety. The thiazole ring is an aromatic, planar five-membered heterocycle. The exocyclic amino group at the C2 position and the phenyl ring at the C4 position are nearly coplanar with the thiazole ring, facilitating π-electron delocalization across the system.

The N-Phenylmethanesulfonamide Linkage

The methanesulfonamide group is linked to the phenyl ring. The geometry around the sulfur atom in sulfonamides is tetrahedral. The conformation of the N-phenylmethanesulfonamide linkage is a key determinant of the overall molecular shape. Studies on N-phenyl-methanesulfonamide and related arylsulfonamides reveal that the C-S-N plane is typically not perpendicular to the phenyl ring[5].

Predicted Bond Lengths and Angles

Based on the analysis of analogous structures, a table of predicted bond lengths and angles for N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is presented below. These values are essential for computational modeling and for understanding the molecule's steric and electronic properties.

Table 2: Predicted Key Bond Lengths and Angles

Bond/AnglePredicted Value (Å or °)Rationale/Reference Analog
Thiazole Ring
C2-N3~1.32Based on 2-aminothiazole derivatives
N3-C4~1.38Based on 2-aminothiazole derivatives
C4-C5~1.36Based on 2-aminothiazole derivatives
C5-S1~1.72Based on 2-aminothiazole derivatives
S1-C2~1.74Based on 2-aminothiazole derivatives
C2-N(amino)~1.35Based on 2-aminothiazole derivatives
C4-C(phenyl)~1.48Based on 2-amino-4-phenylthiazole
Sulfonamide Linkage
C(phenyl)-N~1.43Based on N-phenyl methanesulfonamide
N-S~1.65Based on arylsulfonamides[5]
S=O~1.43Based on arylsulfonamides[5]
S-C(methyl)~1.76Based on methanesulfonamide
Key Angles
C2-N3-C4~110°Based on 2-aminothiazole derivatives
C4-C5-S1~112°Based on 2-aminothiazole derivatives
C5-S1-C2~90°Based on 2-aminothiazole derivatives
C(phenyl)-N-S~125°Based on N-phenyl methanesulfonamide
O-S-O~120°Based on arylsulfonamides[5]

Conformational Analysis

The overall three-dimensional shape of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is dictated by the rotation around several key single bonds. Understanding the preferred conformations and the energy barriers to rotation is crucial for predicting its interaction with biological targets.

G cluster_thiazole 2-Aminothiazole cluster_phenyl Phenyl cluster_sulfonamide Methanesulfonamide N1 N C1 C N1->C1 C2 C C1->C2 C4 C C1->C4 τ₁ (C-C) S1 S C2->S1 C3 C S1->C3 C3->N1 NH2 NH₂ C3->NH2 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 N2 N C7->N2 τ₂ (C-N) C9 C C8->C9 C9->C4 S2 S N2->S2 N2->S2 τ₃ (N-S) O1 O S2->O1 O2 O S2->O2 CH3 CH₃ S2->CH3 S2->CH3 τ₄ (S-C) caption Key Rotatable Bonds (τ₁-τ₄) in N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide.

Caption: Key Rotatable Bonds (τ₁-τ₄) in N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide.

Rotation around the Phenyl-Thiazole Bond (τ₁)

The rotation around the C-C bond connecting the phenyl and thiazole rings determines their relative orientation. Computational studies on 2-phenyl-1,3-thiazole have been performed to understand the rotational barrier. These studies suggest that while a coplanar conformation is favored due to π-conjugation, steric hindrance between the ortho-hydrogens of the phenyl ring and the thiazole ring can lead to a slightly twisted conformation being the global energy minimum[6]. The rotational barrier is generally low, allowing for considerable conformational flexibility at room temperature. For N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide, the sulfonamide group is at the para position, so it is not expected to significantly alter the rotational barrier of the phenyl-thiazole bond.

Conformation of the N-Phenyl Bond (τ₂) and the Sulfonamide Group (τ₃ and τ₄)

The conformation of the sulfonamide group is primarily defined by the torsion angles around the C(phenyl)-N (τ₂) and N-S (τ₃) bonds.

  • C(phenyl)-N Torsion (τ₂): The rotation around this bond will influence the orientation of the sulfonamide group relative to the phenyl ring. The nitrogen atom in sulfonamides has been shown to have a degree of pyramidalization, and its hybridization state can influence the stability of different rotamers[7].

  • N-S Torsion (τ₃): The rotation around the N-S bond in sulfonamides has been a subject of both experimental and computational studies. These studies indicate that the rotational barriers can be significant, in some cases leading to observable non-equivalence of substituents in NMR spectroscopy[8]. The preferred conformation is often one where the N-H bond (or a lone pair on a disubstituted nitrogen) is staggered or eclipsed relative to the S=O bonds[9]. Computational studies on simple sulfonamides suggest that the stability of different rotamers is influenced by a combination of steric effects and electronic interactions, including hyperconjugation[7].

  • S-C(methyl) Torsion (τ₄): The rotation of the methyl group around the S-C bond is expected to have a very low energy barrier and will likely exist as a freely rotating group at room temperature.

Experimental Methodologies for Structural Characterization

A comprehensive structural elucidation of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide would involve a combination of synthetic chemistry and analytical techniques.

Proposed Synthetic Protocol

A plausible and efficient synthesis of the target compound can be achieved via a two-step process, beginning with the well-established Hantzsch thiazole synthesis, followed by sulfonylation.

G A 4-Aminoacetophenone D Hantzsch Thiazole Synthesis A->D B Thiourea B->D C Iodine C->D E 4-(4-Aminophenyl)thiazol-2-amine D->E H Sulfonylation E->H F Methanesulfonyl chloride F->H G Pyridine G->H I N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide H->I caption Proposed Synthetic Workflow.

Caption: Proposed Synthetic Workflow.

Step-by-Step Protocol:

  • Synthesis of 4-(4-Aminophenyl)thiazol-2-amine:

    • To a solution of 4-aminoacetophenone in ethanol, add an equimolar amount of thiourea.

    • Add a catalytic amount of iodine and reflux the mixture for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

    • The precipitated product can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

  • Synthesis of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide:

    • Dissolve the synthesized 4-(4-aminophenyl)thiazol-2-amine in a suitable solvent such as pyridine or dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add methanesulfonyl chloride dropwise with stirring.

    • Allow the reaction to proceed at room temperature overnight.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute acid, brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

The synthesized compound would be characterized by a suite of spectroscopic techniques to confirm its structure.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Aromatic protons of the phenyl ring (doublets in the range of 7-8 ppm). - Thiazole proton (singlet around 7 ppm). - Amino group protons (broad singlet). - Methanesulfonamide N-H proton (singlet). - Methyl group protons (singlet around 3 ppm).
¹³C NMR - Aromatic carbons of the phenyl and thiazole rings (in the range of 100-170 ppm). - Methyl carbon of the methanesulfonyl group (around 40 ppm).
FT-IR (cm⁻¹) - N-H stretching of the amino group (~3300-3400 cm⁻¹). - Aromatic C-H stretching (~3000-3100 cm⁻¹). - Asymmetric and symmetric S=O stretching of the sulfonamide (~1350 and ~1160 cm⁻¹). - C=N stretching of the thiazole ring (~1600 cm⁻¹).
Mass Spec (ESI) - [M+H]⁺ peak corresponding to the molecular weight + 1.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the molecular structure and conformation of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide based on available data from analogous compounds and computational studies. The presented model of its geometry, conformational preferences, and a plausible synthetic route with expected characterization data serves as a valuable resource for researchers in the field.

Future work should focus on obtaining single-crystal X-ray diffraction data for this compound to definitively determine its solid-state structure. Advanced computational studies, such as high-level ab initio calculations and molecular dynamics simulations, would provide a more detailed understanding of its conformational landscape and dynamics in different environments. Such data will be invaluable for the continued development of novel 2-aminothiazole-based therapeutics.

References

  • MySkinRecipes. N-[4-(2-Amino-4-thiazolyl)phenyl]methanesulfonamide. Available from: [Link]

  • PubChem. 2-Amino-4-phenylthiazole. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available from: [Link]

  • Zeitschrift für Naturforschung B. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X=H; CH3; C2H5; F; Cl; Br; I or NO2 and. Available from: [Link]

  • Heliyon. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Available from: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Available from: [Link]

  • ResearchGate. The lowest energy conformations and the rotation barrier of... | Download Scientific Diagram. Available from: [Link]

  • Journal of the American Chemical Society. Ab initio calculations on N-methylmethanesulfonamide and methyl methanesulfonate for the development of force field torsional parameters and their use in the conformational analysis of some novel estrogens. Available from: [Link]

  • Journal of Medicinal Chemistry. Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Available from: [Link]

  • Croatica Chemica Acta. SCF MO Calculations for 1,3-Thiazole and 2-Phenyl-1,3. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]

  • PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Available from: [Link]

  • PubMed Central. The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Available from: [Link]

  • ResearchGate. The conformational flexibility in N-phenylformamide: An ab initio approach supported by microwave spectroscopy | Request PDF. Available from: [Link]

  • EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available from: [Link]

  • Chemistry of Materials. Effects of Methyl Substitution on the Structure and Rotational Barrier in the Rigid-Rod Polymer Poly(p-phenylenebenzobisthiazole). Available from: [Link]

  • Canadian Journal of Chemistry. Charge and energy redistribution in sulfonamides undergoing conformational changes. Hybridization as a controlling influence over conformer stability. Available from: [Link]

  • PubChem. Methanesulfonamide, N-phenyl-. National Center for Biotechnology Information. Available from: [Link]

  • Helvetica Chimica Acta. Study of Unusually High Rotational Barriers about S N Bonds in Nonafluorobutane‐1‐sulfonamides: The Electronic Nature of the Torsional Effect. Available from: [Link]

  • PubMed Central. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Available from: [Link]

  • EXCLI Journal. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Available from: [Link]

  • MDPI. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Available from: [Link]

  • ChemRxiv. The nature of S-N bonding in sulfonamides and related compounds: insights into 𝝅-bonding contributions from Sulfur K. Available from: [Link]

  • ResearchGate. Charge and energy redistribution in sulfonamides undergoing conformational changes. Hybridization as a controlling influence over conformer stability. Available from: [Link]

  • ResearchGate. Synthesis of 2-aminothiazole derivatives: A short review. Available from: [Link]

Sources

Technical Guide: Therapeutic Targets of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the therapeutic profile, mechanism of action, and experimental validation for N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide (CAS: 476338-85-9), a privileged aminothiazole scaffold with emerging applications in neuroprotection and protein misfolding disorders.

Executive Summary

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide is a synthetic small molecule belonging to the 2-aminothiazole class. While historically utilized as a chemical intermediate for kinase inhibitors (e.g., CDKs, Src), recent pharmacological profiling (2024-2025) has repositioned this scaffold as a potent neuroprotective agent .

Its primary therapeutic value lies in its dual-action capability:

  • SIRT1 Activation: Up-regulation of Sirtuin 1 to mitigate oxidative stress in Parkinsonian models.[1][2]

  • Prion Replication Inhibition: Modulation of PrP

    
     accumulation in protein misfolding disorders.
    

This guide provides a rigorous analysis of these targets, supported by mechanistic pathways and validated experimental protocols.

Chemical Profile & Properties[2][3][4][5][6]

  • IUPAC Name: N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]methanesulfonamide

  • CAS Number: 476338-85-9

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
    
    
  • Molecular Weight: 269.34 g/mol

  • Solubility: DMSO (>10 mg/mL), Ethanol (Low).

  • Key Structural Motif: The 2-aminothiazole ring acts as a bioisostere for phosphate-binding pockets in kinases, while the methanesulfonamide moiety improves solubility and hydrogen-bonding potential compared to lipophilic analogs.

Primary Therapeutic Targets

A. Sirtuin 1 (SIRT1) Activator

Context: Neurodegeneration (Parkinson’s Disease).[1][2][3][4][5] Recent studies (Ruankham et al., 2025) have identified thiazole sulfonamides as modulators of SIRT1 , an NAD+-dependent deacetylase critical for cellular longevity and stress resistance.

  • Mechanism: The compound binds to the SIRT1 catalytic core (allosteric activation), enhancing the deacetylation of downstream targets such as PGC-1

    
      and FOXO3a .
    
  • Therapeutic Outcome:

    • Mitochondrial Biogenesis: Increased via PGC-1

      
      .
      
    • ROS Scavenging: Reduction of 6-OHDA-induced oxidative stress.[6]

    • Apoptosis Inhibition: Prevention of caspase-3 activation in dopaminergic neurons.

B. Prion Protein (PrP) Modulator

Context: Prion Diseases (Creutzfeldt-Jakob, Scrapie). The 2-aminothiazole scaffold is a well-documented pharmacophore for inhibiting the conversion of cellular prion protein (PrP


) to its pathogenic isoform (PrP

).
  • Mechanism: It acts as a "chemical chaperone," stabilizing PrP

    
     or blocking the templating interface required for amyloid fibril formation.
    
  • Evidence: Analogs of this structure (e.g., IND24) have shown efficacy in extending survival in prion-infected mice, although blood-brain barrier (BBB) penetration remains the optimization parameter for this specific sulfonamide derivative.

C. Cyclin-Dependent Kinases (CDKs)

Context: Oncology. The aminothiazole core mimics the ATP purine ring, allowing the compound to function as a Type I ATP-competitive inhibitor.

  • Targets: CDK2/Cyclin E, CDK4/Cyclin D.

  • Effect: G1/S phase cell cycle arrest.

Mechanistic Pathway Visualization

The following diagram illustrates the compound's neuroprotective mechanism via the SIRT1-FOXO3a-PGC1


  axis, countering 6-OHDA induced toxicity.

G Compound N-[4-(2-amino-4-thiazolyl) phenyl]Methanesulfonamide SIRT1 SIRT1 (NAD+ Dependent Deacetylase) Compound->SIRT1 Allosteric Activation PGC1a PGC-1α (Deacetylated) SIRT1->PGC1a Deacetylation FOXO3 FOXO3a (Deacetylated) SIRT1->FOXO3 Deacetylation Mito Mitochondrial Biogenesis PGC1a->Mito Promotes Antiox Antioxidant Enzymes (SOD2, Catalase) FOXO3->Antiox Upregulates Toxin 6-OHDA / Oxidative Stress ROS Intracellular ROS Accumulation Toxin->ROS Induces Survival Neuronal Survival (Neuroprotection) ROS->Survival Inhibits Mito->Survival Supports Antiox->ROS Scavenges

Caption: Figure 1. Mechanism of Action: The compound activates SIRT1, triggering downstream antioxidant and mitochondrial biogenesis pathways to neutralize oxidative stress.

Experimental Protocols for Validation

Protocol A: SIRT1 Deacetylation Fluorometric Assay

Objective: Quantify the direct activation of SIRT1 enzyme activity.

  • Reagents: Recombinant human SIRT1, Fluorogenic peptide substrate (p53 sequence: Arg-His-Lys-Lys(Ac)-AMC), NAD+, and Assay Buffer (50 mM Tris-HCl, pH 8.0).

  • Preparation: Dissolve the compound in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 µM – 100 µM).

  • Reaction Setup:

    • Mix 5 µL of diluted compound with 20 µL of SIRT1 enzyme solution in a 96-well black microplate.

    • Incubate for 10 minutes at 25°C to allow allosteric binding.

    • Initiate reaction by adding 25 µL of Substrate/NAD+ mix.

  • Measurement: Read fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.

  • Validation:

    • Positive Control: Resveratrol (known activator).

    • Negative Control: Suramin (SIRT1 inhibitor).

    • Data Analysis: Calculate the rate of deacetylation (RFU/min). A >20% increase in rate vs. DMSO control confirms activation.

Protocol B: Neuroprotection Assay (6-OHDA Model)

Objective: Verify biological efficacy in a Parkinsonian cell model.[1][2][3][4][6][7]

  • Cell Line: SH-SY5Y human neuroblastoma cells (differentiated with Retinoic Acid for 5 days).

  • Pre-treatment: Treat cells with the compound (1 µM, 5 µM, 10 µM) for 2 hours prior to toxin exposure.

  • Insult: Add 6-Hydroxydopamine (6-OHDA) to a final concentration of 100 µM. Incubate for 24 hours.

  • Readout:

    • MTT Assay: For metabolic activity.

    • LDH Release: Supernatant analysis for membrane integrity (cytotoxicity index).

  • Success Criteria: Significant reduction in LDH release and preservation of MTT signal compared to 6-OHDA-only control (

    
    ).
    

Comparison of Potential Targets

Target ClassSpecific TargetMechanismRelevance
Epigenetic Enzyme SIRT1 Allosteric ActivationHigh (Parkinson's, Anti-aging)
Protein Folding PrP (Prion) Chaperone / Fibril InhibitionHigh (CJD, Scrapie)
Kinase CDK2 / CDK4 ATP-Competitive InhibitionMedium (Cancer - requires selectivity profiling)
Kinase CK1 (Casein Kinase) InhibitionMedium (Circadian rhythm, Alzheimer's)

References

  • Ruankham, W., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments.[1][2][3][4][6] RSC Advances, 15(6), 4281-4295.[4] Link

  • Gallardo-Godoy, A., et al. (2011). 2-Aminothiazoles as therapeutic leads for prion diseases. Journal of Medicinal Chemistry, 54(4), 1010-1021. Link

  • Li, Z., et al. (2010). Discovery of 2-aminothiazoles as potent antiprion compounds. Antimicrobial Agents and Chemotherapy, 54(3), 1023-1032. Link

  • BenchChem. Technical Profile: N-[4-(2-Amino-4-thiazolyl)phenyl]Methanesulfonamide (CAS 476338-85-9).Link

Sources

discovery and history of 2-aminophenylthiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of 2-Aminophenylthiazole Compounds

Authored by a Senior Application Scientist

Foreword: The Thiazole Ring - An Enduring Scaffold in Medicinal Chemistry

The landscape of drug discovery is marked by the recurring appearance of certain molecular frameworks that demonstrate an exceptional ability to interact with a diverse array of biological targets. These "privileged structures" serve as foundational templates for the development of novel therapeutics. Among these, the 2-aminothiazole scaffold has unequivocally established its prominence.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, is not merely a synthetic curiosity but a cornerstone of numerous clinically vital medicines, including the anticancer agents Dasatinib and Alpelisib.[3][4] Its enduring appeal stems from its synthetic tractability and its capacity to be decorated with various functional groups, enabling the fine-tuning of pharmacological properties. This guide provides a comprehensive exploration of the 2-aminophenylthiazole core, tracing its journey from foundational synthesis to its current status as a critical component in the modern drug discovery armamentarium.

Part 1: Foundational Synthesis - The Genesis of the 2-Aminothiazole Core

The history of 2-aminothiazole compounds is intrinsically linked to the development of heterocyclic chemistry. The most venerable and widely recognized method for constructing the thiazole ring is the Hantzsch thiazole synthesis, a robust reaction that has been a mainstay in organic chemistry for over a century.[5]

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The Hantzsch synthesis involves the cyclization reaction between an α-halocarbonyl compound (such as an α-haloketone) and a compound containing a thioamide functional group.[5] When thiourea is used as the thioamide component, the resulting product is a 2-aminothiazole. The reaction's elegance lies in its simplicity and high efficiency.[6]

The mechanism proceeds via a nucleophilic attack from the sulfur atom of thiourea onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring. This method allows for the facile production of 2-aminothiazoles substituted at the 4th and/or 5th positions.[5]

Causality in Experimental Design: The Hantzsch Protocol

The enduring utility of the Hantzsch synthesis is best understood by examining a representative protocol. The choice of reagents and conditions is dictated by the reaction mechanism. An α-haloketone is chosen for its two electrophilic centers, and thiourea provides the requisite N-C-S backbone. The reaction is often heated in a protic solvent like ethanol to facilitate both the initial S-alkylation and the subsequent cyclization and dehydration steps. The final product often precipitates from the reaction mixture upon neutralization, simplifying purification.[6][7]

Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a standard, reliable Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone (α-Bromoacetophenone)

  • Thiourea

  • Methanol or Ethanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Stir bar, 20 mL scintillation vial or round-bottom flask

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). The slight excess of thiourea ensures the complete consumption of the limiting α-haloketone.[6]

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar. Methanol serves as a solvent that readily dissolves the reactants and facilitates heat transfer.

  • Heating: Place the vial on a hot plate set to approximately 100°C and stir the mixture for 30 minutes. Heating provides the necessary activation energy for the reaction to proceed at a practical rate.[6]

  • Cooling & Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Neutralization & Isolation: Pour the contents of the vial into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution. Swirl the mixture to mix.[6] This step neutralizes the hydrobromide salt of the 2-aminothiazole product, causing the free base to precipitate as it is poorly soluble in water.[6]

  • Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid (the filter cake) with water to remove any remaining inorganic salts and impurities.

  • Drying: Spread the collected solid on a tared watch glass and allow it to air-dry or dry in a low-temperature oven to obtain the final 2-amino-4-phenylthiazole product.

Alternative Historical Syntheses

While the Hantzsch synthesis is paramount for 2-aminothiazoles, the Cook-Heilbron synthesis also marks a significant historical development. Discovered in 1947, this reaction produces 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide or dithioacids under mild conditions.[8][9] This pathway provided access to a different substitution pattern on the thiazole ring, expanding the chemical space available to early medicinal chemists.

Part 2: The Rise to Prominence - A Privileged Scaffold in Drug Discovery

The 2-aminothiazole core has evolved from a simple heterocyclic building block into a validated "privileged structure" in medicinal chemistry.[1][2] This status is attributed to its remarkable versatility and its presence in compounds targeting a wide spectrum of diseases, including cancer, inflammation, microbial infections, and neurodegenerative disorders.[4][10][11]

A Breakthrough in Cancer Therapy: The Kinase Inhibitor Template

A pivotal moment in the history of 2-aminothiazoles was their identification as a novel template for Src family kinase inhibitors through high-throughput screening.[12] This discovery paved the way for extensive structure-activity relationship (SAR) studies, culminating in the development of Dasatinib (BMS-354825) , a potent, orally active, multi-targeted inhibitor of several key kinases, including BCR-ABL and Src family kinases.[3][12] Dasatinib's success solidified the 2-aminothiazole scaffold as a premier framework for designing kinase inhibitors.

The core's utility lies in its ability to act as a stable scaffold that correctly orients substituents to interact with the ATP-binding pocket of kinases. The amino group, in particular, often serves as a crucial hydrogen bond donor, anchoring the inhibitor to the "hinge region" of the enzyme.

Mechanism of Action: How 2-Aminophenylthiazole Kinase Inhibitors Work

Tyrosine kinase inhibitors (TKIs) function by blocking the action of tyrosine kinase enzymes, which are critical for many cellular processes, including growth, differentiation, and proliferation.[13] In many cancers, these kinases are overactive, leading to uncontrolled cell growth. 2-Aminophenylthiazole-based TKIs are designed to be competitive inhibitors of ATP at the kinase's catalytic site.

By occupying the ATP-binding pocket, the inhibitor prevents the phosphorylation of downstream substrate proteins. This blockade disrupts the signaling cascade that drives malignant cell proliferation, ultimately leading to cell cycle arrest and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate phosphorylates ATP ATP ATP->RTK binds & activates ATP->RTK TKI 2-Aminophenylthiazole Inhibitor (TKI) TKI->RTK competitively binds to ATP pocket PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., RAS-MAPK) PhosphoSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Mechanism of a 2-aminophenylthiazole tyrosine kinase inhibitor (TKI).

Part 3: Optimizing for Potency - Structure-Activity Relationship (SAR) Insights

The development of potent and selective 2-aminophenylthiazole derivatives hinges on a deep understanding of their structure-activity relationships (SAR). Systematic modification of the core structure has yielded critical insights into the features required for high-affinity binding to target proteins.

Studies on various series of 2-aminothiazoles have revealed several key trends[14]:

  • The Thiazole Core: The central 2-aminothiazole ring is generally considered immutable, serving as the essential scaffold.

  • C4-Substitution: For many kinase inhibitors, a substituent at the C4 position, often an aryl or heteroaryl group like a pyridine, is critical for activity.[14] This group frequently inserts into a hydrophobic pocket of the target enzyme.

  • N2-Substitution: The 2-amino group offers significant flexibility for modification.[14] Attaching various substituted aryl or acyl groups to this nitrogen has proven to be a highly effective strategy for modulating potency, selectivity, and pharmacokinetic properties. This position often extends towards the solvent-exposed region of the binding site, allowing for the introduction of groups that can improve solubility or engage in additional interactions.

Summary of Key SAR Findings
Position of ModificationGeneral Impact on ActivityExample/Rationale
N2-Amino Group High flexibility. Key for modulating potency and selectivity.[14]Acylation with substituted benzoyl groups can increase potency by over 100-fold in antitubercular agents.[14]
C4-Position Often critical for target engagement.[14]A 2-pyridyl moiety at C4 is intolerant to modification in a series of antitubercular compounds, suggesting a key binding interaction.[14]
C5-Position Tolerates substitution; can be used to block metabolic pathways.Substitution at C5 can prevent metabolic epoxidation, a potential source of toxicity associated with the thiazole ring.[2]
Phenyl Ring Substituents modulate electronic properties and steric fit.Halogen substitutions on the phenyl ring can enhance binding affinity through favorable hydrophobic and electronic interactions.

Part 4: Modern Drug Discovery Workflow and Future Perspectives

The journey from a hit compound to a clinical candidate is a complex, multi-step process. For 2-aminophenylthiazole derivatives, this workflow integrates classical synthesis with modern screening and optimization technologies.

G cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Synthesis 1. Synthesis (e.g., Hantzsch) Screening 2. Biological Screening (Kinase & Cell Assays) Synthesis->Screening SAR 3. SAR Analysis (Identify Key Moieties) Screening->SAR LeadOpt 4. Lead Optimization (Improve Potency, PK/PD) SAR->LeadOpt LeadOpt->Synthesis Iterative Design Cycle InVivo 5. In Vivo Studies (Animal Models) LeadOpt->InVivo Candidate 6. Candidate Selection InVivo->Candidate

Caption: A typical drug discovery workflow for 2-aminophenylthiazole compounds.

Navigating the Challenges: The Toxicophore Question

A crucial aspect of trustworthy drug development is the early identification and mitigation of potential liabilities. The 2-aminothiazole moiety has been classified as a potential "structural alert" or toxicophore.[1][2] This concern arises from its susceptibility to metabolic activation, specifically C4-C5 epoxidation, which can form reactive metabolites capable of covalently binding to macromolecules.

However, this classification does not preclude its use in drug design. Experienced medicinal chemists understand that the metabolic fate of the ring is highly dependent on its substitution pattern. For instance, placing a substituent at the C4 or C5 position can sterically hinder or electronically disfavor the epoxidation pathway, directing metabolism towards safer routes.[2] Therefore, while caution is warranted, the "toxicophore" label is a call for intelligent design rather than outright avoidance.

Conclusion and Outlook

The 2-aminophenylthiazole scaffold represents a classic success story in medicinal chemistry. Its journey from a product of the foundational Hantzsch synthesis to the core of life-saving kinase inhibitors like Dasatinib illustrates the power of integrating synthetic chemistry with biological screening and rational drug design. Its privileged status is well-earned, offering a blend of synthetic accessibility, structural rigidity, and versatile functionality. While challenges such as potential metabolic liabilities must be carefully managed, the continued exploration of this remarkable scaffold promises to yield the next generation of innovative therapeutics for a wide range of human diseases.

References

  • Ghaemmaghami, S., May, B. C. H., Renslo, A. R., & Prusiner, S. B. (2010). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. Journal of Virology, 84(7), 3408–3412.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.
  • MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.
  • Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review.
  • Das, J., Chen, P., Norris, D., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32.
  • Unknown Author. (2025). Synthesis of 2-aminothiazole derivatives.
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244.
  • IAJESM. (n.d.). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. IAJESM.
  • Gholizadeh, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed.
  • Unknown Author. (2025). Recent developments of 2-aminothiazoles in medicinal chemistry.
  • Semantic Scholar. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
  • Zhang, H., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed.
  • Cîrcu, V., et al. (n.d.).
  • Jakopin, Ž. (2025). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? | Request PDF.
  • MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)
  • Gholizadeh, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.
  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Wikipedia.
  • Miller, M. J., et al. (n.d.). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC - PubMed Central.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Imedex, LLC. (2018). HCC Whiteboard #3: The Management of Adverse Events of Tyrosine Kinase Inhibitors. YouTube.
  • Wikimedia Commons. (2018). File:Cook heilbron thiazole synthesis png.png. Wikimedia Commons.
  • Chem Help ASAP. (2020).

Sources

A Comprehensive Technical Guide to N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical overview of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide, a key heterocyclic building block in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure, frequently incorporated into molecules designed as anticancer, antimicrobial, and anti-inflammatory agents.[1] This guide details the compound's chemical identifiers, physicochemical properties, a representative synthetic pathway, and its significant role as an intermediate in the development of targeted therapeutics, such as kinase inhibitors.[2] Methodologies for analytical characterization, protocols for laboratory use, and essential safety information are also provided for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide is a yellow solid compound valued for its versatile chemical structure.[3] Its key identifiers and properties are summarized below, providing a foundational dataset for researchers.

IdentifierValueSource
CAS Number 476338-85-9[2][3]
Molecular Formula C₁₀H₁₁N₃O₂S₂[2][3]
Molecular Weight 269.34 g/mol [2]
IUPAC Name N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]methanesulfonamideN/A
Synonyms N-(4-(2-Aminothiazol-4-yl)phenyl)methanesulfonamide[3]
Appearance Yellow Solid[3]
MDL Number MFCD01627908[2]

Synthesis and Mechanistic Rationale

The synthesis of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide leverages the well-established Hantzsch thiazole synthesis. This reaction is a cornerstone for creating the 2-aminothiazole ring system. The general principle involves the condensation of an α-haloketone with a thiourea derivative.

The causality behind this specific synthesis is efficiency and modularity. By starting with a substituted α-haloketone that already contains the desired N-phenyl-methanesulfonamide moiety, the core functional groups are positioned correctly before the heterocyclic ring is formed. This avoids complex post-synthesis modifications of the phenyl ring, which could have lower yields and require additional protection/deprotection steps.

Below is a logical workflow for a representative synthesis.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Final Product A N-(4-(2-bromoacetyl)phenyl) methanesulfonamide C Hantzsch Thiazole Synthesis (Cyclocondensation) A->C B Thiourea B->C D N-[4-(2-amino-4-thiazolyl)phenyl] Methanesulfonamide C->D Purification (Crystallization)

Caption: General synthetic workflow for the target compound.

Biological Activity and Applications in Drug Discovery

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide is not typically an end-product drug but rather a crucial intermediate for creating more complex, biologically active molecules.[2] Its value lies in the combination of the 2-aminothiazole core and the methanesulfonamide group, which can be further modified.

3.1 Role as a Privileged Scaffold The 2-aminothiazole ring is considered a "privileged scaffold" in medicinal chemistry. This designation is due to its presence in numerous compounds with a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[1] Its structure allows for versatile substitutions at various positions, enabling chemists to fine-tune the molecule's properties to interact with specific biological targets.

3.2 Intermediate for Kinase Inhibitors The compound is frequently used in the synthesis of sulfonamide derivatives that exhibit kinase inhibitory activity, a field of high relevance in cancer drug discovery.[2] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The free amino group on the thiazole ring provides a reactive handle for attaching other molecular fragments (a process known as derivatization) to build potent and selective kinase inhibitors.

3.3 Antimicrobial and Anti-inflammatory Agents Thiazole derivatives have a long history of being associated with antimicrobial and antifungal activities.[4] This compound serves as a building block for developing novel thiazole-based pharmaceuticals aimed at treating infections and inflammatory conditions.[2]

G cluster_apps Therapeutic Applications via Derivatization A N-[4-(2-amino-4-thiazolyl)phenyl] Methanesulfonamide (Core Building Block) B Kinase Inhibitors (Oncology) A->B Acylation/ Coupling Rxns C Antimicrobial Agents (Infectious Disease) A->C Further Substitution D Anti-inflammatory Agents A->D Structural Modification

Caption: Role as a central scaffold for diverse applications.

Experimental Protocols

The following protocols are provided as self-validating systems for researchers. The causality behind these steps ensures reproducibility and material integrity.

4.1 Protocol for Synthesis of a 2-Amino-4-Arylthiazole Derivative (General Example) This protocol is based on the synthesis of the related compound 2-amino-4-phenylthiazole and is representative of the class.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting α-haloacetophenone derivative (1.0 eq.) and thiourea (1.1 eq.) in absolute ethanol.

  • Initiation: Gently heat the mixture to reflux. The use of ethanol as a solvent is critical as it effectively dissolves the reactants while being relatively inert.

  • Reaction Monitoring: Maintain reflux for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared. This provides a direct, real-time validation of the reaction's completion.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add water to precipitate the product. The addition of water decreases the solubility of the organic product, forcing its precipitation.

  • Purification: Wash the crude solid with a cold, dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a water wash. Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure 2-aminothiazole derivative.[5]

4.2 Protocol for Stock Solution Preparation for Biological Assays The solubility profile of this class of compounds necessitates a specific procedure for preparing solutions for in vitro testing.

  • Initial Dissolution: Weigh the required amount of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide in a sterile microcentrifuge tube.

  • Solvent Selection: Add a minimal amount of a polar organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to fully dissolve the compound. These solvents are chosen for their high solvating power for organic molecules and their general compatibility with cell-based assays at low final concentrations.

  • Vortexing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. This step is a self-validating check; a clear solution indicates the material is fully dissolved.

  • Aqueous Dilution: For biological assays, perform serial dilutions of the concentrated stock solution into the appropriate aqueous buffer or cell culture medium. It is critical to add the DMSO stock to the aqueous solution (and not the other way around) while vortexing to prevent precipitation.

  • Storage: Store the concentrated stock solution at -20°C or -80°C to maintain stability.[3] Working solutions in aqueous media should typically be prepared fresh for each experiment.

Safety, Handling, and Storage

While a specific safety data sheet for the title compound is not widely available, data from the closely related and structurally similar compound 2-amino-4-phenylthiazole can be used to infer its hazard profile.[6][7]

  • Hazard Statements:

    • H301: Toxic if swallowed.[6][7]

    • H315: Causes skin irritation.[6][7]

    • H318: Causes serious eye damage.[6][7]

    • H335: May cause respiratory irritation.[6][7]

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area or under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid breathing dust.[8] Do not eat, drink, or smoke when using this product.[7]

    • First Aid:

      • If Swallowed: Immediately call a POISON CENTER or doctor.[9] Rinse mouth.[9]

      • If on Skin: Wash with plenty of soap and water.[9] If irritation occurs, seek medical advice.[9]

      • If in Eyes: Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

  • Storage: Store in a cool, dry, well-ventilated place. Recommended storage is at 2-8°C.[3] Keep the container tightly closed and store locked up.[7]

References

  • CAS 476338-85-9 | N-[4-(2-Amino-Thiazol-4-Yl)-Phenyl]-Methanesulphonamide.Shanghai Rlavie Technology Co., ltd.
  • N-[4-(2-Amino-4-thiazolyl)phenyl]methanesulfonamide.MySkinRecipes.
  • 2-amino-4-phenyl Thiazole SAFETY D
  • 2-Amino-4-thiazolidinones: Synthesis and Reactions.
  • 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302.PubChem.
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.EXCLI Journal.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.MDPI.
  • Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening.
  • 2-Amino-4-phenylthiazole SDS, 2010-06-2 Safety D
  • PRODUCT INFORMATION - 2-amino-4-phenyl Thiazole.Cayman Chemical.

Sources

An In-depth Technical Guide to the Solubility Profile of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This technical guide provides a comprehensive examination of the solubility profile of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide, a molecule of interest in contemporary drug discovery. In the absence of extensive published solubility data for this specific entity, this guide establishes a robust theoretical framework for predicting its solubility based on its physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for researchers to empirically determine the solubility profile, ensuring a self-validating system for data generation. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and the practical methodologies required for a thorough solubility assessment.

Introduction: The Imperative of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a clinically effective therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a paramount parameter.[2] A drug must be in solution to be absorbed, and therefore, poor solubility is a major hurdle in achieving desired therapeutic concentrations in the systemic circulation.[1][2] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting the central role of solubility in oral drug absorption.[3][4] Understanding and quantifying the solubility of a potential drug candidate like N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide in various solvents and across a range of pH values is not merely a data collection exercise; it is a foundational step in formulation development, toxicity assessment, and predicting in vivo performance.[1]

Physicochemical Properties of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide

A thorough understanding of a molecule's structure is the first step in predicting its behavior. The chemical structure of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is presented below.

G cluster_workflow Shake-Flask Method Workflow start Start add_excess Add excess compound to solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-72h) add_excess->equilibrate separate Separate solid and liquid phases (centrifugation) equilibrate->separate sample Withdraw supernatant separate->sample filter Filter supernatant (e.g., 0.22 µm) sample->filter quantify Quantify concentration by HPLC-UV filter->quantify end End quantify->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Potentiometric Titration for pKa and Solubility Determination

Potentiometric titration is a powerful technique to determine the pKa values of ionizable groups and can also be adapted to measure solubility. [5][6] Experimental Protocol:

  • Instrument Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent system (e.g., water with a co-solvent if necessary to achieve an initial dissolved concentration).

  • Titration: Place the solution in a thermostatted vessel with a stirrer. Immerse the calibrated pH electrode. Titrate the solution with a standardized solution of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. [7]4. Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For solubility determination, the point at which a precipitate forms upon pH adjustment can be used to calculate the intrinsic solubility.

G cluster_workflow Potentiometric Titration Workflow start Start calibrate Calibrate pH meter start->calibrate prepare_sample Prepare solution of compound calibrate->prepare_sample titrate Titrate with standardized acid/base prepare_sample->titrate record_ph Record pH after each addition titrate->record_ph analyze Plot pH vs. titrant volume and analyze curve record_ph->analyze end End analyze->end

Caption: Workflow for Potentiometric Titration.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide in Various Solvents at 25°C

Solvent SystempH (for aqueous)Solubility (mg/mL)Solubility (µM)
0.1 M HCl~1.2
Acetate Buffer4.5
Phosphate Buffer6.8
0.1 M NaOH~13
MethanolN/A
EthanolN/A
AcetonitrileN/A
DMSON/A

The interpretation of this data is crucial for drug development. For instance, according to ICH guidelines, a drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8. [3][4]This information is vital for BCS classification and for determining if a biowaiver for in vivo bioequivalence studies may be applicable. [3][4]

Conclusion

References

  • Grecu, G. (2020). The Importance of Solubility for New Drug Molecules. ResearchGate. [Link]

  • Hulet, R. (2021). 4: Predicting the solubility of organic molecules. YouTube. [Link]

  • Rowan Scientific. Predicting Solubility. [Link]

  • PubChem. 2-Aminothiazole. [Link]

  • Khedr, A., Darwish, I., & Al-Tannak, N. (2015). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. PubMed Central. [Link]

  • Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. [Link]

  • Kaufmann, T., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. PubMed. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • Master Organic Chemistry. (2010). Meet the (Most Important) Functional Groups. [Link]

  • Journal of Cheminformatics. (2023). Predicting organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. [Link]

  • Ramirez, L. M., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

  • The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube. [Link]

  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • PubChem. Methanesulfonamide, N-phenyl-. [Link]

  • Khan, A., et al. (2016). Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. SciELO. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1976). Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. [Link]

  • Dissolution Technologies. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

Sources

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide safety and toxicity profile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Monograph: N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide

Document Control:

  • Compound ID: N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide

  • CAS Registry Number: 476338-85-9

  • Molecular Formula: C₁₀H₁₁N₃O₂S₂[1]

  • Molecular Weight: 269.34 g/mol [1]

  • Primary Application: Kinase Inhibitor Intermediate / Antiviral Pharmacophore

Executive Summary & Chemical Identity

This guide provides a rigorous safety and technical profile for N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide. This compound is a critical pharmacophore, often functioning as a scaffold in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors and helicase-primase inhibitors (e.g., HSV therapeutics).

While the methanesulfonamide moiety enhances water solubility and hydrogen-bonding potential, the 2-aminothiazole (2-AT) core represents a "privileged structure" in medicinal chemistry that simultaneously carries a structural alert for idiosyncratic toxicity. Researchers must handle this compound with protocols designed for high-potency active pharmaceutical ingredients (HPAPIs) until specific IC50/LD50 data is generated in-house.

Physicochemical Properties Table
PropertyValue / CharacteristicRelevance to Safety
Appearance Off-white to pale yellow solidVisual contamination check.
Solubility DMSO (High), Ethanol (Moderate), Water (Low)Dictates solvent choice for toxicity assays.
LogP (Predicted) ~1.5 - 2.0Moderate lipophilicity; potential for membrane permeability.
pKa (Predicted) ~5.3 (Thiazole amine), ~9.8 (Sulfonamide)Ionization state affects bioavailability and skin absorption.
Reactive Moiety 2-Aminothiazole ringCritical: Potential for metabolic bioactivation (toxicophore).[2]

Hazard Identification & Toxicology Profile

Expert Insight: The safety profile of this compound is dominated by the 2-aminothiazole moiety. Unlike simple anilines, 2-aminothiazoles are susceptible to bioactivation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4), leading to reactive intermediates that can cause hepatotoxicity.

GHS Classification (SAR-Derived)

Based on structural analogs (CAS 2010-06-2) and functional group analysis.

  • Acute Toxicity (Oral): Category 3 (H301 : Toxic if swallowed).[3][4]

  • Skin Corrosion/Irritation: Category 2 (H315 : Causes skin irritation).[3][4]

  • Serious Eye Damage: Category 1 (H318 : Causes serious eye damage).[3][4][5]

  • STOT-SE: Category 3 (H335 : May cause respiratory irritation).[3][4]

  • Sensitization: Potential Skin Sensitizer (H317 ).[6]

Mechanism of Toxicity: The Bioactivation Pathway

The following diagram illustrates the metabolic liability associated with the 2-aminothiazole core. This pathway explains the necessity for strict containment.[5]

Bioactivation cluster_0 Toxicological Outcome Parent Parent Compound (Aminothiazole Core) CYP CYP450 Metabolism (Oxidation) Parent->CYP Intermediate Reactive Intermediate (Iminoquinone / Sulfenic Acid) CYP->Intermediate Bioactivation Adduct Protein/DNA Adducts (Cellular Toxicity) Intermediate->Adduct Covalent Binding Detox Glutathione (GSH) Conjugation (Detox) Intermediate->Detox Protective Pathway

Figure 1: Metabolic activation pathway of the 2-aminothiazole moiety. The formation of reactive iminoquinones is a primary driver of cytotoxicity.

Handling & Containment Protocols

Directive: Treat this compound as a Potent Compound (OEB 3/4) . Standard fume hood practices are insufficient if dust generation is possible.

A. Engineering Controls
  • Primary Containment: Weighing must be performed inside a Powder Containment Balance Enclosure or a Glove Box.

  • HEPA Filtration: All exhaust must be HEPA filtered.

  • Static Control: Use anti-static weigh boats; sulfonamides can carry static charges, increasing dispersion risk.

B. Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or PAPR (Powered Air Purifying Respirator) if handling >100 mg open powder.

  • Dermal: Double nitrile gloves (0.11 mm min thickness). The methanesulfonamide group increases polarity but does not guarantee impermeability.

  • Ocular: Chemical splash goggles.

C. Decontamination Protocol (Self-Validating)
  • Solvent: 10% Sodium Hypochlorite (Bleach) is NOT recommended as a first step due to potential reaction with the amine.

  • Step 1: Wipe with 70% Ethanol/Water to solubilize surface residues.

  • Step 2: Follow with a surfactant-based cleaner (e.g., Alconox).

  • Validation: UV-Vis swab test. Swab the surface, extract in ethanol, and check absorbance at 260-290 nm (characteristic thiazole absorption).

Experimental Methodology: Solubility & Stability

Before biological testing, the physicochemical stability of the compound must be validated. The sulfonamide hydrogen is acidic (pKa ~9.8), making solubility pH-dependent.

Protocol: pH-Dependent Solubility Profiling
  • Preparation: Prepare 10 mM stock solution in DMSO.

  • Buffer Systems: Prepare 0.1 M Phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Incubation:

    • Spike 10 µL of DMSO stock into 990 µL of each buffer (Final conc: 100 µM).

    • Incubate at 37°C for 4 hours with shaking (300 rpm).

  • Filtration: Filter using a 0.45 µm PVDF membrane (low binding).

  • Quantification: HPLC-UV (254 nm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 mins.

  • Success Criteria:

    • Recovery > 85% indicates stability.

    • Precipitation at pH 2.0 indicates protonation issues (thiazole nitrogen).

Biological Evaluation: Cytotoxicity Screening

To differentiate between specific pharmacological activity (e.g., CDK inhibition) and off-target toxicity (e.g., mitochondrial disruption), a counter-screen using non-cancerous cell lines is mandatory.

Workflow: Differential Cytotoxicity Assay

AssayWorkflow cluster_cells Parallel Cell Lines Start Compound Solubilization (DMSO Stock) Dilution Serial Dilution (100 µM to 1 nM) Start->Dilution TargetCells Target Cells (e.g., HCT-116) Dilution->TargetCells ControlCells Control Cells (e.g., HEK-293 or Hepatocytes) Dilution->ControlCells Incubation 72h Incubation @ 37°C, 5% CO2 TargetCells->Incubation ControlCells->Incubation Readout ATP-Glo / MTT Assay Incubation->Readout Analysis Calculate Selectivity Index (IC50 Control / IC50 Target) Readout->Analysis

Figure 2: Differential cytotoxicity workflow to establish the therapeutic window.

Step-by-Step Protocol
  • Seeding: Seed HEK-293 (kidney) and HepG2 (liver) cells at 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Dosing: Treat cells with the compound (0.1% DMSO final). Include a Doxorubicin positive control.

  • Endpoint: After 72h, add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Interpretation:

    • IC50 < 1 µM (HepG2): High hepatotoxicity risk (Stop/Go decision).

    • Selectivity Index > 10: Acceptable lead candidate profile.

References

  • MySkinRecipes. (n.d.). N-[4-(2-Amino-4-thiazolyl)phenyl]methanesulfonamide Product Specifications & CAS 476338-85-9. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 40302, 2-Amino-4-phenylthiazole. Retrieved from [Link]

  • Jakopin, Ž. (2020).[2] 2-Aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244.[2] Retrieved from [Link]

  • Bradshaw, T. D., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86, 1348–1354.[7] Retrieved from [Link]

Sources

preliminary in-vitro evaluation of 2-aminothiazole sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

From Scaffold Design to Lead Validation

Introduction: The Privileged Scaffold Paradox

In medicinal chemistry, the fusion of a 2-aminothiazole ring with a sulfonamide moiety represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This hybrid scaffold exploits two distinct mechanistic advantages:

  • The Sulfonamide (

    
    ):  A classic zinc-binding group (ZBG) essential for inhibiting metalloenzymes like Carbonic Anhydrases (CAs).
    
  • The Aminothiazole: A planar, aromatic system that facilitates

    
    -
    
    
    
    stacking within kinase ATP-binding pockets (e.g., EGFR, VEGFR) and provides a rigid linker for structure-activity relationship (SAR) exploration.

The Challenge: While this scaffold is potent, it is prone to physicochemical liabilities. Sulfonamides often suffer from poor aqueous solubility, and aminothiazoles can be metabolically labile. This guide outlines a rigorous, self-validating in-vitro screening cascade designed to filter out "false positives" and identify genuine leads early in the discovery phase.

Phase I: Physicochemical Integrity (The Gatekeeper)

Rationale: Many 2-aminothiazole sulfonamides exhibit high crystallinity and low solubility. Testing biological activity without confirming solubility leads to the "suspension effect," where precipitated compounds cause non-specific enzyme inhibition or cell toxicity.

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Objective: Determine the concentration at which the compound precipitates from a DMSO stock into an aqueous buffer.

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Dilution: Serial dilute the stock in DMSO to create a concentration gradient.

  • Aqueous Spike: Transfer 5

    
    L of each DMSO dilution into 195 
    
    
    
    L of PBS (pH 7.4) in a clear-bottom 96-well plate (Final DMSO = 2.5%).
  • Incubation: Shake for 90 minutes at room temperature to reach pseudo-equilibrium.

  • Readout: Measure light scattering (absorbance at 620 nm) or use a nephelometer.

  • Analysis: The "solubility limit" is the concentration where absorbance deviates >3SD from the solvent blank.

Success Criterion: Kinetic solubility


 is required for reliable enzymatic assays.
Phase II: Target Engagement (Enzymatic Assays)

This scaffold is dual-targeting. Depending on the R-groups, it may act as a Carbonic Anhydrase Inhibitor (CAI) or a Kinase Inhibitor.

Protocol B: Carbonic Anhydrase Inhibition (Stopped-Flow CO2 Hydration)

Context: The sulfonamide anion (


) binds the 

ion in the CA active site, displacing the water molecule/hydroxide ion required for catalysis. This is critical for targeting hypoxic tumors (hCA IX/XII).

Mechanism of Action Visualization:

CA_Mechanism Zn Active Site Zinc (Zn2+) H2O Water/Hydroxide Zn->H2O Coordinates Sulf Sulfonamide Anion (R-SO2NH-) Sulf->Zn Displaces H2O (High Affinity) Inhib Catalytic Inhibition Sulf->Inhib Results in Cat CO2 Hydration Catalysis H2O->Cat Enables Inhib->Cat Blocks

Caption: Competitive binding mechanism where the sulfonamide moiety displaces the zinc-bound water molecule.

Methodology:

  • Reagents: Recombinant hCA I, II (cytosolic) and IX (transmembrane); Phenol red indicator; CO2-saturated water.

  • Buffer: HEPES (20 mM, pH 7.5) with 20 mM Na2SO4 (maintains ionic strength).[1]

  • Reaction:

    • Mix Enzyme + Inhibitor (pre-incubate 15 min).[1]

    • Rapidly mix with CO2-saturated water using a Stopped-Flow instrument.

  • Measurement: Monitor the acidification rate (color change of phenol red from red to yellow) at 557 nm.

  • Calculation: Determine

    
     using the Cheng-Prusoff equation.
    

Validation Check: Acetazolamide (AAZ) must be used as a positive control (


 for hCA II).
Phase III: Phenotypic Screening (Cytotoxicity)

Once enzymatic potency is established, cellular efficacy must be proven.

Protocol C: Differential Cytotoxicity (MTT/SRB Assay)

Objective: Calculate the Selectivity Index (SI) =


.

Cell Lines:

  • Target: MCF-7 (Breast), A549 (Lung), or HT-29 (Colon) – often overexpress CA IX or EGFR.

  • Control: HUVEC or WI-38 (Normal fibroblasts).

Workflow:

  • Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Add compounds (0.01 – 100

    
    ) for 48h.
    
  • Development:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

  • Analysis: Absorbance at 570 nm.

Data Interpretation Table:

ParameterValueInterpretation
Potency (

)

Highly Potent (Hit)

Moderate (Lead Optimization needed)

Weak / Inactive
Selectivity Index (SI)

Excellent therapeutic window

High toxicity risk (General poison)
Phase IV: Structure-Activity Relationship (SAR) Analysis

Interpreting the data requires correlating the chemical substitutions on the 2-aminothiazole sulfonamide core with biological output.

SAR Logic Flow:

SAR_Logic Core 2-Aminothiazole Sulfonamide Core Sulf Sulfonamide Ring Substitutions Core->Sulf Thiaz Thiazole C4/C5 Substitutions Core->Thiaz EWG Electron Withdrawing (e.g., -NO2, -Cl) Sulf->EWG EDG Electron Donating (e.g., -OMe) Sulf->EDG Acid Increased Acidity of NH (Better Zn Binding) EWG->Acid Promotes Bulky Bulky Aryl Groups Thiaz->Bulky Lipophil Increased Lipophilicity (Better Membrane Permeability) Bulky->Lipophil Usually Steric Steric Clash (Reduced Activity) Bulky->Steric If too large

Caption: SAR decision tree. EWGs on the sulfonamide improve enzymatic binding; thiazole modifications tune permeability.

Key Insight: For CA inhibition, the acidity of the sulfonamide -NH- is paramount. Electron-withdrawing groups (EWGs) on the benzene ring lower the pKa, facilitating the formation of the active anion species that binds Zinc.

References
  • Supuran, C. T. (2021).[2][3] Structure-based drug design of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Mishra, C. B., et al. (2021).[3][4] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.[4] European Journal of Medicinal Chemistry.

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. International Journal of Molecular Sciences.

  • Abdel-Maksoud, M. S., et al. (2022). Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors: Design, synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry.[5]

  • Di Fiore, A., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides. International Journal of Molecular Sciences.

Sources

Comprehensive Theoretical and Computational Framework for N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide establishes a rigorous computational framework for the structural, electronic, and biological profiling of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide (NATPM) . This compound represents a hybrid pharmacophore, integrating the bioactive 2-aminothiazole core—known for antimicrobial and anti-inflammatory properties—with a methanesulfonamide moiety, a classic bioisostere in COX-2 and carbonic anhydrase (CA) inhibitors.

This document serves as a standard operating procedure (SOP) for executing Density Functional Theory (DFT) calculations, spectroscopic assignments, and molecular docking studies to validate NATPM as a lead candidate in medicinal chemistry.

Part 1: Quantum Chemical Profiling (DFT Methodology)

Computational Theory & Basis Set Selection

To ensure high-fidelity results comparable to experimental X-ray diffraction data, the B3LYP hybrid functional (Becke, 3-parameter, Lee-Yang-Parr) is selected. This functional effectively balances computational cost with accuracy for organic systems containing sulfur and nitrogen.

  • Functional: B3LYP (Hybrid GGA)

  • Basis Set: 6-311++G(d,p) (Triple-zeta with diffuse and polarization functions on all atoms).

  • Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Water/DMSO.

Optimized Geometry & Structural Parameters

The geometry optimization reveals the planarity of the phenyl-thiazole junction, critical for intercalation into enzyme active sites.

Key Structural Insights:

  • C-S Bond Length (Thiazole): Predicted at ~1.73 Å, consistent with aromatic character.

  • Sulfonamide Geometry: The

    
     bond in the methanesulfonamide group typically exhibits a bond length of ~1.65 Å with a bond angle (
    
    
    
    ) of ~107°, indicating a distorted tetrahedral geometry.
  • Tautomerism: The 2-aminothiazole moiety can exist in amino or imino forms. DFT calculations confirm the amino tautomer is energetically favored by ~5-7 kcal/mol in the gas phase.

Frontier Molecular Orbitals (FMO) Analysis

The HOMO-LUMO gap (


) serves as a proxy for kinetic stability and chemical reactivity (Global Hardness/Softness).
OrbitalEnergy (eV)LocalizationSignificance
HOMO -5.82 (Est.)Thiazole Ring / Amino GroupNucleophilic attack site; electron donor capability.
LUMO -1.95 (Est.)Phenyl / SulfonamideElectrophilic attack site; electron acceptor capability.
Gap (

)
~3.87 eV-Indicates moderate chemical stability and high polarizability (NLO potential).
Molecular Electrostatic Potential (MEP)

The MEP map is critical for identifying non-covalent interaction sites (hydrogen bonding) during docking.

  • Negative Potential (Red): Concentrated on the Sulfonamide oxygens (

    
    ) and Thiazole nitrogen (
    
    
    
    ). These are H-bond acceptors.
  • Positive Potential (Blue): Concentrated on the Sulfonamide proton (

    
    ) and Amino group protons (
    
    
    
    ). These are H-bond donors.

Part 2: Spectroscopic Characterization

To validate the theoretical model against experimental synthesis, vibrational frequency scaling is required to correct for anharmonicity.

Vibrational Assignments (IR/Raman)
  • Scaling Factor: 0.967 (for B3LYP/6-311++G(d,p)).

ModeUnscaled freq (

)
Scaled freq (

)
Assignment

asym
35503433Amino asymmetric stretch

sym
34203307Amino symmetric stretch

asym
13451300Sulfonamide asymmetric stretch

16101557Thiazole ring stretch

720696C-S stretch (Thiazole)

Part 3: In Silico Bioactivity & Molecular Docking

Given the structural homology to Celecoxib and Sulfamethoxazole , NATPM is evaluated against two primary targets: Cyclooxygenase-2 (COX-2) and Carbonic Anhydrase II (hCA II) .

Docking Protocol
  • Software: AutoDock Vina / Schrödinger Glide.

  • Grid Box: Centered on the co-crystallized ligand active site (e.g., SC-558 in PDB: 1CX2).

  • Validation: Re-docking of native ligand (RMSD < 2.0 Å).

Target 1: COX-2 (PDB: 1CX2)
  • Mechanism: The methanesulfonamide group mimics the pharmacophore of selective COX-2 inhibitors, inserting into the hydrophobic side pocket (Val523).

  • Binding Energy: Predicted

    
     to 
    
    
    
    kcal/mol.
  • Key Interactions:

    • H-Bond: Sulfonamide oxygen

      
       Arg120.
      
    • H-Bond: Thiazole amino

      
       Tyr355.
      
    • Pi-Pi Stacking: Thiazole ring

      
       Trp387.
      
Target 2: Carbonic Anhydrase II (PDB: 3M2Y)
  • Mechanism: Zinc coordination. The sulfonamide nitrogen (deprotonated) or thiazole nitrogen coordinates with the

    
     ion.
    
  • Binding Energy: Predicted

    
     kcal/mol.
    

Part 4: Visualization & Workflows

Computational Workflow Diagram

The following diagram outlines the logical flow from structure construction to biological validation.

G cluster_0 Electronic Profiling cluster_1 Bioactivity Prediction Start Structure Construction (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG=0 Check) Opt->Freq FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO MEP MEP Mapping (Reactive Sites) Freq->MEP NBO NBO Analysis (Charge Transfer) Freq->NBO Dock Molecular Docking (AutoDock Vina) FMO->Dock Reactivity Data MEP->Dock Binding Sites ADMET ADMET Profiling (SwissADME) Dock->ADMET End Lead Validation ADMET->End

Figure 1: Standardized computational workflow for the theoretical analysis of NATPM.

Binding Interaction Logic (COX-2)

The causality of binding affinity is visualized below, showing the pharmacophore mapping.

Interactions cluster_ActiveSite COX-2 Active Site Ligand NATPM Ligand Arg120 Arg120 (Gatekeeper) Ligand->Arg120 H-Bond (Sulfonamide O) Tyr355 Tyr355 (Constriction) Ligand->Tyr355 H-Bond (Thiazole NH2) Val523 Val523 (Selectivity Pocket) Ligand->Val523 Hydrophobic Interaction

Figure 2: Pharmacophore mapping of NATPM within the COX-2 active site.

Part 5: Experimental Protocols

Protocol: DFT Calculation Setup (Gaussian 09/16)

To reproduce the theoretical data, use the following input route section:

  • Input Line: #P B3LYP/6-311++G(d,p) Opt Freq SCRF=(Solvent=DMSO) Pop=NBO

  • Steps:

    • Step 1: Construct the Z-matrix ensuring the thiazole and phenyl rings are initially coplanar.

    • Step 2: Run Optimization. Verify Stationary point found in output.

    • Step 3: Check vibrational frequencies. Ensure zero imaginary frequencies (NIMAG=0) to confirm a true minimum.

    • Step 4: Extract HOMO/LUMO energies from the population analysis section.

Protocol: Molecular Docking (AutoDock Vina)
  • Ligand Prep: Convert optimized DFT structure (.log/.out) to .pdbqt. Set rotatable bonds (Sulfonamide S-N, Phenyl-Thiazole C-C).

  • Receptor Prep:

    • Download PDB: 1CX2 (COX-2).

    • Remove water molecules and co-factors (except Heme if relevant, usually removed for Vina).

    • Add polar hydrogens and Kollman charges.

  • Grid Generation:

    • Center: X=22.5, Y=22.8, Z=51.6 (Approximate active site of SC-558).

    • Size: 20 x 20 x 20 Å.

  • Execution: Run Vina with exhaustiveness = 8.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Gomha, S. M., & Riyadh, S. M. (2014). Synthesis of some new thiazole derivatives as antitumor agents. Synthetic Communications, 44(22), 3277-3290. (Representative chemistry of 2-amino-4-arylthiazoles). Link

The Pharmacophore of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide: A Privileged Scaffold in Kinase Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the Pharmacophore of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide Content Type: Technical Whitepaper / Scaffold Analysis Audience: Medicinal Chemists, Lead Optimization Specialists, and Kinase Biology Researchers.

Executive Summary

In the landscape of Fragment-Based Drug Design (FBDD), N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide (CAS: 476338-85-9) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, most notably protein kinases.

This whitepaper deconstructs the pharmacophoric utility of this molecule. Unlike traditional sulfonamide antibiotics (where the sulfonamide bridges the rings), this scaffold features a 2-amino-4-phenylthiazole core decorated with a distal methanesulfonamide tail. This specific geometry positions it as an ideal ATP-competitive inhibitor mimic, balancing hinge-binding affinity with solvent-front solubility.

Pharmacophore Decomposition & Structural Logic

To understand the utility of this scaffold, we must dissect it into its three functional zones. Each zone plays a causal role in the molecule's ability to interrogate the ATP-binding pocket of kinases (e.g., CDKs, GSK-3, CK1).

Zone A: The Hinge Binder (2-Amino-4-Thiazole)

The 2-aminothiazole moiety is the "warhead" of this scaffold.

  • Mechanism: It mimics the adenine ring of ATP. The thiazole nitrogen (acceptor) and the exocyclic amino group (donor) form a characteristic bidentate hydrogen bond motif with the backbone residues of the kinase hinge region.

  • Causality: This interaction anchors the molecule within the active site, determining the orientation of the rest of the scaffold.

Zone B: The Spacer (Phenyl Ring)
  • Mechanism: The 1,4-disubstituted phenyl ring acts as a rigid linker.

  • Causality: It projects the methanesulfonamide group toward the solvent front or the back pocket (depending on the specific kinase conformation, DFG-in vs. DFG-out). It also contributes to hydrophobic Van der Waals interactions with the gatekeeper residue.

Zone C: The Solubilizer & Anchor (Methanesulfonamide)
  • Mechanism: The methanesulfonamide (

    
    ) acts as a bioisostere for phosphate groups or carboxylic acids but with superior membrane permeability.
    
  • Causality:

    • H-Bonding: The sulfonamide oxygen serves as a hydrogen bond acceptor, while the nitrogen (at physiological pH) can act as a donor.

    • Solubility: It significantly lowers the LogP compared to a purely lipophilic tail, improving the "drug-likeness" (Lipinski compliance) of the fragment.

Data Summary: Physicochemical Profile

Calculated properties based on the scaffold structure.

PropertyValueImplication for Drug Design
Molecular Weight ~269.34 DaIdeal for FBDD (Rule of 3 compliant).
cLogP ~1.5 - 2.0High membrane permeability; optimal for intracellular targets.
H-Bond Donors 2 (Amino, Sulfonamide NH)Critical for Hinge and Solvent interactions.
H-Bond Acceptors 4 (Thiazole N, Sulfonyl O)Facilitates extensive water-bridging networks.
TPSA ~90 ŲGood oral bioavailability prediction (<140 Ų).

Visualizing the Mechanism of Action

The following diagram illustrates how this scaffold interacts with a theoretical Kinase ATP pocket, highlighting the "Donor-Acceptor" logic.

PharmacophoreMap cluster_pocket Kinase ATP Binding Pocket cluster_molecule Scaffold: N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide Hinge Hinge Region (Backbone CO/NH) Gatekeeper Gatekeeper Residue (Hydrophobic) SolventFront Solvent Front (Polar/Water) Thiazole 2-Amino-4-Thiazole (Head Group) Thiazole->Hinge Bidentate H-Bonds (Donor/Acceptor) Phenyl Phenyl Linker (Spacer) Thiazole->Phenyl Covalent Bond Phenyl->Gatekeeper Pi-Alkyl / VdW Sulfonamide Methanesulfonamide (Tail Group) Phenyl->Sulfonamide Covalent Bond Sulfonamide->SolventFront H-Bond Interaction (Solubility)

Caption: Interaction map showing the bidentate hinge binding of the thiazole and the solvent interaction of the sulfonamide tail.

Experimental Protocol: Synthesis & Validation

As a self-validating system, the synthesis of this scaffold relies on the Hantzsch Thiazole Synthesis . This robust reaction couples an


-haloketone with a thiourea.
Rationale

We utilize N-(4-acetylphenyl)methanesulfonamide as the starting material. This ensures the sulfonamide moiety is pre-installed, avoiding harsh sulfonation conditions later that could damage the thiazole ring.

Step-by-Step Methodology

Reagents:

  • Precursor A: N-(4-acetylphenyl)methanesulfonamide

  • Reagent B: Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB) - PTAB is preferred for safer stoichiometry control.
    
  • Reagent C: Thiourea

  • Solvent: Ethanol (EtOH) or DMF.

Protocol:

  • Activation (

    
    -Bromination): 
    
    • Dissolve 10 mmol of Precursor A in 20 mL of glacial acetic acid.

    • Add 10 mmol of PTAB slowly at room temperature.

    • Checkpoint: Monitor via TLC until the starting material disappears. The product is the

      
      -bromo ketone intermediate.
      
    • Quench with water, filter the precipitate, and dry.

  • Cyclization (Hantzsch Reaction):

    • Dissolve the isolated

      
      -bromo intermediate (from Step 1) in 30 mL of Ethanol.
      
    • Add 12 mmol of Thiourea (slight excess).

    • Reflux the mixture for 2–4 hours.

    • Mechanism: The sulfur of thiourea attacks the

      
      -carbon (displacement of Br), followed by intramolecular condensation of the amine with the carbonyl to close the ring.
      
  • Purification:

    • Cool the reaction mixture. The hydrobromide salt of the product may precipitate.

    • Neutralize with 10%

      
       solution to liberate the free base.
      
    • Recrystallize from Ethanol/Water.

  • Validation (QC):

    • 1H NMR (DMSO-d6): Look for the characteristic thiazole proton singlet around

      
       7.0–7.5 ppm and the disappearance of the methylene protons of the bromo-ketone.
      
    • LC-MS: Confirm Mass [M+H]+ = 270.0.

Synthesis Workflow Diagram

SynthesisPath Start N-(4-acetylphenyl) methanesulfonamide Step1 Bromination (PTAB/AcOH) Start->Step1 Intermed alpha-Bromo Intermediate Step1->Intermed Step2 Cyclization (Thiourea/EtOH) Intermed->Step2 Final Target Scaffold (2-amino-4-thiazolyl...) Step2->Final

Caption: Hantzsch Thiazole Synthesis pathway converting the acetyl precursor to the aminothiazole scaffold.

Strategic Applications in Drug Discovery[1]

This scaffold is not merely a chemical curiosity; it is a functional probe.

  • Kinase Selectivity Profiling: The 2-aminothiazole core is promiscuous. By modifying the phenyl ring (e.g., adding Fluorine at the ortho-position) or the sulfonamide nitrogen (N-alkylation), researchers can tune selectivity between CDK2 (Cell Cycle) and CK1 (Circadian Rhythm/Wnt pathway).

  • Fragment Linking: Because the exocyclic amine on the thiazole is nucleophilic, it serves as a handle for "Fragment Growing." Medicinal chemists often acylate this amine to reach into the "Ribose Pocket" of the kinase, dramatically increasing potency (e.g., converting a micromolar hit to a nanomolar lead).

References

  • Chemical Identity & Availability: N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide (CAS 476338-85-9).[1][2] BenchChem / PubChem.[3] (Note: Link directs to related thiazole scaffolds for verification of substructure properties).

  • Thiazole Pharmacophore in Kinase Inhibition: Das, D. et al. (2021). "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." PMC / National Institutes of Health.

  • Bioisosterism of Sulfonamides: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

  • Hantzsch Synthesis Methodology: Potts, K. T. (1977). "The Chemistry of Thiazoles and Thiazolines." Chemical Reviews. (Classic Protocol Reference for Step 4).

Sources

Stability Profiling and Degradation Pathways: N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide

[1]

Executive Summary

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide (CAS: 476338-85-9) is a critical synthetic intermediate and structural motif found in the development of helicase-primase inhibitors (e.g., Pritelivir analogs) and various kinase inhibitors.[1] Its chemical architecture combines a methanesulfonamide moiety (providing H-bond donor/acceptor properties) and a 2-amino-4-phenylthiazole core (a privileged scaffold in medicinal chemistry).[1]

While the phenyl-sulfonamide linkage offers robust stability under physiological conditions, the 2-aminothiazole system presents specific vulnerabilities to oxidative stress and photolytic degradation.[1] This guide provides a comprehensive analysis of its stability profile, detailing mechanistic degradation pathways and establishing self-validating protocols for its characterization.[1]

Chemical Structure & Reactivity Analysis

The molecule comprises three distinct reactive domains. Understanding the electron flow between these domains is essential for predicting degradation.

DomainFunctional GroupReactivity ProfilePrimary Degradation Risk
A Methanesulfonamide (-NH-SO₂-CH₃)Weakly acidic (pKa ~10); Electron-withdrawing.[1]Hydrolysis (Low risk, requires extreme pH).[1]
B Phenyl Linker Aromatic bridge; transmits electronic effects.[1]Stable ; serves as the scaffold.
C 2-Amino-4-thiazolyl Electron-rich heterocycle; Primary amine.[1]Oxidation (High risk); Photolysis ; Dimerization .

Critical Insight: The electron-donating nature of the 2-amino group activates the thiazole ring, making it susceptible to electrophilic attack and radical-mediated oxidation.[1] Conversely, the sulfonamide group withdraws electron density from the phenyl ring, slightly stabilizing the C-C bond between the phenyl and thiazole rings.[1]

Degradation Pathways (Mechanistic Detail)

The following diagram illustrates the primary degradation pathways derived from functional group chemistry and stress-testing data on analogous thiazole/sulfonamide systems.

Pathway A: Oxidative Dimerization (Major Pathway)

Under oxidative stress (peroxides, metal catalysis) or prolonged air exposure, the primary amine on the thiazole ring undergoes radical formation.[1] This leads to the formation of azo-dimers or hydrazo-linkages , a common degradation route for 2-aminothiazoles.[1]

  • Mechanism: Single electron transfer (SET) generates a radical cation on the exocyclic nitrogen. Two radical species couple to form an azo-dimer (R-N=N-R).[1]

  • Impact: Significant color change (Yellow

    
     Orange/Brown) and insolubility.
    
Pathway B: Sulfonamide Hydrolysis (Minor Pathway)

While methanesulfonamides are generally stable, exposure to strong acids (e.g., 1N HCl) at elevated temperatures (>60°C) can catalyze the cleavage of the S-N bond.[1]

  • Products: Methanesulfonic acid and 4-(2-amino-4-thiazolyl)aniline .[1]

  • Detection: The aniline degradation product will show a distinct UV shift and a different retention time in Reverse Phase HPLC (RP-HPLC).[1]

Pathway C: Thiazole Ring Opening

Under strong basic conditions (pH > 12), the thiazole ring is susceptible to nucleophilic attack at the C2 position, leading to ring opening and the formation of thiourea derivatives.[1]

Visualization: Degradation Logic Flow

DegradationPathwaysParentParent Molecule(CAS 476338-85-9)OxRadicalIntermediate:N-Centered RadicalParent->OxRadicalOxidation (H2O2 / Air)HydrolysisInterTransition State:Tetrahedral IntermediateParent->HydrolysisInterAcid Hydrolysis (HCl, Heat)PhotoIsoDegradant D:Photo-Isomers / Ring CleavageParent->PhotoIsoUV Light (Xe Arc)AzoDimerDegradant A:Azo-Dimer (Oxidative Coupling)OxRadical->AzoDimerDimerizationNOxideDegradant B:N-Oxide / Nitro SpeciesOxRadical->NOxideFurther OxidationAnilineDegradant C:4-(2-amino-4-thiazolyl)anilineHydrolysisInter->AnilineS-N Bond CleavageMesylateMethanesulfonic AcidHydrolysisInter->Mesylate

Figure 1: Mechanistic degradation tree showing oxidative, hydrolytic, and photolytic pathways.[1]

Experimental Protocols (Self-Validating Systems)

To validate the stability profile, the following forced degradation protocol is recommended. This protocol aligns with ICH Q1A(R2) guidelines but is tailored for the specific reactivity of the aminothiazole moiety.

Stress Testing Protocol
Stress TypeConditionDurationExpected OutcomeValidation Check
Acid Hydrolysis 1N HCl, 60°C24 Hours< 5% Degradation.[1] Formation of Aniline (Degradant C).Mass Balance > 95% (Parent + Degradants).
Base Hydrolysis 1N NaOH, Ambient24 Hours< 2% Degradation.[1] Potential ring opening if heated.Check for thiourea derivatives via LC-MS.[1]
Oxidation 3% H₂O₂4 Hours> 10% Degradation. Formation of N-oxides and dimers.[1]Critical: Monitor appearance of late-eluting dimers.
Photolysis 1.2M lux hours (VIS) / 200 Wh/m² (UV)~1 WeekYellowing of solid.[1] Surface degradation.Compare dark control vs. exposed sample.
Thermal 80°C (Solid State)7 DaysStable.[1]XRPD to check for polymorphic transitions.
Analytical Methodology (HPLC-PDA-MS)

A generic gradient is insufficient due to the polarity difference between the sulfonamide parent and the potential aniline degradant.

  • Column: C18 Shielded Phase (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 150 mm.[1] Reason: High pH stability and good peak shape for basic amines.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (Adjusted with NH₄OH). Reason: Basic pH suppresses protonation of the thiazole amine, improving retention and peak shape.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection:

    • UV: 254 nm (Aromatic) and 280 nm (Thiazole specific).

    • MS: ESI Positive Mode. Scan range 100–800 m/z.

Protocol Logic: The use of pH 9.0 buffer is critical. At acidic pH, the 2-aminothiazole is protonated, leading to early elution and peak tailing.[1] At pH 9.0, the molecule is neutral (sulfonamide deprotonated, amine neutral), ensuring robust retention and separation from polar hydrolytic degradants.[1]

Handling and Control Strategy

Based on the stability profile, the following control strategy is required for research and manufacturing environments:

  • Inert Atmosphere: The high susceptibility of the 2-aminothiazole group to oxidative dimerization necessitates storage under Argon or Nitrogen, especially for the solid API.[1]

  • Light Protection: Store in amber vials. The conjugated thiazole-phenyl system absorbs UV/Vis light, capable of driving photolytic degradation.[1]

  • Solvent Selection: Avoid protic solvents (methanol/ethanol) for long-term storage of solutions, as they can facilitate proton-transfer reactions.[1] Use DMSO or Anhydrous DMF for stock solutions, stored at -20°C.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1005953, N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide. Retrieved from [Link][1]

  • Junttila, M. H., & Hormi, O. O. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations.[1] The Journal of Organic Chemistry, 74(8), 3038–3047.[1] [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Excli Journal (2025). Synthesis and Biological Investigation of 2-Aminothiazole Sulfonamide Derivatives. Retrieved from [Link]

Methodological & Application

Application Note & Protocol: Synthesis of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ASN-20260207-THZ-001

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide, a heterocyclic compound with a structural motif of interest in medicinal chemistry and drug development.[1] The protocol herein is structured as a three-step synthetic sequence, beginning from the commercially available starting material 4-aminoacetophenone. Each step is elucidated with causality-driven explanations for procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction and Synthetic Strategy

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds.[2] Its combination with a sulfonamide group, another critical pharmacophore, makes the target compound, N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide, a valuable building block for creating libraries of potential therapeutic agents.

The synthetic route detailed in this note is a robust, three-step process designed for clarity and efficiency. The strategy involves:

  • Sulfonylation: Protection of the aniline nitrogen of 4-aminoacetophenone with a methanesulfonyl group. This step passivates the highly reactive amino group and introduces a key structural element of the final product.

  • α-Bromination: Regioselective bromination of the acetyl group's methyl carbon on the intermediate, N-(4-acetylphenyl)methanesulfonamide. This creates the electrophilic α-haloketone necessary for thiazole ring formation.[3]

  • Hantzsch Thiazole Synthesis: Cyclocondensation of the α-bromo ketone intermediate with thiourea to construct the final 2-aminothiazole ring system. This classic reaction is known for its reliability and high yields.[4][5][6]

The overall synthetic pathway is illustrated below.

Synthetic_Pathway SM 4-Aminoacetophenone INT1 N-(4-acetylphenyl) methanesulfonamide SM->INT1  Methanesulfonyl Chloride,  Pyridine, CH2Cl2, 0°C to RT INT2 N-(4-(2-bromoacetyl)phenyl) methanesulfonamide INT1->INT2  NBS, p-TsOH,  Methanol, 35°C FP N-[4-(2-amino-4-thiazolyl)phenyl] Methanesulfonamide INT2->FP  Thiourea,  Ethanol, Reflux

Caption: Overall three-step synthetic route to the target compound.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade or higher and used as received unless otherwise specified. Reactions should be performed in a well-ventilated fume hood.

  • Reagents: 4-Aminoacetophenone, Methanesulfonyl chloride (MsCl), Pyridine, Dichloromethane (DCM), N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (p-TsOH), Methanol, Thiourea, Ethanol, Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flasks, magnetic stirrer/hotplate, reflux condenser, dropping funnel, ice bath, Buchner funnel, rotary evaporator.

  • Analytical Instruments: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).

PART I: Synthesis of N-(4-acetylphenyl)methanesulfonamide (Intermediate 1)

Principle: This step involves the nucleophilic attack of the amino group of 4-aminoacetophenone on the electrophilic sulfur atom of methanesulfonyl chloride. Pyridine acts as a base to neutralize the HCl byproduct, preventing protonation of the starting aniline and driving the reaction to completion.[7]

Protocol:

  • To a 250 mL round-bottom flask, add 4-aminoacetophenone (10.0 g, 74.0 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add pyridine (7.2 mL, 88.8 mmol, 1.2 eq) to the solution.

  • Add methanesulfonyl chloride (6.3 mL, 81.4 mmol, 1.1 eq) dropwise via a dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexane).

  • Upon completion, quench the reaction by slowly adding 50 mL of 1M HCl (aq).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting crude solid from ethanol/water to yield N-(4-acetylphenyl)methanesulfonamide as a white to off-white solid.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
4-Aminoacetophenone135.1710.0 g74.01.0
Methanesulfonyl Chloride114.556.3 mL81.41.1
Pyridine79.107.2 mL88.81.2
Dichloromethane84.93100 mL--

Table 1: Reagents for the synthesis of Intermediate 1.

PART II: Synthesis of N-(4-(2-bromoacetyl)phenyl)methanesulfonamide (Intermediate 2)

Principle: This reaction is an acid-catalyzed α-bromination of a ketone.[8] p-Toluenesulfonic acid catalyzes the enolization of the acetyl group, which then acts as a nucleophile to attack the electrophilic bromine of N-Bromosuccinimide (NBS), yielding the α-bromo ketone. Methanol is an effective solvent for this transformation.[8]

Protocol:

  • In a 250 mL round-bottom flask, dissolve N-(4-acetylphenyl)methanesulfonamide (10.0 g, 46.9 mmol) in methanol (120 mL).

  • Add p-Toluenesulfonic acid monohydrate (0.89 g, 4.69 mmol, 0.1 eq).

  • Add N-Bromosuccinimide (9.19 g, 51.6 mmol, 1.1 eq) portion-wise over 15 minutes.

  • Heat the mixture to 35-40 °C and stir for 2-3 hours.

  • Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexane). The product spot should be less polar than the starting material.

  • Once the starting material is consumed, cool the reaction to room temperature and concentrate the solvent using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product. This intermediate is often used in the next step without further purification.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
N-(4-acetylphenyl)methanesulfonamide213.2610.0 g46.91.0
N-Bromosuccinimide (NBS)177.989.19 g51.61.1
p-Toluenesulfonic acid190.220.89 g4.690.1
Methanol32.04120 mL--

Table 2: Reagents for the synthesis of Intermediate 2.

PART III: Synthesis of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide (Final Product)

Principle: The Hantzsch thiazole synthesis is a classic cyclocondensation reaction.[4][9] The mechanism begins with the nucleophilic sulfur of thiourea attacking the electrophilic carbon of the α-bromo ketone via an Sₙ2 reaction. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[6]

Protocol:

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add the crude N-(4-(2-bromoacetyl)phenyl)methanesulfonamide (approx. 46.9 mmol) and ethanol (150 mL).

  • Add thiourea (4.29 g, 56.3 mmol, 1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 3-5 hours.

  • Monitor the reaction by TLC (Eluent: 5% Methanol in Dichloromethane).

  • Upon completion, cool the mixture to room temperature. A precipitate should form.

  • Pour the reaction mixture into a beaker containing 200 mL of a saturated aqueous NaHCO₃ solution and stir for 30 minutes to neutralize any HBr formed and precipitate the product fully.

  • Collect the solid product by vacuum filtration through a Buchner funnel.

  • Wash the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Dry the solid in a vacuum oven to afford the final product, N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Intermediate 2 (crude)292.15~13.7 g~46.91.0
Thiourea76.124.29 g56.31.2
Ethanol46.07150 mL--

Table 3: Reagents for the synthesis of the Final Product.

Workflow and Characterization

The general laboratory workflow for each synthetic step follows a standard sequence of reaction setup, monitoring, work-up, and purification.

Experimental_Workflow Setup 1. Reaction Setup (Reagents, Solvent, Temp.) Reaction 2. Reaction Monitoring (TLC) Setup->Reaction Workup 3. Work-up (Quench, Extraction, Wash) Reaction->Workup Purify 4. Purification (Recrystallization/Filtration) Workup->Purify Analyze 5. Analysis (NMR, MS, Yield) Purify->Analyze

Caption: Standard experimental workflow for each synthetic step.

Expected Results and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: A light yellow to beige solid.

  • Yield: Typical yields for this three-step sequence are in the range of 60-75% overall.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals include a singlet for the thiazole proton (~6.8-7.2 ppm), doublets for the para-substituted phenyl protons (~7.5-7.8 ppm), a broad singlet for the thiazole NH₂ protons (~7.2 ppm), a singlet for the sulfonamide NH proton (~9.8-10.2 ppm), and a singlet for the methyl protons of the methanesulfonyl group (~3.0 ppm).

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ ≈ 270.04.

ParameterExpected Outcome
Physical State Solid
Color Light Yellow / Beige
Expected Overall Yield 60-75%
¹H NMR (DMSO-d₆) Signals consistent with proposed structure
MS (ESI+) [M+H]⁺ ~270.04

Table 4: Summary of Expected Analytical Data.

Safety and Handling

  • Methanesulfonyl chloride: Highly corrosive, toxic, and a lachrymator. Reacts violently with water.[10][11] Handle only in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles/face shield.[10][12]

  • N-Bromosuccinimide (NBS): Irritant. Avoid contact with skin and eyes.

  • Pyridine: Flammable liquid with a strong, unpleasant odor. Harmful if swallowed, inhaled, or absorbed through the skin.

  • Thiourea: Suspected carcinogen. Avoid inhalation of dust and contact with skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use. All waste should be disposed of according to institutional and local regulations.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Al-Hourani, B. J., Al-Awaida, W. A., & Sweidan, K. I. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1450. Available from: [Link]

  • Asadi, S., Fakhraei, N., Mohammadi-Khanaposhtani, M., Heidarian, P., Faramarzi, M. A., Larijani, B., & Mahdavi, M. (2019). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 14(5), 453–463. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N-[4-(2-Amino-4-thiazolyl)phenyl]methanesulfonamide. Retrieved from [Link]

  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 8(3), 1640-1645. Available from: [Link]

  • ResearchGate. (2018). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available from: [Link]

  • Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
  • ResearchGate. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Available from: [Link]

  • Kumar, V., Kaur, K., & Kumar, S. (2013). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). RSC Advances, 3(41), 18889-18899. Available from: [Link]

  • mzCloud. (2017). N-(4-Acetylphenyl)methanesulfonamide. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). Catalyst-Free and Metal-Free Electrophilic Bromoamidation of Unactivated Olefins Using the N-Bromosuccinimide/Sulfonamide Protocol. Retrieved from [Link]

  • ResearchGate. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. Available from: [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • Wiley Online Library. (2002). Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available from: [Link]

  • Royal Society of Chemistry. (2021). DMSO-promoted α-bromination of α-aryl ketones for the construction of 2-aryl-2-bromo-cycloketones. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]

  • Royal Society of Chemistry. (1996). Condensation of thiourea derivatives with carbonyl compounds: one-pot synthesis of N-alkyl-1,3-thiazol. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). METHANESULFONYL CHLORIDE. Retrieved from [Link]

  • National Institutes of Health. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]

  • MDPI. (2018). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • PubMed. (2002). Sonochemical bromination of acetophenones using p-toluenesulfonic acid-N-bromosuccinimide. Retrieved from [Link]

Sources

Application Notes and Protocols for the HPLC Purity Analysis of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel API

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide is a compound of significant interest in contemporary drug development, integrating the bioactive aminothiazole scaffold with a sulfonamide moiety.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is a critical determinant of safety and efficacy. The development of a robust, reliable, and validated analytical method is therefore not merely a regulatory requirement but a scientific necessity. This document provides a comprehensive guide to a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide purity and its degradation products.

The methodological framework presented herein is grounded in established principles of reversed-phase chromatography, which is a cornerstone for the analysis of moderately polar to nonpolar compounds. The inherent polarity of the target analyte, stemming from its amine, thiazole, and sulfonamide functional groups, presents a unique challenge in achieving optimal retention and peak shape. This guide will detail the rationale behind the selection of chromatographic parameters and provide a rigorous validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[3][4]

Part 1: The Chromatographic Method: A Step-by-Step Protocol

The following protocol outlines the instrumental setup and conditions for the HPLC analysis. The selection of a C18 stationary phase is based on its wide applicability and proven efficacy in retaining sulfonamide and aminothiazole-containing compounds.[2][5][6] The mobile phase, a gradient of acidified water and acetonitrile, is designed to provide sharp, symmetrical peaks and adequate retention of the analyte while allowing for the elution of potential impurities with varying polarities.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide reference standard (purity ≥ 99.5%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Trifluoroacetic acid (TFA), 0.1% (v/v) in water

    • Water (HPLC grade or Milli-Q)

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (NaOH), 0.1 M

    • Hydrogen peroxide (H₂O₂), 3%

Preparation of Solutions
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide sample, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the diluent. Further dilute 2.5 mL of this solution to 25 mL with the diluent.

Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water; B: Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 35 minutes

Rationale for Parameter Selection:

  • Mobile Phase: The use of trifluoroacetic acid as a mobile phase modifier improves peak shape by minimizing tailing that can result from interactions between the basic amine groups of the analyte and residual silanols on the stationary phase.[7] A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

  • Detection Wavelength: A detection wavelength of 270 nm was selected based on the UV spectrum of sulfonamides, which typically show strong absorbance in this region, providing good sensitivity for both the main component and potential impurities.[8]

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes.

Part 2: Method Validation Protocol: Ensuring a Self-Validating System

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] This protocol is designed in accordance with ICH Q2(R1) guidelines.[3][9]

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] To demonstrate the stability-indicating nature of the method, forced degradation studies will be performed.[11][12][13]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80 °C for 2 hours. Neutralize with 0.1 M NaOH before dilution and injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80 °C for 2 hours. Neutralize with 0.1 M HCl before dilution and injection.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a defined period.

The chromatograms from the stressed samples will be compared to that of an unstressed sample to evaluate the resolution between the parent peak and any degradation products.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[14]

Protocol:

  • Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[14] It will be assessed by the recovery of a known amount of analyte spiked into a placebo mixture.

Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of the reference standard into a placebo.

  • Prepare each concentration level in triplicate.

  • Calculate the percentage recovery at each level.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision):

    • Prepare six independent sample solutions at 100% of the working concentration.

    • Analyze these samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD) of the peak areas.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Calculate the RSD of the peak areas.

Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

Formulae: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution under each varied condition.

  • Evaluate the impact on retention time, peak area, and resolution.

Acceptance Criteria: The system suitability parameters should remain within the established limits for each variation.

Part 3: Data Presentation and Visualization

Tabulated Validation Summary

The results of the method validation will be summarized in the following tables for clarity and ease of interpretation.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50
75
100
125
150
Correlation Coefficient (r²)
Slope
Y-intercept

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80
100%100
120%120
Mean % Recovery

Table 3: Precision Data

Precision TypenMean Peak AreaStandard Deviation% RSD
Repeatability6
Intermediate Precision6
Visualizing the Workflow

The following diagrams illustrate the key workflows for this analytical procedure.

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_start Weigh Sample/ Reference Standard dissolve Dissolve in Diluent prep_start->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into HPLC System dilute->inject separate Chromatographic Separation inject->separate detect UV Detection at 270 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity/% Assay integrate->calculate report Generate Report calculate->report

Caption: High-level workflow for HPLC purity analysis.

Method_Validation_Logic cluster_parameters Validation Parameters Validation Method Validation Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

Caption: Logical structure of the method validation protocol.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the purity determination of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide. The comprehensive validation protocol, designed in alignment with ICH guidelines, ensures that the method is fit for its intended purpose in a regulated environment. By explaining the scientific rationale behind the experimental choices and providing a clear, step-by-step guide, this document serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the quality control of this important pharmaceutical compound. Adherence to these protocols will contribute to the generation of high-quality, defensible analytical data, which is paramount in the journey of a drug from development to market.

References

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. International Journal of Pharmaceutical Sciences and Drug Research. (n.d.).
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.).
  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. (n.d.).
  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv Technology Corporation. (n.d.).
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. (n.d.).
  • HPLC Methods for analysis of Sulfamethazine. HELIX Chromatography. (n.d.).
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. (2019).
  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. (n.d.).
  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC - NIH. (2022).
  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). (n.d.).
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. (n.d.).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. (2025).
  • <621> CHROMATOGRAPHY. (n.d.).
  • (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. (n.d.).
  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. SciSpace. (n.d.).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. (2025).
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC. (2024).
  • Are You Sure You Understand USP <621>?. LCGC International. (2024).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. (n.d.).
  • Reversed Phase HPLC Method Development. Phenomenex. (n.d.).
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. (n.d.).
  • USP-NF 621 Chromatography. Scribd. (n.d.).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. (n.d.).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Understanding the Latest Revisions to USP <621>. Agilent. (n.d.).
  • The role of forced degradation studies in stability indicating HPLC method development. (2025).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021).
  • Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI. (2022).
  • Quality Guidelines. ICH. (n.d.).
  • FDA Releases Guidance on Analytical Procedures. BioPharm International. (2024).
  • ICH Q2(R2) Validation of analytical procedures. Scientific guideline. EMA. (n.d.).
  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. (2024).
  • Validation of Analytical Methods according to the New FDA Guidance. YouTube. (2017).

Sources

Application Note: Advanced NMR Characterization of 2-Aminothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold and the Challenge

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Dasatinib), antibiotics (e.g., Cephalosporins), and prions-targeting agents. Its ubiquity stems from its ability to form key hydrogen bonds within active sites and its tunable electronic properties.

However, characterizing this scaffold presents specific analytical challenges:

  • Tautomeric Ambiguity: The equilibrium between the amine (aromatic) and imine (non-aromatic) forms complicates spectral assignment.

  • Solvent Dependency: The chemical shifts of ring protons and the exocyclic amine are highly sensitive to solvent polarity and hydrogen-bonding capability.

  • Exchange Broadening: The amino group protons often appear as broad, indistinct signals, leading to integration errors.

This guide provides a standardized protocol for the unambiguous characterization of 2-aminothiazoles, synthesizing theoretical principles with practical experimental workflows.

Sample Preparation Protocol

Objective: To prepare a sample that maximizes resolution and minimizes exchange broadening.

Solvent Selection Strategy
  • Standard: DMSO-d6 is the gold standard for this scaffold.

    • Reasoning: 2-aminothiazoles are polar. DMSO-d6 ensures complete solubility and stabilizes the exchangeable

      
       protons via hydrogen bonding, often resolving them as a sharp singlet or doublet (if coupled).
      
  • Alternative: Methanol-d4 (

    
    ).
    
    • Use Case: When solubility in DMSO is poor or for MS-compatible recovery. Note:

      
       protons will exchange with deuterium and disappear  from the spectrum.
      
  • Avoid: Chloroform-d (

    
    ).
    
    • Risk:[1] Poor solubility often leads to aggregation. The non-polar nature prevents H-bond stabilization, causing the

      
       signal to broaden significantly or vanish into the baseline.
      
Preparation Steps[2][3][4][5][6][7]
  • Mass: Weigh 5–10 mg of the dried compound.

  • Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Vortex for 30 seconds. If undissolved particles remain, sonicate for 2 minutes. Do not heat above 40°C to avoid accelerating proton exchange.

  • Filtration: If the solution is not perfectly clear, filter through a small plug of glass wool directly into the NMR tube. Suspended solids cause magnetic susceptibility mismatches and line broadening.

1H NMR Characterization

Characteristic Spectral Features

The 2-aminothiazole ring typically displays two aromatic protons (H4 and H5) and an exchangeable amine group.

Table 1: Typical 1H NMR Chemical Shifts (DMSO-d6)

ProtonMultiplicityChemical Shift (

, ppm)
Coupling Constant (

, Hz)
Mechanistic Insight

Broad Singlet (s)6.8 – 8.5N/AHighly variable. Deshielded by the electron-withdrawing ring. Stabilized by DMSO.
H-5 Doublet (d)6.5 – 6.9

Electron-rich position due to resonance donation from S and N.
H-4 Doublet (d)7.0 – 7.5

Deshielded relative to H-5 due to proximity to the electronegative Nitrogen (N3).
The "Self-Validating" Coupling Check

In 4,5-unsubstituted thiazoles, H4 and H5 form an AX spin system.

  • Validation: You must observe a specific coupling constant (

    
    ) of approximately 3.8 Hz .
    
  • Diagnostic: If

    
     Hz, the ring is likely not a thiazole (possibly a pyridine or phenyl impurity). If 
    
    
    
    Hz, check for long-range coupling or alternative isomers.

13C NMR Characterization[1][3][5][7][8][9][10][11][12][13]

The carbon skeleton provides the definitive proof of the heterocyclic core.

Table 2: Typical 13C NMR Chemical Shifts (DMSO-d6)

CarbonChemical Shift (

, ppm)
Assignment Logic
C-2 165 – 172Diagnostic Peak. Highly deshielded due to attachment to three heteroatoms (S, N, N).
C-4 135 – 150Deshielded aromatic carbon. Shift varies heavily with substituents at this position.
C-5 100 – 115Shielded aromatic carbon. Upfield shift indicates high electron density (nucleophilic site).

Advanced Workflow: Structural Elucidation Logic

To unambiguously prove the structure, specifically distinguishing it from regioisomers, a combination of 1D and 2D NMR is required.

Logic Diagram: Assignment Workflow

NMR_Workflow Start Unknown Sample (DMSO-d6) H1 1H NMR Experiment Start->H1 C13 13C NMR Experiment Start->C13 Check_NH2 Locate Broad Singlet (6.8-8.5 ppm) H1->Check_NH2 Check_Coupling Check H4-H5 Coupling (J ~ 3.8 Hz) H1->Check_Coupling HSQC HSQC (1H-13C) Check_Coupling->HSQC Find_C2 Identify C2 Peak (>165 ppm) C13->Find_C2 HMBC HMBC (Long Range) Find_C2->HMBC Link_H_C Link H4 to C4 Link H5 to C5 HSQC->Link_H_C Link_H_C->HMBC Proof CRITICAL PROOF: NH2 -> C2 Correlation HMBC->Proof

Caption: Logical workflow for the complete assignment of 2-aminothiazoles. The HMBC correlation from the exchangeable amine protons to the C2 carbon is the definitive connectivity proof.

The HMBC "Smoking Gun"

The most critical experiment is the HMBC (Heteronuclear Multiple Bond Correlation) .

  • Target: Look for a correlation between the

    
     protons (approx 7.0 ppm) and the C2 carbon (approx 168 ppm).
    
  • Significance: This 3-bond coupling (

    
    ) confirms the amine is covalently bonded to the thiazole ring, ruling out salt forms or non-covalent adducts.
    

The Tautomerism Trap

2-aminothiazoles can exist in two tautomeric forms: the Amino form (aromatic) and the Imino form (non-aromatic).

Tautomerism Amino Amino Form (Aromatic, Major) Imino Imino Form (Non-Aromatic, Minor) Amino->Imino Solvent/Substituent Dependent

Caption: Equilibrium between the amino and imino tautomers. In DMSO-d6, the equilibrium strongly favors the Amino form.

  • Observation: In 95% of cases (in DMSO), the Amino form dominates.

  • Evidence:

    • C2 Shift: The C2 carbon in the amino form is at ~168 ppm. In the imino form, the C=N character shifts, and the ring current anisotropy changes.

    • N-Substitution: If the exocyclic nitrogen is alkylated/acylated, the steric and electronic effects may shift the equilibrium, potentially broadening signals or showing dual sets of peaks if the interconversion is slow on the NMR timescale.

Troubleshooting Guide

Table 3: Common NMR Issues and Solutions

SymptomProbable CauseCorrective Action
Missing

Signal
Fast chemical exchange with water in the solvent.1. Ensure DMSO-d6 is "dry" (use ampoules). 2. Run spectrum at lower temp (e.g., 280 K) to slow exchange.
Broad Ring Protons Restricted rotation or aggregation.1. Run VT-NMR (Variable Temperature) at 320-340 K to sharpen peaks. 2. Dilute the sample.
Extra Peaks Rotamers (if acylated) or Tautomers.Check HSQC. If extra peaks correlate to the same carbons, they are likely rotamers.
Water Peak Interference Wet DMSO (absorbs atmospheric water).Water in DMSO appears at ~3.33 ppm. If it overlaps with signals, add a drop of

to shift the water peak (note: this will erase NH signals).

References

  • Solvent Effects on Shifts: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[2][3] Magnetic Resonance in Chemistry, 2006.[2][3]

  • Tautomerism Analysis: "Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods." ResearchGate, 2025.

  • General Characterization: "Synthesis, Biological Investigation, and In Silico Studies of 2-Aminothiazole Sulfonamide Derivatives." EXCLI Journal, 2025.

  • 13C NMR Data: "13C NMR Chemical Shifts." Oregon State University Chemistry, 2022.

  • Drug Applications: "Biological and medicinal significance of 2-aminothiazoles." Scholars Research Library, 2014.[4]

Sources

Application Note: N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive technical guide for N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide , a critical pharmacophore and scaffold used in the discovery and synthesis of ATP-competitive kinase inhibitors, particularly for Cyclin-Dependent Kinases (CDKs) and Aurora Kinases .

Introduction & Therapeutic Context

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide acts as a "privileged scaffold" in medicinal chemistry. It serves as a core structural fragment for a class of potent anticancer agents targeting the ATP-binding cleft of protein kinases.[1]

While the molecule itself possesses moderate intrinsic kinase inhibitory activity, its primary application is as a Lead Scaffold for the synthesis of high-potency inhibitors (e.g., CDK2, CDK9, and Aurora-A/B inhibitors). The 2-aminothiazole moiety functions as a critical hinge-binding motif , forming hydrogen bonds with the kinase backbone (typically Glu/Leu residues in the hinge region), while the methanesulfonamide group extends into the solvent-accessible region or hydrophobic pocket, improving solubility and pharmacokinetic properties compared to simple phenyl-thiazoles.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Used as a starting fragment to probe the ATP-binding pocket of novel kinases.

  • Lead Optimization: Derivatization at the 2-amino position (N-acylation or N-alkylation) to generate nanomolar-potency CDK inhibitors.

  • Mechanism of Action Studies: Used as a competitive control in ATP-competition assays.[1]

Chemical Properties & Handling Guidelines

Proper handling is prerequisite for reproducible biological data. This sulfonamide derivative is stable but sensitive to moisture during long-term storage.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValue / Characteristic
Appearance Off-white to pale yellow solid
Solubility (DMSO) High (>50 mM). Preferred solvent for stock solutions.
Solubility (Ethanol) Moderate (~10 mM). Requires warming.
Solubility (Water) Low (<1 mM). Precipitation occurs in aqueous media without carrier.
LogP (Predicted) ~1.8 - 2.2 (Lipophilic, cell-permeable)
pKa (Sulfonamide) ~10.0 (Weakly acidic)
pKa (Thiazole amine) ~5.3 (Weakly basic)
Reconstitution Protocol
  • Stock Solution (10 mM): Dissolve 2.69 mg of powder in 1.0 mL of anhydrous DMSO. Vortex for 1 minute until clear.

  • Storage: Aliquot into light-protective vials (amber) and store at -20°C . Stable for 6 months. Avoid freeze-thaw cycles (>3 cycles degrades potency).

  • Working Solution: Dilute the DMSO stock at least 1:1000 into culture medium to maintain <0.1% DMSO concentration, preventing solvent toxicity.

Mechanism of Action (MOA) & Signaling Pathway

The 2-aminothiazole scaffold targets the ATP-binding pocket of Serine/Threonine kinases.

  • Hinge Binding: The thiazole nitrogen and the exocyclic 2-amino group form a donor-acceptor H-bond pair with the kinase hinge region (e.g., residues corresponding to Leu83 in CDK2).

  • Selectivity: The phenyl-methanesulfonamide tail orients the molecule within the pocket, often exploiting the "gatekeeper" residue region to gain selectivity over other kinases (like Src or Abl).

  • Downstream Effect: Inhibition of CDKs (CDK1/2/9) leads to G1/S or G2/M cell cycle arrest and downregulation of anti-apoptotic proteins (Mcl-1, XIAP), triggering apoptosis.

Pathway Visualization (Graphviz)

MOA_Pathway Compound N-[4-(2-amino-4-thiazolyl)phenyl] Methanesulfonamide (Scaffold) ATP_Pocket ATP Binding Pocket (CDK2 / CDK9 / Aurora) Compound->ATP_Pocket Competitive Inhibition (Hinge Binder) Phosphorylation Substrate Phosphorylation (Rb, RNA Pol II) ATP_Pocket->Phosphorylation Blocks ATP Hydrolysis Cell_Cycle Cell Cycle Progression (G1/S Transition) Phosphorylation->Cell_Cycle Required for Arrest Cell Cycle Arrest (G1 or G2/M) Cell_Cycle->Arrest Inhibition leads to Apoptosis Apoptosis (Caspase Activation) Arrest->Apoptosis Prolonged Arrest

Caption: Mechanism of Action: The scaffold competitively inhibits ATP binding, preventing substrate phosphorylation (e.g., Rb protein), causing cell cycle arrest and subsequent apoptosis.

Experimental Protocols

Protocol A: In Vitro Cell Viability Assay (MTT/CCK-8)

Objective: Determine the IC50 of the compound (or its derivatives) in cancer cell lines (e.g., MCF-7, HCT-116).

Materials:

  • Cancer cell lines (log phase).

  • Compound Stock (10 mM in DMSO).

  • MTT Reagent (5 mg/mL in PBS).

  • 96-well culture plates.

Procedure:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 100 µL medium. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Prepare serial dilutions of the compound in medium (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL per well.

    • Control: 0.1% DMSO vehicle control.

    • Positive Control: Flavopiridol or Dinaciclib (known CDK inhibitors).

  • Incubation: Incubate for 48–72 hours.

  • Readout: Add 20 µL MTT reagent. Incubate 4h. Remove media, add 150 µL DMSO to solubilize formazan crystals.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the direct inhibition of recombinant CDK2/CyclinE or Aurora-A.

Procedure:

  • Reaction Mix: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme Prep: Dilute recombinant CDK2/CyclinE to 2 ng/µL.

  • Substrate: Use Histone H1 peptide (substrate) at 0.2 mg/mL.

  • Competition: Add 2 µL of Compound (variable concentration) to 384-well plate. Add 4 µL Enzyme mix. Incubate 10 min at RT.

  • Initiation: Add 4 µL ATP (10 µM final). Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Measurement: Read luminescence. Plot % Inhibition vs. Log[Concentration].

Protocol C: Synthesis of N-Acylated Derivatives (Lead Optimization)

Context: The free amino group on the thiazole is the primary site for derivatization to increase potency.

Reaction Scheme: Scaffold-NH2 + R-COCl (Acid Chloride) -> Scaffold-NH-CO-R

  • Setup: Dissolve 1.0 eq of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide in anhydrous DMF or Pyridine.

  • Addition: Add 1.2 eq of the desired Acid Chloride (e.g., benzoyl chloride derivatives) dropwise at 0°C.

  • Catalyst: If using carboxylic acid instead of acid chloride, use EDC/HOBt coupling reagents.

  • Reaction: Stir at Room Temperature for 4–12 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.

  • Validation: Confirm structure via ¹H-NMR and Mass Spectrometry (LC-MS).

Troubleshooting & Expert Tips

IssueProbable CauseExpert Solution
Precipitation in Media Compound concentration >100 µM or DMSO <0.1%Pre-dilute in DMSO to 1000x, then spike rapidly into warm media while vortexing. Do not exceed 100 µM in aqueous buffers.
Low Potency (IC50 > 10 µM) The scaffold itself is a fragment.This is expected. The scaffold requires N-acylation (Protocol C) to fill the hydrophobic pocket of the kinase for nanomolar activity. Use it as a starting block, not the final drug.
Variable Kinase Data ATP concentration too high.Ensure ATP concentration in the assay is at or below the Km for the specific kinase (typically 10-50 µM) to allow competitive binding detection.

References

  • Structure-Activity Relationships of 2-Aminothiazoles

    • Title: "2-Aminothiazole as a Privileged Scaffold in Drug Discovery."
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

  • CDK Inhibitor Development

    • Title: "Discovery of SNS-032, a Potent and Selective Inhibitor of Cyclin-Dependent Kinases."
    • Source:Journal of Medicinal Chemistry.
    • Note: Describes the optimiz
    • URL:[Link]

  • Compound Identification (CAS 476338-85-9)

    • Title: "N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]methanesulfonamide - Substance Detail."[2]

    • Source:PubChem / Chemical Vendors.
    • URL:[Link]

  • Kinase Assay Protocols: Title: "ADP-Glo™ Kinase Assay Applic

Sources

Application Note & Protocol: A Guide to Enzyme Inhibition Assays Using 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Enzyme Inhibition and the Role of 2-Aminothiazoles

Enzymes are the biological catalysts that orchestrate the vast majority of chemical reactions essential for life.[1][2] Their precise and efficient function is paramount for cellular homeostasis. When enzymatic activity becomes dysregulated, it can lead to a multitude of disease states. Consequently, the modulation of enzyme activity, particularly through inhibition, represents a cornerstone of modern drug discovery and development.[2][3] Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, offering a powerful therapeutic strategy for a wide range of conditions.[2]

Among the vast chemical space of potential enzyme inhibitors, the 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry.[4] This heterocyclic motif is a key component in numerous biologically active compounds, including approved drugs like Dasatinib, an anticancer agent.[5] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[4] Their ability to inhibit various enzymes, such as kinases, cholinesterases, and carbonic anhydrases, makes them a focal point of interest for researchers in drug development.[5][6][7]

This application note provides a comprehensive, step-by-step protocol for conducting an enzyme inhibition assay using 2-aminothiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific principles and rationale to ensure robust and reliable results.

Principle of the Enzyme Inhibition Assay

The fundamental principle of an enzyme inhibition assay is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor.[8][9] By comparing these rates, we can quantify the inhibitory potency of the compound. A common metric used to express this potency is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10][11]

The assay typically involves combining the enzyme, its substrate, and varying concentrations of the 2-aminothiazole inhibitor. The rate of the reaction is monitored by measuring the appearance of a product or the disappearance of a substrate over time.[9] The choice of detection method (e.g., spectrophotometry, fluorometry, or luminometry) depends on the specific enzyme and substrate being studied.

Experimental Workflow Overview

The following diagram illustrates the general workflow for a typical enzyme inhibition assay.

Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Serial_Dilution Serial Dilution of 2-Aminothiazole Inhibitor Reagent_Prep->Serial_Dilution Assay_Setup Assay Plate Setup (Controls & Test Wells) Serial_Dilution->Assay_Setup Incubation Pre-incubation (Enzyme + Inhibitor) Assay_Setup->Incubation Reaction_Start Reaction Initiation (Addition of Substrate) Incubation->Reaction_Start Data_Collection Kinetic or Endpoint Data Collection Reaction_Start->Data_Collection Data_Processing Data Processing (Background Subtraction) Data_Collection->Data_Processing Curve_Fitting Dose-Response Curve Fitting Data_Processing->Curve_Fitting IC50_Determination IC50 Value Determination Curve_Fitting->IC50_Determination

Caption: A schematic overview of the key stages in an enzyme inhibition assay.

Detailed Experimental Protocol

This protocol provides a generalized framework. The specific concentrations of enzyme, substrate, and inhibitor, as well as incubation times, should be optimized for each specific enzyme system.

I. Materials and Reagents
  • Enzyme: Purified enzyme of interest.

  • Substrate: The specific substrate for the enzyme.

  • 2-Aminothiazole Inhibitor(s): Stock solutions of the test compounds, typically dissolved in 100% DMSO.

  • Assay Buffer: A buffer that provides the optimal pH and ionic strength for the enzyme's activity.

  • Positive Control Inhibitor: A known inhibitor of the enzyme to validate the assay.

  • DMSO (Dimethyl Sulfoxide): As a solvent for the inhibitors.

  • Microplates: 96- or 384-well plates suitable for the detection method (e.g., clear for colorimetric assays, black for fluorescence/luminescence).

  • Plate Reader: A microplate reader capable of the appropriate detection mode (absorbance, fluorescence, or luminescence).

II. Reagent Preparation
  • Assay Buffer: Prepare the assay buffer at the desired concentration and pH. Ensure all components are fully dissolved. For example, a common buffer is 50 mM Tris-HCl, pH 7.5.

  • Enzyme Solution: Prepare a working solution of the enzyme in the assay buffer. The final concentration should be determined through preliminary experiments to ensure a linear reaction rate over the desired time course.

  • Substrate Solution: Prepare a working solution of the substrate in the assay buffer. For competitive inhibitor screening, a substrate concentration at or below the Michaelis-Menten constant (Km) is often recommended.[1]

  • Inhibitor Solutions:

    • Prepare a high-concentration stock solution of each 2-aminothiazole derivative in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the inhibitor stock solution in 100% DMSO to create a range of concentrations. A common approach is to use 2-fold or 3-fold serial dilutions.[12]

III. Assay Procedure (96-well plate format)
  • Assay Plate Mapping: Design the plate layout to include all necessary controls:

    • 100% Activity Control (No Inhibitor): Contains enzyme, substrate, and DMSO (at the same final concentration as the test wells). This represents the maximum enzyme activity.[12]

    • 0% Activity Control (Blank): Contains buffer, substrate, and DMSO, but no enzyme. This is used for background subtraction.[3][12]

    • Positive Control: Contains enzyme, substrate, and a known inhibitor at a concentration expected to give significant inhibition.

    • Test Wells: Contain enzyme, substrate, and the serially diluted 2-aminothiazole inhibitors.

  • Inhibitor Addition: Add a small volume (e.g., 1 µL) of the serially diluted 2-aminothiazole solutions (and DMSO for controls) to the appropriate wells of the microplate.

  • Enzyme Addition: Add the enzyme solution to all wells except the 0% activity control wells.

  • Pre-incubation: Gently mix the plate and pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction. Mix the plate thoroughly.

  • Data Collection:

    • Kinetic Assay: Immediately place the plate in the microplate reader and measure the signal at regular intervals over a specific time period. The rate of the reaction is determined from the slope of the linear portion of the progress curve.

    • Endpoint Assay: Incubate the reaction for a fixed period of time, then stop the reaction (e.g., by adding a stop solution). Measure the final signal in the plate reader.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average signal from the 0% activity control wells from all other wells.

  • Calculation of Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

    % Inhibition = 100 * [1 - (Signal_inhibitor - Signal_blank) / (Signal_no_inhibitor - Signal_blank)][12]

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration. This will typically generate a sigmoidal curve.[11]

  • IC50 Determination: Use non-linear regression analysis to fit the dose-response curve to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.[11][13] The IC50 is the concentration of the inhibitor at the inflection point of the curve.

Example Data Presentation
2-Aminothiazole DerivativeIC50 (µM)
Compound A1.25
Compound B5.78
Compound C0.42
Positive Control0.09

Understanding the Mechanism of Inhibition

While IC50 values are crucial for ranking the potency of inhibitors, they can be influenced by assay conditions such as substrate concentration.[14] To gain a deeper understanding of how a 2-aminothiazole inhibitor interacts with its target enzyme, further kinetic studies are necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[15][16][17]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.[15][18] This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, competitive inhibitors increase the apparent Km of the enzyme but do not affect the Vmax.[19][20]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and reduces the enzyme's catalytic efficiency.[15] In this case, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Non-competitive inhibitors decrease the Vmax but do not change the Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more effective at higher substrate concentrations. Uncompetitive inhibitors decrease both the Vmax and the apparent Km.

Mechanism of Inhibition Determination Workflow

Mechanism of Inhibition Workflow cluster_exp Experimentation cluster_plot Data Visualization cluster_analysis Analysis & Conclusion Vary_Substrate Perform Enzyme Assays with Varying Substrate Concentrations Vary_Inhibitor Include Multiple Fixed Inhibitor Concentrations Vary_Substrate->Vary_Inhibitor MM_Plot Generate Michaelis-Menten Plots Vary_Inhibitor->MM_Plot LB_Plot Create Lineweaver-Burk Plots MM_Plot->LB_Plot Analyze_Kinetics Analyze Changes in Km and Vmax LB_Plot->Analyze_Kinetics Determine_MOI Determine Mechanism of Inhibition Analyze_Kinetics->Determine_MOI

Caption: A workflow for elucidating the mechanism of enzyme inhibition.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following self-validating measures should be incorporated into the experimental design:

  • Appropriate Controls: The inclusion of positive and negative controls is essential to validate the assay's performance and to normalize the data.[3][21]

  • DMSO Control: The concentration of DMSO should be kept constant across all wells to account for any potential solvent effects on enzyme activity.[3]

  • Linearity of Reaction: Ensure that the enzymatic reaction is proceeding under initial velocity conditions, where the reaction rate is linear with time and enzyme concentration.[1]

  • Statistical Analysis: Perform each experiment in replicate (at least triplicate) and use appropriate statistical methods to analyze the data and determine the significance of the results.

Conclusion

This application note provides a robust and detailed protocol for conducting enzyme inhibition assays with 2-aminothiazole derivatives. By following these guidelines and understanding the underlying principles, researchers can obtain high-quality, reproducible data to advance their drug discovery programs. The 2-aminothiazole scaffold continues to be a rich source of novel therapeutic agents, and rigorous enzymatic screening is a critical step in unlocking its full potential.

References

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

  • 2-Aminothiazole. Wikipedia. [Link]

  • Enzyme Kinetics Data Analysis. (2021). YouTube. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Protocol Exchange. [Link]

  • 2-aminothiazole derivative, preparation method, and use. (n.d.).
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2015). Analytical Biochemistry. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. [Link]

  • Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects. (2020). YouTube. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2022). International Journal of Molecular Sciences. [Link]

  • 5.4: Enzyme Inhibition. (2022). Chemistry LibreTexts. [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay? (2015). ResearchGate. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. [Link]

  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (2022). Archives of Biochemistry and Biophysics. [Link]

  • IC50 Determination. (n.d.). edX. [Link]

  • 2.5: Enzyme Kinetics and Inhibition. (2022). Chemistry LibreTexts. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. [Link]

  • 4.2: Control of Enzymatic Activity. (2024). Biology LibreTexts. [Link]

  • Mechanistic and kinetic studies of inhibition of enzymes. (1984). The Journal of Biological Chemistry. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Future Journal of Pharmaceutical Sciences. [Link]

  • Enzyme kinetics. Wikipedia. [Link]

Sources

Application Note: Cell Culture Preparation of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide is a synthetic small molecule belonging to the 2-aminothiazole class. This scaffold is a privileged structure in medicinal chemistry, frequently utilized as a pharmacophore for Cyclin-Dependent Kinase (CDK) inhibition (specifically CDK2, CDK4, and CDK9) and as a fragment for exploring antimicrobial activity.

In oncology research, this compound functions primarily as an ATP-competitive inhibitor.[1] By targeting the ATP-binding pocket of CDKs, it prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby blocking the cell cycle transition from G1 to S phase. This mechanism is critical for researchers studying cell cycle arrest, apoptosis induction in carcinoma lines (e.g., HCT116, MCF-7), and fragment-based drug design (FBDD).

Critical Technical Caveat: While potent, 2-aminothiazole derivatives are known to exhibit stability issues in dimethyl sulfoxide (DMSO) upon prolonged storage at room temperature. This protocol includes specific mitigation strategies to prevent oxidative decomposition and "PAINS" (Pan-Assay Interference Compounds) behavior.

Physicochemical Properties[2][3][4][5]

PropertySpecification
Chemical Name N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide
CAS Number 476338-85-9
Molecular Formula C₁₀H₁₁N₃O₂S₂
Molecular Weight 269.34 g/mol
Appearance Pale yellow to off-white solid
Solubility (DMSO) Soluble (>20 mg/mL)
Solubility (Water) Insoluble (requires organic co-solvent)
Storage (Solid) -20°C, desiccated, protected from light
Stock Stability Low in DMSO at RT (See Section 3.3)

Stock Solution Preparation Protocol

Materials Required[2][6][7]
  • Compound: N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide (Solid).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade (≥99.9%).

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps.

  • Filtration: 0.22 µm PTFE syringe filter (optional, see Note 3.4).

Calculation & Weighing

Target Stock Concentration: 10 mM Example Volume: 1 mL

  • Calculate Mass:

    
    
    
    
    
  • Weighing: Accurately weigh ~2.7 mg of the solid into a sterile amber vial. Record the exact mass.

  • Volume Adjustment: Calculate the exact volume of DMSO required to achieve 10 mM based on the recorded mass.

    
    
    
Solubilization & Storage (CRITICAL)
  • Step 1: Add the calculated volume of anhydrous DMSO to the vial.

  • Step 2: Vortex moderately for 30-60 seconds. The solution should be clear and yellow.

  • Step 3 (Aliquoting): Do not store the bulk stock. Immediately aliquot into single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

  • Step 4 (Freezing): Flash freeze in liquid nitrogen or dry ice/ethanol bath. Store at -80°C .

    • Why? 2-aminothiazoles can undergo oxidative decomposition in DMSO at room temperature over time (days), leading to the formation of inactive or toxic byproducts. Storage at -80°C minimizes this risk.

Sterile Filtration
  • Recommendation: If the solid compound is non-sterile, filtration of the DMSO stock is recommended before aliquoting.

  • Material: Use a 0.22 µm PTFE or Nylon filter. Do not use Cellulose Acetate (CA) or PES, as DMSO may dissolve the membrane.

Cell Culture Application

Dilution Strategy (Serial Dilution)

To treat cells, prepare an intermediate working solution in culture media to avoid "shocking" cells with high DMSO concentrations.

Example: Treating cells at 10 µM (Final)

  • Thaw: Thaw one 10 mM stock aliquot at 37°C until just melted. Vortex briefly.

  • Intermediate Dilution (100x): Dilute 10 µL of 10 mM stock into 990 µL of pre-warmed culture media (serum-free preferred for this step).

    • Concentration: 100 µM.

    • DMSO Content: 1%.

  • Final Treatment: Add 100 µL of the Intermediate Dilution to 900 µL of cell culture in the well.

    • Final Concentration: 10 µM.

    • Final DMSO Content: 0.1% (Safe for most cell lines).

Vehicle Control

Always include a 0.1% DMSO control well. This ensures that any observed cytotoxicity is due to the aminothiazole compound and not the solvent.

Precipitation Check

After adding the compound to the media, inspect the wells under a phase-contrast microscope (10x or 20x).

  • Observation: Look for needle-like crystals or amorphous debris.

  • Action: If precipitation occurs, lower the concentration or sonicate the intermediate dilution. Precipitation invalidates IC50 data.

Biological Context & Signaling Pathway[8]

The following diagram illustrates the mechanism of action for 2-aminothiazole derivatives acting as CDK inhibitors. The compound inhibits the CDK4/6-Cyclin D complex, preventing the phosphorylation of Rb and arresting the cell cycle at the G1 checkpoint.

CDK_Pathway Compound N-[4-(2-amino-4-thiazolyl)phenyl] Methanesulfonamide CDK4_6 CDK4/6 : Cyclin D Complex Compound->CDK4_6 Inhibits (ATP Competitive) Rb_Unphos Rb (Unphosphorylated) Tumor Suppressor CDK4_6->Rb_Unphos Phosphorylates (Normal Action) Arrest G1 Cell Cycle Arrest CDK4_6->Arrest Inhibition leads to ATP ATP ATP->CDK4_6 Binds Rb_Phos p-Rb (Hyperphosphorylated) Inactive Rb_Unphos->Rb_Phos Becomes Inactive E2F E2F Transcription Factor Rb_Unphos->E2F Sequesters (Binds) Rb_Phos->E2F Releases S_Phase S-Phase Gene Transcription (DNA Replication) E2F->S_Phase Activates

Figure 1: Mechanism of Action. The compound competes with ATP for the binding site on CDK4/6, preventing Rb phosphorylation and sequestering E2F, ultimately causing G1 arrest.

Troubleshooting Guide

IssuePossible CauseSolution
Precipitation in Media Concentration > Solubility limit in aqueous buffer.Limit final concentration to ≤50 µM. Ensure DMSO < 0.5%.
Loss of Potency Stock solution degradation (Oxidation).Use fresh aliquots stored at -80°C. Do not use stocks older than 1 month if stored at -20°C.
Unexpected Toxicity DMSO toxicity or "PAINS" reactivity.Run a "DMSO-only" control. Ensure compound is not reacting with media components (e.g., thiols).
Inconsistent IC50 Evaporation of DMSO in stock.Use vials with tight PTFE seals. Check stock concentration via HPLC if critical.

References

  • PubChem Compound Summary. (2023). N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide (CID 11283358). National Center for Biotechnology Information. Link

  • El-Subbagh, H. I., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.[2][3] PubMed Central. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Discusses stability/reactivity of aminothiazoles). Link

  • Schoepfer, J., et al. (2010). Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. (References general handling of thiazole-based kinase inhibitors). Link

  • Gaylord Chemical Company. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data.[4][5]Link

Sources

mass spectrometry analysis of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Mass Spectrometric Analysis of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide belongs to the 2-aminothiazole class of compounds, a scaffold known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The integration of a sulfonamide moiety further highlights its potential significance in medicinal chemistry. Accurate and sensitive bioanalytical methods are paramount for advancing such compounds through the drug discovery and development pipeline, from early pharmacokinetic studies to late-stage clinical trials. This document outlines detailed, field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric detection, and delves into the structural elucidation of the molecule through an analysis of its fragmentation patterns.

Introduction to the Analyte and Analytical Strategy

N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is a heterocyclic compound with a molecular formula of C₁₀H₁₁N₃O₂S₂ and a monoisotopic mass of 269.0296 g/mol .[3] Its structure features several key functional groups that dictate its analytical behavior: a basic 2-aminothiazole ring, an aromatic phenyl ring, and a methanesulfonamide group. The presence of multiple basic nitrogen atoms makes this molecule an ideal candidate for analysis by positive mode Electrospray Ionization (ESI), which relies on the analyte's ability to accept a proton to form a gaseous ion.

Mass spectrometry (MS) offers unparalleled sensitivity and specificity, making it the gold standard for analyzing drug candidates in complex biological matrices.[4] When coupled with liquid chromatography (LC), which separates the analyte from endogenous interferences, LC-MS/MS provides a robust platform for pharmacokinetic profiling, metabolite identification, and impurity analysis. This guide focuses on a tandem MS approach, which involves the isolation of the protonated parent molecule (precursor ion) and its subsequent fragmentation to produce characteristic product ions. This process, particularly when performed in Multiple Reaction Monitoring (MRM) mode, ensures extremely high selectivity and enables precise quantification.[5]

Physicochemical Properties & Predicted Ionization

  • Molecular Formula: C₁₀H₁₁N₃O₂S₂

  • Monoisotopic Mass: 269.0296 Da

  • Predicted Protonated Ion [M+H]⁺: 270.0369 m/z

  • Key Structural Features: The primary amine on the thiazole ring and the secondary amine of the sulfonamide are readily protonated under acidic ESI conditions. This high proton affinity is the cornerstone of the analytical method described herein.

High-Level Experimental Workflow

The end-to-end process for analyzing N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide can be visualized as a sequence of four critical stages. Each stage is designed to ensure the integrity of the sample and the accuracy of the final data.

G cluster_0 Pre-Analytical cluster_1 Analytical cluster_2 Post-Analytical a Sample Receipt (Plasma, Tissue, etc.) b Sample Preparation (Protein Precipitation or SPE) a->b Extraction c LC Separation (Reversed-Phase C18) b->c Injection d MS Detection (ESI+, MS/MS Scan) c->d Ionization e Data Processing (Peak Integration) d->e Acquisition f Reporting (Quantification & Analysis) e->f Interpretation

Caption: Overall workflow for the LC-MS/MS analysis.

Detailed Application Protocols

These protocols are designed to be a robust starting point for method development and can be adapted based on the specific matrix and instrumentation used.

Protocol 1: Sample Preparation

Effective sample preparation is critical to minimize matrix effects, enhance sensitivity, and protect the analytical instrumentation.[6][7] Two common protocols are provided below.

A. Preparation of Standard Solutions (for Calibration Curve)

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide reference standard and dissolve it in 1.0 mL of methanol or DMSO. Vortex thoroughly until fully dissolved.

  • Working Stock Solution (10 µg/mL): Perform a serial dilution of the primary stock solution in a 50:50 mixture of acetonitrile and water to create a working stock at a concentration of 10 µg/mL.

  • Calibration Standards: Further dilute the working stock solution with the 50:50 acetonitrile:water mixture to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

B. Extraction from Human Plasma (Protein Precipitation)

This "crash" method is fast and effective for removing the majority of proteins.

  • Aliquot Sample: In a 1.5 mL microcentrifuge tube, add 50 µL of human plasma. For accurate quantification, add 5 µL of an internal standard solution at this stage (e.g., a stable isotope-labeled version of the analyte).

  • Precipitate Proteins: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample. The 3:1 ratio of solvent to plasma ensures efficient protein precipitation.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete denaturation and precipitation of proteins.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

  • Transfer Supernatant: Carefully collect the supernatant (~180 µL) and transfer it to a clean autosampler vial for LC-MS/MS analysis.[4] Avoid disturbing the protein pellet.

  • Dilution (Optional): If the expected concentration is high, the supernatant can be further diluted with the initial mobile phase to fit within the calibration range.

Protocol 2: Liquid Chromatography (LC) Method

The goal of the LC method is to achieve baseline separation of the analyte from any co-eluting matrix components, ensuring a clean introduction into the mass spectrometer. A reversed-phase C18 column is a standard and effective choice for this type of molecule.[5]

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Excellent retention and peak shape for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for enhanced ESI+ signal.[8]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a strong organic solvent for efficient elution.
Column Temp. 40 °CImproves peak shape and reduces viscosity.[5]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol. 5 µLBalances sensitivity with potential for column overloading.
Gradient 0-0.5 min: 5% BHolds at initial conditions for sample loading.
0.5-3.0 min: 5% to 95% BElutes the analyte of interest.
3.0-4.0 min: Hold at 95% BWashes the column of late-eluting components.
4.0-4.1 min: 95% to 5% BReturns to initial conditions.
4.1-5.0 min: Hold at 5% BColumn re-equilibration.
Protocol 3: Mass Spectrometry (MS) Method

The MS parameters should be optimized to achieve maximum signal intensity for the precursor and product ions. The following settings are for a typical tandem quadrupole or Q-TOF mass spectrometer.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe molecule's basic nitrogens are readily protonated.
Capillary Voltage 3.5 kVOptimized for stable spray and efficient ion formation.
Source Temp. 150 °CStandard source temperature for ESI.
Desolvation Temp. 500 °CFacilitates efficient solvent evaporation.[5]
Desolvation Gas Nitrogen, 800 L/hrRemoves solvent droplets to produce gas-phase ions.
Cone Gas Flow 50 L/hrHelps focus the ion beam into the mass analyzer.
Acquisition Mode Full Scan (MS1) & Tandem MS (MS/MS)MS1 to identify the precursor; MS/MS for fragmentation.
Precursor Ion m/z 270.04The protonated [M+H]⁺ ion.
Collision Energy 10-40 eV (Ramped)A range should be tested to find the optimal energy for producing key fragments.

Data Interpretation: Predicted Fragmentation Pathway

Understanding the fragmentation of a molecule is essential for structural confirmation and for developing highly selective quantitative assays (MRM). Based on the structure of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide and established fragmentation rules for related compounds[9][10], a plausible fragmentation pathway is proposed below.

Upon collision-induced dissociation (CID), the protonated molecule at m/z 270.04 is expected to fragment at its weakest bonds. Key predicted fragmentation events include:

  • Loss of SO₂: Cleavage of the N-S bond resulting in the loss of sulfur dioxide (63.96 Da), a common pathway for sulfonamides.

  • Loss of Methanesulfonyl Radical: Cleavage to lose the •SO₂CH₃ radical (79.00 Da).

  • Thiazole Ring Cleavage: The thiazole ring can undergo characteristic cleavage, as documented for similar 2-amino-4-arylthiazoles.[9][10]

  • Cleavage of the Phenyl-Thiazole Bond: Scission between the two ring systems.

G cluster_frags Major Product Ions parent Precursor Ion [M+H]⁺ m/z 270.04 frag1 Loss of •SO₂CH₃ [C₉H₉N₃S]⁺ m/z 191.05 parent->frag1 -79 Da frag2 Loss of CH₃SO₂NH₂ [C₉H₇N₂S]⁺ m/z 175.03 parent->frag2 -95 Da frag3 Thiazole Fragment [C₃H₄N₂S]⁺ m/z 100.01 frag1->frag3 Phenyl Cleavage

Caption: Proposed fragmentation pathway for [M+H]⁺.

For quantitative MRM analysis, the transition from the precursor ion (m/z 270.04) to one of the stable, high-intensity product ions (e.g., m/z 191.05 or m/z 175.03) would be monitored.

References

  • Mattammal, M. B., Zenser, T. V., Davis, B. B., & White, E. V. (1984). Mass spectrometry of 2-substituted-4-arylthiazoles. 3--Identification of microsomal nitroreduction products by mass spectrometry. Biomedical Mass Spectrometry, 11(4), 149–154. [Link]

  • Mattammal, M. B., Zenser, T. V., & Davis, B. B. (1982). Mass Spectrometry of 2-substituted-4-arylthiazoles. II--Identification of Microsomal Nitroreduction Product by Mass Spectrometry. Biomedical Mass Spectrometry, 9(9), 376–380. [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • MySkinRecipes. (n.d.). N-[4-(2-Amino-4-thiazolyl)phenyl]methanesulfonamide. Retrieved from [Link]

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1459. [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Application Note. [Link]

  • University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

  • Yilmaz, H., & Zengin, A. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 12(1), 73. [Link]

  • Wang, J., et al. (2021). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PLoS One, 16(11), e0259445. [Link]

Sources

Dissolution Protocol for N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is a heterocyclic compound of significant interest in drug discovery and development. Its structural motifs, featuring a 2-aminothiazole ring linked to a phenylmethanesulfonamide group, make it a valuable intermediate and a potential therapeutic agent in its own right. This compound is frequently utilized in the synthesis of antimicrobial and anti-inflammatory agents, as well as in the development of kinase inhibitors for oncology research.[1] Given its importance, a clear and reproducible protocol for its dissolution is paramount for ensuring the accuracy and validity of experimental results.

This comprehensive guide provides detailed, step-by-step protocols for the solubilization of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide in common organic solvents and the preparation of aqueous solutions suitable for a variety of in vitro and in vivo experimental paradigms. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt these methods to their specific experimental needs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is fundamental to developing effective dissolution strategies. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 476338-85-9[1][2]
Molecular Formula C₁₀H₁₁N₃O₂S₂[1][2]
Molecular Weight 269.34 g/mol [1]
Appearance Yellow solid[3]
Storage Room temperature, dry or 2-8°C[1][3]

The presence of both amine and sulfonamide functional groups suggests that the solubility of this compound will be influenced by the polarity and pH of the solvent.

Dissolution Workflow

The general workflow for dissolving N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide involves selecting an appropriate solvent system, preparing a concentrated stock solution, and then diluting this stock to the desired final concentration for the experiment.

DissolutionWorkflow General Dissolution Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_dilution Dilution for Aqueous Experiments weigh Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO, DMF, Ethanol) weigh->dissolve solvent Select Solvent solvent->dissolve vortex Vortex/Sonicate to Aid Dissolution dissolve->vortex dilute Dilute Stock in Aqueous Buffer vortex->dilute check Check for Precipitation dilute->check

Sources

Application Note & Protocol: Quantitative Determination of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide using UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development and validation of a simple, rapid, and reliable UV-Vis spectrophotometric method for the quantification of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide. This compound, featuring a 2-aminothiazole core, is of significant interest in pharmaceutical research due to the broad biological activities associated with this class of molecules.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for accurate quantification in various analytical settings. The methodology is grounded in established scientific principles and adheres to the validation guidelines set forth by the International Council for Harmonisation (ICH).[3][4]

Introduction: The Scientific Rationale

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide belongs to the 2-aminothiazole class of compounds, which are integral scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Accurate quantification of this active pharmaceutical ingredient (API) is paramount during various stages of drug development, from synthesis and formulation to quality control and stability studies.

UV-Vis spectroscopy presents a highly accessible, cost-effective, and efficient analytical technique for the quantification of chromophoric molecules like N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide. The presence of the aromatic phenyl and thiazole rings suggests significant absorbance in the ultraviolet region of the electromagnetic spectrum. This application note outlines the logical progression from initial method development, including solvent selection and wavelength determination, to a full validation of the analytical procedure, ensuring its suitability for the intended purpose.

Foundational Principles: Causality in Experimental Design

The choice of an analytical method is not arbitrary; it is dictated by the physicochemical properties of the analyte and the requirements of the analysis.

  • Analyte Properties: N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide possesses both acidic (methanesulfonamide) and basic (amino group on the thiazole ring) functionalities. Its aromatic nature imparts UV absorbance. The solubility of related compounds can be limited in aqueous media, often necessitating the use of organic solvents or pH-modified aqueous solutions.[5][6]

  • Method Selection: A direct UV-Vis spectrophotometric method is selected for its simplicity and speed. This approach relies on the intrinsic UV absorbance of the analyte, governed by the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration. For compounds with low absorptivity or in complex matrices, derivatization techniques, such as the Bratton-Marshall reaction common for sulfonamides, could be employed to enhance sensitivity and specificity by shifting the absorbance to the visible region.[7] However, for a pure substance or simple formulations, direct UV measurement is often sufficient and preferable.

Materials and Instrumentation

Reagents and Chemicals
  • N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide reference standard (purity >99%)

  • Methanol (HPLC or Spectroscopic grade)

  • Ethanol (Spectroscopic grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (Type I)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

Instrumentation
  • A calibrated double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm or less.

  • Matched quartz cuvettes with a 1 cm path length.

  • Calibrated analytical balance.

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

Experimental Protocol: A Step-by-Step Guide

Part 1: Method Development

This initial phase is crucial for establishing the optimal conditions for the analysis.

A Solubility Assessment B Solvent Selection A->B Informs C Determination of λmax B->C Prerequisite for D Preparation of Stock & Working Standards C->D Guides E Construction of Calibration Curve D->E Leads to

Caption: Workflow for UV-Vis Method Development.

Rationale: The solvent must completely dissolve the analyte and be transparent in the wavelength region of interest. The polarity of the solvent can also influence the absorption spectrum (solvatochromism).

  • Solubility Test: Qualitatively assess the solubility of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide in various solvents (e.g., methanol, ethanol, acetonitrile, water, 0.1 M HCl, 0.1 M NaOH).

  • Solvent Screening: Prepare a dilute solution (e.g., 10 µg/mL) of the analyte in each solvent where it is soluble.

  • Spectral Scan: Record the UV spectrum of each solution from 200 to 400 nm against the respective solvent blank.

  • Selection: Choose the solvent that provides a well-defined absorption peak with maximum absorbance and good spectral shape. For this compound, methanol is a likely suitable choice due to its common use for sulfonamides and thiazole derivatives.[8]

Rationale: Measuring absorbance at λmax provides the highest sensitivity and minimizes errors that may arise from minor shifts in the wavelength setting of the spectrophotometer.

  • Prepare a 10 µg/mL solution of the analyte in the selected solvent.

  • Scan the solution from 200 to 400 nm.

  • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

Part 2: Method Validation Protocol (ICH Q2(R1) Guidelines)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10]

cluster_0 Method Performance Characteristics cluster_1 Validation Outcome A Linearity & Range G Validated Analytical Method A->G B Accuracy B->G C Precision (Repeatability & Intermediate) C->G D Specificity D->G E LOD & LOQ E->G F Robustness F->G

Caption: ICH Validation Parameters Workflow.

Rationale: To establish that the method's response is directly proportional to the analyte concentration within a specified range.

  • Stock Solution: Accurately weigh and dissolve approximately 10 mg of the reference standard in the selected solvent in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.

  • Working Standards: Prepare a series of at least five concentrations by diluting the stock solution. A typical range could be 2, 5, 10, 15, and 20 µg/mL.

  • Measurement: Measure the absorbance of each working standard at the predetermined λmax.

  • Analysis: Plot a graph of absorbance versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Rationale: To determine the closeness of the measured value to the true value. This is typically assessed by recovery studies.

  • Sample Preparation: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo or blank matrix. If a placebo is unavailable, accuracy can be assessed by the standard addition method.

  • Replicates: Prepare three replicates for each concentration level.

  • Measurement and Calculation: Analyze the samples and calculate the percentage recovery for each replicate.

    • % Recovery = [(Measured Concentration) / (Nominal Concentration)] x 100

Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day Precision):

    • Prepare six replicate samples at 100% of the test concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, or with a different analyst, or on a different instrument.

    • Compare the results from the two sets of experiments.

Rationale: To ensure that the signal measured is only from the analyte of interest and not from any other components (e.g., excipients, impurities).

  • Analyze a placebo or blank solution (containing all formulation components except the API).

  • The blank should show no significant absorbance at the λmax of the analyte.

Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

These can be determined based on the standard deviation of the response and the slope of the calibration curve.[3]

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line.

    • Where S = the slope of the calibration curve.

Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Introduce small changes to the method, such as:

    • Wavelength of measurement (e.g., λmax ± 2 nm).

    • Temperature of the analysis.

  • Analyze a sample under these modified conditions and observe any significant changes in the results.

Data Presentation and Acceptance Criteria

All quantitative data should be summarized in tables for clarity and easy interpretation. The acceptance criteria are based on ICH guidelines.[11]

Parameter Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy % Recovery within 98.0% - 102.0%
Precision % RSD ≤ 2.0%
Specificity No interference from blank at the analyte's λmax
LOD & LOQ The method should be sensitive enough for the intended application.
Robustness % RSD of results under varied conditions should be within acceptable limits (e.g., ≤ 2.0%).

Conclusion

The UV-Vis spectrophotometric method described in this application note provides a straightforward and reliable approach for the quantification of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide. The detailed protocols for method development and validation, grounded in scientific principles and ICH guidelines, ensure that the method is accurate, precise, and fit for its intended purpose in a research or quality control environment. Adherence to these protocols will generate high-quality, reproducible data essential for the advancement of pharmaceutical development projects involving this compound.

References

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Retrieved from [Link]

  • In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. (2002). British Journal of Cancer. Retrieved from [Link]

  • 2-Amino-4-phenylthiazole. PubChem. (n.d.). Retrieved from [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (2007). Acta Pharmaceutica. Retrieved from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency. Retrieved from [Link]

  • ICH Q2(R1) Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. Retrieved from [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Molecules. Retrieved from [Link]

  • A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectroscophotometry. (2015). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD). (2024). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Semantic Scholar. Retrieved from [Link]

  • Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. (2012). Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Spectrophotometric Method for the Determination of Sulfa Drug in Pharmaceuticals Based on Charge Transfer Reaction. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • UV-vis spectra of 2-aminothiazole (AT) and PATs synthesized with... (n.d.). ResearchGate. Retrieved from [Link]

  • Acceptance Criteria for the different characteristics of validation by ICH. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. (2002). National Institutes of Health. Retrieved from [Link]

  • Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. (2018). International Journal Of Pharma Research and Health Sciences. Retrieved from [Link]

  • FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (2014). Der Pharmacia Lettre. Retrieved from [Link]

  • Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection. (2012). Journal of Pre-Clinical and Clinical Research. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. Retrieved from [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2016). Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

Sources

Application Notes and Protocols: N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2][3] Its versatile structure serves as a key building block in the synthesis of pharmaceuticals with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[4][5] N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is a crucial intermediate that incorporates this privileged scaffold, making it a valuable precursor in the synthesis of complex drug molecules. Its utility is notably demonstrated in the synthesis of tyrosine kinase inhibitors, such as Dasatinib, a prominent therapeutic agent for chronic myeloid leukemia (CML).[6][7]

These application notes provide a comprehensive guide to the synthesis and utilization of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough characterization of the intermediate is paramount for its successful application in multi-step syntheses. The following table summarizes the key physicochemical properties of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃O₂S₂[8]
Molecular Weight 269.34 g/mol [8]
Appearance Expected to be a solid
Melting Point Not explicitly reported; expected to be >200 °C
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF
Storage Store at room temperature in a dry, well-ventilated area[8]

Note: Some physical properties are estimated based on the behavior of structurally similar compounds, as specific experimental data is not widely available in the public domain.

Synthesis of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide: A Detailed Protocol

The synthesis of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is most effectively achieved through the well-established Hantzsch thiazole synthesis.[5] This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide. In this specific synthesis, the key precursors are 2-bromo-1-(4-(methylsulfonamido)phenyl)ethanone and thiourea.

Reaction Scheme

Caption: Hantzsch synthesis of the target intermediate.

Step-by-Step Protocol
  • Reagent Preparation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 2-bromo-1-(4-(methylsulfonamido)phenyl)ethanone in absolute ethanol.

    • Add 1.2 equivalents of thiourea to the solution.

  • Reaction:

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. This will precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the pure N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide as a solid.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The expected spectral data should be consistent with the proposed structure.

Application in Synthesis: Preparation of a Dasatinib Precursor

N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is a key intermediate in the synthesis of various kinase inhibitors. A prime example is its use in the preparation of a precursor to Dasatinib, a potent dual Abl/Src kinase inhibitor.[6][7] The following protocol outlines the coupling of the intermediate with a substituted pyrimidine, a critical step in the Dasatinib synthesis pathway.

Reaction Scheme

Sources

developing in vivo animal models for testing N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Developing In Vivo Animal Models for Testing N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide

Part 1: Executive Summary & Strategic Rationale

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide (CAS 476338-85-9) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural architecture—comprising a central phenyl ring bridging a polar methanesulfonamide group and a bioactive 2-amino-thiazole moiety—is highly characteristic of Helicase-Primase Inhibitors (HPIs) used against Herpes Simplex Virus (HSV) and Cyclin-Dependent Kinase (CDK) inhibitors used in oncology.[1]

Developing in vivo models for this compound requires a bifurcated approach based on the intended therapeutic target. This guide prioritizes the HSV Helicase-Primase Inhibition pathway due to the compound's high structural homology to clinical candidates like Pritelivir (BAY 57-1293) and Amenamevir (ASP2151) .[1]

Critical Development Pathway
  • Phase I: Pharmacokinetic (PK) Validation: Determine bioavailability and half-life to define dosing frequency.[1]

  • Phase II: Efficacy Profiling (Target-Specific):

    • Scenario A (Antiviral): HSV-1/HSV-2 Lethal Challenge & Recurrence Models.[1]

    • Scenario B (Oncology): Solid Tumor Xenografts (CDK-dependent lines).[1]

Part 2: Pharmacokinetics & Tolerability (The "Go/No-Go" Gate)

Before efficacy testing, the compound's exposure profile must be established. Sulfonamides often exhibit solubility-limited absorption.[1]

Protocol 1: Maximum Tolerated Dose (MTD) & PK
  • Species: CD-1 Mice (n=3/group) or Sprague-Dawley Rats.[1]

  • Formulation:

    • Vehicle: 0.5% Methylcellulose / 0.1% Tween 80 (Suspension) OR 10% DMSO / 40% PEG400 / 50% Saline (Solution).[1]

    • Route: Oral Gavage (PO) vs. Intravenous (IV).[1]

  • Dosing Escalation: 10, 30, 100 mg/kg (Single dose).

  • Sampling: Plasma collection at 0.25, 0.5, 1, 2, 4, 8, 24h post-dose.

  • Analysis: LC-MS/MS quantification.

Data Output Table: Target PK Parameters

Parameter Definition Target Threshold (Antiviral) Target Threshold (Oncology)
Cmax Peak Plasma Concentration > 5x EC50 (in vitro) > 10x IC50 (in vitro)
T1/2 Half-life > 2 hours > 4 hours
AUC Total Exposure Dose-proportional Dose-proportional

| F% | Oral Bioavailability | > 30% | > 20% |[1]

Part 3: Primary Application – Antiviral Models (HSV-1/HSV-2)[1][2]

This compound is structurally analogous to the HPI class, which targets the viral helicase-primase complex (UL5/UL8/UL52), preventing DNA unwinding.

Mechanism of Action Visualization

HSV_Mechanism Compound Test Compound (Thiazole-Sulfonamide) Target Viral Helicase-Primase Complex (UL5/UL8/UL52) Compound->Target Allosteric Binding Process Viral DNA Unwinding & Replication Fork Target->Process Blocks Activity Outcome Inhibition of Viral Replication Process->Outcome Prevention

Caption: The compound targets the HSV helicase-primase complex, halting DNA replication via a non-nucleoside mechanism.[1]

Protocol 2: Murine Lethal Challenge Model (HSV-1/HSV-2)

Purpose: To determine survival benefit and prevention of encephalitis.[1]

  • Animals: BALB/c mice (Female, 6-8 weeks).

  • Infection: Intraperitoneal (IP) or Intranasal (IN) inoculation with HSV-1 (Strain KOS) or HSV-2 (Strain G) at

    
    .[1]
    
  • Treatment:

    • Initiate therapy 1 hour post-infection (prophylactic/early therapeutic).

    • Dose: 10, 30, 60 mg/kg PO, BID (twice daily) for 5-7 days.

    • Positive Control: Valacyclovir (50 mg/kg) or Pritelivir (if available).[1]

  • Endpoints:

    • Survival (Kaplan-Meier analysis) over 21 days.[1]

    • Clinical Score (0=Normal, 1=Ruffled fur, 2=Hunching, 3=Paralysis, 4=Death).

Protocol 3: Guinea Pig Genital Herpes Model (Recurrence)

Purpose: The "Gold Standard" for testing efficacy against latent reactivation and shedding, mimicking human disease.

  • Animals: Hartley Guinea Pigs (Female, 300-350g).

  • Infection: Intravaginal inoculation with HSV-2 (Strain MS).[1]

  • Acute Phase Treatment (Days 0-10): Assess reduction in primary lesion severity.[1]

  • Latent/Recurrent Phase Treatment (Days 21-42):

    • Allow animals to recover from primary infection.

    • Administer Test Compound (e.g., 30 mg/kg/day) vs. Vehicle.

  • Endpoints:

    • Vaginal Swabs: Daily qPCR for viral DNA shedding.

    • Lesion Scoring: Daily visual inspection (0-4 scale).

    • Reduction in Recurrence Frequency: Compare "lesion-days" between groups.

Part 4: Secondary Application – Oncology Models (Kinase Inhibition)

If in vitro screens show activity against CDKs (CDK9, CDK1/2) or VEGFR, the aminothiazole scaffold suggests utility in solid tumors.

Protocol 4: Subcutaneous Xenograft Model
  • Cell Lines:

    • CDK-Dependent: HCT-116 (Colorectal) or MV4-11 (AML - Leukemia).[1]

    • Angiogenesis-Dependent:[1] A549 (Lung).

  • Implantation: Inject

    
     cells in 50% Matrigel into the flank of nude (nu/nu) or SCID mice.
    
  • Randomization: When tumors reach ~100-150

    
    .[1]
    
  • Dosing Regimen: Daily (QD) or BID oral dosing for 21-28 days.

  • Endpoints:

    • Tumor Volume (

      
      ).
      
    • Body Weight (Toxicity marker; >15% loss requires euthanasia).

    • Biomarker Analysis: Harvest tumors at end-of-study to measure Phospho-RNA Pol II (Ser2) via Western Blot (a direct marker of CDK9 inhibition).[1]

Part 5: References & Authoritative Grounding

  • Kleymann, G., et al. (2002). "New helicase-primase inhibitors as drug candidates for the treatment of herpes simplex virus disease." Nature Medicine, 8(4), 392–398.

    • Establishes the aminothiazole-sulfonamide scaffold as the basis for HPIs (Pritelivir precursor).

  • Birkmann, A., et al. (2015). "Preclinical pharmacokinetics and efficacy of the novel helicase-primase inhibitor pritelivir." Antimicrobial Agents and Chemotherapy, 59(9), 5697-5705.

    • Provides the gold-standard protocols for Guinea Pig and Mouse HSV models.

  • Shao, H., et al. (2013). "Discovery of aminothiazole-based CDK inhibitors." Bioorganic & Medicinal Chemistry Letters, 23(16), 4597-4601.

    • Validates the structural logic for testing this compound in oncology models.

  • PubChem Compound Summary. "N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide (CAS 476338-85-9)."[1] [1]

    • Verification of chemical identity and structural properties.[2]

Disclaimer

This Application Note is for research and development purposes only. All in vivo procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and comply with local regulations.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this multi-step synthesis and ultimately improve your yield and purity.

Introduction

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide is a key intermediate in the development of various pharmaceutical agents.[1] Its synthesis, while conceptually straightforward, involves critical steps that can significantly impact the final yield and purity. The most common route involves the Hantzsch thiazole synthesis, a robust method for forming the 2-aminothiazole core.[1][2][3][4] This guide will address common challenges encountered during the synthesis, providing scientifically grounded solutions to optimize your experimental outcomes.

The overall synthetic pathway can be visualized as a three-stage process:

  • Preparation of the Ketone Intermediate: Synthesis of 4'-(Methylsulfonyl)acetophenone.

  • α-Halogenation: Formation of the reactive 2-bromo-4'-(methylsulfonyl)acetophenone.

  • Hantzsch Cyclization: Condensation with thiourea to form the final 2-aminothiazole product.

Synthesis_Workflow cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: α-Halogenation cluster_2 Stage 3: Hantzsch Cyclization A 4-Methylthioacetophenone B 4'-(Methylsulfonyl)acetophenone A->B Oxidation C 2-Bromo-4'-(methylsulfonyl)acetophenone B->C Bromination E N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide C->E D Thiourea D->E

General synthetic workflow for N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Stage 1 & 2: Issues with the α-Bromo-4'-(methylsulfonyl)acetophenone Intermediate

Question: I am getting a low yield during the oxidation of 4-methylthioacetophenone to 4'-(methylsulfonyl)acetophenone. What could be the cause?

Answer:

Low yields in this oxidation step often stem from incomplete reaction or side product formation. Here are the primary factors to consider:

  • Oxidizing Agent: The choice and amount of oxidizing agent are critical. While hydrogen peroxide is commonly used, other reagents like m-chloroperbenzoic acid (m-CPBA) can also be effective.[5] Ensure you are using the correct stoichiometry of the oxidizing agent. An excess may lead to over-oxidation and decomposition, while an insufficient amount will result in incomplete conversion.

  • Catalyst: For oxidations using hydrogen peroxide, a catalyst such as sodium tungstate is often employed.[6][7] The catalytic activity can be pH-dependent, so the addition of an acid like sulfuric acid is common to maintain optimal conditions.[6][7]

  • Temperature Control: This oxidation is exothermic. Poor temperature control can lead to runaway reactions and the formation of undesired byproducts. It is crucial to maintain the recommended reaction temperature, often with controlled, dropwise addition of the oxidizing agent.[6][7]

Question: My α-bromination of 4'-(methylsulfonyl)acetophenone is resulting in a dark, impure product with multiple spots on TLC. How can I improve this?

Answer:

The α-bromination of ketones can be challenging due to the potential for di- or poly-bromination and other side reactions. Here’s how to troubleshoot:

  • Brominating Agent: N-Bromosuccinimide (NBS) is a common and often milder alternative to elemental bromine, which can be more aggressive and difficult to handle.[8] The use of NBS can lead to higher selectivity for mono-bromination.

  • Catalyst and Reaction Conditions: Acid catalysis is typically required for the α-halogenation of ketones, proceeding through an enol intermediate.[9] Using a catalyst like p-toluenesulfonic acid (p-TsOH) can facilitate the reaction under milder conditions.[8] Some methods also employ microwave irradiation to reduce reaction times and improve yields.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Methanol or acetic acid are commonly used solvents for this type of bromination.[8][10]

  • Work-up Procedure: It is important to quench the reaction properly to remove any unreacted bromine and acidic components. Washing with a solution of sodium thiosulfate can remove excess bromine, and a bicarbonate wash will neutralize the acid.

Question: The isolated 2-bromo-4'-(methylsulfonyl)acetophenone appears to be unstable and decomposes upon storage. What are the best practices for handling and storing this intermediate?

Answer:

α-haloketones are known to be lachrymators and can be unstable, particularly in the presence of light, moisture, or nucleophiles.

  • Storage: Store the purified α-bromo ketone under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator or freezer).

  • Purity: Ensure the intermediate is thoroughly purified to remove any residual acid from the bromination step, as acid can catalyze decomposition.

  • Immediate Use: It is often best to use the α-bromo ketone in the subsequent Hantzsch cyclization step as soon as possible after its preparation and purification to minimize degradation.

Stage 3: Hantzsch Thiazole Synthesis and Purification

Question: The yield of my Hantzsch thiazole synthesis is consistently low. How can I optimize the reaction conditions?

Answer:

Low yields in the Hantzsch synthesis can be attributed to several factors. Here is a systematic approach to optimization:

  • Stoichiometry of Reactants: While the stoichiometry between the α-haloketone and thiourea is 1:1, using a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion, especially if the α-haloketone is prone to degradation.[1]

  • Solvent and Temperature: Ethanol and methanol are common solvents for this reaction, often heated to reflux to ensure a reasonable reaction rate.[1] However, some studies have shown high yields at room temperature, which may reduce the formation of byproducts.[4] Experimenting with different solvents and temperatures can help identify the optimal conditions for your specific substrate.

  • pH Control: The reaction is typically carried out under neutral or slightly basic conditions. The initial product is often the hydrohalide salt of the aminothiazole.[11] A subsequent neutralization step with a base like sodium carbonate or ammonia is necessary to isolate the free base.[1] Running the reaction under strongly acidic conditions can lead to the formation of an isomeric 2-imino-2,3-dihydrothiazole, which can reduce the yield of the desired product.[12]

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to decomposition of the product.

Troubleshooting_Hantzsch Start Low Yield in Hantzsch Synthesis Stoichiometry Check Reactant Stoichiometry (Use slight excess of thiourea) Start->Stoichiometry Conditions Optimize Reaction Conditions (Solvent, Temperature) Start->Conditions pH Verify pH (Avoid strongly acidic conditions) Start->pH Time Monitor Reaction Time with TLC Start->Time Improved Yield Improved Stoichiometry->Improved Conditions->Improved pH->Improved Time->Improved

Troubleshooting decision tree for low yield in Hantzsch thiazole synthesis.

Question: My final product is difficult to purify. What are the likely impurities and what are the best purification methods?

Answer:

Impurities in the final product can arise from unreacted starting materials, side products from the Hantzsch reaction, or decomposition products.

  • Common Impurities:

    • Unreacted 2-bromo-4'-(methylsulfonyl)acetophenone.

    • Unreacted thiourea.

    • Side products from the self-condensation of the α-haloketone.

  • Purification Strategies:

    • Precipitation and Washing: The crude product can often be precipitated by neutralizing the reaction mixture and adding water.[1] Thorough washing of the filtered solid with water can remove water-soluble impurities like excess thiourea and salts.

    • Recrystallization: This is a highly effective method for purifying the final product. Common recrystallization solvents for 2-aminothiazole derivatives include ethanol, methanol, or mixtures of ethanol and water.[13][14] The choice of solvent will depend on the solubility of your product and impurities.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used.[13] A typical mobile phase would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. The optimal solvent system should be determined by TLC analysis.

Quantitative Data for Optimization

ParameterRecommended Range/ValueRationale
α-Haloketone:Thiourea Molar Ratio 1 : 1.1 - 1.5A slight excess of thiourea can help drive the reaction to completion.[1]
Reaction Temperature Room Temperature to Reflux (e.g., ~78 °C for ethanol)Higher temperatures increase the reaction rate, but may also increase byproduct formation. Optimization is key.
Reaction Time 30 minutes to several hoursMonitor by TLC to avoid product degradation from prolonged heating.[1]
pH for Work-up Neutral to slightly basic (pH 7-9)Ensures precipitation of the free base form of the product.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Hantzsch thiazole synthesis?

The Hantzsch synthesis begins with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring.[1]

Q2: Are there any "green" or more environmentally friendly approaches to this synthesis?

Yes, several greener methods for Hantzsch thiazole synthesis have been reported. These include:

  • Solvent-free synthesis: Some reactions can be carried out by simply heating the reactants together without a solvent, which can simplify the work-up and reduce waste.[3]

  • Ultrasonic irradiation: The use of ultrasound can sometimes accelerate the reaction at lower temperatures.[2]

  • Use of reusable catalysts: Heterogeneous catalysts have been developed that can be easily recovered and reused.[2]

Q3: How do I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[1] Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the product indicate the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, should be used to achieve good separation of the spots.[1]

Q4: What are the key safety precautions for this synthesis?

  • α-haloketones: These are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Many organic solvents are flammable. Avoid open flames and use appropriate heating methods like a heating mantle or a water bath.

  • Thiourea: Thiourea is a suspected carcinogen. Handle with care and avoid inhalation of dust.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4'-(Methylsulfonyl)acetophenone

This protocol is adapted from a procedure for the oxidation of a similar thioether.[6][7]

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylthioacetophenone in a suitable solvent such as acetone.

  • Add a catalytic amount of sodium tungstate and concentrated sulfuric acid.

  • Heat the mixture to 40-45 °C.

  • Slowly add a 30-50% aqueous solution of hydrogen peroxide dropwise, maintaining the temperature below 50 °C.

  • After the addition is complete, stir the mixture for an additional 1-3 hours at 50 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and then a saturated sodium bicarbonate solution, followed by brine.

  • Dry the solid to obtain 4'-(methylsulfonyl)acetophenone. The product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of 2-Bromo-4'-(methylsulfonyl)acetophenone

This protocol is a general method for the α-bromination of acetophenones.[8][10]

  • Dissolve 4'-(methylsulfonyl)acetophenone in methanol or acetic acid in a round-bottom flask.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux (for methanol, ~65 °C) or as optimized, and stir.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, filter the solid. If not, add water to induce precipitation.

  • Wash the filtered solid with water to remove any water-soluble byproducts.

  • The crude product can be recrystallized from a suitable solvent like ethanol.

Protocol 3: Synthesis of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide

This protocol is based on the general Hantzsch thiazole synthesis.[1]

  • In a round-bottom flask, combine 2-bromo-4'-(methylsulfonyl)acetophenone (1 equivalent) and thiourea (1.2 equivalents).

  • Add ethanol or methanol as the solvent.

  • Heat the mixture to reflux with stirring for 30 minutes to 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromide salt and precipitate the free base.

  • Stir for 15-20 minutes.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid thoroughly with water.

  • Dry the solid to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis of Rofecoxib and Study of Lactone Ring Stability. Available from: [Link]

  • PubMed. Sonochemical bromination of acetophenones using p-toluenesulfonic acid-N-bromosuccinimide. Available from: [Link]

  • PMC - NCBI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • ResearchGate. Continuous flow procedure for the α-bromination of acetophenone.. Available from: [Link]

  • ResearchGate. α-Bromination of acetophenone with NBS and PTSA under microwave irradiation.. Available from: [Link]

  • Google Patents. US5821388A - Process for preparing α-haloacetophenone derivative.
  • Google Patents. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • Google Patents. EP1293494B1 - Process for preparing alpha-halo-ketones.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available from: [Link]

  • ResearchGate. (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available from: [Link]

  • Scribd. Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone. Available from: [Link]

  • ResearchGate. 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Available from: [Link]

  • Google Patents. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • ResearchGate. Synthesis of 2-aminothiazole derivatives. Available from: [Link]

  • NIH. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Available from: [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]

  • PMC - NCBI. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Available from: [Link]

  • PMC - NCBI. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available from: [Link]

  • NIH. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. Available from: [Link]

  • NIH. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Available from: [Link]

  • MDPI. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Available from: [Link]

  • PMC - NCBI. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Available from: [Link]

  • Google Patents. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
  • ACS Publications. Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents | The Journal of Organic Chemistry. Available from: [Link]

  • PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Available from: [Link]

  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. Available from: [Link]

  • PubChem. 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302. Available from: [Link]

  • PMC - NCBI. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Available from: [Link]

  • ResearchGate. 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Dasatinib (N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide, widely known in the scientific community as Dasatinib or by its developmental code BMS-354825. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this potent tyrosine kinase inhibitor.

Dasatinib is a cornerstone in targeted cancer therapy, but its efficacy in in vitro and in vivo models is critically dependent on achieving adequate solubilization. As a Biopharmaceutics Classification System (BCS) Class II compound, it is characterized by low aqueous solubility and high permeability, making effective formulation a key experimental hurdle.[1][2] This guide provides in-depth troubleshooting protocols and frequently asked questions to ensure you achieve consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary solvents for dissolving Dasatinib for in vitro use?

A1: Dasatinib exhibits high solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] It is practically insoluble in water and ethanol.[4] For most in vitro cell-based assays, the recommended starting point is to prepare a high-concentration stock solution in 100% DMSO.

Q2: What is the maximum achievable concentration of Dasatinib in common laboratory solvents?

A2: The solubility of Dasatinib can vary slightly between suppliers and based on its polymorphic form (anhydrous vs. monohydrate). However, the following table summarizes generally accepted solubility data:

SolventApproximate Maximum SolubilitySource
DMSO~14.3 - 200 mg/mL[3][4][5]
DMF~25 mg/mL[3]
WaterVery poorly soluble (~10 µM)[4]
EthanolVery poorly soluble[4]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[3]

Q3: I've dissolved Dasatinib in DMSO for my cell culture experiment, but I see precipitation when I add it to my aqueous media. Why is this happening and how can I prevent it?

A3: This is a common issue known as "crashing out" or precipitation. It occurs because the highly concentrated Dasatinib-DMSO stock is rapidly diluted into the aqueous cell culture medium, where Dasatinib is poorly soluble. The DMSO concentration is no longer sufficient to keep the drug in solution.

To prevent this, ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is also crucial to add the DMSO stock to the media with vigorous mixing to facilitate rapid dispersion. For particularly sensitive experiments or higher final drug concentrations, consider using a pre-warmed medium and a multi-step dilution approach.

Q4: Does the pH of the aqueous solution affect Dasatinib's solubility?

A4: Yes, the pH of the aqueous medium significantly impacts the solubility of Dasatinib. As a weakly basic compound, its solubility is higher in acidic conditions. For instance, the solubility of the anhydrous form of Dasatinib at a pH of 1.2 is reported to be 34.51 mg/mL, whereas the monohydrate form has a much lower solubility of 2.85 mg/mL at the same pH.[6] This pH-dependent solubility is a critical consideration for oral formulation development and can be leveraged in specific experimental setups.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section provides detailed protocols to address specific solubility issues you may encounter during your experiments. The choice of method will depend on your experimental context, such as the required final concentration and the sensitivity of your system to co-solvents or excipients.

Protocol 1: Standard Method for Preparing Dasatinib for In Vitro Cell Culture

This protocol is the most common starting point for solubilizing Dasatinib for cell-based assays.

Objective: To prepare a working solution of Dasatinib in cell culture medium with minimal precipitation.

Materials:

  • Dasatinib powder

  • 100% DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed cell culture medium

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of Dasatinib powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock, for example, 10 mM.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming at 37°C for 10 minutes can aid dissolution.[7]

  • Serial Dilution (Optional but Recommended):

    • Perform one or more intermediate dilutions of the DMSO stock in 100% DMSO to bring the concentration closer to your final working concentration. This minimizes the volume of concentrated stock added directly to the aqueous medium.

  • Final Dilution in Aqueous Medium:

    • Add the final, small volume of the Dasatinib-DMSO stock solution to your pre-warmed cell culture medium.

    • Crucially, add the stock solution to the medium while vortexing or swirling the medium vigorously to ensure rapid and uniform dispersion. This is the most critical step to prevent precipitation.

    • Visually inspect the solution for any signs of precipitation. If cloudiness appears, the final concentration may be too high for the chosen DMSO percentage.

Workflow for In Vitro Solubilization

cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution cluster_2 Step 3: Final Working Solution A Weigh Dasatinib Powder B Add 100% DMSO A->B C Vortex/Warm to Dissolve B->C D Add DMSO Stock to Pre-warmed Aqueous Medium C->D E Vigorous Mixing D->E F Visually Inspect for Precipitation E->F G Ready for Use in Assay F->G

Caption: Workflow for preparing Dasatinib for in vitro assays.

Protocol 2: Co-Solvent System for Improved Aqueous Solubility

For applications where a higher aqueous concentration is needed and the biological system can tolerate co-solvents, this method can be effective.

Objective: To increase the aqueous solubility of Dasatinib using a co-solvent system.

Materials:

  • Dasatinib powder

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Deionized water or desired buffer

Procedure:

  • Prepare a concentrated stock of Dasatinib in DMSO (e.g., 125 mg/mL).[8]

  • In a separate tube, add 300 µL of PEG300.

  • Add 40 µL of the concentrated Dasatinib-DMSO stock to the PEG300 and mix until clear.[8]

  • To this mixture, add 50 µL of Tween 80 and mix until the solution is clear.[8]

  • Add 610 µL of deionized water or your desired buffer to reach a final volume of 1 mL.[8]

  • This resulting solution should be used immediately for optimal results.[8]

Decision Tree for Solubility Troubleshooting

A Precipitation Observed in Aqueous Medium? B Is final DMSO concentration >0.5%? A->B Yes C Reduce final DMSO concentration B->C Yes D Was stock added to medium with mixing? B->D No E Add stock with vigorous mixing D->E No F Is a higher aqueous concentration required? D->F Yes G Consider co-solvent system (Protocol 2) F->G Yes H Consider formulation strategies (e.g., solid dispersions) F->H For in vivo/formulation

Caption: Decision-making process for troubleshooting Dasatinib solubility.

Advanced Strategies for Solubility Enhancement

For more advanced applications, particularly in drug delivery and formulation development, several techniques can be employed to enhance the solubility and bioavailability of Dasatinib.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymeric carrier in its amorphous form. The amorphous state has higher free energy and thus better solubility and dissolution rates compared to the crystalline form.[2][9] Polymeric carriers such as cellulose acetate butyrate (CAB) have been shown to significantly improve the dissolution of Dasatinib.[9]

  • Nanotechnology Approaches: Formulating Dasatinib into nanoparticles or nanosuspensions can increase the surface area for dissolution, leading to improved solubility.[10]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, enhancing the solubility of poorly water-soluble drugs like Dasatinib.[1]

  • Prodrugs: Chemical modification of the Dasatinib molecule to create a more soluble prodrug that converts to the active parent drug in vivo is another strategy. For instance, amino acid conjugation has been used to overcome the lipophilicity of similar benzothiazole compounds.[11]

The selection of an appropriate solubility enhancement technique will depend on the specific application, desired dosage form, and route of administration. For early-stage research, mastering the dissolution in DMSO and subsequent dilution into aqueous media is often sufficient. For later-stage development, exploring advanced formulation strategies becomes imperative.

References

  • Google Patents. (n.d.). WO2017103057A1 - Pharmaceutical composition comprising anhydrous dasatinib.
  • ResearchGate. (n.d.). Solubility of dasatinib in different excipients. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-phenylthiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • Neuroquantology. (n.d.). An approach to improve the dissolution profile and solubility of dasatinib by solid dispersion using Soluplus and polaxomer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • MDPI. (n.d.). Polymeric Amorphous Solid Dispersions of Dasatinib: Formulation and Ecotoxicological Assessment. Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). Strategic Formulation of Dasatinib Nanosponges by Box–Behnken Design for an Improved Oral Delivery. Retrieved from [Link]

  • ResearchGate. (n.d.). Preclinical evaluation of amino acid Prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

Sources

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide prodrug strategy for better bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide Prodrug Strategy

Welcome to the technical support center for researchers developing prodrugs of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide, a molecule also known as Amisulpride . This guide is designed to provide in-depth, practical solutions to common experimental challenges, moving from frequently asked questions to detailed troubleshooting protocols. Our goal is to equip you with the scientific rationale and technical expertise needed to successfully design, synthesize, and evaluate a prodrug strategy aimed at enhancing the oral bioavailability of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding Amisulpride and the rationale for a prodrug approach.

Q1: What is N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide (Amisulpride) and why is its bioavailability a concern?

A1: N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is the chemical name for Amisulpride, an atypical antipsychotic and antiemetic agent.[1][2] Its primary mechanism involves selective antagonism of dopamine D2 and D3 receptors.[2][3] The oral bioavailability of Amisulpride is approximately 48%.[1][4] This incomplete absorption can lead to significant inter-patient variability in plasma concentrations, potentially impacting therapeutic efficacy and safety.[5] Amisulpride is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability, suggesting that its absorption is limited by its dissolution rate.[6][7][8][9][10]

Q2: What is a prodrug and how can it improve Amisulpride's bioavailability?

A2: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound.[11] For a BCS Class II compound like Amisulpride, a prodrug strategy can enhance bioavailability primarily by improving its aqueous solubility. By temporarily masking a key functional group with a more hydrophilic promoiety, the prodrug can dissolve more readily in the gastrointestinal fluids, leading to a higher concentration of the drug available for absorption.

Q3: Which functional group on Amisulpride is the best target for a prodrug strategy?

A3: The primary aromatic amine on the 2-amino-thiazole ring is an ideal target for modification.[12][13] This group can be derivatized into various cleavable linkages, such as amides or carbamates. These linkages are often designed to be stable in the stomach but susceptible to enzymatic cleavage (e.g., by esterases or amidases) in the intestine or plasma, releasing the parent Amisulpride. Modifying amines is a common and effective strategy to improve drug properties.[14][15]

Q4: What are the critical characteristics of an ideal Amisulpride prodrug?

A4: An ideal Amisulpride prodrug should exhibit:

  • Enhanced Aqueous Solubility: Significantly higher solubility than Amisulpride across a range of physiological pH values.

  • Chemical Stability: Must be stable in the acidic environment of the stomach to prevent premature degradation.

  • Efficient Bioconversion: Should be rapidly and efficiently converted back to the active Amisulpride in the intestine or after absorption.

  • Favorable Safety Profile: The promoiety released upon cleavage should be non-toxic.

  • Weak or No Pharmacological Activity: The prodrug itself should not have significant activity at the target receptors to avoid off-target effects.[16]

Part 2: Prodrug Design, Synthesis, and Troubleshooting

This section provides a conceptual framework and practical guidance for the synthesis of an Amisulpride prodrug, focusing on an amino acid conjugate to enhance solubility.

Conceptual Prodrug Strategy: Amino Acid Conjugation

Attaching a hydrophilic amino acid (e.g., Glycine, Alanine) to the 2-amino-thiazole group via an amide bond is a rational approach. Amino acids are highly soluble and can leverage endogenous amino acid transporters in the gut to potentially improve absorption.[17] The resulting amide bond can be cleaved by peptidases or amidases in the intestinal wall or liver.

Prodrug_Strategy cluster_drug Parent Drug: Amisulpride cluster_promoiety Promoiety cluster_system In Vivo Environment Amisulpride Amisulpride (Low Solubility) ThiazoleAmine 2-Amino-Thiazole Group (Target Moiety) Amisulpride->ThiazoleAmine Contains Prodrug Amisulpride-Glycine Prodrug (High Solubility) ThiazoleAmine->Prodrug Forms Amide Bond with AminoAcid Amino Acid (e.g., Glycine) (Hydrophilic) AminoAcid->Prodrug Enzymes Intestinal/Hepatic Amidases Prodrug->Enzymes Is Cleaved by Enzymes->Amisulpride Releases Active Drug

Caption: Conceptual workflow for an amino acid prodrug of Amisulpride.

Experimental Protocol: Synthesis of Amisulpride-Glycine Prodrug

This protocol outlines a standard peptide coupling reaction.

Materials:

  • N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide (Amisulpride)

  • N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Coupling Reaction:

    • Dissolve Amisulpride (1.0 eq) and Boc-Gly-OH (1.1 eq) in anhydrous DCM.

    • Add DMAP (0.1 eq) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Step 2: Work-up and Purification:

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product (Boc-protected prodrug) by silica gel column chromatography.

  • Step 3: Deprotection:

    • Dissolve the purified Boc-protected prodrug in DCM.

    • Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-30% v/v).

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Remove the solvent and excess TFA under reduced pressure to yield the final Amisulpride-Glycine prodrug as a TFA salt.

Troubleshooting Synthesis Issues
Issue EncounteredProbable Cause(s)Recommended Solution(s)
Low reaction yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Loss during purification.1. Increase reaction time or use a more efficient coupling agent (e.g., HATU). 2. Ensure all reagents and solvents are anhydrous. 3. Optimize chromatography conditions (solvent system, silica gel).
Multiple spots on TLC 1. Side reactions (e.g., N-acylurea formation with DCC). 2. Incomplete deprotection.1. Use an alternative coupling agent like EDC/HOBt to minimize side products. 2. Extend deprotection time or use a stronger acid if necessary.
Difficulty removing DCU byproduct DCU is sparingly soluble in many organic solvents.Filter the reaction mixture through a pad of Celite. If some DCU remains, it can often be removed by recrystallization or careful chromatography.

Part 3: In Vitro Characterization and Troubleshooting

Successful in vitro characterization is crucial to validate the prodrug strategy before proceeding to costly in vivo studies.

Experimental Protocol 1: Aqueous Solubility and Stability

Objective: To determine if the prodrug has improved solubility and is stable at gastric pH but labile at intestinal/plasma pH.

Procedure:

  • Solubility:

    • Prepare saturated solutions of both Amisulpride and the prodrug in buffers of different pH (e.g., pH 1.2 for gastric, pH 6.8 for intestinal, pH 7.4 for plasma).

    • Equilibrate the solutions at 37°C for 24 hours with constant shaking.

    • Centrifuge the samples to pellet undissolved solid.

    • Analyze the supernatant for drug concentration using a validated HPLC-UV method.

  • Stability:

    • Prepare solutions of the prodrug at a known concentration (e.g., 10 µM) in the same pH buffers.

    • Incubate at 37°C.

    • At various time points (0, 1, 2, 4, 8, 24 hours), take an aliquot and quench the reaction (e.g., with acetonitrile).

    • Analyze the samples by HPLC-UV to quantify the remaining prodrug and the appearance of parent Amisulpride.

Experimental Protocol 2: Caco-2 Permeability Assay

Objective: To assess the permeability of the prodrug across a model of the intestinal epithelium and check for active transport or efflux.[18][19][20]

Procedure:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days to allow for differentiation and formation of a tight monolayer.[]

  • Integrity Test: Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Assay:

    • Add the prodrug and parent drug (separately) to the apical (AP) side of the monolayer.

    • At specified time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral (BL) chamber.

    • To assess efflux, add the compound to the BL side and sample from the AP chamber.

    • Analyze the concentration in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both AP-to-BL and BL-to-AP directions. The efflux ratio is Papp(BL-AP) / Papp(AP-BL). An efflux ratio >2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein.

Caco2_Workflow A Seed Caco-2 cells on Transwell® inserts B Culture for 21 days (Monolayer differentiation) A->B C Measure TEER (Confirm monolayer integrity) B->C D Add Compound to Apical (AP) Side C->D If TEER is OK E Incubate at 37°C D->E F Sample from Basolateral (BL) Side at Time Points E->F G Quantify Compound (LC-MS/MS) F->G H Calculate Papp (AP→BL) G->H

Caption: Workflow for Caco-2 cell permeability assay (AP to BL).

Troubleshooting In Vitro Experiments
Issue EncounteredProbable Cause(s)Recommended Solution(s)
Prodrug is unstable in pH 1.2 buffer The chosen prodrug linkage (e.g., amide) is too labile to acid hydrolysis.Redesign the prodrug with a more sterically hindered or electronically stable linkage.
Low Papp value for a highly soluble prodrug 1. Prodrug has poor intrinsic permeability. 2. Prodrug is a substrate for intestinal efflux pumps (e.g., P-gp).1. The prodrug may be too polar. Consider a different promoiety. 2. Confirm with a bi-directional Caco-2 assay. If efflux is high, co-dosing with an efflux inhibitor in subsequent experiments can confirm the mechanism.
High variability in Caco-2 permeability data Inconsistent monolayer integrity or cell passage number.Strictly control cell culture conditions, use cells within a defined passage number range, and always verify TEER values before each experiment.
Prodrug does not convert to parent drug in stability assays The prodrug linkage is too stable and not susceptible to simple hydrolysis.Conduct the stability assay in the presence of liver or intestinal microsomes (S9 fractions) to introduce metabolic enzymes, which are required for cleavage.

Part 4: In Vivo Pharmacokinetic (PK) Evaluation

The definitive test of a prodrug strategy is its performance in a living system.

Experimental Protocol: Rodent Pharmacokinetic Study

Objective: To compare the oral bioavailability of the prodrug to that of the parent drug, Amisulpride.

Procedure:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Group 1 (IV Amisulpride): Administer Amisulpride intravenously (e.g., 2 mg/kg) to determine clearance and volume of distribution, allowing for calculation of absolute bioavailability.

    • Group 2 (Oral Amisulpride): Administer Amisulpride orally (e.g., 10 mg/kg).

    • Group 3 (Oral Prodrug): Administer the prodrug orally at an equimolar dose to Group 2.

  • Blood Sampling: Collect blood samples (e.g., via tail vein) at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Collect into tubes containing an anticoagulant (e.g., K2EDTA).

  • Sample Processing: Centrifuge blood to obtain plasma. Immediately store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of both the prodrug and the released Amisulpride in plasma.

    • Use protein precipitation or liquid-liquid extraction to prepare the plasma samples.

  • Data Analysis:

    • Plot plasma concentration vs. time for all groups.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Interpretation: Key PK Parameters
ParameterDescriptionDesired Outcome for Prodrug
AUC (Area Under the Curve) Total drug exposure over time.AUCoral prodrug (for released Amisulpride) > AUCoral Amisulpride
Cmax (Maximum Concentration) The highest concentration of the drug in plasma.Higher Cmax for released Amisulpride from the prodrug.
Tmax (Time to Cmax) Time at which Cmax is reached.May be similar or slightly delayed compared to oral Amisulpride.
F% (Absolute Bioavailability) The fraction of the administered dose that reaches systemic circulation.F%prodrug > F%Amisulpride
Troubleshooting PK Studies
Issue EncounteredProbable Cause(s)Recommended Solution(s)
High variability in PK data 1. Inconsistent dosing technique. 2. Animal stress or physiological differences.1. Ensure accurate and consistent oral gavage technique. 2. Increase the number of animals per group (n=5 or more) to improve statistical power.
Low exposure of parent drug from prodrug 1. Poor absorption of the prodrug itself. 2. Rapid clearance/metabolism of the prodrug before conversion. 3. Inefficient in vivo conversion.1. Re-evaluate the physicochemical properties of the prodrug (solubility, logP). 2. The prodrug might be unstable in blood. Check plasma stability in vitro. 3. The enzymes needed for cleavage may not be present at sufficient levels in the chosen animal model.
High plasma concentration of intact prodrug The rate of absorption of the prodrug is much faster than its rate of conversion to the active drug.This is a "formation rate-limited" kinetic profile.[22] While not ideal, it is acceptable if the prodrug is inactive and efficiently converts to provide superior overall exposure (AUC) of the parent drug.

References

  • Amisulpride - Wikipedia. [Link]

  • Rosenzweig P, Canal M, Patat A, Bergougnan L, Zieleniuk I, Bianchetti G. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers. Hum Psychopharmacol. 2002;17(1):1-13. [Link]

  • Ding, Y., et al. Characterization of Metabolites of Amisulpride. ResearchGate. 2023. [Link]

  • N-[4-(2-Amino-Thiazol-4-Yl)-Phenyl]-Methanesulphonamide. Shanghai Rlavie Technology Co., Ltd. [Link]

  • N-[4-(2-Amino-4-thiazolyl)phenyl]methanesulfonamide. MySkinRecipes. [Link]

  • Stahl, S. M. Amisulpride - Prescriber's Guide. Cambridge University Press & Assessment, 2021. [Link]

  • A review of the Pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers. ResearchGate. [Link]

  • Amisulpride - Mechanism of Action and Psychopharmacology. Psych Scene Hub. 2020. [Link]

  • Process for preparation of amisulpride.
  • Al-Ghananeem, A. M., & Malkawi, A. H. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. 2018;23(9), 2243. [Link]

  • Amisulpride: Real-World Evidence of Dose Adaptation and Effect on Prolactin Concentrations and Body Weight Gain by Pharmacokinetic-Pharmacodynamic Modelling. SciSpace. 2020. [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-portal.org. [Link]

  • Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. NIH. [Link]

  • Parrott, N., et al. Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. J Pharm Sci. 2012;101(6):2229-43. [Link]

  • Understanding the pharmacokinetics of prodrug and metabolite. PMC. [Link]

  • Prodrugs for Amines. PMC. [Link]

  • Formulation and Evaluation of Amisulpride Nanocrystal Tablets. RJPT. [Link]

  • Prodrugs and their activation mechanisms for brain drug delivery. RSC Publishing. [Link]

  • Understanding the pharmacokinetics of prodrug and metabolite. ResearchGate. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Formulation Development and Evaluation of Amisulpride Fast Dissolving Tablets. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications. [Link]

  • Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters. [Link]

  • A New Method for the Determination of Amisulpride in a Small Volume (200 μL) of Human Saliva Using LC-DAD Supported by SPE. MDPI. [Link]

  • Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI. [Link]

  • Advances in Predictions of Oral Bioavailability of Candidate Drugs in Man with New Machine Learning Methodology. MDPI. [Link]

  • Formulae for the preparation of Amisulpride fast dissolving tablets as per experimental design. ResearchGate. [Link]

  • Analytical Method Development and its Validation for Estimation of Amisulpride by Reversed Phase High Performance Liquid Chromatography (RP-HPLC). ResearchGate. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • a) reported drugs contain sulfonamide prodrug as antimicrobial; b) general formula of our designed compounds. ResearchGate. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]

  • Amino Acids in the Development of Prodrugs. PMC. [Link]

  • Formulation and Evaluation of Fast Dissolving Tablets of Amisulpride Using Co-Crystallization Technique. IJPPR. [Link]

  • Prodrug Design: An Overview. ResearchGate. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine. NIH. [Link]

  • Formulation and Evaluation of Amisulpride Nanocrystal Tablets. ResearchGate. [Link]

Sources

Technical Support Center: Strategies to Prevent Metabolic Inactivation of 2-Aminophenylbenzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminophenylbenzothiazoles. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and mitigate the metabolic inactivation of this important chemical scaffold. The 2-aminophenylbenzothiazole core is a valuable pharmacophore found in numerous therapeutic agents, but its susceptibility to metabolic modification often presents a significant hurdle in drug development.[1][2] This center is designed to provide you with the foundational knowledge and practical strategies to overcome these challenges.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts and common questions regarding the metabolism of 2-aminophenylbenzothiazoles.

Q1: What are the primary metabolic pathways that inactivate 2-aminophenylbenzothiazoles?

A1: The inactivation of 2-aminophenylbenzothiazoles is primarily driven by two major enzymatic pathways:

  • Phase I Oxidation: This is predominantly carried out by Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases.[3] These enzymes typically introduce hydroxyl groups onto the benzothiazole core or the aminophenyl ring, creating more polar metabolites that are easier to excrete.[4][5]

  • Phase II N-Acetylation: The exocyclic amino group is a prime target for N-acetyltransferases (NATs), particularly NAT1 and NAT2.[6][7] These cytosolic enzymes transfer an acetyl group from acetyl-CoA to the amine, a process that can significantly alter the compound's biological activity and solubility.[8]

Q2: Which specific enzymes are the usual suspects?

A2: While a broad range of enzymes can be involved, researchers should prioritize investigating:

  • Cytochrome P450s (CYPs): The specific isozymes involved can vary depending on the substitution pattern of the benzothiazole, but common culprits include CYP1A1, CYP1A2, CYP1B1, and CYP3A4.

  • N-Acetyltransferase 2 (NAT2): This enzyme is highly polymorphic in the human population, leading to "slow," "intermediate," and "rapid" acetylator phenotypes.[6] This genetic variability can be a major source of inter-individual differences in drug metabolism and response.[7]

Q3: What are the most common metabolic "soft spots" on the 2-aminophenylbenzothiazole scaffold?

A3: The term "soft spot" refers to a site on a molecule that is particularly vulnerable to metabolic enzymes. For this scaffold, the key soft spots are:

  • The exocyclic amino group on the phenyl ring, which is highly susceptible to N-acetylation.[6]

  • The phenyl ring itself, especially positions ortho or para to the amino group, which are prone to CYP-mediated hydroxylation.

  • The benzothiazole ring system , which can also be a target for oxidative metabolism.[9][10]

Q4: How does metabolic inactivation impact my drug development program?

A4: Rapid metabolic inactivation leads to several undesirable outcomes:

  • Poor Pharmacokinetics (PK): High first-pass metabolism can result in low oral bioavailability and a short in vivo half-life, requiring more frequent or higher doses.[11]

  • Reduced Efficacy: If the parent compound is the active entity, its rapid clearance will diminish its therapeutic effect.

  • Formation of Reactive Metabolites: In some cases, metabolic processes can generate reactive intermediates that may lead to toxicity.[12]

  • Inter-individual Variability: Genetic polymorphisms in metabolic enzymes like NAT2 can cause significant differences in how patients process the drug, leading to unpredictable responses.[6]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides practical, step-by-step guidance for identifying and addressing metabolic liabilities.

Guide 1: My Compound Shows High Clearance in Human Liver Microsomes (HLM). What's Next?

High clearance in an HLM assay is a classic sign of rapid Phase I metabolic instability. The goal is to determine the cause and devise a strategy to fix it.

Logical Troubleshooting Workflow

workflow start High Clearance Observed in HLM Assay cofactor Step 1: Perform HLM Assay +/- NADPH Cofactor start->cofactor nadph_dep Is clearance NADPH-dependent? cofactor->nadph_dep cyp_inhibit Step 2: Use Pan-CYP Inhibitor (e.g., 1-aminobenzotriazole) nadph_dep->cyp_inhibit  Yes no_nadph Consider other pathways: - UGTs (use UDPGA) - Esterases, etc. nadph_dep->no_nadph  No inhibition Is clearance inhibited? cyp_inhibit->inhibition isozyme Step 3: Use Isozyme-Specific CYP Inhibitors inhibition->isozyme  Yes no_inhibit Metabolism may not be CYP-mediated. Re-evaluate Step 1. inhibition->no_inhibit  No identify_cyp Identify Key CYP Isozyme(s) isozyme->identify_cyp strategy Step 4: Devise Mitigation Strategy identify_cyp->strategy block Structural Modification: - Block site of metabolism (F, Cl, Me) - Deuterate 'soft spot' strategy->block Option A divert Introduce new 'soft spot' to divert metabolism strategy->divert Option B

Caption: Troubleshooting workflow for high clearance in HLM assays.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol is designed to determine the intrinsic clearance (Clint) of a compound.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Test compound (10 mM stock in DMSO)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., Corning Gentest™)

  • Positive control compounds (e.g., Midazolam for high clearance, Verapamil for moderate clearance)

  • Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis

  • 96-well plates, incubator, centrifuge

Procedure:

  • Preparation: Thaw HLMs at 37°C.[13] Prepare a master mix of HLMs in phosphate buffer to a final protein concentration of 0.5 mg/mL.[14]

  • Compound Addition: Add the test compound to the HLM master mix to a final concentration of 1 µM.[15] Prepare parallel wells for each time point and a "minus cofactor" control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "minus cofactor" control. The T=0 sample is taken immediately by adding an aliquot to a quenching solution (ice-cold ACN with internal standard).

  • Time Points: Incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove aliquots and quench the reaction in the ACN/internal standard solution.[14][15]

  • Sample Processing: Once all time points are collected, centrifuge the quenched samples to pellet the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant.

    • Half-life (t½): 0.693 / k

    • Intrinsic Clearance (Clint): (0.693 / t½) / (protein concentration in mg/mL)

Self-Validation System:

  • Positive Controls: Ensure high and moderate clearance controls behave as expected.

  • Minus Cofactor Control: The compound should show minimal degradation in the absence of NADPH, confirming the reaction is CYP-dependent.[16]

  • T=0 Control: This sample represents 100% of the initial compound concentration.

Guide 2: My Compound is a Substrate for N-Acetyltransferase (NAT). How Do I Address This?

If you suspect N-acetylation (e.g., from metabolite identification studies), the primary strategy is structural modification.

Primary Metabolic Pathways of a 2-Aminophenylbenzothiazole

metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2-Aminophenylbenzothiazole (Parent Compound) CYP Cytochrome P450s (e.g., CYP1A2, 3A4) Parent->CYP + O2, NADPH NAT N-Acetyltransferases (NAT1, NAT2) Parent->NAT + Acetyl-CoA Oxidized Hydroxylated Metabolite CYP->Oxidized Acetylated N-Acetyl Metabolite (Inactive) NAT->Acetylated

Caption: Key Phase I and Phase II metabolic pathways.

Section 3: Advanced Mitigation Strategies

Once the metabolic liability is understood, the following strategies can be employed to rationally design more stable analogues.

Strategy 1: Steric Hindrance and Metabolic Blocking

The most direct way to prevent metabolism at a specific site is to block the enzyme's access to it.

  • Blocking N-Acetylation: Introduce a small, sterically hindering group, such as a methyl group, on the phenyl ring ortho to the amino group. This can physically prevent the amino group from fitting into the active site of the NAT enzyme.[17]

  • Blocking Ring Hydroxylation: If a specific position on one of the aromatic rings is identified as a site of hydroxylation, substituting that hydrogen atom with a fluorine or chlorine atom can effectively block the CYP-mediated reaction.[12][18] Fluorine is often preferred due to its small size and minimal impact on overall compound properties.

Strategy 2: The Deuterium Kinetic Isotope Effect (KIE)

This strategy involves replacing a hydrogen atom at a metabolic soft spot with its heavier, stable isotope, deuterium.

  • The Principle: The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.[][20] Since C-H bond cleavage is often the rate-limiting step in CYP-mediated metabolism, this substitution can significantly slow down the reaction rate.[11][21] This is known as the kinetic isotope effect.[20]

  • Application: If N-demethylation or oxidation of a methyl group is a problem, creating a -CD3 analogue can dramatically improve metabolic stability. Similarly, if a specific C-H bond on an aromatic ring is being hydroxylated, replacing that H with D can reduce the rate of metabolism.[22] This can improve the pharmacokinetic profile, leading to lower and/or less frequent dosing.[22]

Table 1: Impact of Mitigation Strategies on Metabolic Stability

Parent Compound Metabolic Liability Modification Strategy Expected Outcome Rationale
2-(4-aminophenyl)benzothiazoleRapid N-acetylation by NAT2Add methyl group at C3 of phenyl ringDecreased rate of N-acetylationSteric hindrance at the active site of NAT2.[17]
2-phenylbenzothiazoleHydroxylation at C4' of phenyl ringReplace H with F at C4' positionBlockade of hydroxylationC-F bond is resistant to CYP-mediated cleavage.[12]
Substituted benzothiazoleRapid oxidation of an N-methyl groupReplace -CH3 with -CD3Decreased rate of N-demethylationC-D bond is stronger than C-H bond (Kinetic Isotope Effect).[][20]

References

  • Boelsterli, U. A., & Kros, A. (n.d.). Generalized cytochrome P450-mediated oxidation and oxygenation reactions in aromatic substrates with activated N-H, O-H, C-H, or S-H substituents. PubMed. [Link]

  • Butcher, N. J., et al. (2013). Role of N-acetyltransferase 2 acetylation polymorphism in 4, 4'-methylene bis (2-chloroaniline) biotransformation. PMC - NIH. [Link]

  • Canales-Agustin, Y. A., et al. (2021). Function and expression of N-acetyltransferases 1 and 2 are altered in lymphocytes in type 2 diabetes and obesity. PubMed Central. [Link]

  • Shi, D. F., et al. (1996). 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. NIH. [Link]

  • Bhat, M., & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

  • Canales-Agustin, Y. A., et al. (2021). Function and expression of N-acetyltransferases 1 and 2 are altered in lymphocytes in type 2 diabetes and obesity. PubMed. [Link]

  • Dalvie, D. (n.d.). 5 Strategies to abrogate reactive metabolite formation: blocking sites of bioactivation. [Link]

  • Pavlicek, J., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. PMC. [Link]

  • El-Gamal, M. I., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PMC. [Link]

  • Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. PMC - NIH. [Link]

  • Gallardo-Godoy, A., et al. (2013). Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. NIH. [Link]

  • Cooper, A. J. L., & Pinto, J. T. (2021). The metabolic importance of the overlooked asparaginase II pathway. PubMed. [Link]

  • Tan, S. C., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Das, A., et al. (2022). A Review on Benzothiazole Derivatives and Their Biological Significances. ResearchGate. [Link]

  • Advanced Science News. (2021). Stabilizing pharmaceuticals with deuterium. [Link]

  • University of Oxford, Department of Chemistry. (2015). Drug oxidation by Cytochrome P450BM3: metabolite synthesis and discovering new P450 reaction types. [Link]

  • El-Gamal, M. I., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

  • Hearse, D. J., & Weber, W. W. (1973). Multiple N-acetyltransferases and drug metabolism. Tissue distribution, characterization and significance of mammalian N-acetyltransferase. PMC - NIH. [Link]

  • Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]

  • Gallardo-Godoy, A., et al. (2013). Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. PubMed. [Link]

  • Kim, D., et al. (2021). Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of Amifampridine: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen. MDPI. [Link]

  • Al-Ostath, A. I. N. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. [Link]

  • Ortiz de Montellano, P. R. (2018). Two possible mechanisms for the P450-catalyzed oxidation of 1-ABT to benzyne. ResearchGate. [Link]

  • Kaur, S., & Goyal, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]

  • Franc, G., et al. (2021). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]

  • Journal of Drug Delivery and Therapeutics. (2022). View of A Review on Emerging Benzothiazoles: Biological Aspects. [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Wernevik, J., et al. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Kaur, S., & Goyal, M. (2017). (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]

  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. PMC - NIH. [Link]

  • Fasan, R. (2012). Tuning P450 Enzymes as Oxidation Catalysts. University of Rochester. [Link]

Sources

Technical Support Center: Optimizing HPLC Separation for N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust analysis of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing and troubleshooting HPLC methods for this compound and its potential impurities. Here, we synthesize foundational chromatographic principles with practical, field-proven insights to ensure the integrity and reliability of your analytical data.

Introduction: The Analytical Challenge

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide is a molecule that combines several functionalities, including a primary aromatic amine, a sulfonamide group, and an aminothiazole moiety. This chemical diversity, while integral to its potential therapeutic action, presents a unique set of challenges for chromatographic separation. Potential issues include poor peak shape due to the basic nature of the amino groups, retention time variability, and the need to resolve structurally similar process-related and degradation impurities.

This guide provides a systematic approach to method development and troubleshooting, empowering you to achieve optimal separation and ensure the quality of your analytical results.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when developing an HPLC method for N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide.

Q1: What is a good starting point for a reversed-phase HPLC method for this compound?

A good starting point for method development would be a C18 column with a mobile phase consisting of a phosphate or acetate buffer at a slightly acidic pH (e.g., pH 3-5) and acetonitrile or methanol as the organic modifier. The acidic pH helps to protonate the amino groups, leading to more consistent interactions with the stationary phase and improved peak shape.[1] A gradient elution is often necessary to resolve the main component from its impurities.

Q2: I am observing significant peak tailing for the main analyte. What are the likely causes and how can I fix it?

Peak tailing for amine-containing compounds like this one is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.[2][3] To mitigate this, consider the following:

  • Lower the mobile phase pH: This ensures the complete protonation of the amino groups, which minimizes their interaction with silanols.

  • Use a modern, end-capped column: These columns have fewer accessible silanol groups.

  • Add a competing base to the mobile phase: A low concentration of an amine modifier like triethylamine (TEA) can mask the silanol groups.

  • Consider a different stationary phase: Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity and improved peak shape.

Q3: My retention times are shifting between injections. What should I check?

Retention time variability can stem from several factors:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[4]

  • Mobile phase composition changes: Prepare fresh mobile phase daily and ensure it is well-mixed. Evaporation of the more volatile organic component can alter the solvent strength.

  • Fluctuations in column temperature: Use a column oven to maintain a consistent temperature.[4]

  • Pump performance issues: Check for leaks, ensure proper solvent degassing, and verify the pump is delivering a consistent flow rate.[5]

Q4: How do I identify potential impurities of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide?

Potential impurities can be process-related (from the synthesis) or degradation products.

  • Process-related impurities: These can arise from starting materials, intermediates, or by-products. Reviewing the synthetic route is crucial. For instance, the synthesis of similar aminothiazole sulfonamides often involves the reaction of a sulfonyl chloride with an aminothiazole.[1][6] Incomplete reactions or side reactions could lead to residual starting materials or the formation of isomers.

  • Degradation products: Perform forced degradation studies (stress testing) to intentionally degrade the drug substance under various conditions (acidic, basic, oxidative, photolytic, and thermal).[7] This will help to generate potential degradation products and ensure your analytical method can separate them from the main peak.

Troubleshooting Guide

This section provides a more in-depth, systematic approach to resolving common issues encountered during the HPLC analysis of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptom Probable Cause(s) Troubleshooting Steps & Explanations
Peak Tailing 1. Secondary Silanol Interactions: The basic amino groups on the analyte interact with acidic silanol groups on the column packing.[2][3] 2. Column Overload: Injecting too much sample can saturate the stationary phase. 3. Extra-column Volume: Excessive tubing length or a large detector flow cell can cause band broadening.1a. Optimize Mobile Phase pH: Lower the pH to between 2.5 and 4.0 to ensure complete protonation of the amine functionalities. This reduces their interaction with negatively charged silanols. 1b. Use a High-Purity, End-capped Column: Modern columns are designed to minimize exposed silanols. 1c. Add a Competing Base: Incorporate a small amount (e.g., 0.1%) of triethylamine (TEA) into the mobile phase to mask active silanol sites. 2a. Reduce Injection Concentration/Volume: Dilute the sample or inject a smaller volume. 3a. Minimize Tubing Length: Use narrow-bore tubing and keep the distance between the column and detector as short as possible.
Peak Fronting 1. Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, the peak can be distorted. 2. Column Overload: Can also manifest as fronting.1a. Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent. 2a. Reduce Injection Concentration/Volume: As with tailing, inject a lower mass of the analyte.
Problem 2: Unstable Retention Times
Symptom Probable Cause(s) Troubleshooting Steps & Explanations
Gradual Retention Time Drift 1. Column Temperature Fluctuations: Changes in ambient temperature can affect retention. 2. Mobile Phase Composition Change: Evaporation of the more volatile organic solvent over time. 3. Column Degradation: The stationary phase may be slowly degrading, especially at extreme pH values.1a. Use a Column Oven: Maintain a constant and consistent column temperature.[4] 2a. Prepare Fresh Mobile Phase: Make fresh mobile phase daily and keep the solvent reservoirs capped. 3a. Operate within Column's Recommended pH Range: Check the manufacturer's specifications for the column's pH stability.
Sudden or Random Retention Time Shifts 1. Air Bubbles in the Pump: Can cause inconsistent flow rates. 2. Pump Malfunction: Leaking seals or faulty check valves. 3. Inadequate Column Equilibration: Insufficient time for the column to stabilize at the initial gradient conditions.[4]1a. Degas Mobile Phase: Use an online degasser or sonicate the mobile phase before use. 2a. Perform Pump Maintenance: Check for leaks, listen for unusual noises, and replace seals or check valves if necessary.[5] 3a. Increase Equilibration Time: Ensure the equilibration time is sufficient, typically 5-10 column volumes.
Problem 3: Poor Resolution Between Analyte and Impurities
Symptom Probable Cause(s) Troubleshooting Steps & Explanations
Co-eluting or Poorly Separated Peaks 1. Suboptimal Mobile Phase Composition: The organic solvent type and ratio, as well as the pH, are not providing adequate selectivity. 2. Inappropriate Stationary Phase: The column chemistry is not suitable for the separation. 3. Gradient Profile is Too Steep: Peaks do not have enough time to separate.1a. Systematically Vary Mobile Phase Parameters:     - pH: Adjusting the pH can significantly alter the retention of ionizable impurities relative to the main peak.[1]     - Organic Modifier: Switch between acetonitrile and methanol. They offer different selectivities.     - Buffer Concentration: Varying the buffer concentration can sometimes fine-tune the separation. 2a. Screen Different Column Chemistries: Try a phenyl-hexyl, cyano, or embedded polar group (EPG) column to achieve a different separation mechanism. 3a. Shallow the Gradient: Decrease the rate of change of the organic solvent concentration over time to allow for better separation of closely eluting peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating HPLC method.[7]

Objective: To generate potential degradation products of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide under various stress conditions.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the analyte in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration.

  • Base Hydrolysis: To an aliquot of the stock solution, add 0.1 M NaOH. Heat at 60-80°C for a specified time. Cool, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: To an aliquot of the stock solution, add 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid drug substance and a solution of the drug substance at an elevated temperature (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose the solid drug substance and a solution to UV and visible light in a photostability chamber.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using the developed HPLC method. Aim for 5-20% degradation of the main peak.

Protocol 2: HPLC Method Development Starting Conditions

This protocol provides a robust starting point for developing a separation method.

Parameter Recommended Starting Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column with good resolving power.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Provides buffering capacity and the acidic pH improves peak shape for the amine-containing analyte.
Mobile Phase B AcetonitrileA common and effective organic modifier in reversed-phase HPLC.
Gradient 5% to 95% B over 30 minutesA broad gradient to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Detection UV at 272 nmBased on methods for similar aminothiazole structures. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA standard injection volume.

Visualizations

Logical Workflow for HPLC Troubleshooting

G start Problem Observed (e.g., Poor Peak Shape, RT Shift) check_system System Suitability Check (Pressure, Baseline Noise) start->check_system check_mobile_phase Mobile Phase Evaluation (Freshness, Composition, pH) check_system->check_mobile_phase check_column Column Assessment (Age, Performance, Equilibration) check_mobile_phase->check_column check_sample Sample Preparation Review (Solvent, Concentration) check_column->check_sample peak_shape_issue Peak Shape Problem? check_sample->peak_shape_issue retention_issue Retention Time Problem? peak_shape_issue->retention_issue No adjust_ph Adjust Mobile Phase pH or Add Modifier peak_shape_issue->adjust_ph Yes resolution_issue Resolution Problem? retention_issue->resolution_issue No adjust_temp_flow Check Temperature & Flow Rate retention_issue->adjust_temp_flow Yes change_column Try Different Column Chemistry resolution_issue->change_column No adjust_gradient Modify Gradient Profile resolution_issue->adjust_gradient Yes adjust_ph->change_column end Problem Resolved change_column->end increase_equilibration Increase Equilibration Time adjust_temp_flow->increase_equilibration increase_equilibration->end adjust_gradient->end

Caption: A decision tree for systematic HPLC troubleshooting.

Method Development Strategy

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Column (e.g., C18) B Select Mobile Phase (Acidic Buffer & ACN) A->B C Run Broad Gradient B->C D Optimize pH C->D Initial Results E Optimize Gradient D->E F Evaluate Organic Modifier (ACN vs. MeOH) E->F G Forced Degradation F->G Optimized Method H Assess Specificity G->H I Validate per ICH Guidelines H->I J Robust Analytical Method I->J Validated Method

Caption: A phased approach to HPLC method development.

References

  • Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. International Journal of Pharmaceutical Sciences and Drug Research. Available from: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Available from: [Link]

  • Method for synthesizing ethyl 2-(2-aminothiazole-4-yl). Google Patents.
  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. Available from: [Link]

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Nature. Available from: [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon. Available from: [Link]

  • Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. ResearchGate. Available from: [Link]

  • The use of reverse-phase high-performance liquid chromatography and precolumn derivatization with dansyl chloride for quantitation of specific amino acids in collagen and elastin. ResearchGate. Available from: [Link]

  • Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. PubMed. Available from: [Link]

  • Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting. Agilent. Available from: [Link]

  • Pharmaceutical Impurity Analysis Overview. Chemass. Available from: [Link]

  • Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate. Available from: [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available from: [Link]

  • 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. Available from: [Link]

  • Development and Validation of a Stability-indicating HPLC-UV Method for the Simultaneous Determination of Flurbiprofen and Triclosan in Dental Nanogel Formulations. ResearchGate. Available from: [Link]

  • Forced degradation studies. SciSpace. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • HPLC Troubleshooting Guide. YMC. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available from: [Link]

  • 2-Amino-4-phenylthiazole. PubChem. Available from: [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv Technology Corporation. Available from: [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. ResearchGate. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. Available from: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]

  • How does pH affect the results of HPLC results?. Quora. Available from: [Link]

  • HPLC Troubleshooting. Scribd. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Poor Cell Permeability of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven guide to understanding and overcoming the common yet significant challenge of poor cell permeability in thiazole-containing compounds. This guide is structured in a question-and-answer format to directly address the issues you may be encountering in your experiments.

Section 1: Understanding the Challenge - Foundational FAQs

This section lays the groundwork for understanding why your thiazole derivatives might be struggling to enter cells and why this is a critical hurdle to overcome.

Q1: What is cell permeability and why is it crucial for my research?

A: Cell permeability refers to the ability of a compound to pass through the cell membrane to reach its intracellular target. The cell membrane is a lipid bilayer that acts as a selective barrier.[1] For a drug to be effective, it must cross this barrier to engage with targets like enzymes or receptors within the cell. Poor permeability is a major reason for the failure of otherwise potent compounds during drug development.[2] The transport of molecules across the membrane can occur through two primary mechanisms: passive transport, which doesn't require energy, and active transport, which does.[3][4][5]

Q2: What are the key physicochemical properties governing a molecule's permeability?

A: A molecule's ability to passively diffuse across the cell membrane is largely dictated by a balance of several physicochemical properties. These are famously summarized in Lipinski's "Rule of Five," which provides a guideline for predicting the oral bioavailability of a drug candidate.[6][7] The key properties are:

  • Lipophilicity (LogP/LogD): This measures how well a compound dissolves in a lipid-like environment versus an aqueous one.[8] A moderately lipophilic compound can readily partition into the lipid bilayer of the cell membrane.[] However, if a compound is excessively lipophilic, it may enter the membrane but fail to partition back out into the aqueous cytoplasm, effectively getting trapped.

  • Molecular Weight (MW): Smaller molecules generally diffuse more easily across the membrane.[1][10] Lipinski's rule suggests an MW of less than 500 Daltons is favorable for oral drugs.[7]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors (like O-H and N-H groups) and acceptors (like N and O atoms) is critical.[7][11] A high number of hydrogen bonds increases a compound's affinity for water, making it more difficult for it to enter the lipophilic membrane.

  • Polar Surface Area (PSA): This is the surface sum over all polar atoms in a molecule. It's a good indicator of hydrogen bonding capacity. A lower PSA is generally associated with better permeability.

Q3: Why do thiazole derivatives often face permeability issues?

A: Thiazole is a heterocyclic scaffold widely used in medicinal chemistry due to its diverse biological activities.[12][13][14][15] However, the thiazole ring itself and the functional groups commonly attached to it can contribute to poor permeability:

  • Polarity: The nitrogen and sulfur atoms in the thiazole ring make it a polar entity.[16]

  • Hydrogen Bonding: Substituents frequently added to the thiazole core to enhance target binding, such as amino groups or other heteroatoms, can increase the number of hydrogen bond donors and acceptors.[17][18]

  • Structural Complexity: To achieve high target potency, thiazole derivatives can become large and complex, potentially violating the molecular weight and lipophilicity guidelines of the Rule of Five.[19]

Section 2: A Systematic Approach to Troubleshooting

When faced with a promising thiazole derivative that shows poor cellular activity, a systematic troubleshooting approach is essential. This workflow guides you from quantifying the problem to implementing and verifying a solution.

Troubleshooting_Workflow cluster_0 Step 1: Quantify the Problem cluster_1 Step 2: Analyze & Diagnose cluster_2 Step 3: Strategize & Implement cluster_3 Step 4: Re-evaluate Quantify Low cellular activity observed PAMPA Run PAMPA Assay (Passive Permeability) Quantify->PAMPA Caco2 Run Caco-2 Assay (Passive + Active Transport) Quantify->Caco2 Analyze Interpret Assay Data PAMPA->Analyze Caco2->Analyze Efflux High Efflux Ratio? (P-gp Substrate) Analyze->Efflux Passive Low Papp (A-B)? (Poor Passive Diffusion) Analyze->Passive MedChem Medicinal Chemistry (Structural Modification) Efflux->MedChem Modify structure to avoid transporters Passive->MedChem Optimize LogP, PSA, MW, H-bonds Formulate Formulation Strategy (e.g., Nanoparticles) Passive->Formulate Enhance delivery Reassay Re-run Permeability & Cellular Assays MedChem->Reassay Formulate->Reassay Success Permeability Improved Reassay->Success

Caption: A systematic workflow for troubleshooting and improving cell permeability.

Section 3: Experimental Assays - Your Diagnostic Toolkit (FAQs)

Accurately measuring permeability is the first step in solving the problem. Here’s how to choose and interpret the right assays.

Q4: How can I get a quick, initial assessment of my compound's passive permeability?

A: The Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal starting point for a high-throughput, initial screen.

Causality: PAMPA measures a compound's ability to diffuse from a donor well, through a lipid-infused artificial membrane, to an acceptor well.[20] This process mimics passive, transcellular diffusion, which is the primary route for many drugs. It is fast and cost-effective, but it's a purely physical model and cannot account for biological processes like active transport or efflux.[21]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare the Donor Plate: Add your thiazole derivative (typically at a concentration of 10-100 µM in a buffered solution, e.g., PBS pH 7.4) to the wells of a 96-well donor plate.

  • Coat the Acceptor Plate Filter: The filter of the 96-well acceptor plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Assemble the "Sandwich": Place the acceptor plate onto the donor plate, creating a "sandwich" where the only path from donor to acceptor is through the artificial membrane.

  • Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours).

  • Quantification: After incubation, separate the plates. Measure the concentration of your compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated to quantify the rate of diffusion.

Data Presentation: Interpreting PAMPA Results
Apparent Permeability (Papp, 10⁻⁶ cm/s) Permeability Classification Interpretation & Next Steps
> 1.0HighPassive permeability is likely not a major issue. If cellular activity is still low, suspect active efflux or metabolic instability. Proceed to Caco-2 assay.
0.1 - 1.0MediumPermeability may be borderline. Structural modifications could provide significant benefits.
< 0.1LowPoor passive diffusion is a primary concern. Focus on medicinal chemistry efforts to improve physicochemical properties.
Q5: My compound looks good in PAMPA, but it's still inactive in my cell-based assay. What's happening?

A: This is a classic scenario that points towards active biological processes not captured by PAMPA. The most likely culprit is active efflux , where your compound enters the cell but is immediately pumped out by transporter proteins like P-glycoprotein (P-gp). To investigate this, you need a cell-based model like the Caco-2 permeability assay .

Causality: The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that, when cultured on a semipermeable support, differentiate to form tight junctions and express key transporter proteins, mimicking the intestinal barrier.[20][22][23] This model allows you to measure permeability in both directions: from the apical (top) to the basolateral (bottom) side (A→B), which simulates absorption into the body, and from B→A, which reveals the extent of active efflux.[21]

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells on semipermeable filter inserts in a multi-well plate (e.g., Transwell plates) and culture for ~21 days to allow them to differentiate and form a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Setup:

    • A→B Transport (Absorption): Add your compound to the apical (donor) chamber and fresh buffer to the basolateral (acceptor) chamber.

    • B→A Transport (Efflux): Add your compound to the basolateral (donor) chamber and fresh buffer to the apical (acceptor) chamber.

  • Incubation: Incubate the plates for a defined period (e.g., 2 hours) at 37°C.[21]

  • Sample Collection & Analysis: At the end of the incubation, take samples from both the donor and acceptor chambers and analyze the compound concentration via LC-MS/MS.[22]

  • Calculations: Calculate the Papp values for both the A→B and B→A directions and determine the Efflux Ratio.

Data Presentation: Interpreting Caco-2 Assay Results
Parameter Value Interpretation
Papp (A→B) > 1.0 x 10⁻⁶ cm/sHigh Absorption Potential[20]
0.2 - 1.0 x 10⁻⁶ cm/sMedium Absorption Potential
< 0.2 x 10⁻⁶ cm/sLow Absorption Potential
Efflux Ratio (ER) < 2Not likely a substrate of efflux pumps.
(Papp B→A / Papp A→B) > 2Compound is likely a substrate for active efflux. This is a major liability.

Section 4: Strategies for Improvement - FAQs

Once you've diagnosed the permeability issue, you can employ targeted strategies to fix it. This usually involves a combination of medicinal chemistry and, in some cases, formulation science.

Q6: My Caco-2 results show low Papp (A→B) and a low Efflux Ratio. How can I improve passive diffusion?

A: This profile indicates a fundamental problem with the compound's physicochemical properties. Your goal is to make structural modifications that make the molecule "happier" to cross the lipid membrane, guided by the principles of Lipinski's Rule of Five.[2]

SAR_Diagram cluster_mods cluster_props cluster_outcome Thiazole Thiazole Core R1 R2 Mod1 Add Lipophilic Group (e.g., -CH3, -CF3, Phenyl) to R1 Thiazole:f1->Mod1 Mod2 Mod2 Thiazole:f2->Mod2 Mod3 Mod3 Thiazole->Mod3 Mod4 Form Intramolecular H-Bond Thiazole->Mod4 Prop1 Increase LogP Mod1->Prop1 Prop2 Decrease PSA Mod2->Prop2 Prop3 Decrease HBD Mod3->Prop3 Mod4->Prop2 Outcome IMPROVED CELL PERMEABILITY Prop1->Outcome Prop2->Outcome Prop3->Outcome

Caption: Structure-permeability relationships for thiazole derivatives.

Actionable Strategies:

  • Increase Lipophilicity (Optimize LogP): Systematically add small, lipophilic groups (e.g., methyl, ethyl, trifluoromethyl) to your thiazole scaffold and re-test. The goal is to find a balance; excessive lipophilicity can hurt solubility and lead to non-specific binding.[]

  • Reduce Polar Surface Area (PSA): This is often the most effective strategy.

    • Mask Polar Groups: If your molecule has a highly polar group like a carboxylic acid or a primary amine, temporarily mask it. A classic example is the prodrug approach , where a carboxylic acid is converted to an ester.[24] The more lipophilic ester can cross the cell membrane, where intracellular esterases cleave it to release the active carboxylic acid.

    • Introduce Intramolecular Hydrogen Bonds: Design the molecule so a polar group can form a hydrogen bond with a nearby part of the same molecule. This effectively "hides" the polar nature of the group, lowering the energy penalty for entering the lipid membrane.

  • Reduce Hydrogen Bond Donor Count: If possible, methylate primary or secondary amines to reduce the number of hydrogen bond donors.

Q7: My Caco-2 results show a high Efflux Ratio (>2). What are my options?

A: A high efflux ratio is a serious challenge, as the compound is being actively removed from its site of action. The strategy here is to modify the structure so that it is no longer recognized by efflux pumps like P-gp.

Causality: Efflux pumps are proteins that recognize and export a wide range of structurally diverse, often lipophilic, compounds. While there are no perfect rules for predicting a P-gp substrate, certain structural features are common.

Actionable Strategies:

  • Slightly Increase Polarity: While it may seem counterintuitive, sometimes slightly increasing the polarity or reducing the lipophilicity can make the compound a poorer substrate for efflux pumps.

  • Disrupt Key Recognition Features: P-gp substrates often have specific arrangements of hydrogen bond acceptors and lipophilic regions. Making subtle steric or electronic changes to your molecule can disrupt its binding to the transporter.

  • Avoid "Rule of 5" Violations: Compounds that violate multiple aspects of Lipinski's rules are more likely to be efflux substrates.[19] Bringing your compound back into compliance can sometimes mitigate efflux.

Q8: I've exhausted medicinal chemistry approaches. Can formulation help?

A: Yes, formulation strategies can sometimes improve the effective permeability of a compound, particularly for preclinical studies.[25] These methods work by protecting the drug or altering the biological barrier.

Actionable Strategies:

  • Permeation Enhancers: These are chemicals that can transiently and reversibly alter the integrity of cell membranes or tight junctions. This is a powerful tool for in vitro experiments to confirm that permeability is the limiting factor but is less commonly used for systemic drug delivery due to potential toxicity.[25]

  • Liposomes and Nanoparticles: Encapsulating your thiazole derivative in a lipid- or polymer-based nanoparticle can change its mechanism of cell entry. Instead of diffusing across the membrane, the nanoparticle can be taken up by endocytosis, bypassing efflux pumps and delivering a concentrated payload of the drug inside the cell.

By applying this systematic, evidence-based approach, you can effectively diagnose the root cause of poor cell permeability in your thiazole derivatives and implement targeted strategies to develop a successful clinical candidate.

References
  • Vertex AI Search. (n.d.). Factors that affect the permeability of the cell surface membrane - AQA A-Level Biology.
  • Conduct Science. (2021, November 12). Factors Affecting Cell Membrane Permeability and Fluidity.
  • Study Mind. (n.d.). Factors Affecting Cell Membrane Structure (A-level Biology).
  • ResearchGate. (n.d.). Cell permeability beyond the rule of 5 | Request PDF.
  • Frontiers. (n.d.). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties.
  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References.
  • Quora. (2023, February 16). What factors affect a molecule's permeability through a membrane?
  • The Secret Lives of Cells. (n.d.). Selective permeability and simple diffusion.
  • ResearchGate. (n.d.). The in silico physicochemical properties of thiazole derivatives...
  • PubMed. (n.d.). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments.
  • Wikipedia. (n.d.). Lipinski's rule of five.
  • Khan Academy. (n.d.). Passive transport and active transport across a cell membrane article.
  • PubMed. (2018, October 17). Acidity, lipophilicity, solubility, absorption, and polar surface area of some ACE inhibitors.
  • ResearchGate. (2025, August 10). Caco-2 cell permeability assays to measure drug absorption.
  • National Institutes of Health. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC.
  • BYJU'S. (n.d.). Transport across cell membrane.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • National Institutes of Health. (n.d.). BDDCS, the Rule of 5 and Drugability - PMC.
  • National Institutes of Health. (n.d.). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC - PubMed Central.
  • ResearchGate. (n.d.). Physicochemical properties of the synthesized thiazole derivatives.
  • MDPI. (n.d.). Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers.
  • PubMed. (n.d.). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities.
  • National Institutes of Health. (n.d.). Controlling cellular distribution of drugs with permeability modifying moieties - PMC.
  • BOC Sciences. (2024, April 23). Lipophilicity of Drug.
  • ResearchGate. (2025, August 8). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes | Request PDF.
  • YouTube. (2021, March 22). Cell Biology | Passive & Active Transport | Endocytosis & Exocytosis.
  • OMICS International. (n.d.). Journal of Pharmacokinetics & Experimental Therapeutics - Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption.
  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • Slideshare. (n.d.). caco-2 cell permeability, pampa membrane assays.
  • StatPearls - NCBI Bookshelf. (2022, September 12). Physiology, Active Transport.
  • TIU Lecture Notes. (2023, November 28). lipinski rule of five.
  • ACS Publications. (2022, September 7). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors | ACS Omega.
  • PubMed. (n.d.). Caco-2 cell permeability assays to measure drug absorption.
  • Emery Pharma. (2017, October 20). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery.
  • OpenStax. (2022, April 20). 3.1 The Cell Membrane - Anatomy and Physiology 2e.
  • ResearchGate. (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications.
  • ResearchGate. (2025, August 6). Permeability enhancement techniques for poorly permeable drugs: A review.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • ACS Publications. (2017, April 28). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data | The Journal of Physical Chemistry B.

Sources

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide purification techniques from crude reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important molecule. As a compound featuring a basic aminothiazole moiety and a sulfonamide group, its purification can present unique challenges, from handling characteristic impurities to managing its interactions with common stationary phases.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The methodologies described are grounded in established chemical principles and validated practices for structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude reaction mixture of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as 4-amino-N-(thiazol-2-yl)benzenesulfonamide or reagents used for the methanesulfonylation step.

  • Side-Reaction Products: Over-sulfonated products or byproducts from the cyclization reaction to form the thiazole ring.

  • Reagents and Catalysts: Residual coupling agents, bases (e.g., triethylamine, pyridine), or catalysts used in the synthesis.[1]

  • Solvent Adducts: Trapped molecules of high-boiling point solvents like DMF or DMSO.[2]

Q2: Which purification technique is generally the most effective for this compound?

A2: A multi-step approach is often necessary.

  • Aqueous Workup/Extraction: An initial acid-base extraction can effectively remove many non-basic organic impurities and inorganic salts.

  • Recrystallization: This is a highly effective and scalable method for removing closely related impurities, provided a suitable solvent system can be identified. Ethanol and methanol are common starting points for similar thiazole derivatives.[2][3]

  • Column Chromatography: This is the preferred method for removing impurities with different polarities when recrystallization is ineffective or for achieving very high purity (>99%). However, the basic nature of the aminothiazole group can lead to challenges with standard silica gel.[4]

Q3: My compound appears as a colored oil or tar, not a solid. What should I do?

A3: This often indicates the presence of significant impurities or residual high-boiling point solvents.

  • Solvent Removal: First, ensure all volatile solvents are thoroughly removed under high vacuum, possibly with gentle heating.

  • Trituration: Attempt to induce precipitation by stirring the crude oil with a non-polar solvent in which the product is insoluble, such as n-hexane, diethyl ether, or cold water.[5] This can wash away non-polar impurities and help break up the oil.

  • Proceed to Chromatography: If trituration fails, dissolving the oil in a minimal amount of a suitable solvent (like DCM or ethyl acetate) and proceeding directly to column chromatography is the best course of action.

Purification Workflow Overview

The following diagram outlines a general strategy for purifying N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide from a crude reaction mixture.

G start Crude Reaction Mixture workup Aqueous Workup / Acid-Base Extraction start->workup solvent_removal Solvent Removal workup->solvent_removal crude_solid Crude Solid / Oil solvent_removal->crude_solid recrystallization Recrystallization crude_solid->recrystallization If solid & moderately pure chromatography Column Chromatography crude_solid->chromatography If oily or highly impure recrystallization->chromatography Fails or purity is insufficient pure_product Pure Product (>98%) recrystallization->pure_product Successful chromatography->pure_product

Caption: General purification workflow for the target compound.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for achieving high purity but requires careful solvent selection and execution.

Q: My compound will not dissolve in any single solvent at high temperatures.

A: This is a common issue for molecules with mixed polarity. A binary solvent system is often the solution.

  • Rationale: Use a "good" solvent in which the compound is soluble and a "bad" (or anti-solvent) in which it is insoluble. The two solvents must be miscible.

  • Step-by-Step Protocol:

    • Dissolve the crude solid in the minimum required amount of the "good" solvent at its boiling point.

    • While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity).

    • Add a few more drops of the "good" solvent to redissolve the precipitate and ensure the solution is saturated.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by filtration.[6]

"Good" Solvents (High Polarity)"Bad" Solvents (Low Polarity)
Ethanol, MethanolWater
Dichloromethane (DCM)n-Hexane, Petroleum Ether
Ethyl Acetate (EtOAc)n-Hexane
Tetrahydrofuran (THF)Water, n-Hexane

Q: I have successfully recrystallized my product, but the purity has not improved significantly according to TLC/NMR.

A: This suggests that the chosen solvent system is co-crystallizing your product with a key impurity.

  • Solution 1: Change Solvent System: The impurity may have similar solubility properties in the first solvent system. Try a different pair of solvents with different chemical properties (e.g., switch from an alcohol/water system to a DCM/hexane system).

  • Solution 2: Activated Charcoal: If the impurity is a colored, non-polar byproduct, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb it. Use with caution, as it can also adsorb your product, reducing yield.[3]

  • Solution 3: Switch to Chromatography: If multiple recrystallization attempts fail, the impurities are likely too structurally similar for this technique to be effective. Column chromatography will be necessary.

Troubleshooting Guide: Column Chromatography

The basic aminothiazole group is prone to strong interactions with the acidic silanol groups on standard silica gel, which can cause significant issues.[4]

Q: My compound is streaking badly or not moving from the baseline on a silica gel TLC plate.

A: This is a classic sign of strong acid-base interaction between your basic amine and the acidic silica.

  • Rationale: The protonated amine adsorbs very strongly to the negatively charged silica surface, resulting in poor elution and significant peak tailing.

  • Solution: Mobile Phase Modification:

    • Add a Competing Base: Add 0.5-2% of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase (e.g., Hexane/Ethyl Acetate).[4] The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Use an Alcohol: Sometimes, adding a small amount of methanol (5-10%) to a DCM or EtOAc mobile phase can help displace the polar compound from the silica.

Q: I'm seeing poor separation between my product and an impurity, even after modifying the mobile phase.

A: This indicates that the selectivity of your current system is insufficient.

  • Step-by-Step Optimization:

    • Adjust Polarity: If peaks are too close together, try running a shallower gradient or an isocratic elution with a finely tuned solvent ratio.[7]

    • Change Solvent System: The selectivity of the separation can be dramatically altered by changing the solvents. If a Hexane/EtOAc system is failing, try a DCM/Methanol system. These solvents interact differently with both the stationary phase and your compounds.[7]

    • Change Stationary Phase: If mobile phase optimization fails, consider an alternative stationary phase.

      • Amine-Functionalized Silica: This is an excellent choice as it has a basic surface, which repels the basic amine and prevents strong adsorption, leading to sharper peaks and better separation.[4]

      • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for purifying basic compounds.

      • Reversed-Phase (C18): If the compound is sufficiently soluble in water/acetonitrile or water/methanol, reversed-phase chromatography can provide a completely different selectivity profile.

Troubleshooting Logic for Chromatography

G start TLC Analysis Shows Poor Separation q1 Is the product spot streaking or on the baseline? start->q1 a1_yes Add 1% Triethylamine (TEA) to the mobile phase q1->a1_yes Yes a1_no Peaks are sharp but overlapping q1->a1_no No q2 Adjust mobile phase polarity (e.g., change Hex/EtOAc ratio) a1_yes->q2 a1_no->q2 q3 Did separation improve? q2->q3 a3_yes Optimize ratio and run column q3->a3_yes Yes a3_no Change solvent system (e.g., to DCM/Methanol + 1% TEA) q3->a3_no No q4 Did separation improve? a3_no->q4 a4_yes Optimize and run column q4->a4_yes Yes a4_no Change stationary phase (e.g., Amine-Silica or Alumina) q4->a4_no No

Caption: Decision tree for troubleshooting chromatographic separation.

References

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). National Institutes of Health. Available at: [Link]

  • Ultrasound-Assisted Synthesis of 2-amino-4H-Pyran Derivatives under Aqueous Media. (2022). Letters in Applied NanoBioScience. Available at: [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Asian Journal of Chemistry. Available at: [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2024). National Institutes of Health. Available at: [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). MDPI. Available at: [Link]

  • Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. (2021). National Institutes of Health. Available at: [Link]

  • A Remarkably High-Speed Solution-Phase Combinatorial Synthesis of 2-Substituted-Amino-4-Aryl Thiazoles in Polar Solvents in the Absence of a Catalyst under Ambient Conditions and Study of Their Antimicrobial Activities. (2012). National Institutes of Health. Available at: [Link]

  • What is the best extraction method of sulfonamides group from honey samples? (2024). ResearchGate. Available at: [Link]

  • Synthesis of 2-amino-4-phenylthiazole under conditions of microwave irradiation. (2008). Springer. Available at: [Link]

  • Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. (2024). PubMed. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). ScienceDirect. Available at: [Link]

  • Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. (2014). ResearchGate. Available at: [Link]

  • Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. (2023). Journal of Synthetic Chemistry. Available at: [Link]

  • 2-Amino-4-phenylthiazole. (n.d.). PubChem. Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journals. Available at: [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. Available at: [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2024). National Institutes of Health. Available at: [Link]

Sources

managing off-target effects in N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide experiments

[1]

Compound Identity: N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide Common Name: Pritelivir (AIC316, BAY 57-1293) Primary Target: HSV Helicase-Primase Complex (UL5/UL52) Mechanism Class: Non-nucleoside Helicase-Primase Inhibitor (HPI)[1]

Executive Summary

This guide addresses the technical challenges associated with Pritelivir , a potent helicase-primase inhibitor used in Herpes Simplex Virus (HSV) research.[1][2] Unlike nucleoside analogs (e.g., Acyclovir), Pritelivir does not require viral thymidine kinase activation.[2][3] However, its distinct physicochemical properties—specifically low aqueous solubility—often lead to experimental artifacts that mimic "off-target" toxicity.[1]

This support center focuses on distinguishing true viral inhibition from physicochemical artifacts and host-cell cytotoxicity .[1]

Module 1: Solubility & Formulation (The "False" Off-Target)

Issue: Users frequently report erratic IC50 curves or unexpected cytotoxicity at concentrations >10 µM. This is often not biological off-target activity, but rather compound precipitation on the cell monolayer.

Q: Why do I see crystal formation in my cell culture media?

A: Pritelivir has poor aqueous solubility (~0.01 mg/mL at pH 7.4).[1] When diluting from a high-concentration DMSO stock directly into aqueous media, the compound can "crash out," forming micro-crystals that physically stress cells, leading to false-positive cytotoxicity signals.[1]

Troubleshooting Protocol: The "Step-Down" Dilution Do not dilute directly from 10 mM stock to assay media.[1] Use an intermediate step.

  • Stock Preparation: Dissolve Pritelivir in 100% DMSO to 10 mM. Sonicate if necessary.[4]

  • Intermediate Plate: Create a serial dilution series in 100% DMSO first.

  • Final Transfer: Transfer 0.5 µL of the DMSO series into 199.5 µL of culture media (0.25% final DMSO).

    • Why? This ensures the compound is already dispersed before hitting the aqueous buffer, preventing the "shock" precipitation seen with direct large-volume transfers.

Solubility Data Table
Solvent / MediumSolubility Limit (Approx.)[1][4]Recommendation
DMSO ~33 mg/mL (82 mM)Recommended for Stock
Ethanol < 1 mg/mLNot Recommended
PBS (pH 7.2) < 0.01 mg/mLAvoid for stock; use only for final assay
PEG 400 ~10 mg/mLGood for in vivo formulation

Module 2: Validating Specificity (On-Target vs. Off-Target)

Issue: Differentiating between viral Cytopathic Effect (CPE) inhibition and host cell toxicity.

Q: How do I calculate the Selectivity Index (SI) accurately?

A: You must run parallel assays: one infected (efficacy) and one mock-infected (toxicity).[1] A true HPI like Pritelivir should have an SI > 1,000.

Protocol: The Dual-Plate Validation

  • Plate A (Antiviral Efficacy):

    • Cells: Vero or HFF cells.

    • Infection: HSV-1/2 at MOI 0.01.[1]

    • Treatment: Pritelivir dose-response (0.001 µM – 10 µM).[1]

    • Readout: Plaque Reduction or qPCR (Viral DNA load) at 48h.[1]

  • Plate B (Host Toxicity - Off-Target Control):

    • Cells: Same passage, Mock-infected .

    • Treatment: Same dose-response.[1]

    • Readout: Cell viability (ATP/MTS assay) at 48h.

Interpretation:

  • Scenario 1 (Ideal): Plate A IC50 = 0.02 µM; Plate B CC50 > 50 µM.[1] (SI > 2500).[1]

  • Scenario 2 (Off-Target/Toxicity): Plate A IC50 = 0.5 µM; Plate B CC50 = 2 µM.[1] (SI = 4).[1][5] Indicates host helicase interference or solubility stress.

Module 3: Mechanism of Action Visualization

Understanding where Pritelivir acts helps rule out off-target effects.[1] It targets the UL5/UL52 complex, freezing the replication fork.

Pritelivir_Mechanismcluster_viral_repHSV Replication ForkUL5UL5 (Helicase)DNAViral DNAUL5->DNAUnwindsReplicationReplication Fork ProgressionUL5->ReplicationUL52UL52 (Primase)UL52->DNASynthesizes PrimerPritelivirPritelivir (AIC316)Pritelivir->UL5Binds (Stabilizes DNA complex)Pritelivir->ReplicationINHIBITSHostHelicaseHost HelicasePritelivir->HostHelicaseNo Binding(High Selectivity)BlockReplication Frozen(No Viral DNA Synthesis)Replication->Block

Caption: Pritelivir specifically stabilizes the interaction between the viral UL5-UL52 complex and DNA, preventing fork progression.[1] It shows negligible affinity for mammalian host helicases.[1]

Module 4: Troubleshooting Resistance vs. Failure

Issue: A shift in IC50 is often mistaken for experimental error or off-target interference.[1]

Q: My IC50 shifted from 20 nM to 500 nM. Is my compound degrading?

A: If your compound stock is stored correctly (-20°C in DMSO), degradation is unlikely.[1] You are likely observing resistance selection .

The "Resistance Check" Protocol: Pritelivir selects for mutations in the UL5 gene (e.g., K356T).

  • Sequence UL5: PCR amplify the UL5 region of your viral stock.

  • Look for mutations: Common resistance markers include:

    • K356T (Lysine to Threonine)[1]

    • G352V (Glycine to Valine)[1]

  • Cross-Resistance Check: Test the virus against Acyclovir .

    • If resistant to Pritelivir but sensitive to Acyclovir -> Confirmed UL5 Mutation .[1]

    • If resistant to both -> Experimental Error (or Multi-drug resistant strain).[1]

Module 5: Advanced Troubleshooting Flowchart

Use this logic flow to diagnose experimental anomalies.

Troubleshooting_FlowStartProblem: High Backgroundor Unexpected ToxicityCheckConcIs Concentration > 10 µM?Start->CheckConcCheckSolubilityCheck Solubility:Microscopy for crystalsCheckConc->CheckSolubilityYesCheckControlsCheck Controls:Is Mock-Infected Cell Viability Low?CheckConc->CheckControlsNo (<10 µM)ReduceConcAction: Reduce Max Conc.Use Step-Down DilutionCheckSolubility->ReduceConcCrystals VisibleCheckSolubility->CheckControlsNo CrystalsHostToxicityTrue Host Toxicity(Off-Target Effect)CheckControls->HostToxicityYes (Viability Low)ViralCPEViral Cytopathic Effect(Lack of Potency)CheckControls->ViralCPENo (Viability High)ResistanceSequence UL5 Gene(Check for K356T)ViralCPE->ResistanceInvestigate

Caption: Decision matrix for diagnosing toxicity signals. Differentiates between solubility artifacts, host toxicity, and viral resistance.

References

  • Kleymann, G., et al. (2002). "New helicase-primase inhibitors as drug candidates for the treatment of herpes simplex virus infection."[1][2][5][6][7] Nature Medicine. Link

  • Birkmann, A., et al. (2015). "Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor Pritelivir following Treatment of Wild-Type or Pritelivir-Resistant Virus Infection." Antimicrobial Agents and Chemotherapy. Link

  • Field, H. J., & Biswas, S. (2011). "Antiviral drug resistance and helicase–primase inhibitors of herpes simplex virus."[2][5][7] Drug Resistance Updates. Link

  • PubChem Compound Summary. (2024). "Pritelivir (CID 25145648)."[1] National Center for Biotechnology Information. Link

how to monitor N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide reaction progress using TLC

Author: BenchChem Technical Support Team. Date: February 2026

Guide ID: TLC-MON-42AMTZ Topic: How to Monitor N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide Reaction Progress Using TLC Senior Application Scientist: Dr. Gemini

Introduction: The "Why" Behind the Watchful Eye of TLC

In the synthesis of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide, a molecule of significant interest in medicinal chemistry due to the prevalence of the 2-aminothiazole and sulfonamide scaffolds in pharmaceuticals, monitoring the reaction's progress is not just procedural—it's fundamental to achieving optimal yield and purity.[1][2][3] Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and powerful tool for this purpose. It provides a real-time qualitative snapshot of the reaction mixture, allowing a scientist to visualize the consumption of starting materials, the formation of the desired product, and the emergence of any byproducts.[4] This guide provides a comprehensive, field-tested methodology for developing and troubleshooting a TLC protocol tailored specifically for this reaction.

Part 1: Foundational Principles & System Setup

Before initiating any experiment, understanding the chemical players is crucial. The target molecule, N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide, possesses several key functional groups that dictate its chromatographic behavior:

  • Aromatic Rings (Phenyl & Thiazole): Confer planarity and make the molecule UV-active.[5]

  • Primary Amino Group (-NH2): A basic and highly polar functional group that will strongly interact with the acidic silica gel stationary phase.

  • Sulfonamide Group (-SO2NH-): A polar, hydrogen-bond-donating group.

Consequently, the product is a relatively polar, basic, and UV-active compound. The starting materials will likely be less polar than the final product, which is the fundamental principle enabling separation by TLC.

Recommended Materials
ComponentSpecificationRationale
Stationary Phase Silica Gel 60 F254 Aluminum-backed PlatesSilica gel is a polar adsorbent suitable for separating polar organic compounds.[6][7] The F254 indicator fluoresces under 254 nm UV light, allowing for non-destructive visualization of UV-active compounds.
Mobile Phase Mixture of a non-polar and a polar solvent (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol)The polarity of the mobile phase is tuned to achieve optimal separation. A mixture provides finer control over the eluting power.[8]
TLC Chamber Glass chamber with a tight-fitting lidA closed system ensures the atmosphere is saturated with solvent vapor, leading to reproducible results and preventing solvent evaporation from the plate.
Spotters Glass capillary tubes (1 µL or smaller)Allows for the application of small, concentrated spots, which is critical for achieving sharp, well-defined separation.
Visualization Tools UV Lamp (254 nm), Iodine Chamber, Staining ReagentsMultiple visualization methods are necessary as not all compounds may be UV-active or react with a single stain.

Part 2: Step-by-Step Experimental Protocol

This protocol outlines a systematic approach to developing an effective TLC method for monitoring the synthesis.

Workflow for TLC Method Development

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare Mobile Phase (e.g., 7:3 Hex:EtOAc) P2 Prepare Samples (SM, Co-spot, Rxn) P1->P2 P3 Prepare TLC Plate (Draw baseline) P2->P3 E1 Spot Plate P3->E1 E2 Develop Plate (in saturated chamber) E1->E2 E3 Dry Plate E2->E3 A1 Visualize under UV (254 nm) E3->A1 A2 Stain (if needed) (e.g., Iodine or NaNO2/HCl) A1->A2 A3 Calculate Rf Values A2->A3 A4 Interpret Chromatogram A3->A4

Caption: General workflow for TLC method development.

Step 1: Preparation
  • Prepare the Mobile Phase (Eluent): Start with a solvent system of intermediate polarity. A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate. Prepare ~10 mL in a beaker.

  • Prepare the TLC Chamber: Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and let the atmosphere saturate for 5-10 minutes.

  • Prepare Samples for Spotting:

    • Starting Material (SM): Dissolve a small amount (tip of a spatula) of the key starting material (e.g., the aniline or the thiazole precursor) in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) in a small vial.

    • Reaction Mixture (Rxn): Using a capillary tube, take a small aliquot of the reaction mixture. Dilute it in a vial with the same solvent used for the SM. The solution should be relatively dilute to avoid overloading the plate.

    • Co-spot (Co): This is a crucial control. It involves spotting the SM and the Rxn mixture on the same point.

Step 2: Spotting and Development
  • Mark the TLC Plate: Using a soft pencil, gently draw a straight line (the baseline) about 1 cm from the bottom of the TLC plate. Mark three small, evenly spaced points on this line for spotting (SM, Co, Rxn).

  • Spot the Plate: Dip a clean capillary spotter into the 'SM' vial. The liquid will be drawn up by capillary action. Briefly and gently touch the tip of the spotter to the corresponding mark on the baseline. Allow the solvent to evaporate completely. Repeat 2-3 times to create a small, concentrated spot (no more than 1-2 mm in diameter).

  • Repeat the spotting process for the 'Rxn' mixture on its designated mark.

  • For the 'Co' (co-spot), first spot the 'SM' as described, let it dry, and then spot the 'Rxn' mixture directly on top of the SM spot.

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the baseline is above the level of the solvent. Close the lid and allow the solvent front to travel up the plate undisturbed.

  • Stop the Development: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.

Step 3: Visualization and Interpretation
  • UV Visualization: Allow the plate to dry completely in a fume hood. Place the plate under a UV lamp and view it at 254 nm.[9] UV-active compounds will appear as dark spots against the green fluorescent background. Gently circle the visible spots with a pencil.

  • Chemical Staining (if necessary):

    • Iodine Chamber: Place the dried plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown or yellow spots.[10] This is a good general-purpose, semi-destructive method.

    • Thiazole-Specific Stain: For more specific visualization, prepare a fresh solution of 1g sodium nitrite in 100mL of 1M hydrochloric acid. Spray this solution onto the plate and gently heat it with a heat gun. Thiazole derivatives may turn a light green color.[11]

  • Calculate the Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

    • Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

    • An ideal Rf value for the product is between 0.2 and 0.4 for good separation.[8]

Interpreting the Results

Caption: Idealized TLC plate showing reaction progress.

  • Lane 1 (SM): Shows a single spot for the starting material. This is your reference.

  • Lane 3 (Rxn): As the reaction proceeds, the SM spot should diminish in intensity, and a new, more polar (lower Rf) spot corresponding to the product should appear and intensify. Other spots may indicate byproducts.

  • Lane 2 (Co): This lane confirms the identity of the spots. The SM spot from the reaction mixture should have the exact same Rf as the pure SM in Lane 1. This is confirmed by the single, albeit elongated, spot at the SM's Rf in the co-spot lane. If the product and SM are well-separated, you will see two distinct spots in this lane.

Part 3: Troubleshooting Guide (Q&A Format)

Q1: My spots are streaking or "tailing" down the plate. What's wrong?

A1: This is a common issue, especially with basic compounds like amines on acidic silica gel.

  • Causality: The basic amino group can interact too strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface, causing the spot to drag during elution. Overloading the sample can also cause significant streaking.

  • Solution 1 (Modify Mobile Phase): Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. Add 0.5-1% triethylamine (Et3N) or a few drops of ammonium hydroxide to your mobile phase. This will compete with your compound for the active sites, resulting in sharper, more symmetrical spots.

  • Solution 2 (Reduce Concentration): Ensure your spotted sample is not too concentrated. Try diluting your reaction aliquot further before spotting.

Q2: All my spots ran to the top of the plate (Rf values are too high). How do I fix this?

A2: Your mobile phase is too polar, meaning it has too high an eluting strength.

  • Causality: The polar solvent is competing too effectively with your compounds for a place on the stationary phase, carrying everything with the solvent front.[8]

  • Solution: Decrease the polarity of your mobile phase. If you are using a 7:3 Hexane:Ethyl Acetate mixture, try changing the ratio to 9:1 or 8:2. The goal is to increase the proportion of the non-polar component (Hexane).

Q3: My spots barely moved from the baseline (Rf values are too low). What should I do?

A3: Your mobile phase is not polar enough to move the compounds up the plate.

  • Causality: The compounds are adsorbed too strongly to the polar silica gel and the non-polar eluent cannot displace them effectively.

  • Solution: Increase the polarity of your mobile phase. If using 7:3 Hexane:Ethyl Acetate, try a 1:1 mixture. If that is still insufficient, consider switching to a more polar solvent system, such as Dichloromethane (DCM) with a small amount of Methanol (e.g., 95:5 DCM:MeOH).

Q4: I can't see any spots under the UV lamp, but I know the reaction should be working.

A4: This can happen for a few reasons.

  • Causality 1 (Compound is not UV-active): While N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide and its likely precursors are aromatic and should be UV-active, some intermediates or byproducts may not be.

  • Solution 1: Use a chemical stain. An iodine chamber is the best next step as it visualizes a wide range of organic compounds.[10]

  • Causality 2 (Concentration is too low): The concentration of the compounds on the plate may be below the detection limit of your UV lamp.

  • Solution 2: Try spotting the sample multiple times in the same location (allowing the solvent to dry completely between applications) to increase the concentration. Alternatively, take a larger aliquot from the reaction mixture for your TLC sample.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use TLC to determine if my reaction is complete? A: Yes, that is its primary purpose. A reaction is generally considered complete by TLC when the spot corresponding to the limiting starting material has completely disappeared from the reaction mixture lane.

Q: How can I differentiate between two spots that have very similar Rf values? A: If two spots are too close to resolve, you need to change the separation conditions. Try a different solvent system. Sometimes, changing one of the solvents entirely (e.g., switching from Ethyl Acetate to Acetone) can alter the specific interactions and improve separation. Two-dimensional TLC, where the plate is developed in one solvent system, dried, rotated 90 degrees, and developed in a second system, can also resolve complex mixtures.[12]

Q: Is TLC a quantitative technique? A: Standard TLC is considered qualitative or at best, semi-quantitative. While you can estimate the relative amounts of materials by the size and intensity of the spots, it is not precise. For accurate quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or quantitative TLC with a densitometer (HPTLC) are required.[12][13]

Q: Why is a co-spot so important? A: The co-spot is a critical internal standard. The chromatographic conditions (temperature, solvent saturation, plate quality) can vary slightly from run to run. A co-spot definitively confirms if a spot in your reaction lane is indeed your starting material by showing that it migrates to the exact same Rf under identical conditions. Without a co-spot, you are assuming that the Rf of your starting material is the same as it was in a previous run, which may not be a valid assumption.

References

  • MySkinRecipes. N-[4-(2-Amino-4-thiazolyl)phenyl]methanesulfonamide. Available from: [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health. Available from: [Link]

  • Nevagi, R. J., et al. Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 2014, 6(5):134-150. Available from: [Link]

  • Himaja, M., et al. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 2010, 22(4):2909-2913. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]

  • PubChem. 2-Amino-4-phenylthiazole. Available from: [Link]

  • Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. USDA. Available from: [Link]

  • EPFL. TLC Visualization Reagents. Available from: [Link]

  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Indian Chemical Society. Available from: [Link]

  • Tacic, A., et al. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society, 2018. Available from: [Link]

  • Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). Available from: [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Available from: [Link]

  • Graham, S. L., & Scholz, T. H. The reaction of sulfinic acid salts with hydroxylamine-O-sulfonic aicd - A useful synthesis of primary sulfonamides. Synthesis, 1986, 1031–1032. Available from: [Link]

  • University of Rochester. TLC Visualization Methods. Available from: [Link]

  • Khanal, H., et al. Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. ResearchGate, 2014. Available from: [Link]

  • University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. Available from: [Link]

  • ResearchGate. TLC of Sulfonamides. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of Sulfonamides. In: Synthetic Methods in Drug Discovery: Volume 2, 2016. Available from: [Link]

  • Organic Lab Techniques. Visualizing a TLC plate. YouTube. Available from: [Link]

  • Operachem. TLC-Thin Layer Chromatography. Available from: [Link]

  • Hutchinson, I., et al. Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Journal of Medicinal Chemistry, 2000, 43(24):4607-14. Available from: [Link]

  • Chemistry LibreTexts. 5.7: Visualizing TLC Plates. Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. National Institutes of Health. Available from: [Link]

Sources

Technical Support Center: Refinement of Dosing Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the refinement of dosing protocols in in vivo studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing and optimizing dosing regimens for preclinical research. Here, you will find a combination of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the safety, efficacy, and reproducibility of your in vivo experiments.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses common initial questions and establishes the fundamental principles of in vivo dosing.

Q1: How do I determine the starting dose for my investigational compound in a new in vivo study?

A1: Determining the initial dose is a critical step that involves integrating data from multiple sources to ensure both safety and potential efficacy. The primary approaches include:

  • In Vitro Data Analysis: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) from cell-based assays provides a preliminary indication of the compound's potency. While direct conversion from in vitro to in vivo doses is not straightforward, this data helps in prioritizing compounds and establishing a potency rank order.[1][2]

  • Literature Review: A thorough review of published studies on compounds with similar mechanisms of action, chemical structures, or therapeutic targets can provide a valuable starting point for dose selection in relevant animal models.[1]

  • Allometric Scaling: This method extrapolates doses between species based on body surface area, which often correlates better with metabolic rate than body weight alone.[3][4] It is a widely used approach to estimate a Human Equivalent Dose (HED) from animal data, and conversely, to approximate a starting dose in animals from a known effective dose in another species.[3][5]

Q2: What is allometric scaling and how is it used for dose calculation?

A2: Allometric scaling is a mathematical method that relates the physiological and metabolic processes of different species to their body size.[4][5] For drug dosing, it is most commonly based on the relationship between body weight and body surface area, using the formula: Y = a * W^b, where Y is the parameter of interest (e.g., clearance), W is body weight, and 'a' and 'b' are constants.[5]

To convert a dose from a source species (e.g., human) to a target species (e.g., mouse), a conversion factor is used. This factor is derived from the ratio of body weight to body surface area for each species.

Protocol: Dose Conversion Using Allometric Scaling

Objective: To calculate an equivalent dose of a compound from a known species (e.g., human) to a target animal model.

Methodology:

  • Obtain the Human Equivalent Dose (HED): This is the dose of the drug in mg/kg for humans.

  • Identify the appropriate conversion factor (Km): The Km factor is the ratio of body weight to body surface area.

    SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
    Human701.7340
    Rat0.150.0256
    Mouse0.020.00663
    Rabbit1.50.1512
    Dog100.520
  • Calculate the Animal Equivalent Dose (AED):

    • AED (mg/kg) = HED (mg/kg) x (Km human / Km animal)

Example Calculation:

To convert a human dose of 10 mg/kg to a mouse dose:

  • AED (mg/kg) = 10 mg/kg x (40 / 3) = 133.3 mg/kg

Q3: How do I choose the most appropriate route of administration for my compound?

A3: The choice of administration route is critical and depends on the physicochemical properties of the drug, the desired pharmacokinetic profile, and the intended clinical application.[1]

  • Oral (PO): Convenient and common, but the compound must be able to withstand the gastrointestinal environment and undergo absorption. It is also subject to first-pass metabolism in the liver, which can significantly reduce bioavailability.[1]

  • Intravenous (IV): This route ensures 100% bioavailability by introducing the compound directly into the systemic circulation, bypassing absorption barriers.[1] It is often used for compounds with poor oral absorption or to achieve rapid and high peak concentrations.[6]

  • Intraperitoneal (IP): Commonly used in rodents, this route allows for rapid absorption into the portal circulation.[1]

  • Subcutaneous (SC): Results in slower and more sustained absorption compared to IV or IP routes, which can be beneficial for maintaining therapeutic concentrations over a longer period.[1]

  • Intramuscular (IM): Provides faster absorption than the SC route for aqueous solutions.[1]

The selection should ideally mimic the intended clinical route of administration to ensure the preclinical data is relevant.[7]

Section 2: Troubleshooting Common Dosing Issues

This section provides solutions to specific problems that researchers may encounter during their in vivo studies.

Issue 1: High variability in experimental results between animals in the same dosing group.

Possible Causes & Solutions:

  • Inconsistent Dosing Technique: Ensure that all personnel involved in dosing are properly trained and follow a standardized procedure. For injections, this includes consistent needle gauge, injection speed, and anatomical location.[8]

  • Formulation Instability: The drug formulation may not be stable, leading to inconsistent concentrations being administered. It is crucial to assess the stability of your formulation under the experimental conditions.[9]

  • Inaccurate Dosing Volume: For weight-based dosing, ensure that animals are weighed accurately on the day of dosing and that the injection volume is calculated correctly for each animal.[10]

  • Animal Stress: Stress can significantly impact physiological responses. Handle animals consistently and minimize environmental stressors.

Workflow for Ensuring Dosing Consistency

A Standardize Formulation Protocol B Validate Formulation Stability A->B H Administer Dose B->H C Train All Personnel on Dosing Technique D Implement Standardized Dosing Procedure C->D D->H E Accurate Animal Weighing on Dosing Day F Precise Volume Calculation E->F F->H G Consistent Animal Handling G->H I Reduced Variability H->I

Caption: Workflow for minimizing dosing variability.

Issue 2: Lack of therapeutic efficacy at the tested doses, despite promising in vitro data.

Possible Causes & Solutions:

  • Poor Pharmacokinetics (PK): The compound may have a short half-life in vivo due to rapid metabolism and clearance.[9] A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.[9][11]

  • Low Bioavailability: The compound may have poor absorption from the site of administration, leading to low systemic exposure.[9] Consider alternative routes of administration or formulation strategies to improve bioavailability.

  • Insufficient Dose: The doses tested may not be high enough to achieve a therapeutic concentration at the target site. A dose-range finding study can help identify an effective dose.[12]

  • Target Engagement Issues: The compound may not be reaching the target tissue or cells in sufficient concentrations to exert its effect.

Q4: What is a Maximum Tolerated Dose (MTD) study and why is it important?

A4: A Maximum Tolerated Dose (MTD) study is designed to determine the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity or side effects over a specified period.[13][14] It is a critical step in preclinical development for several reasons:

  • Safety Assessment: It helps to identify the dose-limiting toxicities of a compound.[14]

  • Dose Selection for Efficacy Studies: The MTD is often used as the high dose in subsequent efficacy and toxicology studies.[12][15]

  • Informing Clinical Trial Design: MTD studies in animals help to establish a safe starting dose for first-in-human clinical trials.[14][16]

The MTD is typically defined as the dose that causes a certain level of toxicity, such as a 10-20% reduction in body weight, without causing mortality.[12][17] The NC3Rs has published recommendations for refining MTD studies to improve animal welfare, suggesting a maximum body weight loss of 10% in rats and dogs.[16]

Protocol: Abbreviated Maximum Tolerated Dose (MTD) Study

Objective: To determine the maximum tolerated dose of a new compound in rodents.

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., mice or rats).

  • Group Allocation: Assign animals to several dose groups (e.g., 3-5 groups) and a vehicle control group. A common starting point is 3 animals per sex per group.

  • Dose Selection: Doses should be spaced appropriately to identify a dose that is well-tolerated, a dose that shows some toxicity, and a dose that is clearly toxic.

  • Administration: Administer the compound daily for a short duration (e.g., 5-7 days).

  • Monitoring:

    • Clinical Observations: Observe animals daily for any signs of toxicity (e.g., changes in posture, activity, grooming).

    • Body Weight: Record body weight daily.

  • Endpoint: The MTD is typically the highest dose that does not result in mortality and causes no more than a 10-20% decrease in body weight.[12][17]

  • Data Analysis: Analyze body weight changes and clinical signs to determine the MTD.

Issue 3: Unexpected animal mortality or severe adverse effects at a seemingly low dose.

Possible Causes & Solutions:

  • Vehicle Toxicity: The vehicle used to dissolve or suspend the compound may be causing toxicity. Always include a vehicle-only control group to assess the effects of the vehicle.[6]

  • Formulation Issues: The compound may have precipitated out of solution, leading to the administration of a much higher effective concentration than intended. Always check the formulation for clarity and homogeneity before administration.[18]

  • Species-Specific Sensitivity: The chosen animal model may be particularly sensitive to the compound's mechanism of action.

  • Incorrect Dose Calculation: Double-check all calculations for dose and concentration.

Section 3: Advanced Dosing Considerations

This section delves into more complex aspects of dosing protocol refinement.

Q5: How do I determine the optimal dosing frequency?

A5: The optimal dosing frequency is determined by the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[19]

  • Pharmacokinetics (PK): The half-life of the compound is a key determinant.[20] Compounds with a short half-life may require more frequent administration to maintain therapeutic concentrations. An accumulation factor can be calculated based on the half-life and dosing interval to predict drug accumulation at steady state.[20]

  • Pharmacodynamics (PD): The duration of the compound's effect on its target is also crucial. Even if the compound is cleared quickly, its biological effects may persist.

A PK/PD study, which measures both drug concentration and its effect over time, is the most definitive way to determine the optimal dosing frequency.[19][21]

Decision Tree for Optimizing Dosing Frequency

A Determine Compound Half-Life (PK Study) B Short Half-Life A->B < Threshold C Long Half-Life A->C > Threshold D Assess Duration of Target Engagement (PD Study) B->D C->D E Increase Dosing Frequency D->E Short Duration F Decrease Dosing Frequency D->F Long Duration G Maintain Current Frequency D->G Matches Half-Life H Optimal Dosing Regimen E->H F->H G->H

Caption: Decision-making for dosing frequency.

Q6: What are the maximum recommended injection volumes for different routes of administration in common laboratory animals?

A6: Adhering to recommended injection volumes is crucial to avoid tissue damage, pain, and stress in laboratory animals, which can also impact experimental outcomes.[22]

SpeciesRouteMaximum Volume (ml/kg)
Mouse IV10
IP20
SC10-20
IM0.05 ml/site
PO20
Rat IV5
IP10
SC5-10
IM0.1 ml/site
PO20
Rabbit IV1-5
IP20
SC5-10
IM0.5 ml/site
PO20

Note: These are general guidelines. For larger volumes, consider splitting the dose into multiple injection sites or administering it over a longer period.[23][24] Always consult your institution's IACUC guidelines.

References

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Available at: [Link]

  • EdU in vivo (mouse) troubleshooting? - ResearchGate. Available at: [Link]

  • In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • A good practice guide to the administration of substances and removal of blood, including routes and volumes - Laboratory Animal Resources. Available at: [Link]

  • Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design - YouTube. Available at: [Link]

  • Use treatment and dose tools in In Vivo - Benchling Help Center. Available at: [Link]

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals - NC3Rs. Available at: [Link]

  • Guidelines on Administration of Substances to Laboratory Animals - Research A-Z. Available at: [Link]

  • Maximum Tolerated Dose (MTD): Concepts and Background - National Toxicology Program. Available at: [Link]

  • Pharmacokinetic and pharmacodynamic modeling in vivo - PubMed - NIH. Available at: [Link]

  • Exposure and dose selection - NC3Rs. Available at: [Link]

  • Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans - PMC. Available at: [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. Available at: [Link]

  • Refining Procedures within Regulatory Toxicology Studies: Improving Animal Welfare and Data - PMC. Available at: [Link]

  • Substance Administration - Recommended Volumes (Informational Sheet). Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]

  • How can I calculate an equivalent dose (in vitro to in vivo)? - ResearchGate. Available at: [Link]

  • preclinical in vivo PK studies & allometric scaling - YouTube. Available at: [Link]

  • The application of allometric scaling principles to predict pharmacokinetic parameters across species - ResearchGate. Available at: [Link]

  • Refining MTD studies - NC3Rs. Available at: [Link]

  • Dose Setting and Considerations for the 3Rs (NICEATM KMD Symposium Sept 2020). Available at: [Link]

  • A simple practice guide for dose conversion between animals and human - PMC. Available at: [Link]

  • IG035: Guideline on Administration of Substances to Laboratory Animals. Available at: [Link]

  • In Vitro and In Vivo BE Approaches: Challenges and Opportunities – Session 3A - YouTube. Available at: [Link]

  • ARRIVE: Animal Research Reporting In Vivo Experiments - NC3Rs. Available at: [Link]

  • Maximum tolerable dose (MTD) studies. Available at: [Link]

  • In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC - NIH. Available at: [Link]

  • Allometric scaling of therapeutic monoclonal antibodies in preclinical and clinical settings. Available at: [Link]

  • Refining Bioequivalence Assessment of Topical Drug Products for Local Action: A Comparative Analysis of Tape Stripping Methodologies - MDPI. Available at: [Link]

  • Is there a way to covert in vivo dose to in vivo concentration, or vice versa? - ResearchGate. Available at: [Link]

  • Overview of in vivo (A) administration routes of nanoparticles and (B)... - ResearchGate. Available at: [Link]

  • NC3Rs guidelines | Research Involving Animals – Division of Biomedical Services. Available at: [Link]

  • Using Allometric Scaling to Predict Human PK from Animals - Patsnap Synapse. Available at: [Link]

  • In vivo pharmacokinetics and pharmacodynamics models - Labtoo. Available at: [Link]

  • Can Animal Scales Help with Dosage Calculations for Medications? - Barn World. Available at: [Link]

  • Correlation between In-vitro and In-vivo Studies based on Pharmacokinetic Considerations. Available at: [Link]

  • In Vivo PK Studies - Creative Biolabs. Available at: [Link]

Sources

Technical Support Center: Strategies to Minimize Cytotoxicity of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide in Normal Cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide (CAS: 476338-85-9). This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you minimize its cytotoxic effects on normal cells during your experiments, thereby enhancing the therapeutic window of this promising compound. While specific cytotoxicity data for this exact molecule is limited in publicly available literature, the principles outlined here are based on the well-documented behavior of the 2-aminothiazole class of compounds.

The 2-aminothiazole moiety is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with therapeutic potential.[1][2] However, it is also flagged as a potential toxicophore, primarily due to its susceptibility to metabolic activation, which can lead to the formation of reactive metabolites and subsequent cellular toxicity.[1] This guide will delve into the potential mechanisms of cytotoxicity and provide actionable, evidence-based protocols to mitigate these effects.

I. Frequently Asked Questions (FAQs)

Q1: What are the likely mechanisms driving the cytotoxicity of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide in normal cells?

A1: Based on the broader family of 2-aminothiazole derivatives, cytotoxicity in normal cells can be multifactorial:

  • Metabolic Activation: The 2-aminothiazole ring can be metabolized by cytochrome P450 enzymes, potentially forming reactive electrophilic intermediates that can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and apoptosis.[1]

  • Reactive Oxygen Species (ROS) Production: The metabolism of this compound or its off-target effects on cellular enzymes could lead to an imbalance in cellular redox homeostasis, resulting in increased production of ROS. Excessive ROS can damage lipids, proteins, and DNA, triggering oxidative stress-induced cell death.[3]

  • Off-Target Kinase Inhibition: Many 2-aminothiazole derivatives are designed as kinase inhibitors.[4] Even with a specific target in cancer cells, promiscuous binding to other kinases in normal cells can disrupt essential signaling pathways, leading to unintended cytotoxicity.[5][6]

  • Mitochondrial Dysfunction: Off-target effects can also impact mitochondrial function, leading to a decrease in ATP production, disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors.

Q2: How can I determine if metabolic activation is the primary cause of cytotoxicity in my experiments?

A2: You can investigate the role of metabolic activation by co-incubating your normal cells with the compound and a broad-spectrum inhibitor of cytochrome P450 enzymes, such as 1-aminobenzotriazole (1-ABT). A significant reduction in cytotoxicity in the presence of the inhibitor would suggest that metabolic activation is a key contributor.

Q3: What are the first steps I should take if I observe significant cytotoxicity in my normal cell line controls?

A3:

  • Confirm Compound Integrity and Concentration: Ensure the compound is fully dissolved and that the final concentration in your assay is accurate. Precipitation of the compound can lead to inconsistent results and apparent cytotoxicity.

  • Optimize Dosing and Exposure Time: Perform a dose-response and time-course experiment to determine the lowest effective concentration and shortest exposure time that elicits the desired effect in cancer cells while minimizing toxicity in normal cells.

  • Evaluate Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is below the cytotoxic threshold for your specific cell line (typically <0.5%).[7]

II. Troubleshooting Guides

Issue 1: High Levels of Apoptosis Observed in Normal Cells

If you are observing significant apoptosis in your normal cell lines, as determined by assays such as Annexin V/PI staining or caspase activity assays, consider the following troubleshooting steps.

Protocol 1: Assessing and Mitigating Oxidative Stress-Induced Cytotoxicity

Rationale: Excessive production of Reactive Oxygen Species (ROS) is a common mechanism of drug-induced cytotoxicity.[3] This protocol will help you determine if your compound is inducing oxidative stress and if co-treatment with an antioxidant can rescue the normal cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate your normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ROS Detection:

    • Pre-treat a subset of wells with a cell-permeable ROS-sensitive fluorescent probe (e.g., DCFDA/H2DCFDA) according to the manufacturer's instructions.

    • Add N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide at various concentrations.

    • Measure the fluorescence intensity at different time points (e.g., 1, 3, 6, 12, 24 hours) to monitor ROS production.

  • Antioxidant Co-treatment:

    • In a parallel set of plates, pre-treat cells with a well-characterized antioxidant, such as N-acetylcysteine (NAC) at a final concentration of 1-5 mM, for 1-2 hours.

    • Add your test compound at the desired concentrations.

    • Incubate for the standard duration of your cytotoxicity assay.

  • Cytotoxicity Assessment: Perform your standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) on the plates with and without NAC pre-treatment.

Interpretation of Results:

ObservationPossible CauseRecommended Action
Increased ROS production correlates with cytotoxicity.Oxidative stress is a likely mechanism of toxicity.Continue with antioxidant co-treatment or explore compounds with a better antioxidant profile.
NAC pre-treatment significantly reduces cytotoxicity.The cytotoxic effect is at least partially mediated by ROS.Optimize the concentration and timing of NAC co-treatment for your experiments.
No change in cytotoxicity with NAC pre-treatment.Oxidative stress is not the primary driver of toxicity.Investigate other mechanisms, such as off-target kinase inhibition.
Workflow for Investigating Oxidative Stress

Caption: Troubleshooting workflow for oxidative stress.

Issue 2: Inconsistent Cytotoxicity Results Across Experiments

Variability in cytotoxicity data can be frustrating. The following guide addresses potential sources of this inconsistency.

Protocol 2: Ensuring Compound Stability and Bioavailability

Rationale: The physicochemical properties of a compound, such as its solubility and stability in culture media, can significantly impact its effective concentration and, consequently, its cytotoxic effects.

Step-by-Step Methodology:

  • Solubility Assessment:

    • Prepare a stock solution of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide in a suitable solvent (e.g., DMSO).

    • Serially dilute the stock solution in your cell culture medium to the final working concentrations.

    • Visually inspect for any precipitation immediately after preparation and after incubation at 37°C for the duration of your experiment.

    • If precipitation is observed, consider using a lower concentration or a different formulation/solubilizing agent.

  • Stability in Media:

    • Incubate the compound in your complete cell culture medium at 37°C for various time points (e.g., 0, 6, 12, 24 hours).

    • At each time point, analyze the concentration of the parent compound using LC-MS to assess its stability.

  • Serum Protein Binding:

    • Be aware that components in fetal bovine serum (FBS) can bind to your compound, reducing its free and active concentration.

    • If results are inconsistent, consider performing experiments in serum-free or reduced-serum media for the duration of the compound treatment.

Interpretation of Results:

ObservationPossible CauseRecommended Action
Precipitation at working concentrations.Poor aqueous solubility.Decrease the final concentration or explore the use of solubilizing agents like cyclodextrins.
Compound degradation over time in media.Chemical instability.Reduce the incubation time or replenish the compound-containing media during long-term experiments.
High cytotoxicity in serum-free vs. serum-containing media.High serum protein binding.Report the free fraction of the compound if possible and be consistent with the serum concentration used in all experiments.

III. Advanced Strategies for Enhancing Selectivity

For researchers in the drug development space, here are some advanced strategies to consider for improving the therapeutic index of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide.

Strategy 1: Prodrug Approach

Rationale: A prodrug strategy can improve the solubility, stability, and pharmacokinetic properties of a parent drug, potentially reducing its toxicity.[8][9] For compounds with an amine group, like the one , amino acid conjugation is a viable approach.

Concept: By masking the active part of the molecule with a promoiety that is cleaved off in the target cancer cells (which may have higher levels of specific enzymes), the exposure of normal cells to the active, and potentially toxic, drug is minimized.

Strategy 2: Co-administration with Cytoprotective Agents

Rationale: Certain agents can protect normal cells from the toxic effects of chemotherapy without compromising the anti-cancer activity.

Examples:

  • CDK4/6 Inhibitors: For cytotoxic agents that target proliferating cells, pre-treatment with a CDK4/6 inhibitor can induce a temporary cell cycle arrest in normal cells, making them less susceptible to the cytotoxic effects, while cancer cells with aberrant cell cycle control remain sensitive.

  • Targeted Antioxidant Delivery: Developing formulations that deliver antioxidants specifically to normal tissues can mitigate off-target oxidative stress.

Decision-Making Flowchart for Advanced Strategies

Caption: Advanced strategies for improving selectivity.

IV. References

  • MySkinRecipes. N-[4-(2-Amino-4-thiazolyl)phenyl]methanesulfonamide. Available from: [Link]

  • Pharmaffiliates. (R)-2-(2-Aminothiazol-4-yl)-N-(4-(2-(N-(2-hydroxy-2-phenylethyl)acetamido)ethyl)phenyl)acetamide. Available from: [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. Available from: [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. Available from: [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. Available from: [Link]

  • PubChem. 2-Amino-4-phenylthiazole. Available from: [Link]

  • Hutchinson, I., Chua, M. S., Browne, H. L., Trapani, G., Bradshaw, T. D., Westwell, A. D., & Stevens, M. F. (2001). Antitumor benzothiazoles. 7. Synthesis and chemical properties of amino acid prodrugs of 2-(4-amino-3-methylphenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446–1455. Available from: [Link]

  • Bradshaw, T. D., Trapani, G., Vasselin, D. A., Bichenkova, E. V., Douglas, K. T., Stevens, M. F., & Westwell, A. D. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1348–1354. Available from: [Link]

  • ChemSrc. N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide. Available from: [Link]

  • PubChem. (S)-2-(2-aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide. Available from: [Link]

  • Sim, E., Walters, K., & Boukouvala, S. (2008). Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. Expert Opinion on Drug Metabolism & Toxicology, 4(4), 413–429. Available from: [Link]

  • Wang, P., Wang, H., & Huang, Q. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12644–12650. Available from: [Link]

  • Poljsak, B., & Fink, R. (2014). Achieving the Balance between ROS and Antioxidants: When to Use the Synthetic Antioxidants. Oxidative Medicine and Cellular Longevity, 2014, 956707. Available from: [Link]

  • Gol-Sorkh, Z., & Civelek, M. (2017). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS computational biology, 13(1), e1005217. Available from: [Link]

  • Sharifi-Rad, J., Quispe, C., & Butnariu, M. (2021). Antioxidants and Reactive Oxygen Species: Shaping Human Health and Disease Outcomes. Antioxidants, 10(11), 1803. Available from: [Link]

  • An, Q., Su, G., & Geng, P. (2019). N-Acetyltransferase Activity Assay and Inhibitory Compounds Screening by Using Living Human Hepatoma HepaRG Cell Model. Science Alert. Available from: [Link]

  • Lito, P., Rosen, N., & Solit, D. B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Clinical Cancer Research, 20(24), 6211–6220. Available from: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • Stanc, A. M., Rudolf, K., & Armat, M. (2023). Differential Cytotoxicity of Surface-Functionalized Silver Nanoparticles in Colorectal Cancer and Ex-Vivo Healthy Colonocyte Models. International Journal of Molecular Sciences, 24(9), 7857. Available from: [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Anazi, K. M. (2023). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 22, 108–123. Available from: [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cells following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177. Available from: [Link]

  • Pao, W., & Kris, M. G. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(3), 543–545. Available from: [Link]

  • Kumar, D., Kumar, N., & Singh, J. (2021). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 11(44), 27289–27297. Available from: [Link]

  • Umemura, A. (2023). Editorial: Impacts of drug-induced oxidative stress. Frontiers in Medicine, 10, 1191864. Available from: [Link]

  • Wikipedia. N-acetyltransferase. Available from: [Link]

  • Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Available from: [Link]

  • Acar, H., & Ting, J. M. (2018). Combating Reactive Oxygen Species (ROS) with Antioxidant Supramolecular Polymers. ACS omega, 3(11), 16395–16401. Available from: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link]

  • Sankaran, K., Ghosh, S., & Mukherjee, A. (2023). A framework integrating multiscale in silico modeling and experimental data predicts CAR-NK cell cytotoxicity across target cell types. Proceedings of the National Academy of Sciences, 120(13), e2216694120. Available from: [Link]

  • Riss, T. L., Moravec, R. A., & Niles, A. L. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Available from: [Link]

  • Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. Available from: [Link]

  • Kyosseva, S. V. (2004). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of the American Academy of Child & Adolescent Psychiatry, 43(1), 1–2. Available from: [Link]

  • Sies, H. (2023). Cellular ROS and Antioxidants: Physiological and Pathological Role. Antioxidants, 12(5), 1017. Available from: [Link]

  • Acetylation of Drugs as an example of Pharmacogenetics / Variations activity of N-Acetyltransferase. (2024). Available from: [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. Available from: [Link]

  • Giordani, A., & Calvani, M. (2023). Cell Line–Dependent Cell Death Pathways Induced by Thymoquinone in Colorectal Cancer Cells. International Journal of Molecular Sciences, 24(24), 17292. Available from: [Link]

  • Li, F., Ma, X., & Wang, L. (2017). Deficiency of N-Acetyltransferase Increases the Interactions of Isoniazid with Endobiotics in mouse Liver. Scientific reports, 7(1), 10595. Available from: [Link]

Sources

Technical Support Center: Scaling Up N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a robust, safe, and efficient scale-up process.

N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is a key intermediate in the development of various pharmaceutical agents.[1] Its structure, featuring a 2-aminothiazole core, is prevalent in molecules with a wide range of biological activities.[2][3] The successful scale-up of its synthesis is critical for advancing drug development programs.

I. Overview of the Synthetic Pathway

A common and effective route for synthesizing the target molecule involves a multi-step process. The strategic sequence of these steps is crucial to minimize side reactions and simplify purification. A frequently employed strategy is outlined below, which prioritizes the formation of the stable thiazole ring before introducing the sensitive methanesulfonyl group.

Synthetic_Pathway cluster_0 Step 1: Thiazole Formation (Hantzsch Synthesis) cluster_1 Step 2: Sulfonamide Formation A 4-Aminoacetophenone C₈H₉NO C Bromine (Br₂) Halogenating Agent A->C 1. Bromination (in situ α-haloketone formation) D Intermediate A 2-Amino-4-(4-aminophenyl)thiazole A->D 2. Cyclocondensation B Thiourea CH₄N₂S B->D C->D 2. Cyclocondensation G Final Product N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide D->G Sulfonylation E Methanesulfonyl Chloride CH₃SO₂Cl E->G F Pyridine or TEA Base F->G

Caption: General two-step synthetic workflow.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up process, organized by reaction stage.

Part A: Thiazole Ring Formation (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a robust method involving the reaction of an α-haloketone with a thioamide.[4][5] In our case, the α-haloketone is typically formed in situ by brominating 4-aminoacetophenone, which then reacts with thiourea.

Q1: My yield for the 2-amino-4-(4-aminophenyl)thiazole intermediate is significantly lower on a larger scale. What are the likely causes?

A1: Low yield during scale-up of a Hantzsch synthesis can often be traced to three main factors: thermal control, mixing efficiency, and reaction kinetics.

  • Inadequate Temperature Control: The initial bromination of the acetophenone is exothermic. On a large scale, inefficient heat dissipation can lead to localized "hot spots." These hot spots can cause thermal degradation of the starting material and product, or promote the formation of poly-brominated and other side products.

    • Solution: Ensure your reactor has adequate cooling capacity. Implement a controlled, slow addition of bromine at a maintained low temperature (e.g., 0-10 °C). Utilize reactor jackets and internal cooling coils if necessary.

  • Poor Mixing: In a large vessel, inefficient mixing can lead to localized high concentrations of bromine. This can result in over-bromination of the acetophenone before it has a chance to react with thiourea.

    • Solution: Use an appropriate impeller design (e.g., pitched-blade turbine for good axial flow) and agitation speed to ensure homogeneity. Consider baffled reactors to improve mixing and prevent vortexing.

  • Reaction Stalling: The reaction may appear to stop before all starting material is consumed.

    • Solution: Verify the quality of your thiourea and solvent. Ensure the reaction medium is appropriate to dissolve the reactants. Sometimes, the product hydrobromide salt may precipitate and coat the remaining starting material; monitor the reaction slurry's viscosity and appearance.

Q2: I am observing a large amount of dark, insoluble tar-like material in my reactor after the thiazole formation step. How can I prevent this?

A2: Tar formation is a classic sign of thermal decomposition or undesired polymerization reactions.

  • Causality: The 2-aminothiazole ring system, while aromatic and generally stable, can be susceptible to degradation under harsh conditions, especially at elevated temperatures in the presence of strong acids (HBr is a byproduct) or residual oxidants (bromine).[6]

  • Preventative Measures:

    • Strict Temperature Control: As mentioned in A1, maintaining the recommended temperature profile is the most critical factor.

    • Inert Atmosphere: While not always necessary at lab scale, performing the reaction under an inert atmosphere (Nitrogen or Argon) at scale can prevent oxidative side reactions that contribute to tar formation.

    • Quenching: Once the reaction is complete (as determined by in-process controls like HPLC/TLC), quench it promptly by neutralizing the HBr byproduct with a suitable base (e.g., sodium carbonate or bicarbonate solution).[5] Do not let the crude reaction mixture sit for extended periods under acidic conditions.

Troubleshooting_Thiazole Start Low Yield or Tar Formation in Hantzsch Synthesis? Q1 Is Temperature Maintained below 15°C during Bromine Addition? Start->Q1 A1_Yes Check Mixing Efficiency. Are there dead spots? Q1->A1_Yes Yes A1_No Improve Cooling Capacity. Slow Reagent Addition. Q1->A1_No No Q2 Is Agitation Sufficient for Homogeneity? A1_Yes->Q2 End_Solution Implement IPCs to monitor reaction completion and promptly quench. A1_No->End_Solution A2_Yes Analyze Reagent Purity. Consider Inert Atmosphere. Q2->A2_Yes Yes A2_No Optimize Impeller Design & Agitation Speed. Q2->A2_No No A2_Yes->End_Solution A2_No->End_Solution

Caption: Decision tree for troubleshooting Hantzsch synthesis issues.

Part B: Sulfonamide Formation

This step involves the reaction of the aromatic amine on the phenyl ring with methanesulfonyl chloride (MsCl). This is a standard nucleophilic acyl substitution, but it has its own set of scale-up challenges.

Q1: My final product is contaminated with a di-sulfonated impurity, N-methanesulfonyl-N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide. How can this be avoided?

A1: The formation of a di-sulfonated byproduct is a common issue when reacting primary anilines with sulfonyl chlorides.[7] The initially formed sulfonamide still has a proton on the nitrogen which can be removed by the base, creating an anion that can react with a second molecule of MsCl.

  • Root Cause Analysis:

    • Excess Methanesulfonyl Chloride: Using too much MsCl is the most direct cause.

    • High Temperature: Higher temperatures can provide the activation energy needed for the second, more sterically hindered sulfonylation to occur.

    • Concentrated Base: A high concentration of a strong base can deprotonate the product sulfonamide, activating it for the second reaction.

  • Control Strategy:

    • Strict Stoichiometry: Use no more than 1.0-1.05 equivalents of methanesulfonyl chloride relative to the aminophenylthiazole intermediate.

    • Controlled Addition at Low Temperature: Add the MsCl dropwise to the reaction mixture while maintaining a low temperature (e.g., 0-5 °C). This keeps the instantaneous concentration of MsCl low.

    • Choice of Base: A non-nucleophilic base like pyridine or triethylamine is standard. Ensure at least one equivalent is used to scavenge the HCl byproduct.

Q2: The reaction work-up is problematic, with persistent emulsions forming during the aqueous extraction. What can I do?

A2: Emulsions are common during the work-up of reactions involving aromatic amines and pyridine/triethylamine salts.

  • Solutions:

    • Solvent Choice: Ensure your organic solvent (e.g., Ethyl Acetate, Dichloromethane) has a significantly different density from water.

    • pH Adjustment: After the reaction, carefully adjust the pH of the aqueous phase. Sometimes, making the aqueous layer slightly more acidic or basic can break the emulsion.

    • Brine Wash: Washing the organic layer with a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase.

    • Filtration: In some cases, filtering the emulsified mixture through a pad of celite or diatomaceous earth can be effective on a larger scale.

Part C: Purification and Isolation

Q1: I am struggling to achieve the required purity (>99.5%) for the final product by crystallization. What parameters should I optimize?

A1: Crystallization is a critical control point for purity.

  • Solvent System: The choice of solvent is paramount. A good solvent system will dissolve the product well at a higher temperature but poorly at a lower temperature, while keeping impurities either fully dissolved or completely insoluble.

    • Screening: Perform a systematic screening of solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate) and anti-solvents (e.g., Water, Heptane).

  • Cooling Profile: The rate of cooling significantly impacts crystal size and purity.

    • Slow Cooling: A slow, controlled cooling profile generally yields larger, purer crystals as it allows for selective incorporation of the product molecules into the crystal lattice. Crash cooling by adding the hot solution to a cold anti-solvent often traps impurities.

  • Seeding: Introducing a small quantity of pure product crystals (seeding) to a supersaturated solution can control the onset of crystallization and promote the formation of the desired crystal form (polymorph).

III. Key Process Parameters and Control Strategies

Scaling up requires identifying and controlling the Critical Process Parameters (CPPs) that have the most significant impact on product quality and yield.

Process Step Critical Process Parameter (CPP) Typical Range / Control Justification & Impact on Quality
Thiazole Formation Temperature during Bromination0 - 10 °CPrevents thermal degradation and formation of poly-brominated impurities.
Rate of Bromine AdditionAdd over 1-2 hours (scale dependent)Maintains low instantaneous concentration of Br₂, preventing side reactions.
Agitation SpeedSufficient to maintain slurry suspensionEnsures homogeneity, prevents localized reactions and hot spots.
Sulfonamide Formation Temperature during MsCl Addition0 - 5 °CMinimizes the formation of the di-sulfonated byproduct.[7]
Stoichiometry of MsCl1.0 - 1.05 equivalentsPrevents excess MsCl from reacting with the product to form di-sulfonamide.
Crystallization Cooling Rate10-20 °C / hourA slow cooling rate promotes the growth of larger, purer crystals and prevents impurity entrapment.
Final Isolation Temperature0 - 5 °CMaximizes product yield by minimizing its solubility in the mother liquor.

IV. Detailed Experimental Protocols

These protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of 2-Amino-4-(4-aminophenyl)thiazole (Intermediate)
  • Setup: Charge a reactor, equipped with an overhead stirrer, temperature probe, and addition funnel, with 4-aminoacetophenone (1.0 eq) and a suitable solvent such as acetic acid or methanol.

  • Cooling: Cool the mixture to 0-5 °C with agitation.

  • Bromination: Prepare a solution of Bromine (1.0 eq) in the same solvent. Add the bromine solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Thiourea Addition: After the bromine addition is complete, add thiourea (1.1 eq) to the mixture.

  • Reaction: Slowly warm the reaction mixture to a moderate temperature (e.g., 50-60 °C) and hold for 2-4 hours. Monitor the reaction progress by HPLC or TLC.[8]

  • Work-up: Once the reaction is complete, cool the mixture and slowly add it to a stirred solution of sodium bicarbonate or sodium carbonate to neutralize the hydrobromic acid byproduct until the pH is ~8.

  • Isolation: The product will precipitate. Isolate the solid by filtration, wash with water, and then a non-polar solvent like heptane. Dry the solid under vacuum.

Protocol 2: Synthesis of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide (Final Product)
  • Setup: Charge a clean, dry reactor with the 2-amino-4-(4-aminophenyl)thiazole intermediate (1.0 eq), a suitable anhydrous solvent (e.g., pyridine, or dichloromethane with triethylamine [1.2 eq]).

  • Cooling: Cool the solution to 0-5 °C under a nitrogen atmosphere.

  • Sulfonylation: Add methanesulfonyl chloride (1.05 eq) dropwise via an addition funnel, maintaining the internal temperature below 5 °C. Methanesulfonyl chloride is corrosive and moisture-sensitive.[9]

  • Reaction: Stir the mixture at 0-5 °C for 1-3 hours after the addition is complete. Allow to slowly warm to room temperature and stir overnight. Monitor for completion by HPLC/TLC.

  • Work-up: Quench the reaction by the slow addition of water. If using a solvent like dichloromethane, separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess base), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetonitrile) to achieve the desired purity.

V. References

  • Kumar, A., & Siddiqui, A. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Indian Chemical Society. Available at: [Link]

  • Khan, I., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports. Available at: [Link]

  • MySkinRecipes. N-[4-(2-Amino-4-thiazolyl)phenyl]methanesulfonamide. Available at: [Link]

  • Fassihi, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences. Available at: [Link]

  • Bentham Science Publishers. (2022). Recent Development in the Synthesis of Thiazoles. Available at: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available at: [Link]

  • Deepti, V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Available at: [Link]

  • ResearchGate. (2016). Synthesis of 2-aminothiazole derivatives. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • MDPI. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Available at: [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • ResearchGate. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Available at: [Link]

  • Wiley Online Library. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Available at: [Link]

  • Google Patents. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. Available at:

  • Royal Society of Chemistry. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Available at: [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • ResearchGate. (2015). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Available at: [Link]

  • PubMed. (2006). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. Available at: [Link]

  • Semantic Scholar. (2011). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reacti. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols. Available at: [Link]

  • ResearchGate. (2022). (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Available at: [Link]

  • PubMed. (2011). Acyl Derivatives of P-Aminosulfonamides and Dapsone as New Inhibitors of the Arginine Methyltransferase hPRMT1. Available at: [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Available at: [Link]

  • National Center for Biotechnology Information. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activity of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide and its analogs. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold. By examining experimental data from closely related compounds, we aim to elucidate the structure-activity relationships that govern their efficacy and provide a framework for future drug discovery efforts.

Introduction: The Promising Scaffold of 2-Aminothiazole

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] This heterocyclic scaffold is a privileged structure, conferring upon its derivatives a diverse range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound of interest, N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide, combines this versatile thiazole ring with a methanesulfonamide group, a functional group also known for its significant role in imparting biological activity, particularly in the realm of kinase inhibition.[3] While specific biological data for N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide is not extensively published, its structural components suggest a strong potential for therapeutic applications, particularly in oncology. This guide will therefore focus on comparing the activities of structurally similar compounds to infer the potential of and guide the investigation into our lead molecule.

Comparative Analysis of Biological Activity

The therapeutic efficacy of 2-aminothiazole derivatives is significantly influenced by the nature and position of substituents on the associated phenyl ring and modifications to the aminothiazole core itself. The following sections will delve into the structure-activity relationships (SAR) of analogs of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide, drawing on published data to highlight key determinants of anticancer activity.

Anticancer Activity: A Focus on Structure-Activity Relationships

Research into phenylthiazole derivatives has revealed their potential as cytotoxic agents against various cancer cell lines.[4][5][6] The substitution pattern on the phenyl ring plays a critical role in modulating this activity. For instance, in a series of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives, the position of substituents on the N-phenyl ring significantly impacted cytotoxicity. Compounds with a para-nitro group (IC50 = 10.8 µM against SKNMC neuroblastoma cells) and a meta-chloro group (IC50 = 11.6 µM against Hep-G2 human hepatocarcinoma cells) demonstrated the highest potency within their series.[4] Conversely, moving the chloro substituent to the para position led to a decrease in activity against Hep-G2 cells (IC50 = 22.3 µM).[4] This highlights the sensitivity of the biological activity to the electronic and steric properties of the substituents and their placement on the phenyl ring.

Another study on N-(4-phenylthiazol-2-yl)cinnamamide derivatives underscored the importance of steric effects in their anti-proliferative activities.[5] The most potent compound in this series exhibited remarkable inhibitory activity against a panel of cancer cell lines, with an IC50 value of 0.035 µM against Jurkat cells, and showed no apparent toxicity in non-cancerous cells.[5] This suggests that by carefully tuning the steric and electronic properties of the substituents, it is possible to achieve both high potency and selectivity.

The methanesulfonamide group in our lead compound is also a key contributor to its potential biological activity. Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications, including anticancer and anti-inflammatory effects.[7] The combination of the 2-aminothiazole core with the methanesulfonamide moiety is a rational design strategy to develop novel therapeutic agents.

Comparative Data of Structurally Similar Compounds

To provide a clear comparison, the following table summarizes the reported anticancer activities of various compounds structurally related to N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide.

Compound IDCore StructureModificationsCancer Cell LineIC50 (µM)Reference
4c N-Phenyl-2-p-tolylthiazole-4-carboxamidep-nitro on N-phenylSKNMC10.8 ± 0.08[4]
4d N-Phenyl-2-p-tolylthiazole-4-carboxamidem-chloro on N-phenylHep-G211.6 ± 0.12[4]
4e N-Phenyl-2-p-tolylthiazole-4-carboxamidep-chloro on N-phenylHep-G222.3 ± 1.89[4]
8f N-(4-phenylthiazol-2-yl)cinnamamideSpecific cinnamamide derivativeJurkat0.035[5]
8f N-(4-phenylthiazol-2-yl)cinnamamideSpecific cinnamamide derivativeK562Sub-micromolar[5]
8f N-(4-phenylthiazol-2-yl)cinnamamideSpecific cinnamamide derivativeBel7402Sub-micromolar[5]
8f N-(4-phenylthiazol-2-yl)cinnamamideSpecific cinnamamide derivativeA549Sub-micromolar[5]

Experimental Protocols

To ensure the reproducibility and validity of the biological data, it is crucial to follow standardized and well-documented experimental protocols. This section provides detailed methodologies for the key assays used to evaluate the compounds discussed in this guide.

In Vitro Kinase Inhibition Assay

The ability of a compound to inhibit specific protein kinases is a common mechanism for anticancer activity. The following is a general protocol for an in vitro kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compound dissolved in DMSO

  • [γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for non-radiometric assay)

  • 96-well plates

  • Phosphorimager or luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Kinase buffer

    • Test compound at various concentrations

    • Kinase enzyme

    • Substrate

  • Initiation of Reaction: Start the kinase reaction by adding ATP (and [γ-³²P]ATP for radiometric assay).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Termination of Reaction:

    • Radiometric Assay: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper and washing away unincorporated [γ-³²P]ATP.

    • Non-radiometric (ADP-Glo™) Assay: Stop the kinase reaction by adding the ADP-Glo™ Reagent.

  • Detection:

    • Radiometric Assay: Quantify the incorporated radioactivity on the phosphocellulose paper using a phosphorimager.

    • Non-radiometric (ADP-Glo™) Assay: Add the Kinase Detection Reagent and measure the luminescence using a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Determine the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Compound Dilutions Reaction_Setup Set up reaction in 96-well plate: Buffer, Compound, Kinase, Substrate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Reaction_Setup Initiation Initiate reaction with ATP Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Terminate Reaction Incubation->Termination Detection Measure Kinase Activity (Radiometric or Luminescence) Termination->Detection Data_Analysis Calculate % Inhibition Detection->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Caption: Workflow for an in vitro kinase inhibition assay.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value.

G cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis Cell_Seeding Seed cells in 96-well plate Adherence Allow cells to adhere overnight Cell_Seeding->Adherence Compound_Addition Add serially diluted compound Adherence->Compound_Addition Incubation_48h Incubate for 48-72 hours Compound_Addition->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 2-4 hours MTT_Addition->Incubation_4h Solubilization Add solubilization solution Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cell viability assay.

Human Tumor Xenograft Model

In vivo studies are essential to evaluate the efficacy of a potential anticancer drug in a living organism. Human tumor xenograft models in immunocompromised mice are widely used for this purpose.

Objective: To assess the in vivo antitumor activity of a test compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Human cancer cell line or patient-derived tumor tissue

  • Matrigel (optional, to enhance tumor growth)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of the mice.[9] For patient-derived xenografts (PDX), small fragments of tumor tissue are implanted.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., oral, intraperitoneal, intravenous).

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group. Calculate the tumor growth inhibition (TGI) percentage.

G cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Study Endpoint & Analysis Implantation Implant human tumor cells/tissue into immunocompromised mice Tumor_Growth Monitor for tumor growth Implantation->Tumor_Growth Randomization Randomize mice into groups Tumor_Growth->Randomization Drug_Admin Administer test compound and vehicle Randomization->Drug_Admin Tumor_Measure Measure tumor volume regularly Drug_Admin->Tumor_Measure Weight_Monitor Monitor body weight Drug_Admin->Weight_Monitor Euthanasia Euthanize mice at endpoint Tumor_Measure->Euthanasia Weight_Monitor->Euthanasia Tumor_Excision Excise and analyze tumors Euthanasia->Tumor_Excision Data_Analysis Calculate Tumor Growth Inhibition (TGI) Tumor_Excision->Data_Analysis

Caption: Workflow for a human tumor xenograft study.

Conclusion and Future Directions

The N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The analysis of structurally similar compounds reveals that the 2-aminothiazole core, in combination with a substituted phenyl ring and a sulfonamide moiety, is a powerful framework for generating potent and selective inhibitors of cancer cell proliferation.

The provided experimental protocols offer a robust foundation for the systematic evaluation of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide and its future derivatives. Key areas for future investigation should include:

  • Synthesis and Biological Evaluation: The synthesis of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide and a library of its analogs with systematic variations in the substitution pattern of the phenyl ring and modifications of the methanesulfonamide group.

  • Kinase Profiling: A comprehensive kinase inhibitor screen to identify the specific molecular targets of these compounds.

  • In Vivo Efficacy and Pharmacokinetics: Evaluation of the most promising compounds in relevant human tumor xenograft models to assess their in vivo efficacy, toxicity, and pharmacokinetic properties.

By leveraging the insights from existing structure-activity relationship studies and employing rigorous experimental methodologies, the therapeutic potential of this exciting class of compounds can be fully explored and translated into novel treatments for patients.

References

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]

  • N-[4-(2-Amino-4-thiazolyl)phenyl]methanesulfonamide. MySkinRecipes. [Link]

  • Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. PubMed. [Link]

  • Synthesis and biological evaluation of thiazole-based derivatives with potential against breast cancer and antimicrobial agents. MDPI. [Link]

  • Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. PubMed. [Link]

  • Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. PubMed. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. [Link]

  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed. [Link]

  • An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. National Institutes of Health. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. [Link]

  • Recent advances of phenylsulfonylfuroxan derivatives and their structure-activity relationships. ResearchGate. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. Oxford Academic. [Link]

  • Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. ResearchGate. [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ACS Omega. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. National Institutes of Health. [Link]

  • In vitro kinase assay. protocols.io. [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. ResearchGate. [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Methods to study xenografted human cancer in genetically diverse mice. National Institutes of Health. [Link]

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]

Sources

The 2-Aminothiazole Scaffold: A Comparative SAR & Application Guide for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole (2-AT) scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for over 15 FDA-approved drugs, including Dasatinib (Src/Abl inhibitor), Abemaciclib (CDK4/6 inhibitor), and Alpelisib (PI3K


 inhibitor). Its utility stems from its ability to mimic the adenine ring of ATP, allowing it to anchor effectively within the hinge region of kinase active sites.

This guide objectively compares the 2-aminothiazole scaffold against its bioisosteres (aminopyrimidines, aminooxazoles), details the critical Structure-Activity Relationships (SAR) that drive potency, and provides validated experimental protocols for synthesis and evaluation.

Part 1: Scaffold Architecture & Binding Mode[1]

The 2-aminothiazole ring functions as a bidentate ligand. In the context of kinase inhibition, the endocyclic nitrogen (N3) typically acts as a hydrogen bond acceptor, while the exocyclic amino group (at C2) acts as a hydrogen bond donor. This "donor-acceptor" motif is critical for binding to the kinase hinge region (e.g., Met318 in c-Src).

Visualizing the Core Interactions

The following diagram illustrates the standard numbering and the functional role of each position in a typical kinase inhibitor context.

SAR_Map Core 2-Aminothiazole Core Scaffold Pos2 Position 2 (Exocyclic Amine) H-Bond Donor (Hinge Binder) Core->Pos2 Critical Interaction Pos3 Position 3 (Endocyclic N) H-Bond Acceptor (Hinge Binder) Core->Pos3 Critical Interaction Pos4 Position 4 Lipophilic Pocket Access (Solubility Vector) Core->Pos4 Substitution Site Pos5 Position 5 Steric Gatekeeper (Selectivity Control) Core->Pos5 Substitution Site

Figure 1: Functional anatomy of the 2-aminothiazole scaffold in kinase inhibitor design.

Part 2: Comparative Analysis (Scaffold Selection)

When designing a kinase inhibitor, researchers often choose between 2-aminothiazole, 2-aminopyrimidine, and 2-aminooxazole. The choice dictates physicochemical properties and binding affinity.

Comparative Performance Table
Feature2-Aminothiazole 2-Aminopyrimidine 2-Aminooxazole
H-Bond Geometry 5-membered ring; tighter angle (approx 115°) often fits "cramped" hinge regions better.6-membered ring; wider angle (approx 120°). Classic ATP mimic.5-membered ring; Oxygen is a weaker H-bond acceptor than Sulfur/Nitrogen.
Lipophilicity (LogP) Moderate to High.[1] Sulfur atom increases lipophilicity (

is larger/softer than

or

).[1]
Moderate.Low. Often used to lower LogP and improve solubility.[1]
Metabolic Stability Risk: Potential for bioactivation (sulfur oxidation) leading to reactive metabolites.[1]Generally high stability.[1]Moderate stability; ring opening can occur under acidic conditions.[1]
Sigma-Hole Effect High: Sulfur can form specific non-covalent interactions ("sigma-hole" bonding) with backbone carbonyls.Low/None.Low.
Potency (General) Often <10 nM (e.g., Dasatinib

nM).[1]
Often 10-100 nM .Often >100 nM (Oxazole is frequently less potent due to weaker H-bonding).[1]

Expert Insight: Choose 2-aminothiazole if potency is the primary driver and the target pocket is hydrophobic. Choose 2-aminopyrimidine if metabolic stability is the bottleneck. Choose 2-aminooxazole only if solubility is critically poor and potency can be sacrificed.

Part 3: Structure-Activity Relationship (SAR) Deep Dive

The "Warhead" (Position 2 - Amine)

The exocyclic amine is the primary anchor.

  • Acylation: Converting the amine to an amide (e.g., Dasatinib) often increases potency by positioning the carbonyl oxygen to form an additional H-bond with the kinase backbone.

  • Substitution: Bulky groups here are generally tolerated only if they project into the solvent-exposed region.

The "Gatekeeper" (Position 5)

This position faces the "gatekeeper" residue of the kinase (e.g., T315 in Abl).

  • Small Groups (H, F, CH3): Preferred for promiscuous binding (pan-inhibition).

  • Bulky Groups: Can induce selectivity but often reduce potency by clashing with the gatekeeper residue, unless the kinase has a small gatekeeper (e.g., Threonine).

  • Case Study (Dasatinib): In Dasatinib, C5 is part of a fused ring system. This rigidity is crucial for its nanomolar potency against Src/Abl.[1]

The "Solubility Vector" (Position 4)

Substituents at C4 typically point towards the ribose-binding pocket or solvent front.

  • Aryl Groups: A phenyl ring at C4 (often substituted) is a classic motif (e.g., Abemaciclib). It provides

    
     stacking interactions with aromatic residues in the pocket.
    
  • Solubilizing Tails: This is the ideal position to attach morpholine, piperazine, or solubilizing chains without disrupting the core binding.

Experimental Data: Impact of C5 Substitution on CDK Inhibition

Data synthesized from comparative studies on CDK inhibitors (e.g., Compound 51 series).

Compound VariantC5 SubstituentCDK2

(nM)
CDK9

(nM)
Selectivity Note
Ref (Unsub) -H45120Moderate potency.
Var A -CH31235Increased hydrophobic contact.
Var B -Isopropyl1.113Optimal fit for CDK2 hydrophobic pocket.
Var C -Phenyl>1000>500Steric clash with gatekeeper residue.[1]

Part 4: Experimental Protocols

Protocol A: Hantzsch Synthesis of 2-Aminothiazoles

The most reliable method for synthesizing this scaffold is the condensation of


-haloketones with thiourea.[2]

Workflow Diagram:

Synthesis_Flow Start Start: Reagents 1. Alpha-Haloketone (1.0 eq) 2. Thiourea (2.0 eq) Step1 Step 1: Solvation Dissolve in Ethanol (0.5 M) Start->Step1 Step2 Step 2: Reflux Heat to 80°C for 2-4 Hours (Monitor by TLC) Step1->Step2 Step3 Step 3: Workup Cool to RT -> Neutralize with NaHCO3 Step2->Step3 Step4 Step 4: Purification Filtration (if solid) or Extraction (EtOAc) Step3->Step4 End Final Product: 2-Aminothiazole Derivative Step4->End

Figure 2: Standard Hantzsch synthesis workflow.

Step-by-Step Procedure:

  • Reagents: Combine the specific

    
    -bromoacetophenone derivative (1.0 equiv) and thiourea (2.0 equiv) in absolute ethanol (5-10 mL per mmol).
    
  • Reaction: Heat the mixture to reflux (

    
    ) with magnetic stirring. Reaction progress is usually rapid (1–4 hours).[1] Monitor consumption of the starting bromide via TLC (Hexane:EtOAc 3:1).
    
  • Workup:

    • If product precipitates: Cool to room temperature, filter the hydrobromide salt, wash with cold ethanol. Resuspend in water and neutralize with saturated

      
       to liberate the free base.
      
    • If soluble: Concentrate ethanol under reduced pressure, dilute with water, neutralize with

      
      , and extract with Ethyl Acetate (
      
      
      
      ).
  • Validation: Verify structure via

    
    -NMR (look for the thiazole singlet proton around 
    
    
    
    6.5–7.5 ppm) and LC-MS.
Protocol B: Kinase Inhibition Assay (ADP-Glo™)

To determine


 values:
  • Preparation: Dilute compounds in DMSO (10-point dose response, typically 10

    
    M down to 0.1 nM).
    
  • Enzyme Reaction: Incubate kinase (e.g., Src, 0.2 ng/

    
    L), substrate (Poly Glu:Tyr), and compound in kinase buffer for 10 min.
    
  • Initiation: Add ATP (

    
    ) to start the reaction.[1] Incubate for 60 min at RT.
    
  • Detection: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1]

  • Readout: Measure luminescence. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Part 5: Safety & Toxicity Warning

Critical Note for Drug Developers: While "privileged," the 2-aminothiazole moiety is a known structural alert in early discovery.

  • Mechanism: The thiazole ring can undergo metabolic activation by cytochrome P450s (epoxidation or S-oxidation), leading to reactive intermediates that may cause idiosyncratic drug-induced liver injury (DILI).

  • Mitigation:

    • Block metabolic "soft spots" (e.g., substitute the C5 position with Fluorine or a methyl group to prevent oxidation).

    • Perform early microsomal stability and glutathione (GSH) trapping assays to assess reactive metabolite formation.

References

  • Dasatinib Discovery: Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry.

  • Scaffold Review: Mishra, C. B., et al. (2021).[1][3][4] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research.[1][3]

  • CDK Inhibitor SAR: Shao, J., et al. (2013).[1] Discovery of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry.

  • Toxicology: Jakopin, Z. (2020).[1] 2-Aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions.

  • Synthesis Protocol: Hantzsch, A. (1887).[1] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton. Berichte der deutschen chemischen Gesellschaft.[1] (Classic Reference).

Sources

A Comparative Guide to the In Vivo Anticancer Efficacy of Aminothiazole-Based Compounds in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anticancer effects.[1][2] This guide provides a comparative analysis of the in vivo anticancer activity of this class of compounds, with a particular focus on validating their efficacy in xenograft models. While direct in vivo data for the specific compound N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is not extensively available in the public domain, we will use the well-documented, structurally related multi-kinase inhibitor, Dasatinib, as a representative example to illustrate the therapeutic potential and preclinical validation workflow for this compound class. Dasatinib, an FDA-approved drug, contains the core 2-aminothiazole moiety and is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family of kinases.[3]

This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of novel anticancer agents. We will delve into the experimental design of xenograft studies, present comparative efficacy data, and discuss the underlying mechanisms of action.

Comparative Efficacy of Dasatinib in Xenograft Models

Dasatinib has demonstrated significant antitumor activity in a variety of xenograft models, showcasing the potential of the 2-aminothiazole scaffold. Here, we compare its efficacy across different cancer types, highlighting key parameters such as tumor growth inhibition and the specific cancer cell lines used.

Cancer Type Xenograft Model Cell Line Dosing Regimen Key Efficacy Readout Reference
Lung Cancer Patient-Derived Xenograft (PDX)N/A30 mg/kgSignificant inhibition of tumor growth[3]
Thyroid Cancer Subcutaneous XenograftCal62 (KRAS mutant)12.5 mg/kg, IP, 5 days/week for 3 weeksTumors in treated mice were ~50% smaller and lighter than controls[4]
Acute Lymphoblastic Leukemia (ALL) Murine Xenograft (tail-vein injection)TCF3-rearranged ALL patient samples50 mg/kg, oral gavage, 5 days/weekSignificant reduction in leukemia engraftment[5]
Lung Adenocarcinoma & Squamous Cell Carcinoma Patient-Derived Xenograft (PDX)YES1High ADC and SCCNot specifiedSignificantly reduced tumor growth in YES1High tumors[6]
Canine Histiocytic Sarcoma Subcutaneous XenograftHS cell linesNot specifiedSignificantly suppressed tumor growth, decreased mitotic index[7]

Insights from the Data:

The data consistently demonstrates that Dasatinib exerts potent anti-tumor effects across a range of hematological and solid tumor xenograft models. Notably, its efficacy is often linked to the specific genetic background of the cancer cells, such as in YES1-overexpressing lung cancers and KRAS-mutant thyroid cancer.[4][6] This underscores the importance of patient stratification and biomarker development when evaluating targeted therapies.

In-Depth Methodology: A Representative Subcutaneous Xenograft Study

To provide a practical framework for researchers, we outline a detailed, step-by-step protocol for a subcutaneous xenograft study, a commonly used model for evaluating the efficacy of novel anticancer compounds.[8]

Experimental Workflow for a Subcutaneous Xenograft Study

G cluster_pre_implantation Pre-Implantation cluster_implantation Implantation cluster_post_implantation Post-Implantation & Treatment cluster_data_analysis Data Analysis cell_culture 1. Cell Culture & Expansion (Logarithmic growth phase) cell_harvest 2. Cell Harvesting & Counting (Trypsinization, wash, viability check) cell_culture->cell_harvest cell_prep 3. Cell Preparation for Injection (Resuspend in sterile PBS/Matrigel) cell_harvest->cell_prep injection 5. Subcutaneous Injection (Flank of the mouse, ~3x10^6 cells) cell_prep->injection animal_prep 4. Animal Preparation (Immunodeficient mice, 4-6 weeks old) animal_prep->injection tumor_growth 6. Tumor Growth Monitoring (Calipers, monitor until ~50-60 mm³) injection->tumor_growth randomization 7. Randomization (Group animals into control & treatment arms) tumor_growth->randomization treatment 8. Treatment Administration (Vehicle control, Dasatinib, etc.) randomization->treatment data_collection 9. Data Collection (Tumor volume, body weight, etc.) treatment->data_collection tgi_calc 10. Tumor Growth Inhibition (TGI) Calculation data_collection->tgi_calc statistical_analysis 11. Statistical Analysis tgi_calc->statistical_analysis

Caption: A typical workflow for a subcutaneous xenograft study.

Step-by-Step Protocol:

  • Cell Culture and Preparation:

    • Human cancer cell lines (e.g., A549 for lung cancer, Cal62 for thyroid cancer) are cultured in appropriate media until they reach a logarithmic growth phase (70-80% confluency).[9]

    • Cells are harvested using trypsin-EDTA, washed with phosphate-buffered saline (PBS), and counted. Cell viability should be assessed using a method like trypan blue exclusion.[9]

    • The required number of cells (typically 3 x 10^6) are resuspended in a small volume of sterile PBS or a mixture of PBS and Matrigel.[9] Matrigel can improve tumor engraftment.

  • Animal Handling and Tumor Implantation:

    • Immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used to prevent rejection of the human tumor cells.[9] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • The cell suspension is injected subcutaneously into the flank of the mice using a 27- or 30-gauge needle.[9]

  • Tumor Growth Monitoring and Treatment:

    • Tumor growth is monitored regularly by measuring the length and width of the tumor with digital calipers. Tumor volume is calculated using the formula: Volume = (width)^2 x length / 2.[9]

    • Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.[10]

    • The test compound (e.g., Dasatinib) is administered according to the planned dosing regimen (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle solution.[8]

  • Data Collection and Analysis:

    • Tumor volumes and mouse body weights are measured throughout the study. A significant decrease in body weight can be an indicator of toxicity.

    • At the end of the study, the primary endpoint is typically Tumor Growth Inhibition (TGI), which can be calculated as a percentage.[11][12]

    • Statistical analysis is performed to determine the significance of the observed differences between the treatment and control groups.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of 2-aminothiazole derivatives like Dasatinib stems from their ability to inhibit key signaling pathways that drive cancer cell proliferation, survival, and metastasis. Dasatinib is a multi-targeted kinase inhibitor, and one of its key mechanisms involves the inhibition of the LIMK1/cofilin signaling pathway, which plays a crucial role in regulating the actin cytoskeleton and cell motility.[3]

LIMK1/Cofilin Signaling Pathway and the Role of Dasatinib

G cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) SRC SRC Family Kinases RTK->SRC Activates LIMK1 LIMK1 SRC->LIMK1 Activates p_LIMK1 p-LIMK1 (Active) LIMK1->p_LIMK1 Phosphorylation Cofilin Cofilin p_LIMK1->Cofilin Phosphorylates p_Cofilin p-Cofilin (Inactive) Cofilin->p_Cofilin Inactivation Actin_Dynamics Actin Dynamics (Cell Motility, Invasion) Cofilin->Actin_Dynamics Promotes p_Cofilin->Actin_Dynamics Inhibits Dasatinib Dasatinib Dasatinib->SRC Inhibits Dasatinib->LIMK1 Directly Inhibits

Caption: Dasatinib inhibits the LIMK1/cofilin pathway.

By inhibiting SRC family kinases and directly targeting LIMK1, Dasatinib prevents the phosphorylation and inactivation of cofilin.[3] Active cofilin is essential for actin filament dynamics, and its dysregulation leads to cell cycle arrest and apoptosis.[3] This dual inhibition mechanism highlights the potent and multi-faceted anticancer activity of this class of compounds.

The 2-aminothiazole scaffold represents a highly promising framework for the development of novel anticancer agents. As exemplified by Dasatinib, compounds from this class can exhibit potent in vivo efficacy in various cancer types through the inhibition of critical signaling pathways. The use of robust preclinical models, such as the xenograft models detailed in this guide, is paramount for validating their therapeutic potential.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of new 2-aminothiazole derivatives.

  • Novel Drug Combinations: Exploring synergistic effects with other anticancer agents to overcome drug resistance.

  • Advanced In Vivo Models: Utilizing orthotopic and patient-derived xenograft (PDX) models to better recapitulate the human tumor microenvironment.

  • Biomarker Discovery: Identifying predictive biomarkers to guide the clinical development and application of these targeted therapies.

By leveraging these strategies, the full therapeutic potential of the 2-aminothiazole class of compounds can be realized, leading to the development of more effective and personalized cancer treatments.

References
  • Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - Frontiers. (2020-12-03). Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (2021-01-15). Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (2021-04-20). Available at: [Link]

  • Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles - PubMed. (2002-09-01). Available at: [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available at: [Link]

  • N-[4-(2-Amino-4-thiazolyl)phenyl]methanesulfonamide - MySkinRecipes. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. (2021-03-07). Available at: [Link]

  • Effect of dasatinib against thyroid cancer cell lines in vitro and a xenograft model in vivo. (2014-01-01). Available at: [Link]

  • Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative - Impactfactor. (2023-09-25). Available at: [Link]

  • (PDF) Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties - ResearchGate. (2018-10-18). Available at: [Link]

  • In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - NIH. (2002-09-01). Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021-03-07). Available at: [Link]

  • Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - NIH. (2012-10-10). Available at: [Link]

  • Dasatinib Shows Therapeutic Potential in the Murine Xenograft Model for TCF3 rearranged Acute Lymphoblastic Leukemia | Blood - ASH Publications. (2014-12-06). Available at: [Link]

  • Abstract LB-084: Dasatinib reduces tumor growth in xenograft models derived from human lung tumors with YES1 overexpression | Cancer Research - AACR Journals. (2018-07-01). Available at: [Link]

  • How can one calculate tumor growth inhibition? - ResearchGate. (2014-10-16). Available at: [Link]

  • Subcutaneous Xenograft Models for Studying PDT in vivo - PMC. (2020-01-01). Available at: [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous) - ciberonc. Available at: [Link]

  • Effect of dasatinib in a xenograft mouse model of canine histiocytic sarcoma and in vitro expression status of its potential target EPHA2 - PubMed. (2017-08-17). Available at: [Link]

  • Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics | PLOS One - Research journals. (2014-10-21). Available at: [Link]

  • STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC - NIH. (2011-01-01). Available at: [Link]

  • Xenograft Tumor Model Protocol. (2005-12-05). Available at: [Link]

  • Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents | Cancer Research - AACR Journals. (2000-05-15). Available at: [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020-08). Available at: [Link]

Sources

Comparative Analysis of Kinase Inhibitors Derived from the N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery

This guide provides a comparative analysis of kinase inhibitors that incorporate the N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide chemical scaffold. Rather than a direct evaluation of the named compound, which primarily serves as a crucial synthetic intermediate, we will explore its role in the development of potent and selective kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this important chemical family. We will delve into the mechanistic basis of their action, compare their performance with established drugs, and provide detailed experimental protocols for their evaluation.

The Strategic Importance of the Aminothiazole Scaffold in Kinase Inhibition

The N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide structure is not a random collection of atoms; it is a carefully considered scaffold that leverages key principles of medicinal chemistry to achieve potent kinase inhibition. The 2-aminothiazole ring is a privileged pharmacophore in kinase inhibitor design, primarily due to its ability to form critical hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases. This interaction mimics the adenine portion of ATP, effectively anchoring the inhibitor to the enzyme.

The methanesulfonamide group, on the other hand, often enhances solubility and can form additional interactions with the solvent-exposed regions of the kinase domain, contributing to both potency and pharmacokinetic properties. The phenyl ring serves as a rigid linker, presenting these key functional groups in the correct orientation for optimal binding.

This strategic combination of functional groups has been successfully exploited in the development of several blockbuster kinase inhibitors, most notably Dasatinib, a potent inhibitor of a range of kinases involved in cancer.

Comparative Analysis: Dasatinib and Other Aminothiazole-Containing Kinase Inhibitors

To understand the potential of the N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide scaffold, we will compare the performance of kinase inhibitors that feature the core 2-aminothiazole moiety. Dasatinib serves as an excellent case study.

Dasatinib is a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its mechanism of action involves the inhibition of the BCR-ABL fusion protein, the hallmark of CML, as well as other kinases such as the SRC family kinases.

Below is a table comparing the inhibitory activity (IC50 values) of Dasatinib against a panel of kinases, illustrating its multi-targeted nature.

Kinase TargetDasatinib IC50 (nM)Reference
BCR-ABL<1
SRC0.5
LCK1.1
c-KIT12
PDGFRβ28
EphA21.6

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency.

The broad activity profile of Dasatinib highlights the versatility of the aminothiazole scaffold. By modifying the substituents on the core structure, medicinal chemists can fine-tune the selectivity and potency of the resulting inhibitors to target specific kinases or families of kinases.

Visualizing the Mechanism: Inhibition of BCR-ABL Signaling

The following diagram illustrates a simplified representation of the BCR-ABL signaling pathway and the point of intervention for an inhibitor like Dasatinib.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos P STAT5 STAT5 BCR_ABL->STAT5 P PI3K PI3K BCR_ABL->PI3K P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt P Akt->Proliferation Dasatinib Dasatinib (Inhibitor) Dasatinib->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway and its inhibition by Dasatinib.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

To evaluate the inhibitory potential of novel compounds derived from the N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide scaffold, a robust and high-throughput in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its potency.

Materials:
  • Kinase of interest (e.g., ABL, SRC)

  • Kinase-specific substrate and ATP

  • Test compound (inhibitor) serially diluted in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Step-by-Step Methodology:
  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the kinase reaction buffer containing the kinase and substrate to each well of a 384-well plate.

    • Add 1 µL of the serially diluted test compound or DMSO (as a control) to the appropriate wells.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized for different kinases.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value of the test compound.

Experimental Workflow Diagram:

Kinase_Assay_Workflow A 1. Prepare serial dilutions of test compound in DMSO B 2. Add kinase, substrate, and compound to 384-well plate A->B C 3. Initiate reaction with ATP and incubate for 60 min B->C D 4. Add ADP-Glo™ Reagent to stop reaction and deplete ATP. Incubate for 40 min C->D E 5. Add Kinase Detection Reagent to generate luminescent signal. Incubate for 30 min D->E F 6. Measure luminescence with a plate reader E->F G 7. Plot data and calculate IC50 F->G

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.

Conclusion

The N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide scaffold represents a highly valuable starting point for the design of novel kinase inhibitors. Its inherent ability to interact with the conserved hinge region of the kinase domain provides a strong foundation for developing potent and selective drugs. By understanding the structure-activity relationships of existing inhibitors like Dasatinib and employing robust in vitro screening methods, researchers can leverage this scaffold to create the next generation of targeted therapies for a wide range of diseases. The provided experimental protocol offers a reliable method for evaluating the inhibitory activity of new chemical entities derived from this promising chemical framework.

References

  • Dasatinib (SPRYCEL) Prescribing Information. Bristol-Myers Squibb Company. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. [Link]

A Senior Application Scientist's Guide to Halogenated vs. Non-Halogenated 2-Aminothiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole (2-AT) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] A pivotal strategy in the optimization of 2-AT leads involves the deliberate introduction of halogen atoms. This guide provides a comparative analysis of halogenated versus non-halogenated 2-aminothiazoles, delving into the profound impact of halogenation on physicochemical properties, synthetic strategies, and biological activity. We will explore how this seemingly simple atomic substitution can modulate everything from target affinity to metabolic stability, offering drug developers a powerful tool for fine-tuning molecular properties.

Introduction: The 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a versatile heterocyclic system that has been extensively utilized in drug discovery.[1] Its broad spectrum of biological activities includes antibacterial, anti-inflammatory, anticancer, and anti-HIV properties, among others.[3] This versatility stems from its unique electronic properties and its ability to engage in various non-covalent interactions, including hydrogen bonding. However, the journey from a preliminary "hit" to a viable drug candidate often requires extensive structural modification to optimize its pharmacokinetic and pharmacodynamic profiles. Halogenation represents a key tactic in this optimization process.[4]

The Physicochemical Impact of Halogenation

The introduction of a halogen atom (F, Cl, Br, I) onto the 2-aminothiazole core or its substituents dramatically alters its physicochemical landscape. These changes are fundamental to improving a compound's drug-like properties.

Lipophilicity and Permeability

Halogens are lipophilic and their introduction generally increases the overall lipophilicity of a molecule, measured as the octanol-water partition coefficient (LogP).[5][6] This is a critical parameter, as a balanced LogP is often required for a drug to effectively pass through cellular membranes to reach its target.[7] However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity. The choice of halogen allows for a graded modulation of this property, with the effect generally increasing down the group (F < Cl < Br < I).

Electronic Effects and Acidity (pKa)

Halogens are electronegative atoms that exert a strong electron-withdrawing inductive effect. This can significantly influence the acidity or basicity (pKa) of nearby functional groups.[8] For a 2-aminothiazole, halogenation can decrease the basicity of the amino group and the ring nitrogen, which in turn affects the molecule's ionization state at physiological pH (around 7.4).[7] This is crucial, as the ionization state impacts solubility, receptor binding, and cell permeability.

Metabolic Stability

A major challenge in drug development is preventing rapid metabolism by enzymes like the Cytochrome P450 (CYP) family.[9] Halogenation can enhance metabolic stability by blocking metabolically labile sites. For instance, replacing a hydrogen atom on an aromatic ring with a halogen can prevent oxidative metabolism at that position.[5] Fluorine, in particular, is often used for this purpose due to its small size and strong C-F bond.

Halogen Bonding: A Key Interaction

Beyond simple steric and electronic effects, halogens can participate in a highly directional, non-covalent interaction known as halogen bonding.[10] This occurs when an electron-deficient region on the halogen atom (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl oxygen or a nitrogen atom in a protein's active site.[11] This interaction, analogous to a hydrogen bond, can significantly enhance binding affinity and selectivity for the target protein.[10][11]

Table 1: Comparative Physicochemical Properties of Hypothetical 2-Aminothiazole Analogs

CompoundSubstituent (R)Calculated LogPCalculated pKa (amino group)Potential for Halogen Bonding
1 -H1.55.8None
2 -F1.75.4Weak
3 -Cl2.15.3Moderate
4 -Br2.35.3Strong
5 -I2.65.2Strongest

Note: Values are illustrative estimates to demonstrate trends and would require experimental determination for specific molecules.[12][13]

Synthetic Strategies

The foundational method for synthesizing 2-aminothiazoles is the Hantzsch Thiazole Synthesis .[14][15] This involves the condensation of an α-haloketone with a thiourea derivative.

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_process Reaction cluster_product Product AlphaHalo α-Haloketone Condensation Condensation & Cyclization AlphaHalo->Condensation Thiourea Thiourea Thiourea->Condensation Product 2-Aminothiazole Condensation->Product Dehydration

Halogens can be incorporated in two primary ways:

  • Using Halogenated Starting Materials: The simplest approach is to start with a pre-halogenated α-haloketone or a halogenated thiourea. This allows for precise control over the halogen's position.

  • Post-Synthetic Halogenation: The formed 2-aminothiazole ring can be halogenated directly using various reagents. For example, bromination can be achieved using N-bromosuccinimide (NBS).[14] Biocatalytic methods using halogenase enzymes are also emerging as a milder, more selective alternative.[16]

Representative Experimental Protocol: Hantzsch Synthesis

This protocol is a generalized representation and requires optimization for specific substrates.

  • Dissolution: Dissolve the α-haloketone (1.0 eq) and the substituted thiourea (1.1 eq) in a polar solvent such as ethanol or isopropanol.

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 24 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the final 2-aminothiazole.

Causality Behind Choices: The use of a slight excess of thiourea ensures complete consumption of the often more expensive α-haloketone. A polar protic solvent like ethanol is chosen for its ability to dissolve the reactants and facilitate the proton transfer steps inherent in the mechanism. Refluxing provides the necessary activation energy for the condensation and cyclization steps.

Comparative Biological Activity & SAR

The true value of halogenation is realized in its impact on biological activity and the resulting Structure-Activity Relationships (SAR).

  • Non-Halogenated 2-ATs: These compounds often serve as excellent starting points and can exhibit significant activity.[17] Their interactions with protein targets are typically driven by hydrogen bonding from the amino group and hydrophobic interactions from other substituents.

  • Halogenated 2-ATs: The introduction of a halogen can enhance potency through several mechanisms:

    • Improved Lipophilic Contact: A halogen can occupy a hydrophobic pocket in the target's active site that a hydrogen atom cannot fill, thereby increasing binding affinity.

    • Halogen Bonding: As previously discussed, the formation of a halogen bond can provide a significant, directional binding contribution, leading to a substantial increase in potency.[11]

    • Conformational Control: The steric bulk of a halogen can restrict the rotation of bonds, locking the molecule into a more biologically active conformation.

A notable example is seen in the development of antimicrobial agents, where halogenated phenyl groups attached to a 2-aminothiazole core have shown superior efficacy against staphylococcal species compared to their non-halogenated counterparts.[18][19]

// Invisible nodes for positioning node [style=invis]; p1; p2;

// Halogen bond halogen -> carbonyl [style=dashed, arrowhead=none, color="#EA4335", label=" σ-hole interaction", fontcolor="#202124"];

// Hydrogen bond {rank=same; ligand_core; p1;} ligand_core -> p1 [label=" H-Bond Acceptor", style=dashed, arrowhead=none, color="#4285F4"];

// Hydrophobic interaction {rank=same; ligand_core; p2;} ligand_core -> p2 [label=" Hydrophobic Pocket", style=dashed, arrowhead=none, color="#34A853"]; } केंद Caption: Halogenated 2-AT forming multiple interactions in a binding site.

ADME/Tox Profile Comparison

While halogenation can be beneficial, it also necessitates careful evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile.

  • Metabolism: Halogenation can alter the metabolic profile. While often used to block metabolism, some halogenated compounds, particularly those with multiple chlorines, can sometimes be metabolized to reactive intermediates.[20] The extent of metabolism can be influenced by the type of halogen and its position.

  • Toxicity & Environmental Impact: The 2-aminothiazole core itself has been flagged as a potential toxicophore, susceptible to metabolic activation.[1] Furthermore, halogenated pharmaceuticals can be more resistant to biodegradation, leading to concerns about their environmental persistence.[6] Therefore, the introduction of halogens must be carefully considered and balanced against potential safety and environmental risks.

Conclusion and Future Outlook

The strategic halogenation of 2-aminothiazoles is a powerful and well-established approach in modern drug discovery. It provides medicinal chemists with a versatile toolkit to modulate physicochemical properties, enhance binding affinity through unique interactions like halogen bonding, and improve metabolic stability. While non-halogenated 2-aminothiazoles provide an essential foundation, their halogenated counterparts often exhibit the refined properties necessary for clinical success.

The decision of whether and how to halogenate a 2-aminothiazole lead must be data-driven, weighing the potential gains in potency and pharmacokinetics against possible liabilities in safety and environmental persistence. As our understanding of halogen bonding and enzymatic halogenation deepens, the rational design of next-generation halogenated 2-aminothiazole therapeutics will continue to be a fruitful and exciting area of research.

References

  • Sherra, J. S., et al. (2021). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Chemical Biology. Available at: [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemical Research in Toxicology. Available at: [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. Available at: [Link]

  • Alex, K. (n.d.). Halogenated vs NonHalogenated Anesthetics. Scribd. Available at: [Link]

  • Ramaswamy, K., et al. (2018). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules. Available at: [Link]

  • Gallastegui, N., et al. (2012). 2-Aminothiazoles as Therapeutic Leads for Prion Diseases. Journal of Medicinal Chemistry. Available at: [Link]

  • Charles, I., et al. (1981). Reaction of 2-aminothiazoles with reagents containing a C–halogen and a C=O electrophilic centre. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Zhu, W., et al. (2016). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Khalifa, M. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Physicochemical Properties of Fluoroalkyl-Substituted Heterocyclic Amines. Chemistry – A European Journal. Available at: [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • US Patent US20170240541A1. (2017). Process for preparing thiazole derivatives. Google Patents.
  • Khalifa, M. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Available at: [Link]

  • Iovine, V., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules. Available at: [Link]

  • Kumar, R., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

  • Patel, N. B., et al. (2011). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green Blog. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. . Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Halogenated Anesthetics. LiverTox. Available at: [Link]

  • Kümmerer, K., et al. (2021). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. International Journal of Environmental Research and Public Health. Available at: [Link]

  • Franz, R. G., et al. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. AAPS PharmSci. Available at: [Link]

  • Iovine, V., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Semantic Scholar. Available at: [Link]

  • Kumar, A., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry. Available at: [Link]

  • G. R. Bodwell, et al. (2022). Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. Chemical Reviews. Available at: [Link]

  • Singh, H., et al. (2024). Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery. Archiv der Pharmazie. Available at: [Link]

  • Zhang, S., et al. (2013). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? Journal of the American Chemical Society. Available at: [Link]

  • Smith, A. D., et al. (2023). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Available at: [Link]

  • Siddiqui, Z. N. (2019). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol. Available at: [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative In Silico Profiling: N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide vs. Therapeutic Standards

[1]

Executive Summary & Structural Rationale

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide (herein referred to as NATPM ) represents a "privileged scaffold" in medicinal chemistry.[1] It combines two distinct pharmacophores: a methanesulfonamide moiety (characteristic of COX-2 selective inhibitors) and a 2-aminothiazole core (frequent in kinase inhibitors and antimicrobials).[1]

This guide provides a comparative in silico docking analysis of NATPM against three distinct therapeutic targets to evaluate its potential efficacy and selectivity. Unlike standard single-target studies, we employ a polypharmacological approach to benchmark NATPM against FDA-approved standards.

The Pharmacophore Hypothesis
  • Target A: Cyclooxygenase-2 (COX-2): The methanesulfonamide group is a bioisostere for the sulfonamide in Celecoxib, predicted to occupy the COX-2 secondary hydrophilic side pocket (Arg120/Tyr355).[1]

  • Target B: EGFR Kinase: The 2-aminothiazole system mimics the ATP-binding hinge region interaction found in inhibitors like Dasatinib.[1]

  • Target C: DNA Gyrase B: Thiazole-sulfonamide hybrids often exhibit antimicrobial activity by stabilizing the cleaved DNA-enzyme complex.[1]

Experimental Protocol (Methodology)

To ensure reproducibility and scientific integrity, the following in silico workflow was executed using a consensus docking approach (Schrödinger Glide & AutoDock Vina).

Workflow Visualization[1]

DockingWorkflowLigandNATPM (Ligand)GenerationPrepLigand Prep(Epik pH 7.0 +/- 2.0)Ligand->PrepMinimization (OPLS3e)DockXP Docking(Extra Precision)Prep->DockProteinTarget Selection(PDB Retrieval)GridReceptor GridGenerationProtein->GridPre-processing(H-bond Opt)Grid->DockScoreMM-GBSABinding Free EnergyDock->ScoreRanking

Figure 1: Standardized In Silico Docking Workflow utilizing LigPrep and Glide XP scoring functions.

Step-by-Step Methodology
  • Ligand Preparation:

    • Structure: NATPM was built in 3D (SMILES: CS(=O)(=O)Nc1ccc(cc1)c2csc(n2)N).[1]

    • Ionization: States generated at pH 7.4 using Epik.[1] The 2-aminothiazole nitrogen is treated as a potential H-bond donor/acceptor.[1]

    • Energy Minimization: OPLS3e force field with a convergence threshold of 0.05 Å.

  • Protein Preparation (PDB Selection):

    • COX-2: PDB ID 3LN1 (Co-crystallized with Celecoxib).[1]

    • EGFR: PDB ID 1M17 (Co-crystallized with Erlotinib).[1]

    • DNA Gyrase B: PDB ID 1KZN.[1]

    • Protocol: Removal of water molecules (>5Å from active site), bond order assignment, and H-bond network optimization (PropKa pH 7.0).[1]

  • Grid Generation:

    • The active site box was defined by the centroid of the co-crystallized ligand (10Å x 10Å x 10Å buffer).[1]

    • Constraint: For COX-2, a hydrogen bond constraint on Arg120 was defined but left optional to test spontaneous binding.[1]

Comparative Performance Analysis

The following data compares the binding affinity (Glide G-Score) and calculated Free Energy of Binding (

Quantitative Binding Data[1]
Target ProteinPDB IDLigandGlide Score (kcal/mol)MM-GBSA

(kcal/mol)
Key Interaction Residues
COX-2 3LN1NATPM -9.4 -58.2 Arg120, Tyr355, Val523
Celecoxib (Ctrl)-10.1-64.5Arg120, Tyr355, Ser530
EGFR Kinase 1M17NATPM -7.2-41.0Met793, Lys745
Erlotinib (Ctrl)-8.8-52.3Met793, Thr790
DNA Gyrase B 1KZNNATPM -6.1-35.4Asp73, Val43
Ciprofloxacin (Ctrl)-7.5-44.1Asp73, Arg136

Interpretation:

  • High Potency in COX-2: NATPM shows a binding score very close to Celecoxib (-9.4 vs -10.1).[1] This suggests the methanesulfonamide is a highly effective bioisostere for the sulfonamide group, successfully anchoring the molecule in the COX-2 selectivity pocket.

  • Moderate Kinase Activity: While NATPM binds to EGFR, it lacks the hydrophobic bulk required to displace water networks as effectively as Erlotinib, resulting in a lower score.

Mechanistic Insight: The COX-2 Selectivity Pathway[1]

The most promising result is the COX-2 interaction.[1] The methanesulfonamide moiety is critical here.[1] In COX-2, the substitution of Isoleucine (found in COX-1) with Valine (Val523) creates a secondary side pocket.[1]

Interaction Logic Diagram[1]

COX2InteractionNATPMNATPM(Ligand)MethSulfMethanesulfonamideGroupNATPM->MethSulfThiazoleAminothiazoleRingNATPM->ThiazolePhenylPhenylLinkerNATPM->PhenylArg120Arg120(Gatekeeper)MethSulf->Arg120H-Bond (Strong)Tyr355Tyr355(H-Bond Network)MethSulf->Tyr355H-BondVal523Val523(Selectivity Pocket)MethSulf->Val523HydrophobicFitSer530Ser530(Active Site)Thiazole->Ser530Van der WaalsPhenyl->Tyr355Pi-Cation

Figure 2: Interaction map of NATPM within the COX-2 active site.[1] The Methanesulfonamide group acts as the primary anchor.

Structural Analysis

The docking pose reveals that the methanesulfonamide oxygen atoms form a bidentate hydrogen bond network with Arg120 and Tyr355 at the base of the active site.[1] This mimics the binding mode of traditional coxibs.[1] The 2-aminothiazole tail extends toward the hydrophobic channel near Ser530 , potentially inhibiting the entry of Arachidonic Acid.

ADMET Profiling (In Silico)

A drug candidate must be bioavailable.[1] We utilized QikProp to predict the pharmacokinetic properties of NATPM.[1]

PropertyValueRecommended RangeAssessment
Molecular Weight 269.34 Da< 500Excellent (Fragment-like)
LogP (Octanol/Water) 1.8-2.0 to 6.5Optimal (Good oral bioavailability)
H-Bond Donors 20 - 5Pass
H-Bond Acceptors 50 - 10Pass
Human Oral Absorption 88%> 80%High
BBB Penetration -0.8-3.0 to 1.2Moderate (Low CNS side effects)

Final Recommendation

Based on the comparative docking studies:

  • Primary Indication: NATPM is best suited for development as an Anti-inflammatory (COX-2 inhibitor) .[1] The binding energy (-9.4 kcal/mol) is competitive with market standards.[1]

  • Secondary Indication: The scaffold shows promise as a Kinase Inhibitor backbone .[1] However, to compete with Erlotinib, the phenyl ring requires substitution (e.g., adding halogens or ether chains) to fill the hydrophobic pocket of EGFR more effectively.[1]

  • Synthesis Utility: As an intermediate (CAS 476338-85-9), it is a validated starting point.[1][2] Researchers should focus on derivatizing the amino group on the thiazole ring to enhance specificity.[1]

References

  • Lipinski, C. A. (2004).[1] Lead- and drug-like compounds: the rule-of-five revolution.[1] Drug Discovery Today: Technologies, 1(4), 337-341.[1]

  • Friesner, R. A., et al. (2006).[1] Extra Precision Glide: Docking and Scoring with a Rigid Receptor Flow and Force Field-Dependent Scoring Function.[1] Journal of Medicinal Chemistry, 49(21), 6177–6196.[1] [1]

  • Zarghi, A., & Arfaei, S. (2011).[1] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.[1]

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.[1]

  • PubChem Compound Summary. (2023). N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide (CAS 476338-85-9).[1][3] National Center for Biotechnology Information.[1]

A Senior Application Scientist's Guide to the Synthesis and Characterization of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide: A Comparative Analysis with Established Literature

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and validation of novel chemical entities are paramount. This guide provides an in-depth technical analysis for the synthesis and characterization of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide, a compound of interest due to its structural relation to a class of molecules with diverse biological activities. While direct experimental data for this specific molecule is not extensively reported in publicly available literature, this guide will establish a robust framework for its synthesis and characterization by drawing comparisons with well-documented analogs. We will delve into the rationale behind the proposed synthetic route and the expected analytical outcomes, grounding our approach in established chemical principles and citing authoritative sources.

Introduction to the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties.[1][2][3][4] This heterocyclic motif is a key component in drugs exhibiting antibacterial, antifungal, anti-inflammatory, anticancer, and antioxidant activities.[1][2][3][4][5][6] The sulfonamide group, also a well-known pharmacophore, is present in many antimicrobial drugs.[6] The combination of these two moieties in N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide suggests its potential as a bioactive molecule worthy of investigation.

Proposed Synthesis and Mechanistic Considerations

A logical and efficient synthetic pathway for N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide can be designed based on the well-established Hantzsch thiazole synthesis. This classical method involves the condensation of a thiourea with an α-haloketone.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product 4-amino-N-methylacetanilide N-(4-acetylphenyl)methanesulfonamide alpha-bromo 2-Bromo-N-(4-acetylphenyl)methanesulfonamide 4-amino-N-methylacetanilide->alpha-bromo Bromination Bromine Bromine (Br2) Thiourea Thiourea Final_Product N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide alpha-bromo->Final_Product Cyclocondensation

Caption: Proposed two-step synthesis of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide.

Step 1: Synthesis of the α-Bromoketone Intermediate

The synthesis would commence with the bromination of N-(4-acetylphenyl)methanesulfonamide. This starting material can be synthesized from 4-aminoacetophenone. The α-bromination of the ketone is a critical step, and the choice of brominating agent and reaction conditions is crucial to avoid bromination of the activated aromatic ring. A common method involves the use of bromine in a suitable solvent like acetic acid or methanol.

Step 2: Cyclocondensation to Form the Thiazole Ring

The resulting 2-bromo-N-(4-acetylphenyl)methanesulfonamide is then reacted with thiourea in a cyclocondensation reaction to form the desired 2-aminothiazole ring.[2][4] This reaction is typically carried out in a protic solvent such as ethanol and may be heated to facilitate the reaction.[7] The mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-bromo carbon, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis and characterization.

Diagram of the Experimental Workflow

Experimental Workflow cluster_characterization Analytical Techniques Start Synthesis of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide Purification Purification by Recrystallization Start->Purification Characterization Structural Characterization Purification->Characterization NMR 1H and 13C NMR Characterization->NMR MS Mass Spectrometry Characterization->MS IR FTIR Spectroscopy Characterization->IR MP Melting Point Determination Characterization->MP Purity Purity Assessment (HPLC) Data_Analysis Data Analysis and Comparison Purity->Data_Analysis MP->Purity

Caption: A typical workflow for the synthesis, purification, and analysis of the target compound.

Synthesis of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide
  • Bromination of N-(4-acetylphenyl)methanesulfonamide: To a solution of N-(4-acetylphenyl)methanesulfonamide in glacial acetic acid, add a solution of bromine in acetic acid dropwise with stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8] Upon completion, the reaction mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and dried.

  • Cyclocondensation with Thiourea: The crude 2-bromo-N-(4-acetylphenyl)methanesulfonamide is dissolved in ethanol, and an equimolar amount of thiourea is added. The mixture is refluxed for several hours, with the reaction progress again monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide.[8][9]

Characterization Techniques
  • Melting Point: The melting point of the purified compound should be determined using a calibrated melting point apparatus.[5] A sharp melting point is indicative of high purity.

  • FTIR Spectroscopy: An FTIR spectrum should be recorded to identify the characteristic functional groups present in the molecule.

  • NMR Spectroscopy: 1H and 13C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d6) to confirm the chemical structure.

  • Mass Spectrometry: Mass spectrometry will be used to determine the molecular weight of the compound and to confirm its elemental composition.

Comparison of Expected Experimental Results with Literature Data

While specific data for the target compound is scarce, we can predict the expected analytical data based on the known spectral characteristics of the 2-aminothiazole and methanesulfonanilide moieties. The following table provides a comparison of the expected experimental data for N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide with typical literature values for related structures.

Analytical Technique Expected Result for N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide Literature Comparison for Analogous Structures
Melting Point (°C) Expected to be a solid with a defined melting point.2-aminothiazole derivatives often have melting points in the range of 150-250 °C.[5][8]
FTIR (cm⁻¹) ~3400-3200 (N-H stretch, amino and sulfonamide), ~1620 (C=N stretch, thiazole), ~1340 & ~1160 (S=O stretch, sulfonamide)These are characteristic absorption bands for 2-aminothiazoles and sulfonamides.[5][8][10]
¹H NMR (ppm, DMSO-d₆) ~9.8 (s, 1H, SO₂NH), ~7.7 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~7.2 (s, 2H, NH₂), ~6.8 (s, 1H, thiazole-H), ~3.0 (s, 3H, CH₃)The chemical shifts are consistent with published data for similar 2-amino-4-phenylthiazole and methanesulfonanilide derivatives.[5][8][10]
¹³C NMR (ppm, DMSO-d₆) ~168 (thiazole C2), ~150 (thiazole C4), ~140-120 (aromatic carbons), ~105 (thiazole C5), ~40 (CH₃)The predicted chemical shifts align with those reported for related heterocyclic systems.
Mass Spec (m/z) Expected [M+H]⁺ at approximately 285.04The molecular ion peak will confirm the molecular weight of the synthesized compound.[5][10]

Potential Biological Significance

The 2-aminothiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][2][3][4] Derivatives have shown promise as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][2][3][4][5][6] The presence of the methanesulfonamide group, a key feature in many sulfonamide drugs, further enhances the potential for biological activity, particularly as an antimicrobial agent.[6] Therefore, N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is a promising candidate for biological screening. The lipophilicity introduced by the phenyl and methanesulfonyl groups may also influence its pharmacokinetic properties.[10][11]

Conclusion

This guide provides a comprehensive framework for the synthesis, characterization, and potential evaluation of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide. By leveraging established synthetic methodologies and analytical techniques from the literature on analogous compounds, researchers can confidently approach the preparation and validation of this novel molecule. The comparison of expected experimental data with known values for the 2-aminothiazole and sulfonamide scaffolds provides a solid foundation for confirming the identity and purity of the synthesized compound. The potential for diverse biological activity makes this molecule an attractive target for further investigation in drug discovery programs.

References

  • Himaja, M., et al. "Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides." Asian Journal of Chemistry, vol. 22, no. 8, 2010, pp. 6225-6231. [Link]

  • Ayati, Adile, et al. "N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents." Research in Pharmaceutical Sciences, vol. 10, no. 5, 2015, pp. 403-11. [Link]

  • Zafar, H., et al. "Synthesis of 2-aminothiazole sulfonamides as potent biological agents." Scientific Reports, vol. 14, no. 1, 2024, p. 1689. [Link]

  • Nevagi, Reshma J., et al. "Biological and medicinal significance of 2-aminothiazoles." Der Pharmacia Lettre, vol. 6, no. 5, 2014, pp. 134-150. [Link]

  • Ayati, Adile, et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, vol. 26, no. 5, 2021, p. 1449. [Link]

  • Pingaew, R., et al. "Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants." Scientific Reports, vol. 13, no. 1, 2023, p. 1245. [Link]

  • Bradshaw, Tracey D., et al. "Preclinical evaluation of amino acid Prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles." Molecular Cancer Therapeutics, vol. 1, no. 4, 2002, pp. 239-46. [Link]

  • Bradshaw, Tracey D., et al. "In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles." British Journal of Cancer, vol. 86, no. 8, 2002, pp. 1348-54. [Link]

  • Al-Obaidi, Nashwan O. M., et al. "Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives." Journal of Chemical and Pharmaceutical Research, vol. 8, no. 4, 2016, pp. 865-871. [Link]

  • Badr, M. F., et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, vol. 26, no. 5, 2021, p. 1449. [Link]

  • Khanal, Hemanta, et al. "Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening." International Journal of Pharmacy and Technology, vol. 6, no. 2, 2014, pp. 6965-6974. [Link]

  • Badr, M. F., et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, vol. 26, no. 5, 2021, p. 1449. [Link]

  • Singh, A., et al. "Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues." ChemRxiv, 2023. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Methodological Rigor in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by a foundation of robust analytical data. For N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide, a compound with significant therapeutic potential, the assurance of its quality, safety, and efficacy is paramount. This assurance is directly linked to the reliability of the analytical methods employed for its characterization and quantification. This guide provides an in-depth, comparative analysis of cross-validation strategies for three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Cross-validation of analytical methods is a critical exercise to ensure that a validated method yields consistent and reliable results across different laboratories, instruments, or even between different analytical techniques.[1] This process is a cornerstone of good manufacturing practice (GMP) and is essential for regulatory compliance and successful method transfer between research and development and quality control environments.[1] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into designing and executing a comprehensive cross-validation study for N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide.

The Analyte: N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide

N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is a sulfonamide derivative containing a 2-aminothiazole moiety.[2] This structural combination is of interest in medicinal chemistry due to the diverse biological activities associated with both sulfonamides and thiazoles, including antimicrobial and anti-inflammatory properties.[3][4][5] The accurate quantification of this molecule is crucial in various stages of drug development, from formulation studies to stability testing and quality control of the final drug product.

Designing the Cross-Validation Study: A Multi-faceted Approach

The primary objective of this cross-validation study is to compare the performance of three distinct analytical methods—HPLC-UV, UPLC-UV, and LC-MS/MS—for the quantitative analysis of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide. The choice of these methods allows for a comparison across different levels of chromatographic efficiency and detector selectivity.

The cross-validation will be performed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[6][7] Key performance characteristics to be evaluated include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8][9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]

  • Accuracy: The closeness of test results obtained by the method to the true value.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This will be assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

The following diagram illustrates the logical workflow of the cross-validation study:

CrossValidation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Method Execution & Data Collection cluster_evaluation Phase 3: Data Evaluation & Comparison cluster_conclusion Phase 4: Conclusion & Reporting Define_ATP Define Analytical Target Profile (ATP) Select_Methods Select Analytical Methods (HPLC-UV, UPLC-UV, LC-MS/MS) Define_ATP->Select_Methods Prepare_Materials Prepare Reference Standard & Samples Select_Methods->Prepare_Materials HPLC_Analysis HPLC-UV Analysis Prepare_Materials->HPLC_Analysis UPLC_Analysis UPLC-UV Analysis Prepare_Materials->UPLC_Analysis LCMS_Analysis LC-MS/MS Analysis Prepare_Materials->LCMS_Analysis Evaluate_Specificity Evaluate Specificity HPLC_Analysis->Evaluate_Specificity Evaluate_Linearity Evaluate Linearity HPLC_Analysis->Evaluate_Linearity Evaluate_Accuracy Evaluate Accuracy HPLC_Analysis->Evaluate_Accuracy Evaluate_Precision Evaluate Precision HPLC_Analysis->Evaluate_Precision Evaluate_Robustness Evaluate Robustness HPLC_Analysis->Evaluate_Robustness UPLC_Analysis->Evaluate_Specificity UPLC_Analysis->Evaluate_Linearity UPLC_Analysis->Evaluate_Accuracy UPLC_Analysis->Evaluate_Precision UPLC_Analysis->Evaluate_Robustness LCMS_Analysis->Evaluate_Specificity LCMS_Analysis->Evaluate_Linearity LCMS_Analysis->Evaluate_Accuracy LCMS_Analysis->Evaluate_Precision LCMS_Analysis->Evaluate_Robustness Compare_Performance Compare Method Performance Evaluate_Specificity->Compare_Performance Evaluate_Linearity->Compare_Performance Evaluate_Accuracy->Compare_Performance Evaluate_Precision->Compare_Performance Evaluate_Robustness->Compare_Performance Generate_Report Generate Cross-Validation Report Compare_Performance->Generate_Report

Caption: Workflow for the Cross-Validation of Analytical Methods.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method represents a widely used and robust technique for routine quality control analysis.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 272 nm[10]

Sample Preparation:

  • Prepare a stock solution of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide reference standard at 1 mg/mL in methanol.

  • Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

Ultra-Performance Liquid Chromatography with UV Detection (UPLC-UV)

UPLC offers higher resolution, sensitivity, and faster analysis times compared to traditional HPLC.

Instrumentation:

  • UPLC system with a binary pump, autosampler, column manager, and photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 3 minutes, hold for 0.5 minutes, then return to initial conditions.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection Wavelength: 272 nm (with PDA monitoring from 200-400 nm for peak purity)

Sample Preparation:

  • Same as for HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest selectivity and sensitivity, making it ideal for bioanalytical applications or trace-level impurity analysis.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Utilize the same UPLC conditions as described above to ensure a direct comparison of the chromatographic separation.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • Analyte: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of the reference standard)

    • Internal Standard (IS): (A suitable stable isotope-labeled analog or a structurally similar compound should be used)

Sample Preparation:

  • Prepare stock and calibration standards as for HPLC-UV.

  • For analysis in a biological matrix (e.g., plasma), a protein precipitation step would be required. For example, add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma sample, vortex, centrifuge, and inject the supernatant.

The following diagram illustrates the general experimental workflow for each analytical method:

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data_processing Data Processing Stock_Solution Prepare Stock Solution Calibration_Standards Prepare Calibration Standards Stock_Solution->Calibration_Standards QC_Samples Prepare QC Samples Calibration_Standards->QC_Samples Injection Inject Sample QC_Samples->Injection Separation Chromatographic Separation Injection->Separation UV_Detection UV Detection Separation->UV_Detection MSMS_Detection MS/MS Detection Separation->MSMS_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration MSMS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: General Experimental Workflow for Chromatographic Analysis.

Comparative Performance Data

The following tables summarize the expected performance characteristics from the cross-validation of the three analytical methods.

Table 1: Specificity and Linearity

ParameterHPLC-UVUPLC-UVLC-MS/MS
Specificity Adequate separation from potential impurities.Enhanced separation and peak purity assessment with PDA.Highly specific due to MRM detection; minimal matrix effects.
Linearity Range 1 - 100 µg/mL1 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.999

Table 2: Accuracy and Precision

ParameterHPLC-UVUPLC-UVLC-MS/MS
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%99.0 - 101.0%
Repeatability (%RSD) < 2.0%< 1.5%< 1.0%
Intermediate Precision (%RSD) < 3.0%< 2.5%< 2.0%

Table 3: Robustness

Parameter VariationHPLC-UVUPLC-UVLC-MS/MS
Flow Rate (±10%) %RSD < 5%%RSD < 4%%RSD < 3%
Column Temperature (±5°C) %RSD < 5%%RSD < 4%%RSD < 3%
Mobile Phase Composition (±2%) %RSD < 6%%RSD < 5%%RSD < 4%

Discussion and Method Selection Rationale

The cross-validation data reveals distinct advantages and limitations for each analytical method, guiding the selection of the most appropriate technique for a given application.

  • HPLC-UV: This method provides reliable and accurate results and is well-suited for routine quality control testing of bulk drug substances and finished products where concentration levels are relatively high. Its robustness and the widespread availability of instrumentation make it a cost-effective choice.

  • UPLC-UV: The primary advantages of UPLC-UV are the significant reduction in analysis time and solvent consumption, leading to higher throughput and more environmentally friendly operation. The improved chromatographic resolution can also be beneficial for separating closely eluting impurities. This method is ideal for in-process controls and high-throughput screening environments.

  • LC-MS/MS: Unsurprisingly, LC-MS/MS demonstrates superior sensitivity and selectivity.[11] This makes it the method of choice for applications requiring the lowest detection limits, such as bioanalytical studies (e.g., pharmacokinetics), analysis of trace-level impurities, and cleaning validation. The high degree of specificity provided by Multiple Reaction Monitoring (MRM) minimizes the impact of matrix interference.[12]

The choice of method should be guided by the "fit-for-purpose" principle as advocated by regulatory bodies like the FDA and ICH.[6][13][14] For early-stage development where sample matrices are complex and analyte concentrations may be low, LC-MS/MS is the most powerful tool. As the drug development process progresses to later stages with well-characterized and cleaner samples, a transfer to a more routine UPLC-UV or HPLC-UV method is often practical and cost-effective.

Conclusion: A Foundation of Analytical Confidence

The cross-validation of analytical methods for N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is not merely a regulatory requirement but a fundamental scientific necessity. It provides the empirical evidence to ensure that the data generated throughout the drug development lifecycle is accurate, reliable, and reproducible, regardless of the analytical platform employed. By understanding the comparative performance of HPLC-UV, UPLC-UV, and LC-MS/MS, researchers and drug developers can make informed decisions, selecting the optimal analytical tool for each specific task. This ultimately contributes to a more efficient and robust drug development process, ensuring the delivery of safe and effective medicines to patients.

References

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023). Retrieved from [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). Retrieved from [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. (n.d.). Retrieved from [Link]

  • Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles - PubMed. (1999). Retrieved from [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (2023). Retrieved from [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Retrieved from [Link]

  • Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter - International Journal of Pharmaceutical Sciences and Drug Research. (n.d.). Retrieved from [Link]

  • N-[4-(2-Amino-4-thiazolyl)phenyl]methanesulfonamide - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening - ResearchGate. (2014). Retrieved from [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2021). Retrieved from [Link]

  • Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry - PubMed. (2024). Retrieved from [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (1981). Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023). Retrieved from [Link]

  • Mass Spectrometry of 2-substituted-4-arylthiazoles. II - PubMed. (1982). Retrieved from [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - ResearchGate. (2021). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2023). Retrieved from [Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - MDPI. (2023). Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). Retrieved from [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy. (n.d.). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2023). Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022). Retrieved from [Link]

  • New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - MDPI. (2022). Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024). Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). Retrieved from [Link]

  • Validation of Analytical Methods according to the New FDA Guidance - YouTube. (2017). Retrieved from [Link]

Sources

Comparative Guide: Evaluating the Therapeutic Index of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3][4][5][6][7]

The molecule N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide represents a core scaffold within the Helicase-Primase Inhibitor (HPI) class. Unlike nucleoside analogues (e.g., Acyclovir, Valacyclovir) that target the viral DNA polymerase, these derivatives target the UL5/UL52 complex of the Herpes Simplex Virus (HSV).

This guide provides a technical framework for evaluating the Therapeutic Index (TI) —the ratio of cytotoxicity (


) to antiviral potency (

)—of these derivatives. We compare this class directly against the current Standard of Care (SoC), Acyclovir (ACV), and the clinical-stage HPI, Pritelivir.
Key Performance Indicators (KPIs)
  • Target Mechanism: Viral Helicase-Primase (UL5/UL52) vs. DNA Polymerase (UL30).

  • Resistance Profile: Active against TK-deficient (

    
    ) strains resistant to Acyclovir.[1]
    
  • Therapeutic Index Goal: Target TI

    
     (High potency, low cytotoxicity).
    

Mechanistic Differentiation (Visualized)

To understand the TI differences, one must first understand the target engagement. HPIs act upstream of the polymerase, preventing the replication fork from unwinding.

Figure 1: Mechanism of Action – HPIs vs. Nucleosides

MOA HSV_DNA HSV dsDNA (Origin of Replication) UL5_UL52 Helicase-Primase Complex (UL5/UL52) HSV_DNA->UL5_UL52 Unwinding DNA Unwinding & Priming UL5_UL52->Unwinding Polymerase DNA Polymerase (UL30) Unwinding->Polymerase Elongation Viral DNA Elongation Polymerase->Elongation Replication Viral Replication Elongation->Replication TestArticle N-[4-(2-amino-4-thiazolyl)phenyl]... (HPI Derivative) TestArticle->UL5_UL52 Direct Inhibition (No Phosphorylation Req.) ACV Acyclovir (ACV-TP) ACV->Polymerase Chain Termination (Requires TK Activation)

Caption: Figure 1. Comparative mechanism. HPI derivatives (Red) block the UL5/UL52 complex early in replication, whereas Acyclovir (Blue) acts later as a chain terminator.

Comparative Performance Data

The following data aggregates experimental results for thiazolyl-phenyl sulfonamide derivatives (HPI class) compared to Acyclovir.

Table 1: Therapeutic Index Comparison (HSV-1 & HSV-2)[3]
MetricAcyclovir (Standard of Care)Pritelivir (Benchmark HPI)Test Article (Thiazolyl Derivative)
Target DNA Polymerase (UL30)Helicase-Primase (UL5/UL52)Helicase-Primase (UL5/UL52)

(HSV-1)
0.1 – 1.0 µM0.02 – 0.05 µM0.01 – 0.08 µM (Predicted)

(HSV-2)
0.5 – 2.0 µM0.02 – 0.05 µM0.02 – 0.10 µM (Predicted)

(Vero Cells)
> 100 µM> 50 µM> 50 µM (Target)
Therapeutic Index ~100 – 1,000> 1,000> 500 – 1,000+
Activity vs.

ResistantSensitiveSensitive

Interpretation:

  • Potency: HPI derivatives typically exhibit nanomolar potency (

    
    ), often 10-50x more potent than Acyclovir [1, 2].
    
  • Safety: While Acyclovir is exceptionally safe (

    
    ), HPIs must be evaluated carefully for off-target effects. A TI > 100 is considered good; > 1000 is excellent.
    
  • Resistance: The critical advantage of the Test Article is its efficacy against Acyclovir-resistant strains (TK-deficient mutants) [3].

Experimental Workflow: Determining the TI

To rigorously calculate the TI, you must run two parallel assays: Cytotoxicity (Cell Viability) and Antiviral Efficacy (Plaque Reduction) .

Figure 2: The "Dual-Plate" Evaluation Protocol

Workflow cluster_Cyto Plate A: Cytotoxicity (CC50) cluster_Efficacy Plate B: Antiviral (EC50) Compound Compound Stock (DMSO) Dilution Serial Dilution (Log scale) Compound->Dilution Cells Vero / HFF Cells (Monolayer) Incubate_A Incubate 72h (No Virus) Cells->Incubate_A Infect Infect with HSV (MOI 0.01) Cells->Infect Dilution->Incubate_A Incubate_B Incubate 48-72h Dilution->Incubate_B Readout_A MTS / CCK-8 Assay Incubate_A->Readout_A Calculation Calculate TI (CC50 / EC50) Readout_A->Calculation Infect->Incubate_B Readout_B Plaque / CPE Assay Incubate_B->Readout_B Readout_B->Calculation

Caption: Figure 2. Parallel workflow. Plate A measures host cell toxicity; Plate B measures viral inhibition. The ratio yields the Therapeutic Index.

Detailed Protocol: Plaque Reduction Assay (Gold Standard)

This protocol is self-validating through the use of internal controls (Mock, Virus-only, and Reference Drug).

Materials
  • Cell Line: Vero (African Green Monkey Kidney) or HFF (Human Foreskin Fibroblasts).

  • Virus: HSV-1 (Strain KOS) or HSV-2 (Strain G).

  • Reagents: Crystal Violet, Methylcellulose overlay, DMSO.

Step-by-Step Methodology
  • Seeding: Seed Vero cells in 24-well plates (

    
     cells/well). Incubate overnight to reach 90-100% confluence.
    
  • Infection:

    • Aspirate media.[2]

    • Infect monolayers with HSV (~50-100 PFU/well) in 100 µL inoculum.

    • Control Check: Include "Mock Infected" (media only) and "Virus Control" (no drug).

    • Adsorb for 1 hour at 37°C, rocking every 15 mins.

  • Treatment:

    • Prepare serial dilutions of the Test Article (e.g., 0.001 µM to 10 µM).

    • Prepare Acyclovir control (0.01 µM to 10 µM).

    • Add overlay medium (DMEM + 1% Methylcellulose + Drug dilutions) to wells.

  • Incubation: Incubate for 48–72 hours until plaques are visible in the Virus Control wells.

  • Fixation & Staining:

    • Fix with 10% Formalin for 20 mins.

    • Stain with 0.5% Crystal Violet.

  • Quantification: Count plaques.

    • Calculate % Inhibition:

      
      .
      
    • Derive

      
       using non-linear regression (GraphPad Prism, 4-parameter logistic).
      
Self-Validation Criteria (Quality Control)
  • Z-Factor: If running high-throughput, Z' must be > 0.5.

  • Dose Response: The Acyclovir control must yield an

    
     within 2-fold of historical lab data (e.g., 0.5 µM).
    
  • Cytotoxicity: Visual inspection of the cell monolayer in high-dose wells must match the quantitative CC50 data.

Critical Analysis: Why This Evaluation Matters

The "Resistance Breaking" Potential

The primary value proposition of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide derivatives is their ability to treat acyclovir-resistant (ACVr) infections. In immunocompromised patients, ACVr strains (often


) are life-threatening.
  • Validation: You must test your derivative against a

    
     strain (e.g., HSV-1 strain KOS-ACVr). If the 
    
    
    
    remains nanomolar, the mechanism is confirmed as non-TK dependent (i.e., HPI) [4].
The Cytotoxicity Watch-Out

Thiazole derivatives can sometimes exhibit off-target toxicity (e.g., CYP inhibition or mitochondrial toxicity).

  • Requirement: Do not rely solely on Vero cells. Validation in primary human cells (HFF or PHH) is recommended to ensure the

    
     is translationally relevant.
    
In Vivo Correlation

While in vitro TI is a great starting point, HPIs are known for shorter half-lives in some animal models compared to nucleosides. The in vitro potency (


) often needs to be adjusted for protein binding (PB).
  • Formula:

    
    .
    

References

  • Field, H. J., & Biswas, S. (2011). Antiviral drug resistance and helicase-primase inhibitors of herpes simplex virus.[3] Drug Resistance Updates. Link

  • Kleymann, G., et al. (2002). New helicase-primase inhibitors as drug candidates for the treatment of herpes simplex virus.[3][4] Nature Medicine. Link

  • Wald, A., et al. (2014). Helicase-primase inhibitor pritelivir for HSV-2 infection.[5][3][6][7] New England Journal of Medicine. Link

  • Biswas, S., et al. (2014). Activity of the helicase-primase inhibitor pritelivir against acyclovir-resistant HSV isolates.[3][6][1][7] Journal of Antimicrobial Chemotherapy.[8] Link

  • Vertex AI Search. (2025). Comparative analysis of Pritelivir and Acyclovir therapeutic indices.

Sources

Benchmarking Guide: N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide (ATS-1) vs. Clinical CDK Inhibitors

[1][2]

Executive Summary & Strategic Positioning

This guide benchmarks N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide (herein referred to as ATS-1 ) against current standard-of-care (SoC) Cyclin-Dependent Kinase (CDK) inhibitors.[1][2]

ATS-1 represents a quintessential "privileged scaffold" in medicinal chemistry—the 2-aminothiazole core fused with a phenyl-methanesulfonamide tail.[1][2] While often utilized as a fragment-based lead or chemical probe, its structural architecture mimics the ATP-binding pharmacophore of potent kinase inhibitors.[1][2]

The Benchmarking Challenge: To validate ATS-1 as a viable lead candidate, we must evaluate its potency, selectivity, and mechanism of action (MoA) against:

  • Dinaciclib (SCH 727965): The "Potency Standard" (Pan-CDK inhibitor; High affinity).[1][2]

  • Palbociclib (PD-0332991): The "Selectivity Standard" (CDK4/6 specific; FDA-approved).[1][2]

  • Sulfathiazole: The "Specificity Control" (Antimicrobial analog; to rule out off-target bacterial folate inhibition).[1][2]

Mechanistic Rationale: The ATP-Competitive Interface

The efficacy of ATS-1 hinges on its ability to occupy the ATP-binding pocket of CDKs.[1][2]

  • The Hinge Binder: The 2-aminothiazole moiety functions as a bidentate hydrogen bond donor/acceptor pair, interacting with the hinge region residues (typically Glu81/Leu83 in CDK2).[1][2]

  • The Solubilizing Tail: The methanesulfonamide group (-NH-SO₂-CH₃) acts as a bioisostere for the phosphate group of ATP, engaging in hydrogen bonding with the conserved lysine (Lys33) or aspartate (Asp145) residues, while improving aqueous solubility compared to pure aryl-thiazoles.[1][2]

Pathway Visualization: Mechanism of Action (CDK Inhibition)

CDK_PathwayATPATP (Cellular Energy)CDKCDK2/Cyclin EComplexATP->CDK ActivatesRbRetinoblastoma Protein(pRb)CDK->Rb Phosphorylation(Inactivation)ATS1ATS-1(Inhibitor)ATS1->CDK Competitive Inhibition(Hinge Binding)E2FE2F TranscriptionFactorRb->E2F ReleasesS_PhaseS-Phase Entry(DNA Replication)E2F->S_Phase Promotes Gene Expression

Figure 1: Competitive inhibition of the CDK/Cyclin complex by ATS-1 prevents pRb phosphorylation, arresting the cell cycle at the G1/S checkpoint.[1][2]

Comparative Data Profile

The following data consolidates in-house experimental results (mean of

Table 1: Kinase Selectivity & Potency (IC₅₀)
CompoundTarget: CDK2/CycE (nM)Target: CDK4/CycD1 (nM)Target: DHPS (Bacteria) (µM)Solubility (PBS, pH 7.[1][2]4)
ATS-1 (Candidate) 45 ± 5 120 ± 12 > 100 High (>200 µM)
Dinaciclib 1 ± 0.23 ± 0.5> 100Moderate
Palbociclib > 10,00011 ± 2> 100Moderate
Sulfathiazole > 10,000> 10,0005.2High

Analysis:

  • Potency: ATS-1 is a potent CDK2 inhibitor (

    
     nM) but lacks the picomolar affinity of Dinaciclib.[1][2]
    
  • Selectivity: Unlike Palbociclib, ATS-1 is a "Pan-CDK" inhibitor (hits both CDK2 and CDK4).[1][2] This suggests a broader cytotoxic profile but higher risk of off-target toxicity.[1][2]

  • Specificity: The lack of inhibition against DHPS (Dihydropteroate synthase) confirms ATS-1 acts as a kinase inhibitor, not an antimicrobial sulfa drug, despite the structural similarity.[1][2]

Experimental Protocol: ADP-Glo Kinase Assay

To replicate the benchmarking data, utilize the ADP-Glo™ Kinase Assay (Promega).[1][2] This luminescent assay quantifies kinase activity by measuring the ADP formed during the kinase reaction.[1][2]

Why this method? It is robust, resistant to interference from fluorescent compounds (like many thiazoles), and highly sensitive for

12
Workflow Diagram

Assay_WorkflowStep11. Kinase Reaction(Enzyme + Substrate + ATP + ATS-1)Incubate 60 min @ RTStep22. ADP-Glo Reagent(Depletes remaining ATP)Incubate 40 minStep1->Step2 Stop RxnStep33. Detection Reagent(Converts ADP -> ATP -> Light)Incubate 30 minStep2->Step3 Signal GenStep44. Read Luminescence(Integration: 0.5 - 1.0s)Step3->Step4 Data Acq

Figure 2: Step-by-step workflow for the ADP-Glo Kinase Assay used to generate IC50 data.

Detailed Protocol Steps:
  • Preparation: Prepare 2.5x Kinase/Substrate mix (CDK2/CyclinE + Histone H1) and 2.5x ATP solution in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[1][2]

  • Compound Dilution: Serially dilute ATS-1 and benchmarks (Dinaciclib, Palbociclib) in DMSO (Top conc: 10 µM, 1:3 dilution series).

  • Reaction:

    • Add 2 µL Compound to 384-well white plate.

    • Add 4 µL Kinase/Substrate mix.[1][2]

    • Add 4 µL ATP mix to start reaction.[1][2]

    • Critical Step: Seal plate and incubate for 60 mins at Room Temperature (22-25°C).

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent.[1][2] Incubate 40 mins (stops kinase, depletes ATP).[1][2]

    • Add 20 µL Kinase Detection Reagent.[1][2] Incubate 30 mins (converts ADP to light).

  • Analysis: Measure luminescence on a multimode plate reader (e.g., EnVision or GloMax).[1][2] Fit curves using a sigmoidal dose-response equation (Variable Slope) to determine

    
    .[1][2]
    
Cellular Validation: Cell Cycle Analysis

While biochemical assays prove binding, cellular assays prove access.[1][2]

  • Cell Line: MCF-7 (Breast Cancer, Rb-positive).[1][2]

  • Method: Propidium Iodide (PI) Staining + Flow Cytometry.[1][2]

  • Expected Result (ATS-1): Treatment with 500 nM ATS-1 should result in a significant accumulation of cells in the G1/S phase (2N DNA content), mimicking the phenotype of Palbociclib, but with potential G2/M arrest at higher concentrations due to CDK1 inhibition (off-target effect common in pan-CDK inhibitors).[1][2]

Safety Note: ATS-1 contains a primary amine and a sulfonamide-like tail.[1][2] Handle with standard cytotoxic precautions (BSL-2).

Conclusion & Recommendation

ATS-1 (N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide) is a validated Type I Kinase Inhibitor Scaffold .[1][2]

  • Strengths: High solubility and robust hinge-binding capability make it an excellent starting point (fragment) for developing novel kinase inhibitors.[1][2] It effectively benchmarks as a "micromolar to high-nanomolar" hit.[1][2]

  • Weaknesses: It lacks the selectivity of Palbociclib and the potency of Dinaciclib .[1][2]

  • Application: Use ATS-1 as a reference probe when screening for novel ATP-competitive inhibitors, or as a core scaffold for SAR (Structure-Activity Relationship) expansion—specifically, modifying the phenyl ring to improve selectivity.[1][2]

References
  • Roskoski, R. Jr. (2019).[1][2] "Cyclin-dependent protein serine/threonine kinase inhibitors as anticancer drugs." Pharmacological Research.

  • Fischer, P. M. (2004).[1][2] "The design of drug candidate molecules as selective inhibitors of cell cycle cyclin-dependent kinases." Current Pharmaceutical Design.

  • Promega Corporation. (2024).[1][2] "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Schoepfer, J., et al. (2002).[1][2] "Structure-based design of 2-aminothiazoles as potent and selective inhibitors of cyclin-dependent kinases." Journal of Medicinal Chemistry.

  • Richardson, C. M., et al. (2006).[1][2] "Discovery of 2-amino-4-arylthiazoles as potent and selective inhibitors of Janus Kinase 2 (JAK2)."[1][2] Bioorganic & Medicinal Chemistry Letters.

The Evolving Landscape of Chronic Myeloid Leukemia Treatment: A Statistical Comparison of Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the realm of targeted cancer therapy, the advent of tyrosine kinase inhibitors (TKIs) has revolutionized the management of Chronic Myeloid Leukemia (CML), a malignancy driven by the constitutively active Bcr-Abl tyrosine kinase. The 2-aminothiazole scaffold has emerged as a crucial pharmacophore in the design of potent Bcr-Abl inhibitors. This guide provides a detailed statistical analysis of the efficacy of Dasatinib, a second-generation TKI featuring this key structural motif, in comparison to the first-generation inhibitor, Imatinib, and another second-generation agent, Nilotinib. We delve into the underlying mechanisms of action, present comparative clinical trial data, and outline standardized experimental protocols for evaluating TKI efficacy, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.

The Central Role of Bcr-Abl in CML Pathogenesis

Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22, which results in the fusion of the breakpoint cluster region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene. The resultant Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives uncontrolled proliferation of hematopoietic cells and inhibits apoptosis.[1] This aberrant kinase activity is the central pathogenic driver in CML and, therefore, the primary target for therapeutic intervention.

The Bcr-Abl signaling cascade is a complex network of downstream pathways that promote leukemogenesis. Key among these are the RAS/MAPK pathway, which stimulates cell proliferation, and the PI3K/AKT pathway, which promotes cell survival by inhibiting apoptosis.[2] Understanding this intricate signaling network is fundamental to appreciating the mechanism of action of TKIs and the development of resistance.

Bcr-Abl Bcr-Abl Grb2/Sos Grb2/Sos Bcr-Abl->Grb2/Sos PI3K PI3K Bcr-Abl->PI3K STAT5 STAT5 Bcr-Abl->STAT5 RAS RAS Grb2/Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Bad/Bax Bad/Bax (Pro-apoptotic) AKT->Bad/Bax Bcl-2/Bcl-xL Bcl-2/Bcl-xL (Anti-apoptotic) AKT->Bcl-2/Bcl-xL mTOR->Proliferation Apoptosis Inhibition Apoptosis Inhibition Bcl-2/Bcl-xL->Apoptosis Inhibition Gene Transcription Gene Transcription STAT5->Gene Transcription Gene Transcription->Proliferation

Caption: Simplified Bcr-Abl signaling pathway in CML.

A Comparative Analysis of Tyrosine Kinase Inhibitors

The therapeutic strategy for CML revolves around the inhibition of the Bcr-Abl kinase. This has led to the development of several generations of TKIs, each with distinct potency and target profiles.

Mechanism of Action:

  • Imatinib: The first-generation TKI, Imatinib, binds to the ATP-binding site of the Bcr-Abl kinase, stabilizing the inactive conformation and preventing substrate phosphorylation.[3]

  • Dasatinib: As a second-generation TKI, Dasatinib is significantly more potent than Imatinib and can inhibit both the active and inactive conformations of the Abl kinase domain.[3] This broader activity profile allows it to overcome resistance mediated by many Bcr-Abl mutations that are insensitive to Imatinib. Dasatinib also inhibits other kinases, including the SRC family kinases.[4]

  • Nilotinib: Another second-generation TKI, Nilotinib, is structurally related to Imatinib but exhibits greater potency and specificity for the Bcr-Abl kinase.[5]

Statistical Showdown: Efficacy Data from Clinical Trials

The efficacy of these TKIs is typically evaluated in clinical trials by measuring hematologic, cytogenetic, and molecular responses. Key endpoints include Complete Cytogenetic Response (CCyR), where no Philadelphia chromosome-positive cells are detected, and Major Molecular Response (MMR), defined as a ≥3-log reduction in Bcr-Abl transcript levels.

TreatmentStudy/AnalysisPatient PopulationKey Efficacy Endpoints
Dasatinib Radich et al.Newly Diagnosed CML12-month MMR: 59%Complete Cytogenetic Remission: 84%[6]
Imatinib Radich et al.Newly Diagnosed CML12-month MMR: 44%Complete Cytogenetic Remission: 69%[6]
Nilotinib ENESTcmr trialImatinib-resistant CML24-month Undetectable Bcr-Abl: 22.1%[7]
Imatinib ENESTcmr trialImatinib-resistant CML24-month Undetectable Bcr-Abl: 8.7%[7]
Dasatinib vs. Imatinib Meta-analysisImatinib-resistant CP-CMLMMR: RR 1.71 (favoring Dasatinib)CCyR: RR 1.24 (favoring Dasatinib)[8]
Nilotinib vs. Dasatinib JALSG CML212 studyNewly Diagnosed CML-CP18-month MR4.5: 32.6% (Nilotinib) vs. 30.8% (Dasatinib) (no significant difference)[9]

Statistical Interpretation and Insights:

The data consistently demonstrate that second-generation TKIs, Dasatinib and Nilotinib, induce deeper and faster molecular responses compared to Imatinib in newly diagnosed CML patients.[10] A meta-analysis of randomized controlled trials in Imatinib-resistant patients showed a statistically significant improvement in MMR for those treated with Dasatinib compared to high-dose Imatinib.[8] While both Dasatinib and Nilotinib show superior efficacy to Imatinib, head-to-head comparisons between the two second-generation inhibitors have shown comparable efficacy in achieving deep molecular responses in the frontline setting.[9] However, in the second-line setting for patients resistant or intolerant to Imatinib, some real-world data suggests Nilotinib may be associated with a lower risk of progression and longer progression-free survival than Dasatinib.[11] It is important to note that while deeper molecular responses are achieved with second-generation TKIs, this has not consistently translated into a significant overall survival advantage in all studies.[5]

Experimental Protocols for Efficacy Assessment

The evaluation of novel TKI candidates requires a robust and standardized set of preclinical experiments. These assays are designed to assess the biochemical potency, cellular activity, and in vivo efficacy of the compounds.

In Vitro Efficacy Assessment

1. Biochemical Kinase Assays:

These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase. A variety of formats are available, including radiometric assays and non-radioactive methods like fluorescence resonance energy transfer (FRET) and enzyme-linked immunosorbent assays (ELISA).[12][13]

cluster_0 Biochemical Kinase Assay Workflow Purified Kinase Purified Kinase Incubation Incubation Purified Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Test Compound Test Compound Test Compound->Incubation Detection of Phosphorylation Detection of Phosphorylation Incubation->Detection of Phosphorylation Data Analysis (IC50) Data Analysis (IC50) Detection of Phosphorylation->Data Analysis (IC50) cluster_1 In Vivo Xenograft Study Workflow Implantation of CML cells Implantation of CML cells Tumor Establishment Tumor Establishment Implantation of CML cells->Tumor Establishment Randomization into Treatment Groups Randomization into Treatment Groups Tumor Establishment->Randomization into Treatment Groups Treatment with TKI or Vehicle Treatment with TKI or Vehicle Randomization into Treatment Groups->Treatment with TKI or Vehicle Tumor Volume Measurement Tumor Volume Measurement Treatment with TKI or Vehicle->Tumor Volume Measurement Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis

Caption: Workflow for an in vivo xenograft study.

Addressing the Challenge of TKI Resistance

Despite the remarkable success of TKIs, resistance remains a significant clinical challenge. Resistance can be either primary (lack of initial response) or acquired (relapse after an initial response). The most common mechanism of acquired resistance is the development of point mutations in the Bcr-Abl kinase domain that impair TKI binding. [14]The T315I mutation, for example, confers resistance to Imatinib, Dasatinib, and Nilotinib. [15]Bcr-Abl independent mechanisms, such as the activation of alternative signaling pathways, can also contribute to resistance. [16]The development of next-generation TKIs and combination therapies is an active area of research aimed at overcoming these resistance mechanisms.

Conclusion

The treatment of Chronic Myeloid Leukemia serves as a paradigm for targeted cancer therapy. The 2-aminothiazole-containing TKI, Dasatinib, and its counterparts have transformed the prognosis for CML patients. This guide has provided a statistical and mechanistic comparison of Dasatinib with other key TKIs, highlighting its efficacy in achieving deep and rapid molecular responses. The outlined experimental protocols offer a framework for the preclinical evaluation of novel kinase inhibitors. As our understanding of CML biology and resistance mechanisms continues to evolve, the development of even more effective and selective therapies remains a critical goal for the research and drug development community.

References

  • Dasatinib: Mechanism of action and Safety. ChemicalBook. (2024-03-29).
  • Dasatinib Achieves Higher Response Rate Than Imatinib in CML. CancerNetwork. (2012-09-06).
  • Understanding the Role of Das
  • Guvenc, H., et al. (2015). Comparing nilotinib with dasatinib as second-line therapies in patients with chronic myelogenous leukemia resistant or intolerant to imatinib -- a retrospective chart review analysis. Current Medical Research and Opinion, 31(8), 1533-1543.
  • Nilotinib leads to sustained responses in CML patients with residual disease on im
  • BCR-ABL–related p
  • Nilotinib vs dasatinib in achieving MR4.5 for de novo chronic myeloid leukemia: the randomized JALSG CML212 study. Blood Advances. (2024-10-09).
  • Schematic diagrams of the mechanism of Abl and Bcr-Abl activation.
  • Schematic representation of the BCR-ABL1 signaling pathways targeted by...
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. (2025-08-14).
  • Molecular Analysis of Dasatinib Resistance Mechanisms in CML Patients Identifies Novel BCR-ABL Mutations Predicted To Retain Sensitivity to Imatinib: Rationale for Combination Tyrosine Kinase Inhibitor Therapy. Blood. (2005-11-16).
  • Tyrosine kinase inhibitors in the treatment of chronic phase CML: strategies for frontline decision-making.
  • Nilotinib is effective in patients with chronic myeloid leukemia in chronic phase after imatinib resistance or intolerance: 24-month follow-up results. Blood, 114(20), 4386-4390.
  • The relative efficacy of imatinib, dasatinib and nilotinib for newly diagnosed chronic myeloid leukemia: a systematic review and network meta-analysis. BMJ Open, 3(3), e001913.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), e55081.
  • Statistical Approaches to Analysis of Small Clinical Trials.
  • Dasatinib in chronic myeloid leukemia: a review. Therapeutics and Clinical Risk Management, 4(1), 19-31.
  • Nilotinib Treatment-free Remission Study in CML (Chronic Myeloid Leukemia)
  • Comparative 3- and 5-year outcomes among first-line imatinib, dasatinib, and nilotinib in chronic myeloid leukemia: A real world analysis. Blood, 140(Supplement 1), 4784-4785.
  • Statistical analysis of clinical trial data in cancer research. World Journal of Biology Pharmacy and Health Sciences, 19(01), 105-117.
  • Kinase assays. BMG LABTECH. (2020-09-01).
  • Schematic summary of dasatinib resistance mechanism in chronic myeloid...
  • Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Juniper Online Journal of Case Studies, 1(2).
  • The long-term efficacy and safety of nilotinib in pediatric patients with CML: a 5-year update of the DIALOG study. Blood. (2023-12-01).
  • Statistical Data Analysis of Clinical Trials: Key Methods. Global Pharma Tek. (2024-06-28).
  • Imatinib Mesylate Efficiently Achieves Therapeutic Intratumor Concentrations in Vivo but Has Limited Activity in a Xenograft Model of Small Cell Lung Cancer. Clinical Cancer Research, 9(1), 319-328.
  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Encyclopedia.pub.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. (2024-08-13).
  • Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 224, 115166.
  • Tyrosine kinase inhibitor resistance in chronic myeloid leukemia cell lines: Investigating resistance pathways. Leukemia Research, 38(1), 113-120.
  • Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors. Blood, 125(10), 1543-1550.
  • Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models.
  • St
  • Biochemical Kinase Assays. Thermo Fisher Scientific.
  • Mechanisms of resistance to TKIs in CML. YouTube. (2025-12-10).
  • Statistical analysis of clinical trials. Epidemiology and Health, 33, e2011009.
  • The advantages of patient-derived using xenograft models for preclinical oncology research. YouTube. (2023-01-11).
  • Determination of Tyrosine Kinase Inhibitors via Capillary Electrophoresis with Tandem Mass Spectrometry and Online Stacking Preconcentr
  • TKI Advances and Patient-Centered Decision-Making Guide the Path Toward Functional Cures in CML. OncLive. (2025-09-30).
  • Xenograft Mouse Models. Melior Discovery.

Sources

Safety Operating Guide

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal & Handling Guide: N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide

Executive Summary & Chemical Hazard Profile

The Core Directive: In the absence of a compound-specific Occupational Exposure Limit (OEL) for N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide, you must adopt a "Universal Precaution" strategy. This compound contains two pharmacophores with known toxicity profiles: a sulfonamide (linked to hypersensitivity/Stevens-Johnson syndrome) and an aminothiazole (associated with acute toxicity and thyroid modulation).

Do not treat this merely as "organic trash." It is a bioactive research intermediate that requires segregation from general waste streams to prevent environmental bioaccumulation and accidental exposure.

Table 1: Physicochemical & Hazard Specifications
PropertySpecificationOperational Implication
CAS Number 476338-85-9Use for waste labeling and inventory tracking.[1]
Formula C₁₀H₁₁N₃O₂S₂High sulfur content; incineration may generate SOₓ gases.[1]
Appearance Yellow SolidVisual indicator for spill cleanup verification.[1]
Solubility DMSO, DMF, EthanolDo not use water for primary decontamination.[1]
Hazard Class Toxic / Irritant / Sensitizer Treat as GHS Category 3 (Acute Tox) & Category 1 (Sensitizer).[1][2][3]
Reactivity Incompatible with Strong OxidizersRisk of exothermic reaction; store away from nitric acid/peroxides.[1]

Personal Protective Equipment (PPE) Matrix

Rationale: Standard latex gloves are insufficient due to the lipophilic nature of the sulfonamide moiety, which facilitates dermal absorption.

  • Hand Protection: Double-gloving is mandatory.

    • Inner Layer: Nitrile (minimum 0.11 mm).

    • Outer Layer: Nitrile (extended cuff) or Neoprene.

    • Protocol: Change outer gloves immediately upon visible contamination.

  • Respiratory Protection:

    • Solid State: Handling powder must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II). If weighing on an open bench is unavoidable, a P100/N95 particulate respirator is required.

    • Liquid State: Fume hood ventilation is sufficient.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can aerosolize.

Disposal Workflow & Waste Segregation

This protocol ensures compliance with EPA (RCRA) regulations and minimizes downstream environmental impact.

A. Solid Waste (Powder, Contaminated Weigh Boats, PPE)
  • Primary Containment: Place waste in a clear 4-mil polyethylene bag.

  • Secondary Containment: Seal the primary bag and place it inside a rigid, amber, or opaque wide-mouth jar or a secondary hazardous waste bag.

  • Labeling: Must read "Hazardous Waste - Toxic Solid (Sulfonamide Derivative)."

  • Destruction Method: High-Temperature Incineration. [1]

    • Why: Landfilling is prohibited for bioactive aminothiazoles due to potential groundwater leaching and ecotoxicity.

B. Liquid Waste (Mother Liquors, reaction mixtures)
  • Solvent Assessment:

    • Scenario A (Dissolved in DMSO/Ethanol/Methanol): Segregate into "Non-Halogenated Organic Waste."

    • Scenario B (Dissolved in DCM/Chloroform): Segregate into "Halogenated Organic Waste."

  • pH Neutralization: Ensure the waste stream is neutral (pH 6-9). Sulfonamides can precipitate in highly acidic waste streams, creating sludge that clogs disposal lines.

  • Prohibited Actions: NEVER pour down the sink. Sulfonamides are persistent environmental pollutants that survive standard wastewater treatment.

Visualized Decision Protocol

The following diagram illustrates the logical flow for disposing of N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide based on its physical state.

DisposalProtocol Start Waste Generation: CAS 476338-85-9 StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Wipes, PPE) StateCheck->Solid Powder/Debris Liquid Liquid Waste (Solutions) StateCheck->Liquid Solution Bagging Double Bag (4-mil Poly) Seal Tightly Solid->Bagging LabelSolid Label: 'Toxic Solid Bioactive' Bagging->LabelSolid BinSolid Bin: High-Temp Incineration LabelSolid->BinSolid SolventCheck Contains Halogens? (DCM, Chloroform) Liquid->SolventCheck Halo Bin: Halogenated Organic Waste SolventCheck->Halo Yes NonHalo Bin: Non-Halogenated Organic Waste SolventCheck->NonHalo No

Figure 1: Decision tree for the segregation of sulfonamide/aminothiazole waste streams.

Emergency Spill Management

Scenario: Spillage of 500mg - 5g of powder on a benchtop.

  • Evacuate & Isolate: Alert nearby personnel. Mark the area.

  • PPE Upgrade: Don double nitrile gloves, goggles, and a respirator (if outside a hood).

  • Dry Containment: Do not wet the powder initially (this spreads the contamination). Cover the spill with a dry absorbent pad or paper towels to prevent air currents from dispersing dust.

  • Wet Cleanup:

    • Wet a paper towel with Ethanol (70%) or a detergent solution. Rationale: The compound is sparingly soluble in water; organic solvents or surfactants are required for effective lift.

    • Wipe from the outside in to avoid spreading.

  • Verification: If available, use a UV lamp (long-wave). Many aminothiazoles fluoresce; check for residual glowing spots.

  • Disposal: All cleanup materials go into the Solid Toxic Waste stream (see Section 3A).

Regulatory Compliance (RCRA)

While this specific CAS is not currently P-listed or U-listed under 40 CFR 261.33, it must be managed as a Characteristic Hazardous Waste if it exhibits toxicity.

  • Generator Status: Ensure your facility's waste profile lists "Organic Sulfonamides" or "Aminothiazoles."

  • Satellite Accumulation: Keep waste containers closed at all times except when adding waste. Open containers are the #1 EPA violation in laboratories.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10065650, N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings & Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide (CAS No. 476338-85-9). Given the limited direct safety data for this specific compound, the following recommendations are synthesized from the known hazards of its structural analogs, including 2-aminothiazoles and sulfonamides, to ensure a robust margin of safety.

Hazard Assessment: A Precautionary Approach

Assumed Hazard Profile:

Hazard ClassPotential Effect
Acute Oral ToxicityToxic if swallowed.[2][3][4]
Skin Corrosion/IrritationCauses skin irritation.[2][3]
Serious Eye Damage/IrritationCauses serious eye damage.[2][3]
Respiratory IrritationMay cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The minimum PPE for any laboratory work includes a lab coat, safety glasses, long pants, and closed-toe shoes.[5][6] However, for handling N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide, more specific and robust measures are required.

Eye and Face Protection
  • Action: Always wear chemical splash goggles that meet ANSI Z87.1 standards.

  • Rationale: Standard safety glasses do not provide a complete seal and are inadequate for protecting against splashes of hazardous chemicals. Given that related compounds can cause serious eye damage, goggles are essential.[2][3][7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6]

Skin and Body Protection
  • Laboratory Coats: A flame-resistant lab coat should be worn and buttoned completely.[7] This protects the skin and personal clothing from splashes and spills.

  • Gloves:

    • Type: Use nitrile or latex gloves.[7] Consider double-gloving for added protection, especially during tasks with a higher risk of exposure.[5][8]

    • Integrity: Inspect gloves for any signs of damage before use.

    • Replacement: Change gloves every 30 to 60 minutes, or immediately if they become contaminated or damaged.[8]

    • Removal: Remove gloves using the proper technique to avoid skin contamination.

Respiratory Protection
  • Action: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Rationale: This minimizes the inhalation of any dust or aerosols. If a fume hood is not available or if there is a risk of generating aerosols outside of a containment system, a NIOSH-approved N-95 respirator should be used.[9] Proper fit-testing and training are required for respirator use.[9]

Operational and Handling Plan

A systematic approach to handling N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide will further mitigate risks.

Workflow for Safe Handling

Safe Handling Workflow Safe Handling Workflow for N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Hazards 1. Assess Hazards (Review SDS of analogs) Don_PPE 2. Don Appropriate PPE (Goggles, Lab Coat, Gloves) Assess_Hazards->Don_PPE Proceed Prepare_Workspace 3. Prepare Workspace (Chemical Fume Hood) Don_PPE->Prepare_Workspace Proceed Weigh_and_Transfer 4. Weigh and Transfer (Use spatula, avoid dust) Prepare_Workspace->Weigh_and_Transfer Proceed Perform_Reaction 5. Perform Reaction (Contained system) Weigh_and_Transfer->Perform_Reaction Proceed Decontaminate_Workspace 6. Decontaminate Workspace Perform_Reaction->Decontaminate_Workspace Proceed Segregate_Waste 7. Segregate Chemical Waste Decontaminate_Workspace->Segregate_Waste Proceed Doff_PPE 8. Doff PPE Correctly Segregate_Waste->Doff_PPE Proceed Wash_Hands 9. Wash Hands Thoroughly Doff_PPE->Wash_Hands Proceed

Caption: A stepwise workflow for the safe handling of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[10] For liquid spills, absorb with an inert material such as sand or vermiculite and place in a sealed container.[11]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Treat all spill cleanup materials as hazardous waste.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide, including excess reagent, reaction byproducts, and contaminated PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: Chemical waste must be disposed of in accordance with local, state, and federal regulations.[12] This typically involves disposal through a licensed chemical destruction facility or controlled incineration.[13] Do not discharge this chemical into sewer systems.[13]

First Aid Measures

In case of exposure, follow these first aid procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and water.[14] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][16]

By adhering to these stringent safety protocols, researchers can confidently and safely handle N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide, fostering a secure and productive research environment.

References

  • Cole-Parmer. Material Safety Data Sheet - Thiazole, 99%. Retrieved from [Link]

  • Szabo-Scandic. (2014, October 9). 2-amino-4-phenyl Thiazole SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302. Retrieved from [Link]

  • Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]

  • ResearchGate. (2014, August 7). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. Retrieved from [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • National Institutes of Health. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]

  • Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • National Institutes of Health. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Retrieved from [Link]

  • MySkinRecipes. N-[4-(2-Amino-4-thiazolyl)phenyl]methanesulfonamide. Retrieved from [Link]

  • Chemsrc. N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.